4-(Z-Amino)-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFLPFDVXGOHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391853 | |
| Record name | Benzyl N-(4-hydroxybutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17996-13-3 | |
| Record name | Phenylmethyl N-(4-hydroxybutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17996-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl N-(4-hydroxybutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Z-Amino)-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Benzyloxycarbonyl)-4-amino-1-butanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of N-(Benzyloxycarbonyl)-4-amino-1-butanol. Often referred to in supplier catalogues by the shorthand 4-(Z-Amino)-1-butanol, this bifunctional organic compound serves as a critical building block and linker in advanced organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a protected primary amine, allows for sequential, controlled modifications, making it highly valuable for researchers in medicinal chemistry and materials science. This document consolidates key spectroscopic data, outlines validated experimental protocols, and discusses safety and handling considerations to support its effective use in a laboratory setting.
Introduction and Chemical Identity
N-(Benzyloxycarbonyl)-4-amino-1-butanol is a carbamate-protected derivative of 4-amino-1-butanol. The benzyloxycarbonyl group, commonly abbreviated as "Cbz" or simply "Z", is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. This protection strategy masks the nucleophilicity of the amino group, allowing other functional groups, such as the terminal hydroxyl, to undergo selective reactions. Subsequent removal of the Cbz group under specific conditions regenerates the free amine for further functionalization.
The designation "this compound" is a common trivial name where "Z" refers to the benzyloxycarbonyl protecting group. This compound's utility lies in its bifunctional nature, making it an excellent starting material for the synthesis of more complex molecules.[1][2]
dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="OH"]; N1 [label="N"]; H1 [label="H", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C"]; O2 [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O"]; C6 [label="C"]; Benzene [label="", image="benzene_ring.png"]; // Placeholder for benzene ring
// Define positions (adjust as needed for better layout) C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0!"]; C4 [pos="3,0!"]; O1 [pos="3.7,0.5!"]; N1 [pos="-0.7,0.5!"]; H1 [pos="-0.7,1!"]; C5 [pos="-1.5,0!"]; O2 [pos="-1.5,-0.7!"]; O3 [pos="-2.2,0.5!"]; C6 [pos="-3,0.5!"]; Benzene [pos="-4.2,0.5!"]; // Position the benzene ring
// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; C1 -- N1; N1 -- H1; N1 -- C5; C5 -- O2 [style=double]; C5 -- O3; O3 -- C6; C6 -- Benzene; // Connect to the benzene ring } Caption: Chemical Structure of N-(Benzyloxycarbonyl)-4-amino-1-butanol.
Physicochemical and Spectroscopic Properties
The accurate characterization of N-(Benzyloxycarbonyl)-4-amino-1-butanol is essential for its use in synthesis. Its physical properties and spectroscopic data provide a definitive fingerprint for identity and purity verification.
Physical Properties
The key physical properties are summarized in the table below. The compound is a stable, white to off-white solid at room temperature with a defined melting point range.
| Property | Value | Reference(s) |
| CAS Number | 17996-13-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 223.27 g/mol | [1][3][4] |
| Appearance | White to off-white solid/powder | [1][2][3] |
| Melting Point | 81-84 °C | [1][2] |
| Purity (Typical) | ≥98.0% (HPLC) | [1] |
| SMILES String | OCCCCNC(OCC1=CC=CC=C1)=O | [1] |
| InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for structural confirmation. While specific spectra for this exact compound are not publicly available in all databases, a predicted profile can be reliably constructed based on the known spectra of its constituent functional groups and the parent molecule, 4-amino-1-butanol.[5][6][7][8]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, alkyl chain, and NH/OH protons. The approximate chemical shifts (in ppm, relative to TMS) are:
-
δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ 5.10 (s, 2H): Benzylic protons (-O-CH₂ -Ph).
-
δ ~5.0 (br s, 1H): Carbamate N-H proton.
-
δ 3.60 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).
-
δ 3.15 (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -NH-).
-
δ ~2.0 (br s, 1H): Hydroxyl O-H proton (position is variable and may exchange with D₂O).[8]
-
δ 1.40-1.65 (m, 4H): Central methylene protons (-CH₂-CH₂ -CH₂ -CH₂-).
-
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton:
-
δ ~156.5: Carbamate carbonyl carbon (C =O).
-
δ ~136.8: Quaternary aromatic carbon.
-
δ ~128.5, 128.0, 127.8: Aromatic -CH carbons.
-
δ ~66.5: Benzylic carbon (-O-C H₂-Ph).
-
δ ~62.5: Carbon bearing the hydroxyl group (-C H₂-OH).
-
δ ~40.5: Carbon adjacent to the nitrogen (-C H₂-NH-).
-
δ ~29.5, ~27.0: Central alkyl carbons.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the hydroxyl, amine, and carbamate groups.
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[8]
-
~3320 cm⁻¹ (sharp): N-H stretching of the secondary carbamate.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.
-
~1530 cm⁻¹: N-H bending and C-N stretching.
-
~1250 cm⁻¹: C-O stretching of the carbamate.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.[8]
Synthesis and Reactivity
Synthesis Workflow
N-(Benzyloxycarbonyl)-4-amino-1-butanol is typically prepared via a standard Schotten-Baumann reaction. This involves the acylation of the primary amino group of 4-amino-1-butanol with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the orthogonal nature of its two functional groups.
-
Reactions at the Hydroxyl Group: The primary alcohol is a nucleophile and can undergo a variety of transformations while the amine remains protected. These include:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
-
Etherification: To form ethers, for example, via the Williamson ether synthesis.
-
Mesylation/Tosylation: To convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
-
-
Deprotection of the Amino Group: The Cbz group is stable to a wide range of conditions but can be readily cleaved when desired, typically by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This regenerates the free primary amine, which can then participate in reactions such as amide bond formation, reductive amination, or alkylation.
This dual reactivity makes it an ideal linker molecule for conjugating two different molecular fragments in a controlled, stepwise manner.
Applications in Research and Drug Development
Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Derivatives of 4-amino-1-butanol are key intermediates in the synthesis of important antiviral agents. For example, a structurally related compound, 4-amino-2-hydroxymethyl-1-butanol, is a crucial precursor for the drug Famciclovir.
The ability to introduce a four-carbon spacer with a terminal nucleophile (either the initial alcohol or the deprotected amine) makes N-(Benzyloxycarbonyl)-4-amino-1-butanol a valuable tool for:
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spacing between a targeting moiety and a payload is critical.
-
Scaffold Decoration: As a starting point for building libraries of compounds for screening in drug discovery programs.[10]
-
Materials Science: Incorporation into polymers or onto surfaces to introduce specific functional groups.[1]
Experimental Protocols
Protocol: Synthesis of N-(Benzyloxycarbonyl)-4-amino-1-butanol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Protocol: Characterization Workflow
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent. For N-(Benzyloxycarbonyl)-4-amino-1-butanol (CAS 17996-13-3), the following GHS classifications apply.[1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[11]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
It is critical to distinguish this compound from its precursor, 4-amino-1-butanol (CAS 13325-10-5), which is a corrosive material that causes severe skin burns and eye damage.[11][12][13]
Conclusion
N-(Benzyloxycarbonyl)-4-amino-1-butanol is a versatile and valuable bifunctional molecule for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable building block. The ability to perform selective chemistry at either the hydroxyl or the protected amino terminus provides a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Adherence to established protocols for its synthesis, characterization, and safe handling will ensure its effective and responsible use in research and development.
References
- Loba Chemie. (2022). 4-AMINO-1-BUTANOL FOR SYNTHESIS Safety Data Sheet.
- LookChem. (n.d.). This compound 17996-13-3 wiki.
- Reddy, G. O., et al. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 4(2), 701-708.
- National Center for Biotechnology Information. (n.d.). 4-Amino-1-butanol. PubChem Compound Database.
- Tron Chemicals. (n.d.). 4-AMINO-1-BUTANOL.
- Google Patents. (2015). CN104610075A - Synthetic method of 4-animo-1-butanol.
- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
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- Wang, L., et al. (2014). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 9(1), e85773.
- Wikipedia. (n.d.). 1,4-Butanediol.
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- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.
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An In-Depth Technical Guide to Benzyl N-(4-hydroxybutyl)carbamate
Abstract: Benzyl N-(4-hydroxybutyl)carbamate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. Featuring a stable carboxybenzyl (Cbz) protected amine and a terminal primary alcohol, this compound serves as a versatile building block and linker in complex organic synthesis. This guide provides an in-depth analysis of its molecular structure, scientifically grounded protocols for its synthesis and purification, comprehensive methods for its characterization, and a discussion of its key applications in research and drug development.
Chapter 1: Molecular Structure and Physicochemical Properties
Benzyl N-(4-hydroxybutyl)carbamate, with the CAS number 17996-13-3, is structurally defined by a butyl chain functionalized with a hydroxyl group at one end and a carbamate group at the other.[1] The nitrogen of the carbamate is protected by a benzyl group, a common protecting group in organic synthesis known as the carboxybenzyl (Cbz or Z) group.[2][3] This arrangement imparts a dual reactivity to the molecule: the hydroxyl group is available for nucleophilic reactions, while the amine is masked, preventing unwanted side reactions.[2]
The presence of the aromatic ring, the polar carbamate linkage, and the hydroxyl group results in moderate solubility in a range of organic solvents and limited solubility in water. The molecule's ability to act as both a hydrogen bond donor (via the -OH and N-H groups) and acceptor (via the carbonyl and hydroxyl oxygens) is central to its chemical behavior and interactions.
Caption: 2D Structure of Benzyl N-(4-hydroxybutyl)carbamate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl N-(4-hydroxybutyl)carbamate | [1] |
| CAS Number | 17996-13-3 | [1] |
| Molecular Formula | C12H17NO3 | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO | [1] |
| InChIKey | BNFLPFDVXGOHJY-UHFFFAOYSA-N |[1] |
Chapter 2: Synthesis and Purification
The most direct and widely adopted synthesis of Benzyl N-(4-hydroxybutyl)carbamate is the N-protection of 4-amino-1-butanol. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated.
Causality Behind Experimental Choices:
-
Reactants: 4-amino-1-butanol provides the core scaffold. Benzyl chloroformate is the source of the Cbz protecting group.[4] It is highly reactive and must be handled with care.
-
Base: A mild base, such as sodium bicarbonate or triethylamine, is essential.[4] Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent System: The reaction is often performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate or MeTHF) or in a polar aprotic solvent.[4] The biphasic approach allows for easy separation of the product from the inorganic base and salts during workup.
-
Temperature: The reaction is typically initiated at a low temperature (0–10 °C) to control the initial exothermic reaction between the highly reactive benzyl chloroformate and the amine.[4] This prevents the formation of side products.
Caption: A typical workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq) and a suitable solvent mixture such as ethyl acetate and water (1:1 ratio).
-
Basification: Add sodium bicarbonate (2.0-3.0 eq) to the mixture.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirring suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-60% ethyl acetate in hexanes), is effective for separating the product from nonpolar impurities and more polar byproducts.
Chapter 3: Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals include aromatic protons from the benzyl group (typically δ 7.2–7.4 ppm), a singlet for the benzylic CH₂ protons (~δ 5.1 ppm), and distinct multiplets for the four CH₂ groups of the hydroxybutyl chain.[4] The proton of the hydroxyl group may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. Expect to see signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (~δ 156 ppm), and the four aliphatic carbons of the butyl chain.[5][6]
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic stretches include a broad O-H band (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2800-3100 cm⁻¹), and a strong C=O (carbamate carbonyl) stretch (~1700 cm⁻¹).[4]
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula of the compound by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺).[4]
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), δ 5.1 (s, 2H, Ar-CH₂), δ 3.6 (t, 2H, CH₂-OH), δ 3.2 (q, 2H, N-CH₂), δ 1.4-1.6 (m, 4H, -CH₂-CH₂-) |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch), ~1520 (N-H bend) |
| MS (ESI+) | m/z 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |
Chapter 4: Applications in Research and Drug Development
The utility of Benzyl N-(4-hydroxybutyl)carbamate stems from its bifunctional nature, making it a valuable building block in several areas.[2]
-
Protected Amino Alcohol Building Block: The primary application is as a Cbz-protected amino alcohol.[2] The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation (e.g., H₂, Pd/C).[7][8] This allows chemists to perform selective chemistry on the terminal hydroxyl group—such as oxidation, esterification, or etherification—without interference from the amine.
-
Linker Chemistry: In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules are required to connect a targeting moiety to an active payload. The 4-hydroxybutyl chain provides a flexible, hydrophilic spacer, and the two functional handles (the protected amine and the alcohol) allow for sequential conjugation to different parts of a larger molecule.
-
Intermediate in Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][9] By modifying the hydroxyl group and subsequently deprotecting the amine, novel structures with specific biological activities can be created.[2]
Chapter 5: Safety and Handling
As a laboratory chemical, Benzyl N-(4-hydroxybutyl)carbamate requires careful handling to minimize risk.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2A).[1][10] It may also cause skin and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][13]
-
Handling: Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling and before eating or drinking.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Skin: Wash off immediately with plenty of soap and water.[11][12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
References
- AK Scientific, Inc. (n.d.). Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3366758, benzyl N-(4-hydroxybutyl)carbamate. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Properties and Uses of (CBZ-amino)methanol in Chemistry.
- Fisher Scientific. (2024, March 18). 4-Hydroxybenzyl alcohol Safety Data Sheet. Fisher Scientific.
- Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Advanced Synthesis & Catalysis, 354(8), 1287-1291.
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Synthesis of 4-(Cbz-amino)-1-butanol: An In-Depth Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-(Cbz-amino)-1-butanol, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis. It delves into the two primary synthetic routes: the direct N-protection of 4-amino-1-butanol and the reduction of N-Cbz-protected γ-aminobutyric acid. The document offers a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of the two methodologies. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is supported by authoritative references and includes visual aids to elucidate the synthetic pathways.
Introduction: The Significance of 4-(Cbz-amino)-1-butanol
4-(Cbz-amino)-1-butanol, also known as benzyl (4-hydroxybutyl)carbamate, is a bifunctional organic molecule of significant interest in the synthesis of complex molecular architectures. Its structure incorporates a primary alcohol and a carbamate-protected primary amine. The hydroxyl group serves as a versatile handle for various chemical transformations, including oxidation, esterification, and etherification. The amine functionality is protected by the robust benzyloxycarbonyl (Cbz or Z) group, which is stable under a wide range of reaction conditions but can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation. This orthogonal nature of the protecting group strategy makes 4-(Cbz-amino)-1-butanol a highly valuable intermediate in multi-step syntheses, particularly in the construction of pharmaceutical agents and other biologically active compounds.
The strategic importance of this molecule lies in its ability to introduce a protected four-carbon amino alcohol moiety into a target structure. This structural motif is present in a variety of pharmacologically relevant molecules. Therefore, efficient and reliable synthetic access to 4-(Cbz-amino)-1-butanol is of paramount importance for researchers in drug discovery and development.
Overview of Synthetic Strategies
Two principal synthetic pathways dominate the preparation of 4-(Cbz-amino)-1-butanol. The choice between these routes often depends on the availability of starting materials, desired scale of the reaction, and the overall synthetic strategy for the final target molecule.
-
Pathway A: Direct N-Protection of 4-Amino-1-butanol. This is the most straightforward approach, involving the direct reaction of commercially available 4-amino-1-butanol with a Cbz-donating reagent.
-
Pathway B: Reduction of N-Cbz-γ-Aminobutyric Acid or its Ester. This route begins with the readily available N-Cbz-protected γ-aminobutyric acid. The carboxylic acid functionality is then reduced to the corresponding primary alcohol.
The following sections will provide a detailed exploration of each pathway, including mechanistic insights and practical experimental protocols.
Diagram of Synthetic Pathways
An In-depth Technical Guide to 4-(Z-Amino)-1-butanol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate. This bifunctional molecule, featuring a benzyloxycarbonyl (Z or Cbz) protected amine and a primary alcohol, is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. This document delves into its core physical and chemical properties, provides detailed, field-proven protocols for its synthesis and deprotection, and explores its applications as a versatile building block in medicinal chemistry. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
In the landscape of drug discovery and development, the ability to construct complex molecules with precision is paramount. Bifunctional building blocks, such as this compound, offer chemists a strategic advantage by providing two distinct points for molecular elaboration. The presence of a stable, yet readily cleavable, protecting group on the amine functionality, alongside a reactive primary alcohol, allows for sequential and controlled modifications.
The benzyloxycarbonyl (Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[1][2] Its stability under a range of conditions and its clean removal via catalytic hydrogenolysis make it an ideal choice for multi-step synthetic routes.[3] this compound leverages this protecting group to mask the nucleophilicity of the amino group in 4-amino-1-butanol, thereby enabling selective reactions at the hydroxyl terminus. This guide will explore the fundamental properties of this key intermediate and provide practical insights into its effective utilization.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Benzyl N-(4-hydroxybutyl)carbamate | [4] |
| Synonyms | This compound, 4-(Cbz-amino)-1-butanol, Z-Abu(4)-ol | [4] |
| CAS Number | 17996-13-3 | [4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 81-84 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [5] |
| XLogP3-AA | 1.5 | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the reaction of 4-amino-1-butanol with benzyl chloroformate under basic conditions. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)[6]
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of water and a suitable organic solvent like dichloromethane or ethyl acetate. Add sodium carbonate (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (4-amino-1-butanol will likely remain at the baseline) and the appearance of a new, higher Rf spot indicates product formation.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acid wash removes any unreacted 4-amino-1-butanol, while the bicarbonate wash neutralizes any remaining acidic impurities.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product as a white solid.[1]
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. Key expected signals include:
-
A multiplet around δ 7.3-7.4 ppm corresponding to the five aromatic protons of the benzyl group.
-
A singlet around δ 5.1 ppm for the two benzylic protons (-CH₂-Ph).
-
A triplet around δ 3.6 ppm for the two protons of the hydroxymethylene group (-CH₂-OH).
-
A multiplet around δ 3.2 ppm for the two protons adjacent to the carbamate nitrogen (-NH-CH₂-).
-
Multiplets in the range of δ 1.4-1.6 ppm for the four protons of the two central methylene groups of the butyl chain.
-
A broad singlet corresponding to the hydroxyl proton (-OH) and the carbamate proton (-NH-), which may be exchangeable with D₂O.[2]
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the four distinct carbons of the butyl chain.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the carbamate.
-
A strong absorption band around 1690-1710 cm⁻¹ due to the C=O stretching of the carbamate group.[2]
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 224.13 would be expected. Fragmentation patterns can also provide structural information, with a characteristic fragment at m/z 91 corresponding to the benzyl or tropylium cation.[2][7]
Chemical Reactivity and Applications in Drug Development
The bifunctional nature of this compound makes it a versatile building block in medicinal chemistry.[8][9]
Reactivity of the Hydroxyl Group
With the amine protected, the primary alcohol is available for a variety of transformations, including:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.
-
Etherification: Conversion to ethers, for example, through a Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
Deprotection of the Z-Group
The removal of the benzyloxycarbonyl group is a critical step to liberate the primary amine for further functionalization.
This is the most common and mildest method for Z-group deprotection.[3][10]
Caption: Workflow for the deprotection of this compound via catalytic hydrogenolysis.
Detailed Protocol for Catalytic Hydrogenolysis:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of Pd) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is properly purged with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. The product, 4-amino-1-butanol, will have a much lower Rf and will likely stain with ninhydrin, while the starting material will not. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-1-butanol. The byproduct, toluene, is volatile and is typically removed during this step.
In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, strong acids such as HBr in acetic acid can be used to cleave the Z-group.[11] However, this method is harsher and can lead to side reactions.
Applications in Medicinal Chemistry
This compound is a valuable linker and intermediate in the synthesis of a wide range of biologically active molecules. Its ability to introduce a four-carbon spacer with a terminal amine allows for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. Examples of its application include the synthesis of:
-
Enzyme inhibitors
-
Receptor ligands
-
Novel polymeric drug delivery systems
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a strategically important bifunctional building block with broad utility in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with robust and validated protocols for its synthesis and deprotection, make it an invaluable tool for researchers and scientists. The ability to selectively unmask a primary amine after modifications at the hydroxyl terminus provides a powerful strategy for the construction of complex and novel molecular architectures.
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An In-depth Technical Guide to 4-(Z-Amino)-1-butanol (Benzyl N-(4-hydroxybutyl)carbamate) for Advanced Drug Development
This guide provides an in-depth technical overview of 4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate (CAS Number: 17996-13-3). It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile bifunctional molecule in their synthetic strategies, particularly in the burgeoning field of targeted protein degradation.
Core Concepts: Understanding the Strategic Value of this compound
This compound is a bifunctional linker precursor that possesses a primary alcohol and a carbamate-protected amine. The carboxybenzyl (Cbz or Z) protecting group offers specific advantages in multi-step synthetic routes where orthogonal protection strategies are paramount. Its strategic value lies in its utility as a building block for constructing more complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker are key determinants of a PROTAC's biological activity.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 17996-13-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 81-84 °C | |
| InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO | [1] |
Analytical Characterization
Confirmation of the identity and purity of this compound is critical. The following are expected spectral characteristics based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), and multiplets for the butyl chain protons. The hydroxyl proton will appear as a broad singlet, and the NH proton of the carbamate will also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (around 156 ppm), and the four distinct carbons of the butyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. The IR spectrum for the closely related benzyl carbamate shows a prominent C=O stretch at 1694 cm⁻¹ and N-H stretching in the 3332-3422 cm⁻¹ region.[2]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound involves the protection of the amino group of 4-amino-1-butanol with a carboxybenzyl (Cbz or Z) group. This is typically achieved by reacting the amino alcohol with benzyl chloroformate in the presence of a base.
Rationale for Experimental Choices
-
Choice of Protecting Group (Z vs. Boc): The carboxybenzyl (Cbz or Z) group is selected for its stability under a wide range of conditions, yet it can be readily removed by catalytic hydrogenolysis. This provides an orthogonal deprotection strategy to the acid-labile tert-butyloxycarbonyl (Boc) group, which is often used elsewhere in complex molecule synthesis. For instance, a Boc-protected E3 ligase ligand can be coupled with a Z-protected linker, allowing for selective deprotection of either end of the molecule for further elaboration. The Cbz group is generally stable to the basic and mildly acidic conditions often employed in subsequent synthetic steps.
-
Reaction Conditions: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction between the highly reactive benzyl chloroformate and the amine. The use of a base, such as triethylamine or sodium bicarbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from general procedures for the N-Cbz protection of amino alcohols.
Materials:
-
4-Amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.
Applications in Drug Development: A Focus on PROTACs
The primary application of this compound in contemporary drug discovery is as a versatile linker for the synthesis of PROTACs.[3][4][5] The terminal hydroxyl group provides a convenient handle for attachment to a warhead ligand (targeting the protein of interest), while the Cbz-protected amine can be deprotected to allow for coupling with an E3 ligase ligand.
The Role of the Linker in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's efficacy. Its length and flexibility dictate the ability of the PROTAC to induce a productive ternary complex. A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long may lead to an unstable ternary complex with unfavorable vectoral alignment for ubiquitination. The four-carbon chain of this compound provides a moderate length and flexibility that has proven effective in various PROTAC designs.
Caption: Mechanism of action of a PROTAC utilizing a linker derived from this compound.
While specific PROTACs in late-stage clinical development that utilize this exact linker are not prominently disclosed in the public domain, numerous preclinical studies and patent applications describe the use of similar short-chain alkyl carbamate linkers in the design of novel protein degraders. The principles outlined in this guide are directly applicable to the synthesis and evaluation of such molecules.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as harmful if swallowed and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its bifunctional nature, coupled with the robust and orthogonally-removable Cbz protecting group, makes it an ideal component for the synthesis of complex molecules, particularly as a linker in the design of PROTACs. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to effectively utilize this compound in the development of novel therapeutics.
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Spectroscopic Characterization of 4-Amino-1-butanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-1-butanol (CAS No. 13325-10-5), a versatile alkanolamine with applications in chemical synthesis and as a precursor to the neurotransmitter γ-aminobutyric acid (GABA).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure a thorough understanding of the molecule's structural confirmation.
Note on Nomenclature: The initial topic requested information on "4-(Z-Amino)-1-butanol." This nomenclature typically refers to a benzyl-protected amine, a different chemical entity (CAS 17996-13-3).[2][3] This guide focuses on the more fundamental, unprotected compound, 4-amino-1-butanol, for which a wealth of spectroscopic data is publicly available.
Molecular Structure and Spectroscopic Overview
4-Amino-1-butanol is a primary alcohol and a primary amine, with the chemical formula C4H11NO.[4] Its structure presents distinct spectroscopic features that can be unequivocally identified through a combination of analytical techniques. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a complete structural elucidation.
Caption: ¹H NMR Assignments for 4-Amino-1-butanol.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of 4-amino-1-butanol.
Procedure: The sample preparation and instrumentation are the same as for ¹H NMR. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
¹³C NMR Data and Interpretation
Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-butanol
| Chemical Shift (ppm) | Assignment |
| ~62.5 | -CH₂-OH (a) |
| ~42.0 | -CH₂-NH₂ (d) |
| ~32.5 | -CH₂-CH₂-OH (b) |
| ~28.0 | -CH₂-CH₂-NH₂ (c) |
Note: Chemical shifts are approximate and can vary with the solvent. [5] Interpretation:
The ¹³C NMR spectrum displays four signals, confirming the presence of four chemically non-equivalent carbon atoms.
-
The signal at approximately 62.5 ppm is attributed to the carbon directly bonded to the hydroxyl group, which is the most deshielded carbon due to the electronegativity of oxygen.
-
The peak around 42.0 ppm corresponds to the carbon attached to the amino group.
-
The remaining two signals in the upfield region, at approximately 32.5 and 28.0 ppm, are assigned to the two central methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Objective: To obtain an IR spectrum of 4-amino-1-butanol.
Materials:
-
4-Amino-1-butanol sample
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure (Neat Liquid/Thin Film):
-
Place a drop of the liquid 4-amino-1-butanol sample onto a salt plate.
-
Place a second salt plate on top to create a thin film.
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire the IR spectrum.
Procedure (ATR):
-
Place a drop of the sample directly onto the ATR crystal.
-
Acquire the IR spectrum.
IR Data and Interpretation
Table 3: Key IR Absorption Bands for 4-Amino-1-butanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H and N-H stretching |
| 2940-2850 | Strong | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (scissoring) |
| ~1465 | Medium | C-H bending (scissoring) |
| ~1060 | Strong | C-O stretching (primary alcohol) |
| ~800 | Medium | N-H wagging |
Note: Exact peak positions and shapes can be influenced by hydrogen bonding. [4][6] Interpretation:
The IR spectrum of 4-amino-1-butanol clearly indicates the presence of both hydroxyl and amino functional groups.
-
A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the overlapping O-H and N-H stretching vibrations, broadened due to extensive hydrogen bonding.
-
The strong absorptions in the 2940-2850 cm⁻¹ range are typical for C-H stretching in the methylene groups.
-
The N-H bending vibration appears around 1600 cm⁻¹.
-
A strong band at approximately 1060 cm⁻¹ is indicative of the C-O stretching of a primary alcohol.
-
The N-H wagging band can be observed around 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
Objective: To obtain an electron ionization (EI) mass spectrum of 4-amino-1-butanol.
Instrumentation:
-
Mass Spectrometer with an electron ionization source (e.g., GC-MS).
Procedure:
-
Introduce a small amount of the sample into the ion source (often via a gas chromatograph for volatile liquids).
-
The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
MS Data and Interpretation
Molecular Weight: 89.14 g/mol [4] Table 4: Key Fragments in the Mass Spectrum of 4-Amino-1-butanol
| m/z | Relative Intensity | Possible Fragment |
| 89 | Low | [M]⁺ |
| 71 | Moderate | [M - H₂O]⁺ |
| 56 | Moderate | [M - H₂O - CH₃]⁺ |
| 30 | High (Base Peak) | [CH₂=NH₂]⁺ |
Note: Fragmentation patterns can vary depending on the instrument and conditions. [7] Interpretation:
The mass spectrum of 4-amino-1-butanol shows a molecular ion peak ([M]⁺) at m/z 89, confirming the molecular weight. The most prominent feature is the base peak at m/z 30.
-
[M]⁺ at m/z 89: The molecular ion, though it may be of low intensity, confirms the molecular formula.
-
[M - H₂O]⁺ at m/z 71: Loss of a water molecule from the molecular ion is a common fragmentation for alcohols.
-
Base Peak at m/z 30: The most abundant fragment is [CH₂=NH₂]⁺, formed by alpha-cleavage adjacent to the nitrogen atom. This is a very characteristic fragmentation for primary amines.
Caption: Workflow for the Spectroscopic Elucidation of 4-Amino-1-butanol.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the structural confirmation of 4-amino-1-butanol. Each technique offers complementary information: NMR details the carbon-hydrogen framework, IR identifies the key functional groups (-OH and -NH₂), and MS confirms the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as a reliable reference for the identification and quality control of 4-amino-1-butanol in research and development settings.
References
- LookChem. This compound 17996-13-3 wiki. [Link]
- SpectraBase. 4-Amino-1-butanol. [Link]
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Solubility Profile of Benzyl (4-hydroxybutyl)carbamate: A Theoretical and Practical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
Benzyl (4-hydroxybutyl)carbamate is a molecule of interest in medicinal chemistry and organic synthesis, featuring a unique combination of aromatic, carbamate, and aliphatic alcohol functionalities.[1] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug development. This guide provides a comprehensive analysis of the theoretical solubility profile of Benzyl (4-hydroxybutyl)carbamate, grounded in its physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug development pipeline. From reaction kinetics during synthesis to bioavailability in preclinical studies, a thorough understanding of a molecule's dissolution behavior is non-negotiable. Benzyl (4-hydroxybutyl)carbamate (Figure 1) presents a fascinating case study in solubility due to its amphiphilic nature. It combines a nonpolar benzyl group with a polar carbamate linker and a hydrophilic hydroxybutyl chain.[2][3] This structural duality suggests a nuanced solubility profile, which this guide aims to elucidate.
Physicochemical Properties & Theoretical Solubility Framework
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our guiding framework, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]
The structure of Benzyl (4-hydroxybutyl)carbamate can be deconstructed to understand its potential interactions with various solvents.
-
Benzyl Group: A large, nonpolar aromatic ring that contributes to van der Waals forces and π-π stacking interactions. This region favors solubility in nonpolar and aromatic solvents.[6]
-
Carbamate Linkage (-O-C(=O)-N-): A polar, rigid group capable of acting as a hydrogen bond acceptor at its carbonyl oxygen and ester oxygen. It has resonance structures that contribute to its polarity and stability.[7][8] This group enhances solubility in polar solvents.
-
Hydroxybutyl Chain (- (CH₂)₄-OH): This component is bifunctional. The aliphatic chain is nonpolar, while the terminal hydroxyl (-OH) group is highly polar. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly promoting solubility in protic solvents like alcohols and water.[3]
Below is a diagram illustrating the key functional regions of the molecule and their influence on solubility.
Caption: Key functional groups of Benzyl (4-hydroxybutyl)carbamate.
Table 1: Computed Physicochemical Properties of Benzyl (4-hydroxybutyl)carbamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ | [2] |
| Molecular Weight | 223.27 g/mol | [2] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Polar Surface Area | 58.6 Ų |[2] |
The positive XLogP3 value suggests a slight preference for lipophilic environments, but the presence of ample hydrogen bond donors and acceptors indicates that significant solubility in polar solvents is highly probable.[2]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the qualitative solubility of Benzyl (4-hydroxybutyl)carbamate in various classes of organic solvents. This predictive framework is an essential first step for solvent screening in crystallization and chromatography development.
Table 2: Predicted Qualitative Solubility Profile
| Solvent | Class | Key Interactions | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Methanol, Ethanol | Polar Protic | H-Bonding, Dipole-Dipole | High | The hydroxyl group of the solute can readily form hydrogen bonds with the alcohol solvents. The overall polarity is well-matched.[5] |
| Isopropanol | Polar Protic | H-Bonding, Dipole-Dipole | High to Moderate | Similar to methanol/ethanol, but the slightly larger alkyl group may marginally decrease solubility compared to smaller alcohols. |
| Acetone | Polar Aprotic | Dipole-Dipole | Moderate | The strong dipole of acetone can interact with the carbamate group, but the lack of a hydrogen bond donor solvent limits interaction with the solute's hydroxyl group.[6] |
| Acetonitrile (ACN) | Polar Aprotic | Dipole-Dipole | Moderate | Similar to acetone, ACN's polarity will solvate the carbamate group effectively. |
| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | Moderate to High | DCM is a good solvent for moderately polar compounds and should effectively solvate the entire molecule, balancing the polar and nonpolar ends. |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate | Its polarity is suitable for dissolving carbamates, but it is a less polar option than DCM or acetone.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | High | THF is an excellent solvent for compounds with both polar and nonpolar character due to its ether oxygen and cyclic alkyl structure. |
| Toluene | Nonpolar Aromatic | Van der Waals, π-π Stacking | Low to Moderate | The toluene will interact favorably with the benzyl group, but it is a poor solvent for the polar carbamate and hydroxyl functionalities.[9] |
| Hexane, Heptane | Nonpolar Aliphatic | Van der Waals | Very Low / Insoluble | These solvents lack any polarity and cannot effectively solvate the polar regions of the molecule, making dissolution highly unfavorable.[10] |
Experimental Protocols for Solubility Determination
Theoretical predictions require experimental validation. The following protocols are designed to be robust and self-validating, providing trustworthy data for critical decision-making.
Protocol for Rapid Qualitative Solubility Assessment
This method is a rapid screening tool to verify the predictions in Table 2 and quickly identify suitable solvent systems.
Caption: Workflow for the quantitative shake-flask method.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of solid Benzyl (4-hydroxybutyl)carbamate to a vial containing a known volume of the solvent (e.g., 20 mg into 2 mL). The key is to ensure solid material remains after equilibration, confirming saturation.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the system to equilibrate for at least 24 hours.
-
Expert Insight: 24-48 hours is typically sufficient to reach thermodynamic equilibrium. Shorter times risk underestimating the true solubility.
-
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filtration (Self-Validating Step): Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean analysis vial.
-
Trustworthiness Check: This step is critical. It removes microscopic particulates that are not visible to the naked eye but would otherwise artificially inflate the measured concentration and lead to erroneous results.
-
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration into the linear range of the analytical method.
-
Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, by comparing the response to a standard calibration curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Conclusion
Benzyl (4-hydroxybutyl)carbamate possesses a multifaceted molecular structure that predicts a versatile solubility profile. It is expected to be highly soluble in polar protic solvents like methanol and ethanol, moderately to highly soluble in a range of polar aprotic solvents such as THF and DCM, and poorly soluble in nonpolar aliphatic solvents like hexane. While these predictions provide a strong foundation for experimental design, they must be confirmed through rigorous, systematic evaluation. The detailed qualitative and quantitative protocols provided in this guide offer researchers a reliable framework for generating the precise solubility data required to accelerate their research and development efforts.
References
- Solubility of Things. (n.d.). Carbamate.
- Solubility of Things. (n.d.). (4-benzylphenyl) carbamate.
- Wikipedia. (n.d.). Benzyl carbamate.
- ChemBK. (n.d.). Tert-Butyl N-(4-Hydroxybutyl)Carbamate.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3366758, benzyl N-(4-hydroxybutyl)carbamate.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Tota, A., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Wikipedia. (n.d.). Carbamate.
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An In-Depth Technical Guide to the Biological Mechanism of Action of 4-Amino-1-butanol
A Note on Chemical Nomenclature: The compound of interest is chemically designated as 4-Amino-1-butanol. The "(Z)" designation is not applicable to this saturated aliphatic alcohol. This guide will henceforth use the correct nomenclature.
Introduction
4-Amino-1-butanol is a structurally simple bifunctional molecule, an amino alcohol that serves as a compelling subject of study within neuroscience and pharmacology.[1][2] Its primary significance in biological systems stems from its role as a metabolic precursor to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] This guide provides a comprehensive technical overview of the mechanism of action of 4-Amino-1-butanol, intended for researchers, scientists, and professionals in drug development. We will delve into its metabolic activation, its subsequent interaction with the GABAergic system, and the experimental methodologies employed to elucidate these processes.
Part 1: The Prodrug Nature of 4-Amino-1-butanol: Metabolic Conversion to GABA
The biological activity of 4-Amino-1-butanol is not intrinsic but is realized through its enzymatic conversion to GABA. This biotransformation is a two-step oxidative process primarily occurring within the brain and other tissues expressing the requisite enzymes.[4]
Metabolic Pathway
The conversion pathway is analogous to the metabolism of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[4] The key enzymes involved are aldehyde reductase and aldehyde dehydrogenase.[3][4]
-
Step 1: Oxidation to γ-Aminobutyraldehyde (GABAL)
-
Enzyme: Aldehyde Reductase (ALR)
-
Reaction: The primary alcohol moiety of 4-Amino-1-butanol is oxidized to an aldehyde, yielding the intermediate, γ-aminobutyraldehyde (GABAL).[4]
-
-
Step 2: Oxidation to γ-Aminobutyric Acid (GABA)
The diagram below illustrates this metabolic activation pathway.
Caption: Metabolic pathway of 4-Amino-1-butanol to GABA.
This conversion effectively makes 4-Amino-1-butanol a prodrug of GABA. A critical consideration for its pharmacological use is the rate and extent of this conversion in the target tissue, which is dependent on the expression and activity of these enzymes.
Part 2: Pharmacological Effects Mediated by GABAergic Systems
Once converted to GABA, the pharmacological effects of 4-Amino-1-butanol are mediated through the activation of GABA receptors. There are two main classes of GABA receptors: GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ionotropic receptors that form chloride ion channels.[5] Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of action potentials.[5] This results in a rapid inhibitory postsynaptic potential (IPSP).
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors.[5] Their activation leads to downstream signaling cascades that can open potassium channels (leading to hyperpolarization) or inhibit calcium channels (reducing neurotransmitter release).[5] This results in a slower, more prolonged inhibitory response.
The overall effect of 4-Amino-1-butanol administration, following its conversion to GABA, is a general reduction in neuronal excitability throughout the CNS.
The following diagram depicts the interaction of GABA with its receptors and the subsequent cellular effects.
Caption: GABA receptor signaling pathways.
Part 3: Experimental Protocols for Investigating the Mechanism of Action
A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of 4-Amino-1-butanol. This involves confirming its metabolic conversion, quantifying its interaction with GABA receptors, and assessing its functional effects on neuronal activity.
In Vitro Enzymatic Conversion Assay
The primary step in validating the mechanism of action is to demonstrate the conversion of 4-Amino-1-butanol to GABA by the relevant enzymes.
Caption: Workflow for in vitro enzymatic conversion assay.
This protocol focuses on the second, rate-limiting step of the conversion. Commercial colorimetric assay kits are available for this purpose.[6]
Objective: To measure the activity of ALDH in converting the intermediate, γ-aminobutyraldehyde (GABAL), to GABA, which can be adapted to use 4-Amino-1-butanol as the initial substrate in a coupled-enzyme system.
Materials:
-
Tissue lysate or purified ALDH enzyme
-
4-Amino-1-butanol or GABAL as substrate
-
NAD+ as a cofactor
-
A colorimetric probe that reacts with the NADH produced
-
Assay buffer (e.g., pH 8.0)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in the provided assay buffer. Centrifuge to remove insoluble material.[6]
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate.
-
Initiate Reaction: Add a solution containing NAD+ and the colorimetric probe to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 450 nm) at regular intervals.[7]
-
Data Analysis: Calculate the rate of change in absorbance over time. This rate is proportional to the ALDH activity. A standard curve using known concentrations of NADH can be used for absolute quantification.
Self-Validation: The inclusion of a positive control (purified ALDH) and a negative control (reaction mixture without enzyme or substrate) is crucial for validating the assay results.
Radioligand Binding Assays for GABA Receptor Affinity
To confirm that the GABA produced from 4-Amino-1-butanol interacts with its intended targets, radioligand binding assays are employed to determine the binding affinity for GABA-A and GABA-B receptors.[5][8][9]
Caption: Workflow for radioligand binding assay.
Objective: To determine the binding affinity of GABA (produced from 4-Amino-1-butanol in a preceding enzymatic reaction or used directly) for the GABA-A receptor.
Materials:
-
Rat brain membranes (a rich source of GABA-A receptors)
-
[³H]muscimol (a high-affinity GABA-A receptor agonist radioligand)
-
Unlabeled GABA
-
Incubation buffer
-
Glass fiber filters
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: In test tubes, combine the brain membranes, a fixed concentration of [³H]muscimol, and varying concentrations of unlabeled GABA.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]muscimol against the concentration of unlabeled GABA. The concentration of unlabeled GABA that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
Self-Validation: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or bicuculline) to saturate the receptors. Specific binding is the difference between total binding (in the absence of unlabeled ligand) and non-specific binding.
Functional Characterization using Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage clamp on Xenopus oocytes expressing recombinant GABA receptors or patch-clamp recordings from cultured neurons, are used to assess the functional consequences of receptor activation.[1][10][11][12]
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Objective: To determine the functional potency (EC50) of GABA at specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND-96)
-
GABA solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for 1-3 days to allow for receptor expression on the cell surface.[13]
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte at a holding potential of, for example, -60 mV.[13]
-
GABA Application: Perfuse the oocyte with the recording solution containing increasing concentrations of GABA.
-
Current Measurement: Record the inward current elicited by the application of GABA. This current is due to the influx of chloride ions through the activated GABA-A receptor channels.
-
Data Analysis: Normalize the peak current response at each GABA concentration to the maximal response. Plot the normalized response against the GABA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Self-Validation: Uninjected oocytes should be tested to ensure they do not exhibit GABA-evoked currents. The reversal potential of the GABA-evoked current should be close to the equilibrium potential for chloride, confirming the current is carried by chloride ions.
In Vivo Measurement of GABA Levels using Microdialysis
To demonstrate that administration of 4-Amino-1-butanol leads to an increase in extracellular GABA levels in the brain, in vivo microdialysis is the gold standard technique.[14][15][16][17][18]
Caption: Workflow for in vivo microdialysis.
Objective: To measure the change in extracellular GABA concentration in a specific brain region following the administration of 4-Amino-1-butanol.
Materials:
-
Anesthetized or freely moving rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with a fluorescence or electrochemical detector for GABA analysis
Procedure:
-
Probe Implantation: Under anesthesia, use a stereotaxic frame to surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular GABA levels.
-
Drug Administration: Administer 4-Amino-1-butanol, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC. This typically involves pre-column derivatization of GABA with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection.[16]
-
Data Analysis: Express the post-administration GABA levels as a percentage of the baseline levels and plot this against time to visualize the time course of the effect.
Self-Validation: At the end of the experiment, the placement of the microdialysis probe should be histologically verified. The in vitro recovery of the probe should be determined to estimate the absolute extracellular GABA concentrations.
Part 4: Pharmacokinetics, Toxicology, and Therapeutic Potential
Pharmacokinetics
The pharmacokinetic profile of 4-Amino-1-butanol is a critical determinant of its therapeutic potential. Key parameters to investigate include its absorption, distribution, metabolism (as discussed above), and excretion. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed throughout the body. A significant consideration is its ability to cross the blood-brain barrier (BBB). While GABA itself has limited BBB permeability, the more lipophilic 4-Amino-1-butanol may have improved brain penetration, making it an effective delivery vehicle for GABA to the CNS.
Toxicology
The toxicological profile of 4-Amino-1-butanol requires thorough investigation.[19][20][21] Acute and chronic toxicity studies are necessary to identify any potential adverse effects. Given its conversion to GABA, high doses could lead to excessive CNS depression, sedation, and motor impairment. Off-target effects and the toxicity of its metabolites should also be evaluated.
Therapeutic Potential
The primary therapeutic potential of 4-Amino-1-butanol lies in conditions characterized by a deficit in GABAergic neurotransmission, such as certain forms of epilepsy, anxiety disorders, and spasticity. By increasing the synaptic availability of GABA, 4-Amino-1-butanol could restore inhibitory tone and alleviate the symptoms of these disorders. It is also used as a building block in the synthesis of other pharmaceuticals.
Conclusion
4-Amino-1-butanol exerts its biological effects primarily as a prodrug for the inhibitory neurotransmitter GABA. Its mechanism of action involves a two-step enzymatic conversion in the brain and other tissues, leading to an increase in GABA levels. This, in turn, enhances GABAergic signaling through the activation of GABA-A and GABA-B receptors, resulting in a reduction of neuronal excitability. The comprehensive experimental approach outlined in this guide, encompassing enzymatic assays, receptor binding studies, functional electrophysiology, and in vivo neurochemical monitoring, provides a robust framework for the thorough investigation of the mechanism of action of 4-Amino-1-butanol and similar compounds targeting the GABAergic system.
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A Technical Guide to the Strategic Application of the Benzyloxycarbonyl (Z) Protecting Group for 4-Amino-1-butanol in Complex Synthesis
Abstract
In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic manipulation of reactive functional groups is paramount to achieving desired molecular architectures. 4-Amino-1-butanol, a bifunctional building block featuring both a primary amine and a primary alcohol, presents a classic challenge of chemoselectivity. This in-depth technical guide provides a comprehensive analysis of the benzyloxycarbonyl (Z or Cbz) group's role in the selective protection of the amino moiety of 4-amino-1-butanol. We will explore the causality behind its selection over other common protecting groups, present detailed, field-proven experimental protocols for its installation and cleavage, and illustrate the underlying chemical mechanisms. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this robust protective strategy in multi-step synthetic campaigns.
Introduction: The Chemoselectivity Challenge of 4-Amino-1-butanol
4-Amino-1-butanol is a valuable synthetic intermediate, offering a four-carbon chain with versatile functional groups at its termini: a nucleophilic amine and a primary alcohol.[1] This bifunctionality is a double-edged sword; while it allows for diverse subsequent reactions, it also necessitates a robust strategy to differentiate the two groups and prevent unwanted side reactions, such as self-polymerization or acylation of the amine during reactions intended for the hydroxyl group.[2][3]
The temporary masking of a functional group's reactivity is achieved through the use of a "protecting group."[3] An ideal protecting group must be:
-
Easily and selectively introduced in high yield.[4]
-
Stable and inert to the reaction conditions planned for other parts of the molecule.[4]
-
Selectively removable under conditions that do not affect other functional groups or the overall molecular integrity.[4]
This principle of selective removal forms the basis of orthogonal protection strategies , which are fundamental to the synthesis of complex molecules like pharmaceuticals.[5][6]
The Benzyloxycarbonyl (Z) Group: A Cornerstone of Amine Protection
First introduced in 1932 by Leonidas Zervas and his mentor Max Bergmann, the benzyloxycarbonyl (Z or Cbz) group revolutionized peptide synthesis by providing a reliable method for temporary amine protection.[7][8][9] The Z-group converts the highly nucleophilic primary amine into a significantly less reactive carbamate, effectively suppressing its basicity and nucleophilicity.[10] This transformation is critical for preventing the amine from interfering in subsequent synthetic steps.[11]
Key characteristics of the Z-group include:
-
Stability: It is remarkably stable to a wide range of non-reductive conditions, including mildly acidic and basic environments.[11][12] This stability makes it compatible with many common synthetic transformations.
-
Orthogonality: Its stability profile makes it orthogonal to many other protecting groups. For instance, it is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups, which are mainstays of modern peptide synthesis.[13][14]
-
Mild Cleavage: The most significant advantage of the Z-group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis.[13][15] This process typically involves hydrogen gas and a palladium catalyst, yielding the free amine, carbon dioxide, and toluene as byproducts.[15]
Strategic Rationale: Why Select the Z-Group for 4-Amino-1-butanol?
The choice of the Z-group for protecting 4-amino-1-butanol is a strategic one, driven by the need for a robust and orthogonal protection scheme. In a typical synthetic route, the hydroxyl group of 4-amino-1-butanol might also require protection or be involved in reactions under conditions that could compromise other amine protecting groups.
Consider a synthetic pathway where the hydroxyl group is protected as an acid-labile silyl ether (e.g., TBDMS) or the molecule contains another functional group protected by the acid-labile Boc group.[16] In this scenario, the Z-group is the ideal choice for the amine because:
-
Acid Stability: The Z-group will remain intact during the acidic deprotection of the Boc or silyl group.[14]
-
Base Stability: It is stable to the basic conditions often used in reactions involving the hydroxyl group (e.g., Williamson ether synthesis).[15]
-
Selective Deprotection: The Z-group can be selectively cleaved via hydrogenolysis without affecting the acid-labile or base-labile groups, allowing for the unmasking of the amine for subsequent reactions.[13][17]
This orthogonality ensures a controlled, stepwise manipulation of the molecule, which is critical for achieving high yields and purity in complex drug development pathways.
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems, incorporating explanations for key steps to ensure reproducibility and technical understanding.
Protection of 4-Amino-1-butanol with the Z-Group
This procedure details the conversion of the primary amine in 4-amino-1-butanol to its Z-carbamate derivative.
Reaction: HO-(CH₂)₄-NH₂ + C₆H₅CH₂OCOCl → HO-(CH₂)₄-NH-Z + HCl
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Causality: The use of a biphasic solvent system helps to dissolve both the polar amino alcohol and the less polar benzyl chloroformate. Cooling the reaction minimizes potential side reactions.
-
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 5 °C.
-
Causality: Benzyl chloroformate is a highly reactive acylating agent. Slow, dropwise addition prevents a rapid exotherm and ensures controlled reaction kinetics.[10]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium chloride (brine).
-
Causality: The acid wash removes any unreacted amine and excess inorganic base. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 4-(Z-Amino)-1-butanol, can be purified by flash column chromatography on silica gel.
Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the most common and mildest method for cleaving the Z-group to regenerate the free amine.
Reaction: HO-(CH₂)₄-NH-Z + H₂ --(Pd/C)--> HO-(CH₂)₄-NH₂ + C₆H₅CH₃ + CO₂
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in a protic solvent like methanol or ethanol in a suitable hydrogenation vessel, add 10% Palladium on activated carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Causality: Palladium is the catalyst of choice for cleaving the benzylic C-O bond of the carbamate.[13] Protic solvents are ideal for this reaction.
-
-
Hydrogenation: Seal the vessel, purge the atmosphere with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (H₂). This can be done using a hydrogen-filled balloon (for atmospheric pressure) or in a Parr shaker apparatus (for higher pressures).
-
Causality: Hydrogen gas is the reducing agent that, when activated by the palladium surface, cleaves the C-O bond.[17]
-
-
Reaction Monitoring: Vigorously stir the suspension at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: The Pd/C catalyst is pyrophoric (can ignite in air when dry), especially when saturated with hydrogen. Filtering through Celite under a wet solvent blanket is a critical safety measure.
-
-
Isolation: Rinse the filter cake with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to yield the deprotected 4-amino-1-butanol. The product is often pure enough for subsequent steps without further purification.
Visualization of Core Mechanisms
The following diagrams illustrate the chemical transformations occurring during the protection and deprotection steps.
Mechanism of Z-Protection
Caption: Mechanism of Z-group protection of 4-amino-1-butanol.
Mechanism of Z-Deprotection by Hydrogenolysis
Caption: Z-group deprotection via catalytic hydrogenolysis.
Data Summary: Comparative Analysis of Amine Protecting Groups
The selection of a protecting group is context-dependent. The following table provides a comparative summary of the Z-group against two other widely used amine protecting groups, Boc and Fmoc, to aid in strategic synthetic planning.
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Structure | C₆H₅CH₂O(CO)- | (CH₃)₃CO(CO)- | C₁₄H₉CH₂O(CO)- |
| Cleavage Conditions | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acids (HBr/AcOH)[15][19] | Moderate to Strong Acids (e.g., TFA, HCl)[12][20] | Secondary Amines (e.g., Piperidine)[13][21] |
| Stability | Stable to mild acid and base.[13] | Stable to base and hydrogenolysis.[20] | Stable to acid and hydrogenolysis.[6] |
| Key Advantage | Cleavage under neutral pH conditions; Orthogonal to Boc and Fmoc.[4][12] | Easily cleaved with common lab acids; Often high yielding.[22] | Very mild, base-mediated cleavage; UV-active for monitoring.[23] |
| Potential Limitation | Incompatible with functional groups sensitive to reduction (e.g., alkynes, some alkenes, nitro groups).[17] | Deprotection generates a tert-butyl cation, which can cause side reactions with sensitive residues.[12] | Deprotection conditions are basic, which can cause side reactions like epimerization.[2] |
| Ideal Use Case with 4-Amino-1-butanol | When orthogonality to acid-labile (Boc, silyl ethers) or base-labile groups is required. | When subsequent steps involve reductive conditions (hydrogenolysis) or basic conditions. | When subsequent steps involve acidic conditions or hydrogenolysis. |
Conclusion
The benzyloxycarbonyl (Z) group is a robust and highly reliable tool for the protection of the primary amine of 4-amino-1-butanol. Its primary advantage lies in its unique stability profile and its susceptibility to cleavage under exceptionally mild, neutral conditions via catalytic hydrogenolysis. This allows for a high degree of orthogonality in complex synthetic routes, particularly in drug development where multiple protecting groups are often employed simultaneously. By understanding the chemical principles behind its application and removal, researchers can confidently integrate Z-protected 4-amino-1-butanol as a key building block, enabling the efficient and controlled synthesis of advanced molecular targets.
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Discovery and history of 4-(Z-Amino)-1-butanol
<An In-depth Technical Guide to 4-Amino-1-butanol
A Note on Nomenclature: The query for "4-(Z-Amino)-1-butanol" contains a chemically imprecise term. The "(Z)" designation in IUPAC nomenclature describes the stereochemistry of substituents around a double bond, which is absent in the saturated alkyl chain of 4-Amino-1-butanol. This guide will proceed under the scientifically supported assumption that the compound of interest is 4-Amino-1-butanol (CAS No. 13325-10-5), a widely used and important chemical intermediate.
Abstract
4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a bifunctional primary alkanolamine featuring both a terminal amine (-NH₂) and a primary alcohol (-OH) group. This unique structure makes it a highly versatile molecular building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1][2] Its role as a precursor to the neurotransmitter γ-aminobutyric acid (GABA) further highlights its biological significance.[3] This technical guide provides a comprehensive overview of 4-Amino-1-butanol, covering its physicochemical properties, detailed spectroscopic analysis, prevalent synthesis methodologies with comparative insights, and key applications in research and drug development. The content is structured to provide researchers, scientists, and process chemists with both foundational knowledge and actionable, field-proven protocols.
Chapter 1: Chemical Identity and Physicochemical Properties
4-Amino-1-butanol is a clear, colorless to light yellow, viscous liquid that is hygroscopic and air-sensitive, often absorbing carbon dioxide from the atmosphere.[4][5] Its bifunctionality dictates its physical properties, such as its high boiling point and miscibility with water.[5][6]
Molecular Structure
The fundamental structure consists of a four-carbon chain with an amino group at position 1 and a hydroxyl group at position 4.
Caption: Chemical Structure of 4-Amino-1-butanol.
Physicochemical Data Summary
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 13325-10-5 | [1][2] |
| Molecular Formula | C₄H₁₁NO | [2] |
| Molecular Weight | 89.14 g/mol | [2][7] |
| Appearance | Clear colorless to slightly yellow, viscous liquid | [1][4][6] |
| Melting Point | 16-18 °C | [5][6] |
| Boiling Point | 206 °C (lit.) | [5][6][8] |
| Density | 0.967 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | ~1.462 (lit.) | [5] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [9] |
| Water Solubility | Miscible / Very Soluble | [4][5] |
| Sensitivity | Air Sensitive & Hygroscopic | [5] |
Chapter 2: Spectroscopic and Analytical Profile
A thorough understanding of the spectroscopic signature of 4-Amino-1-butanol is critical for reaction monitoring and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous confirmation of the structure. In CDCl₃, the following characteristic shifts are observed:
-
~3.65 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the hydroxyl group (-CH₂-OH).
-
~2.72 ppm (triplet): Assigned to the two protons on the carbon adjacent to the amino group (-CH₂-NH₂).
-
~1.60 ppm & ~1.54 ppm (multiplets): These signals arise from the four protons of the two central methylene groups (-CH₂-CH₂-).[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data, showing four distinct signals corresponding to the four unique carbon atoms in the molecule. Expected chemical shifts in Chloroform-d are:
-
~62 ppm: Carbon attached to the hydroxyl group (C4).
-
~42 ppm: Carbon attached to the amino group (C1).
-
~33 ppm & ~28 ppm: The two central methylene carbons (C2 and C3).
IR Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups.
-
3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.
-
2850-2950 cm⁻¹: C-H stretching of the alkyl chain.
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 89.[10][12] A prominent base peak is typically seen at m/z = 30, corresponding to the fragmentation and formation of the [CH₂=NH₂]⁺ ion, which is characteristic of primary amines.
Chapter 3: Synthesis Methodologies
The synthesis of 4-Amino-1-butanol can be achieved via several routes, each with distinct advantages regarding starting material cost, scalability, and reaction conditions. Known methods often start from different nitrogen-containing compounds like 4-hydroxyl nitriles or involve the reduction of 4-halo butyronitriles.[13]
Route 1: Reductive Amination from But-2-ene-1,4-diol
This industrial method involves a two-step process: isomerization followed by reductive amination.[14]
-
Isomerization: But-2-ene-1,4-diol is catalytically isomerized to a mixture of 4-hydroxybutyraldehyde and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This step often employs a specialized iridium-phosphine catalyst.[14]
-
Reductive Amination: The resulting aldehyde/hemiacetal mixture is then subjected to aminative catalytic hydrogenation. This involves reacting the intermediate with ammonia in the presence of a hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst) under hydrogen pressure.[14]
Causality: This route is advantageous for large-scale production as it starts from a readily available diol. The reductive amination step is highly efficient for directly installing the primary amine functionality.
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A Technical Guide to the Research Landscape of 4-(Benzyloxycarbonylamino)-1-butanol: A Versatile Bifunctional Building Block
Executive Summary: 4-(Benzyloxycarbonylamino)-1-butanol, systematically named Benzyl N-(4-hydroxybutyl)carbamate, is a specialized chemical intermediate distinguished by its bifunctional nature. It incorporates a primary hydroxyl group and a primary amine protected by a benzyloxycarbonyl (Z or Cbz) group. This unique architecture positions the molecule as a highly valuable building block in diverse fields of chemical and biomedical research. The stable, yet readily cleavable, Z-group allows for selective chemical transformations at the hydroxyl terminus, enabling the construction of complex molecular frameworks with high precision. This guide provides an in-depth exploration of the foundational properties of 4-(Z-Amino)-1-butanol and delineates key research areas where its application is both established and burgeoning. We will traverse its role as a pivotal intermediate in the synthesis of pharmaceuticals, its utility as a monomer for creating advanced functional polymers and biomaterials, and its strategic importance in complex organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
Chapter 1: Foundational Profile of this compound
Introduction to the Molecule
This compound is an organic compound that serves as a critical precursor and intermediate in advanced chemical synthesis.[1] Its structure is characterized by a four-carbon aliphatic chain terminating in a primary alcohol at one end and a benzyloxycarbonyl-protected amine at the other. This protection of the amino group is the molecule's defining feature, rendering the more nucleophilic amine unreactive under conditions where the hydroxyl group can be selectively modified.[2] The unprotected parent compound, 4-amino-1-butanol, is a known analogue and biochemical precursor to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[3][4] The addition of the Z-group transforms this simple amino alcohol into a sophisticated tool for multi-step synthesis, enabling precise control over reaction sequences.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 17996-13-3 | |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | |
| Appearance | White to yellow powder/solid | [1] |
| Melting Point | 81-84 °C | |
| Solubility | Soluble in common organic solvents | [5] |
| Key Functional Groups | Cbz-protected amine, primary hydroxyl |
The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide chemistry. Its utility stems from two key attributes:
-
Stability: The Z-group is robust and stable under a wide variety of reaction conditions, including those that are basic, nucleophilic, or mildly acidic. This allows for extensive chemical modifications to be performed on other parts of the molecule—such as the hydroxyl group in this compound—without disturbing the protected amine.[2]
-
Orthogonal Deprotection: The Z-group can be cleanly removed under specific conditions that typically do not affect other common protecting groups. The most common method for its removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild process that yields the free amine, toluene, and carbon dioxide as byproducts.
This strategic protection allows chemists to dictate the sequence of bond formation, first utilizing the hydroxyl group for reactions like esterification or etherification, and then, at a later stage, unveiling the amine for subsequent functionalization, such as amide bond formation.
Caption: Synthetic strategy using this compound.
Chapter 2: Core Research Area I - Advanced Pharmaceutical Intermediates
Rationale: A Scaffold for Bioactive Molecules
The bifunctional nature of this compound makes it an ideal scaffold for building bioactive molecules.[6] Many therapeutic agents require a specific spatial arrangement of functional groups, often containing both hydrogen bond donors and acceptors separated by a flexible or rigid linker. This molecule provides a simple, four-carbon chain that can be readily elaborated at both ends, serving as a foundational piece in the assembly of more complex drugs.
Application Focus: Synthesis of Acyclic Nucleoside Analogs
A significant application of 4-amino-1-butanol derivatives is in the synthesis of antiviral drugs, particularly acyclic nucleoside analogs like Famciclovir and Penciclovir. These drugs mimic natural nucleosides but lack the cyclic sugar moiety, acting as chain terminators during viral DNA replication. In these syntheses, 4-amino-1-butanol (obtained after deprotection of a precursor like this compound) provides the flexible side chain that is ultimately attached to the purine base.
Caption: Workflow for Famciclovir synthesis.
Protocol Example: Condensation to Form a Famciclovir Precursor This protocol is a conceptual representation based on established chemical syntheses and should be adapted and optimized for specific laboratory conditions.
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (1.0 eq) in ethanol. Add sodium bicarbonate (2.0 eq).
-
Addition of Side Chain: Slowly add a solution of 4-amino-2-hydroxymethyl-1-butanol (a derivative of 4-amino-1-butanol) (1.1 eq) in ethanol to the reaction mixture at reflux temperature.
-
Reaction: Stir the mixture at 75-80°C for approximately 90 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts, washing the filter cake with additional ethanol.
-
Purification: The resulting filtrate, containing the desired condensation product, can be concentrated under reduced pressure and purified via column chromatography or carried forward to the next synthetic step.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
-
Base (Sodium Bicarbonate): Acts as an acid scavenger to neutralize the HCl formed during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
-
Reflux Temperature: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts from over-reaction, and ensuring optimal yield.
Emerging Opportunity: Pro-drug and CNS-Targeted Agent Development
The parent molecule, 4-amino-1-butanol, is a direct precursor to GABA.[3] It is enzymatically converted in the body to GABA via the intermediate γ-aminobutyraldehyde (GABAL).[3][4] This biochemical pathway presents a compelling research opportunity. While GABA itself does not efficiently cross the blood-brain barrier, lipophilic pro-drugs can. This compound, or other derivatives, could be investigated as pro-drugs that cross the blood-brain barrier and are subsequently metabolized to release 4-amino-1-butanol, which is then converted to GABA locally in the brain. Research in this area would focus on designing derivatives with optimal lipophilicity and metabolic stability.
Caption: Pro-drug strategy for CNS delivery of GABA.
Chapter 3: Core Research Area II - Functional Polymers and Biomaterials
Rationale: A Bifunctional Monomer/Linker
The presence of both an amine (once deprotected) and an alcohol allows 4-amino-1-butanol to act as a valuable A-B type monomer or linker in polymer synthesis. It can be incorporated into polymer backbones to create polyesters, polyamides, or poly(ester amide)s. More significantly, it is used to create side chains that impart specific functionality to a polymer backbone.
Application Focus: Poly(β-amino esters) for Gene Delivery
Highly branched poly(β-amino esters) (HPAEs) are a class of biodegradable polymers investigated for non-viral gene delivery. 4-Amino-1-butanol can be used as an end-capping agent or linker during their synthesis. These polymers are able to complex with negatively charged nucleic acids (like siRNA or plasmid DNA) to form nanoparticles. These nanoparticles can be taken up by cells, and the tertiary amines in the polymer backbone become protonated in the acidic environment of the endosome. This leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome (the "proton sponge" effect), releasing the genetic payload into the cytoplasm. The ester linkages in the polymer backbone are hydrolytically degradable, leading to biocompatible byproducts.[7]
Caption: Workflow for HPAE-mediated gene delivery.
Protocol: Synthesis of a Branched Poly(β-amino ester) This is a generalized protocol illustrating the role of an amino alcohol linker.
-
Monomer Preparation: In separate vials, prepare solutions of a diacrylate monomer (e.g., 1,4-butanediol diacrylate) and a primary amine monomer in a suitable solvent like DMSO.
-
Initiation: Add the amine solution dropwise to the diacrylate solution under vigorous stirring at room temperature. The Michael addition reaction will begin, initiating polymerization.
-
Branching and End-capping: After a set time (e.g., 2 hours), add 4-amino-1-butanol (as the linker/end-capper) to the reaction mixture. The primary amine of the 4-amino-1-butanol will react with terminal acrylate groups, effectively capping the polymer chains and introducing hydroxyl functionalities at the periphery.
-
Reaction Completion: Allow the reaction to proceed for 24-48 hours at an elevated temperature (e.g., 50°C) to ensure high conversion.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether). The precipitated polymer is then collected by centrifugation, redissolved in a minimal amount of a suitable solvent, and re-precipitated to remove unreacted monomers.
-
Characterization: Dry the final polymer under vacuum. Characterize its structure and molecular weight using techniques such as ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
Causality Behind Experimental Choices:
-
Michael Addition: This is a highly efficient, often catalyst-free reaction between acrylates and amines that proceeds readily at room temperature, making it ideal for polymer synthesis.
-
Staged Monomer Addition: Adding the 4-amino-1-butanol later in the reaction allows for the initial formation of the polymer backbone before introducing the functional end-capper, providing control over the final architecture.
-
Precipitation: This is a standard and effective method for purifying polymers, as the long polymer chains are insoluble in the non-solvent while the small molecule monomers remain in solution.
Chapter 4: Concluding Remarks and Future Outlook
4-(Benzyloxycarbonylamino)-1-butanol is more than a simple chemical; it is a strategic synthetic tool. Its value is rooted in the orthogonal reactivity of its two functional groups, enabled by the reliable performance of the Z-protecting group. The research avenues discussed herein—from established roles in antiviral drug synthesis to emerging applications in CNS-targeted pro-drugs and advanced gene delivery polymers—highlight the molecule's versatility.
Future research will likely focus on expanding the library of derivatives built upon this scaffold. By modifying the linker length, stereochemistry, and the nature of the protecting group, chemists can fine-tune the properties of the resulting molecules for specific applications. In materials science, incorporating this and similar amino alcohols into novel polymer architectures could lead to new biomaterials with tailored degradation profiles and cell-interactive properties. In medicinal chemistry, its use as a flexible linker in designing bivalent inhibitors or PROTACs (Proteolysis Targeting Chimeras) represents a promising frontier. The continued exploration of this seemingly simple building block is poised to unlock complex solutions to challenges across the scientific spectrum.
References
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4-(Z-Amino)-1-butanol: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of contemporary drug discovery, the rational design of small molecules with precise functionalities is paramount. Among the myriad of chemical building blocks available to medicinal chemists, bifunctional molecules that offer handles for orthogonal chemical modifications are of exceptional value. 4-(Z-Amino)-1-butanol, also known as benzyl N-(4-hydroxybutyl)carbamate, has emerged as a key intermediate, prized for its unique combination of a protected primary amine and a primary alcohol. This strategic arrangement allows for sequential and selective chemical transformations, making it an invaluable component in the synthesis of complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.
This in-depth technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will delve into its synthesis, purification, and characterization, and explore its application in the construction of sophisticated therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 17996-13-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to yellow solid/powder | |
| Melting Point | 81-84 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Characterization:
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbamate carbonyl, the benzylic carbon, the aromatic carbons, and the aliphatic carbons of the butanol chain.[1]
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching, the C=O of the carbamate, and the aromatic C-H bonds.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the selective protection of the primary amine of 4-amino-1-butanol with a benzyloxycarbonyl (Z or Cbz) group. This protection strategy is favored for its stability under a wide range of reaction conditions and the multiple methods available for its subsequent removal.[2]
Rationale for Z-Protection
The choice of the Z-group over other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is often dictated by the planned synthetic route. The Z-group is stable to the acidic conditions often used to remove Boc groups, allowing for orthogonal protection strategies in multi-step syntheses.[2] Furthermore, the Z-group can be cleanly removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[2]
Experimental Protocol: Z-Protection of 4-Amino-1-butanol
This protocol describes a general procedure for the synthesis of this compound from commercially available 4-amino-1-butanol.
Materials:
-
4-Amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable biphasic solvent system)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium carbonate (2.0-3.0 equivalents) to the solution and stir until dissolved. The base is crucial to neutralize the HCl generated during the reaction.
-
Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0-1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Vigorous stirring is essential to ensure efficient mixing of the biphasic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.
Expected Yield: 85-95%
dot graph "Z-Protection_of_4-Amino-1-butanol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} digraph "Z-Protection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
}
Caption: Reaction scheme and workflow for the Z-protection of 4-amino-1-butanol.
Applications in Medicinal Chemistry
The bifunctional nature of this compound makes it a versatile building block for constructing a variety of complex molecules with therapeutic potential.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[3] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[3] The linker is a critical component that dictates the efficacy of the PROTAC by influencing the formation of a stable ternary complex.[]
This compound is an ideal building block for PROTAC linkers.[5] The hydroxyl group can be used to attach the linker to the E3 ligase ligand or the target protein ligand, while the protected amine provides a handle for further elaboration of the linker or attachment to the other ligand after deprotection.
This workflow outlines a general strategy for using this compound to synthesize a PROTAC.
dot graph "PROTAC_Synthesis_Concept" { layout=dot; rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Step-by-Step Protocol (Illustrative):
-
Attachment to the First Ligand: The hydroxyl group of this compound can be coupled to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard esterification or Mitsunobu reaction conditions. Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a mesylate or tosylate) for subsequent alkylation of a nucleophilic handle on the ligand.
-
Deprotection of the Amine: The Z-group is then removed by catalytic hydrogenolysis. This is typically achieved by stirring the intermediate in a solvent like methanol or ethanol in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This step unmasks the primary amine.
-
Attachment of the Second Ligand: The newly exposed amine is then coupled to the second ligand, which is typically functionalized with a carboxylic acid, using standard amide bond formation reagents such as HATU, HBTU, or EDC/HOBt.
-
Purification: The final PROTAC is purified by preparative HPLC to yield the desired compound.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many kinase inhibitors feature a core heterocyclic scaffold decorated with various substituents that occupy the ATP-binding pocket of the kinase. The 4-aminobutanol moiety can be incorporated into these scaffolds to provide a flexible linker to a solubilizing group or a pharmacophore that extends into a nearby pocket, potentially enhancing potency and selectivity.
The primary alcohol of this compound can be used as a nucleophile in substitution reactions with activated heterocyclic systems, such as chloro- or fluoro-substituted pyrimidines or quinazolines, which are common cores in kinase inhibitors. Following the coupling reaction, the Z-group can be deprotected and the resulting amine can be further functionalized.
dot digraph "Kinase_Inhibitor_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
}
Caption: General synthetic strategy for incorporating this compound into a kinase inhibitor.
Deprotection of the Z-Group: A Critical Step
The removal of the benzyloxycarbonyl (Z) group is a crucial step in many synthetic sequences involving this compound. The most common and reliable method is catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is no longer visible.
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product can be used in the next step without further purification or can be purified by chromatography if necessary.
Quantitative Data: Yields for this deprotection step are typically high, often exceeding 90%.
Conclusion: A Building Block of Strategic Importance
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature, coupled with the robust and orthogonal nature of the Z-protecting group, provides chemists with a powerful tool for the systematic and efficient synthesis of complex, high-value molecules. From the modular construction of PROTAC linkers to the strategic functionalization of kinase inhibitor scaffolds, the applications of this compound are continually expanding. As the demand for more sophisticated and targeted therapeutics grows, the strategic importance of such well-defined and versatile building blocks will undoubtedly continue to increase, making this compound a staple in the synthetic chemist's toolbox.
References
- Design the Perfect PROTAC®. Sigma-Aldrich. [URL not available]
- 4-(Benzyloxy)butan-1-ol | PROTAC Linker | MedChemExpress. [URL: https://www.medchemexpress.com/4-(benzyloxy)butan-1-ol.html]
- benzyl N-(4-hydroxybutyl)carbamate | C12H17NO3 | CID 3366758 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3366758]
- Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/novel-and-improved-synthesis-of-famciclovir-drug-substance-through-n-2-amino-4-chloro-6-4-hydroxy-3-hydroxymethyl-butyl-aminopyrimidin-5-ylformamide-from-4-amino-2-hydroxymethyl-1-butanol-and-n-2-amino-46-dichloro-5-pyrimidinylformamide.pdf]
- 4-Amino-1-butanol synthesis - ChemicalBook. [URL: https://www.chemicalbook.
- A Comparative Guide to Phthalimide-PEG2-Boc and Alkyl Linkers in PROTACs - Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-phthalimide-peg2-boc-and-alkyl-linkers-in-protacs]
- Synthesis of PROTACs using BnO-PEG4-Boc: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
- US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents. [URL: https://patents.google.
- CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents. [URL: https://patents.google.
- (4-Hydroxybutyl)-methylcarbamic acid benzyl ester | 116644-44-1 | Benchchem. [URL: https://www.benchchem.com/product/b1395995]
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- 2 - Supporting Inform
- Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/]
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9211025/]
- Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214227/]
- Characteristic roadmap of linker governs the rational design of PROTACs - NET. [URL not available]
- A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphonate - Benchchem. [URL: https://www.benchchem.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214227/]
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6345501/]
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. [URL: https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/]
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2021.799441/full]
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- CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents. [URL: https://patents.google.
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- 5. rsc.org [rsc.org]
Theoretical Studies on the Conformation of 4-Amino-1-butanol
An In-depth Technical Guide
Abstract
4-Amino-1-butanol (4AB) is a molecule of significant interest, serving as a precursor to the neurotransmitter γ-aminobutyric acid (GABA) and as a building block for various pharmaceuticals and biodegradable polymers.[1][2][3] Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the conformational landscape of 4-amino-1-butanol. We will explore the dominant non-covalent interactions that govern its structure, detail the computational protocols for accurate analysis, and discuss the influence of the molecular environment on its preferred geometry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of flexible molecules like 4AB.
The Significance of Molecular Conformation
The concept of conformation—the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds—is fundamental to understanding molecular behavior.[4] For a flexible molecule like 4-amino-1-butanol, which possesses both a hydroxyl (-OH) and an amino (-NH₂) group, the conformational preference is dictated by a delicate balance of steric repulsions, torsional strain, and, most critically, intramolecular hydrogen bonding.[5][6] Understanding the lowest energy, or most populated, conformation is paramount as it governs how the molecule interacts with biological targets, its solubility, and its reactivity. Theoretical studies provide a powerful lens to explore this conformational space at a level of detail often inaccessible to experimental methods alone.
Theoretical Foundations for Conformational Analysis
To accurately model the conformational landscape of 4-amino-1-butanol, a robust computational approach is required. The primary goal is to map the potential energy surface (PES) of the molecule, identifying the energy minima that correspond to stable conformers.[7]
Key Computational Methods
-
Ab Initio Calculations: These methods solve the Schrödinger equation from first principles, without empirical parameters.[8] Methods like Møller-Plesset perturbation theory (e.g., MP2) are highly effective for capturing the electron correlation effects crucial for describing non-covalent interactions like hydrogen bonds.[9][10][11] The MP2/6-311++G(d,p) level of theory, for instance, has been shown to provide results that agree well with experimental data for 4-amino-1-butanol.[9][10]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density.[12] Functionals like B3LYP can offer a good balance of computational cost and accuracy for conformational studies.[7]
Causality in Method Selection: While DFT is often faster, ab initio methods like MP2 are frequently chosen for systems where weak interactions, such as the intramolecular hydrogen bond in 4AB, are the primary determinants of conformation. This is because MP2 explicitly accounts for electron correlation, which is the physical origin of the dispersion forces that contribute significantly to hydrogen bond strength.
The Role of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For studies involving hydrogen bonding, it is crucial to use a basis set that includes both polarization functions (e.g., the 'd' and 'p' in 6-311++G(d,p)) and diffuse functions (the '++' symbols).
-
Polarization functions allow for anisotropy in the electron density, which is necessary to correctly model the shape of atoms within a bond.
-
Diffuse functions are essential for describing the electron density far from the nucleus, a key feature of the lone pairs and hydrogen atoms involved in hydrogen bonds.
The Conformational Landscape of 4-Amino-1-butanol
The flexibility of the four-carbon chain in 4AB allows for numerous rotamers. These conformations are primarily defined by the torsional angles along the heavy-atom backbone.[9] However, the landscape is dominated by conformers that are stabilized by an intramolecular hydrogen bond (IMHB).
The Dominance of the OH···N Intramolecular Hydrogen Bond
Theoretical and experimental studies have conclusively shown that the global minimum energy conformation of isolated, gas-phase 4-amino-1-butanol is one that is stabilized by an alcohol-to-amine (OH···N) intramolecular hydrogen bond.[9][10][11] This interaction creates a pseudo-cyclic structure that is significantly more stable than extended or other folded forms. In contrast, the amine-to-alcohol (NH···O) interaction results in higher energy conformers.[9]
The strength of this OH···N bond is noteworthy. As the methylene chain length increases in the series of unbranched amino alcohols (from 2-aminoethanol to 4-amino-1-butanol), the strength of the intramolecular hydrogen bond increases.[9][10][11] This is evidenced by a larger red shift of the O-H stretching frequency in infrared spectroscopy, a classic indicator of stronger hydrogen bonding.[9]
Quantitative Conformational Data
Computational studies allow for the precise quantification of the energetic differences between conformers. The lowest energy conformers are characterized by the set of backbone torsional angles τ1(NC₄C₃C₂), τ2(C₄C₃C₂C₁), and τ3(C₃C₂C₁O).[9]
| Conformer ID | Key Intramolecular Interaction | Relative Energy (kJ/mol) | O···N Distance (Å) |
| gauche-Gauche'-Trans (gG'T) | OH···N | 0.00 (Global Minimum) | ~2.95 |
| gauche'-Gauche-Gauche (g'GG) | OH···N | ~1.0 | - |
| trans-Gauche-Trans (tGT) | NH···O | ~5.0 | - |
| gauche-Gauche-Trans (gGT) | NH···O | ~7.0 | - |
| Table 1: Calculated relative energies of low-energy 4-amino-1-butanol conformers. Energies are illustrative based on published findings. The gG'T conformer is identified as the global minimum.[5][9][11] |
Influence of an Aqueous Environment
A critical question for drug development is how a molecule's conformation changes from the gas phase to a condensed phase or aqueous solution. For 4-amino-1-butanol, theoretical studies of its complex with a single water molecule show that the preferred OH···N intramolecular hydrogen bond is preserved.[9][10] The water molecule acts as a donor, forming a single intermolecular hydrogen bond with the 4AB monomer without disrupting the internal structure.[9][10] This is in contrast to smaller amino alcohols like 2-aminoethanol, where a water molecule can break the internal hydrogen bond.[9][10] This finding suggests that the intramolecular interaction in 4AB is robust enough to persist even in the presence of competing intermolecular hydrogen bonds.[9]
Caption: Dominant conformational pathway for 4-amino-1-butanol.
Protocol: A Practical Workflow for Conformational Analysis
This section provides a step-by-step protocol for conducting a theoretical conformational analysis of 4-amino-1-butanol using quantum chemistry software (e.g., Gaussian, ORCA).
Trustworthiness of the Protocol: This workflow is a self-validating system. The frequency calculation in Step 4 is a critical checkpoint; the absence of imaginary frequencies provides mathematical confirmation that a true energy minimum has been located. Comparing the relative energies (Step 5) provides a clear, quantitative basis for identifying the most stable conformer.
Caption: Standard workflow for computational conformational analysis.
Step-by-Step Methodology
-
Initial Structure Generation:
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 4-amino-1-butanol molecule.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Conformational Search:
-
Objective: To generate a diverse set of starting points for high-level optimization.
-
Procedure: Identify the key rotatable bonds (the C-C bonds of the butyl chain and the C-O bond).
-
Systematically rotate each of these bonds (e.g., in 60° or 120° increments) to generate a library of dozens or hundreds of possible conformers. Automated tools within computational packages can perform this "potential energy surface scan."
-
-
Geometry Optimization:
-
Objective: To find the nearest stationary point (local energy minimum) on the potential energy surface for each generated conformer.
-
Protocol: Submit each unique conformer from Step 2 for a full geometry optimization using a high level of theory and an appropriate basis set (e.g., MP2/6-311++G(d,p)). This is the most computationally intensive step.
-
-
Frequency Calculation:
-
Objective: To verify the nature of the stationary points found in Step 3 and to obtain the zero-point vibrational energy (ZPVE).
-
Protocol: Perform a frequency calculation at the same level of theory used for optimization.
-
Validation: A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency is a transition state, not a stable conformer. The ZPVE must be added to the electronic energy for accurate relative energy comparisons.
-
-
Analysis:
-
Objective: To identify the global minimum and characterize the stable conformers.
-
Procedure:
-
Tabulate the ZPE-corrected electronic energies of all confirmed minima.
-
Calculate the relative energies of each conformer with respect to the lowest energy (global minimum) structure.
-
Analyze the geometry of the global minimum and other low-energy conformers, paying close attention to the intramolecular hydrogen bond distance and the key dihedral angles.
-
-
Conclusion
Theoretical studies provide indispensable insights into the conformational preferences of 4-amino-1-butanol. The consensus from high-level computational work is that the molecule's structure is overwhelmingly dominated by a conformation stabilized by a robust OH···N intramolecular hydrogen bond. This interaction is strong enough to persist even in the presence of a competing hydrogen bond donor like water. The detailed computational workflow presented here offers a validated, reliable protocol for researchers to explore the conformational landscapes of similar flexible molecules, providing a critical foundation for rational drug design and materials science.
References
- Frontiers in Chemistry. (2018).
- ACS Publications. (2018).
- PubMed. (2018).
- SciSpace. (1973). Conformational analysis of intramolecular bonded amino alcohols. [Link]
- MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]
- Wikipedia. (n.d.). 4-Amino-1-butanol. [Link]
- PubMed Central. (n.d.).
- Chemistry LibreTexts. (2020). 8.
- PubMed. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]
- Springer. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]
- PubMed. (2005). Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines. [Link]
- SpringerLink. (n.d.). Ab Initio Studies of the Interactions in Van der Waals Molecules. [Link]
- J-STAGE. (n.d.). Original Paper Ab initio and DFT study of oxygenated and hydrogenated molecules O2, O3, H2, OH, H2O, HO2. [Link]
- ResearchGate. (2011). Ab initio and DFT computational studies on molecular conformations and strength of the intramolecular hydrogen bond in different conformers of 3-amino-2-iminomethyl acryl aldehyde. [Link]
- CORE. (n.d.). Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA). [Link]
Sources
- 1. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Conformational analysis of intramolecular bonded amino alcohols (1974) | H.S. Aaron | 17 Citations [scispace.com]
- 7. Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competing Intramolecular Hydrogen Bond Strengths and Intermolecular Interactions in the 4-Aminobutanol-Water Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to 4-(Z-Amino)-1-butanol: Sourcing, Quality Control, and Application
Abstract
This technical guide provides a comprehensive overview of 4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate, for researchers, chemists, and drug development professionals. Beyond a simple supplier list, this document offers a Senior Application Scientist's perspective on strategic sourcing, quality assessment, safe handling, and practical application of this versatile bifunctional molecule. We delve into the critical parameters for supplier selection, interpretation of analytical data, and provide a detailed, representative protocol for its use as a synthetic building block. The guide is designed to empower scientists to confidently and effectively integrate this reagent into their research and development workflows.
Introduction to this compound
This compound is a valuable bifunctional organic compound featuring a primary alcohol and a carbamate-protected amine. The "Z" group, a benzyloxycarbonyl (Cbz) protecting group, masks the reactivity of the amine, allowing for selective reactions at the hydroxyl terminus. This strategic protection makes it an important intermediate in multi-step organic syntheses.[1][2]
Key Chemical Properties:
-
Molecular Formula: C₁₂H₁₇NO₃[3]
-
Molecular Weight: 223.27 g/mol [3]
-
CAS Number: 17996-13-3[3]
-
Appearance: Typically a powder
-
Melting Point: 81-84 °C
-
Key Functional Groups: Primary hydroxyl, Cbz-protected primary amine
Its structure allows it to serve as a flexible linker or building block in the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.[1][] The ability to selectively deprotect the amine under specific conditions (typically hydrogenolysis) without affecting other functional groups is a cornerstone of its utility in modern organic chemistry.
Commercial Availability and Supplier Landscape
Sourcing high-quality reagents is paramount for reproducible and reliable experimental outcomes. The commercial availability of this compound is generally good, with several reputable suppliers offering various grades and quantities.
Factors for Supplier Evaluation:
Before purchasing, a thorough evaluation of potential suppliers is critical. Key considerations include:
-
Purity and Analytical Data: What is the stated purity (e.g., ≥98.0% by HPLC)? Does the supplier provide a detailed Certificate of Analysis (CoA) with lot-specific data?
-
Consistency: Does the supplier demonstrate good lot-to-lot consistency? This is crucial for long-term projects and process development.
-
Scale and Availability: Can the supplier meet your quantity requirements, from lab-scale (grams) to potential scale-up (kilograms)? What are the typical lead times?
-
Documentation and Support: Is comprehensive safety information (SDS) available? Does the supplier offer responsive technical support?
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.
Caption: A workflow for the strategic selection of a chemical supplier.
Table 1: Representative Suppliers of this compound
| Supplier | Product Example | CAS Number | Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 95887 | 17996-13-3 | ≥98.0% (HPLC) | Grams |
| Santa Cruz Biotechnology | sc-264660 | 17996-13-3 | N/A | Grams |
| Cenmed Enterprises | C005B-022591 | 17996-13-3 | ≥98.0%[5] | Grams |
Note: Availability and product numbers are subject to change. Always verify information directly with the supplier.
Quality Control and Incoming Material Verification
Upon receiving any chemical reagent, it is crucial to perform an internal quality check, even when a CoA is provided. This validates the identity and purity of the material, ensuring it meets the requirements for your specific application.
Interpreting the Certificate of Analysis (CoA): A CoA should provide, at a minimum:
-
Lot-specific identification (Product name, number, CAS, lot number).
-
Results from analytical tests, such as HPLC or GC for purity assessment.
-
Spectroscopic data (e.g., ¹H NMR) to confirm the chemical structure.
-
Physical properties like melting point.
Self-Validating Protocol: Incoming Material QC
-
Visual Inspection: Check for proper packaging, labeling, and physical appearance (e.g., a white to off-white powder).
-
Solubility Test: Confirm solubility in appropriate solvents (e.g., DCM, Chloroform, Ethyl Acetate).
-
Melting Point: Measure the melting point and compare it to the literature value (81-84 °C). A broad or depressed melting range can indicate impurities.
-
¹H NMR Spectroscopy: This is the most powerful tool for identity confirmation. Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons of the Cbz group, the methylene protons of the butyl chain, and the hydroxyl proton.
Incoming Material QC Workflow
Caption: A standard workflow for qualifying incoming chemical reagents.
Handling, Storage, and Safety
Proper handling and storage are essential for user safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid (Storage Class 11).
-
Safety: The compound is harmful if swallowed and causes serious eye irritation. Always consult the latest Safety Data Sheet (SDS) from your supplier for complete hazard and first-aid information.
Application Highlight: Steglich Esterification Protocol
To demonstrate the utility of this compound, this section provides a representative protocol for its reaction with an N-Boc protected amino acid to form an ester linkage. This type of reaction is a common step in the synthesis of peptidomimetics or other complex molecules.
Objective: To couple N-Boc-Alanine with the hydroxyl group of this compound.
Materials:
-
This compound
-
N-Boc-Alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-Alanine (1.0 eq) and this compound (1.05 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the coupling agent (DCC/EDC) and the activated ester intermediate. A slight excess of the alcohol can help drive the reaction to completion.
-
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction by forming a more reactive intermediate with the carboxylic acid.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Cooling is essential, especially when using DCC, to control the reaction rate and minimize the formation of N-acylurea byproduct.
-
-
Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Causality: DCC/EDC activates the carboxylic acid of N-Boc-Alanine, making it susceptible to nucleophilic attack by the hydroxyl group of this compound.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Self-Validation: A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
-
Workup: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Rinse the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Causality: The acid wash removes residual DMAP and any unreacted amine. The bicarbonate wash removes unreacted carboxylic acid. The brine wash helps to remove water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester product.
Steglich Esterification Workflow
Caption: A step-by-step workflow for a typical Steglich esterification.
Conclusion
This compound is a readily available and highly useful synthetic intermediate for researchers in chemistry and drug discovery. A successful outcome, however, is contingent not only on a well-designed synthetic route but also on the careful selection of high-quality starting materials. By implementing a strategic sourcing plan, performing diligent incoming quality control, and adhering to safe handling practices, researchers can confidently utilize this versatile building block to advance their scientific objectives.
References
- Cenmed Enterprises. This compound >=98.0%. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Unlocking the Potential of 4-Amino-1-butanol in Chemical Synthesis. [Link]
- Shaanxi Bloom Tech Co., Ltd. What is 4-amino-1-butanol used for?. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- UW-Milwaukee. Specific Chemical Handling and Storage. [Link]
- PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]
Sources
The Carbobenzoxy Group: A Comprehensive Technical Guide to Amino Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Classic Protecting Group
In the intricate tapestry of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups remains a cornerstone of molecular design. Among the pantheon of protecting groups, the carbobenzoxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a testament to chemical ingenuity.[1] Initially conceived for the controlled synthesis of peptides, its utility has expanded across the landscape of organic chemistry, proving particularly adept in the selective protection of amino alcohols. These bifunctional molecules are critical building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This guide, intended for the discerning researcher and process chemist, delves into the core principles and practical applications of the Cbz group in amino alcohol protection, offering a blend of mechanistic understanding and field-tested protocols.
The Strategic Imperative for Amino Alcohol Protection: Navigating Bifunctionality
Amino alcohols present a unique synthetic challenge due to the presence of two nucleophilic centers: the amino and the hydroxyl group. The amine is generally more nucleophilic than the alcohol, but this difference can be modulated by steric hindrance and electronic effects within the substrate. Unchecked, this dual reactivity can lead to a cascade of undesired side reactions, including self-polymerization, intramolecular cyclization, and non-selective acylation, diminishing yields and complicating purification. The judicious application of a protecting group strategy is therefore not merely advantageous but essential for achieving synthetic precision.
The ideal protecting group for an amino alcohol should exhibit:
-
Chemoselective Introduction: Preferentially reacting with the amino group over the hydroxyl group.
-
Robust Stability: Withstanding a wide range of reaction conditions planned for subsequent synthetic steps.
-
Orthogonality: Allowing for its selective removal in the presence of other protecting groups.
-
High-Yielding and Clean Removal: Being cleaved under mild conditions that do not compromise the integrity of the target molecule.
The Cbz group admirably fulfills these criteria, making it a stalwart in the chemist's arsenal.
The Carbobenzoxy Group: A Mechanistic Deep Dive
The Cbz group, a benzyloxycarbonyl moiety, transforms a nucleophilic amine into a significantly less reactive carbamate. This transformation is key to its protective function.
The Chemistry of Protection: A Tale of Two Nucleophiles
The introduction of the Cbz group is most commonly achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2][3] In the context of an amino alcohol, the primary competition is between N-acylation and O-acylation.
Caption: Figure 1: Competing pathways in Cbz protection.
The remarkable chemoselectivity for N-protection over O-protection under standard Schotten-Baumann conditions (typically aqueous sodium bicarbonate or carbonate at 0 °C to room temperature) is a consequence of the interplay between kinetics and thermodynamics.[4][5][6] The amino group, being more nucleophilic, reacts faster with benzyl chloroformate, making the N-Cbz protected amino alcohol the kinetic product .[7] While the O-Cbz product, a carbonate, is thermodynamically more stable, its formation is significantly slower under these conditions.
The choice of base and solvent system is critical for maximizing this selectivity. Aqueous basic conditions, such as those employing sodium bicarbonate, maintain the amine in its deprotonated, nucleophilic state while ensuring the concentration of the more nucleophilic alkoxide is low.[4] The pH is typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and minimize racemization if the amino alcohol is chiral.[4]
The Art of Deprotection: Releasing the Amine
The true elegance of the Cbz group lies in the mildness and selectivity of its removal. Several methods are available, with catalytic hydrogenolysis being the most prevalent.[8]
2.2.1. Catalytic Hydrogenolysis: The Workhorse Method
This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst (typically Pd/C).[9] The reaction proceeds smoothly at room temperature and atmospheric pressure, liberating the free amine, toluene, and carbon dioxide.
Caption: Figure 2: Cbz deprotection workflow.
A significant advantage of this method is its orthogonality to many other protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group.[10][] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing moieties.[12]
2.2.2. Alternative Deprotection Strategies
While hydrogenolysis is the most common method, certain substrates necessitate alternative deprotection conditions.
-
Acidolysis: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[4] This method is often used when catalytic hydrogenolysis is not feasible due to catalyst poisoning or the presence of other reducible groups. Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been shown to be effective and offer a milder alternative to strong Brønsted acids.[13]
-
Nucleophilic Cleavage: In specific cases, nucleophiles like 2-mercaptoethanol in the presence of a base can be used to deprotect Cbz-amines, particularly when the substrate is sensitive to both hydrogenation and acidic conditions.[13]
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also effect Cbz cleavage, though this method is less commonly employed due to its harshness.[13]
Experimental Protocols: From Theory to Practice
The following protocols are provided as a guide and may require optimization based on the specific amino alcohol substrate.
Protocol 1: Selective N-Cbz Protection of an Amino Alcohol (Schotten-Baumann Conditions)
Materials:
-
Amino alcohol (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Deionized water
-
Dioxane or THF
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino alcohol in a 1:1 mixture of dioxane (or THF) and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz protected amino alcohol.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amino alcohol (1.0 eq)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected amino alcohol in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric when dry.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the Celite pad wet to prevent the catalyst from igniting.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
| Amino Alcohol | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Ethanolamine | 92 | Hydrogenolysis (H₂, Pd/C) | 98 | [Fictionalized Data] |
| (S)-2-Amino-1-propanol | 95 | Hydrogenolysis (H₂, Pd/C) | 96 | [Fictionalized Data] |
| 3-Amino-1-propanol | 94 | HBr in Acetic Acid | 91 | [Fictionalized Data] |
| (1R,2S)-(-)-Ephedrine | 89 | Hydrogenolysis (H₂, Pd/C) | 93 | [Fictionalized Data] |
Table 1: Representative yields for the protection and deprotection of various amino alcohols. (Note: This data is illustrative and may not represent optimized conditions for all substrates).
Orthogonality and Strategic Synthesis
The true power of the Cbz group is realized in complex syntheses requiring multiple, distinct protecting groups. Its stability to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc cleavage makes it an integral component of orthogonal protection strategies.[]
Caption: Figure 3: Orthogonality of Cbz, Boc, and Fmoc.
This orthogonality allows for the sequential unmasking of different functional groups within the same molecule, enabling site-specific modifications that are crucial in the synthesis of complex natural products and pharmaceuticals.
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise. Here are some common issues and their potential solutions:
-
Incomplete Protection:
-
Cause: Insufficient base, low-quality Cbz-Cl, or steric hindrance.
-
Solution: Ensure the pH is maintained between 8-10. Use freshly opened or purified Cbz-Cl. For sterically hindered amines, consider longer reaction times, elevated temperatures, or more reactive acylating agents like Cbz-OSu.[4]
-
-
O-Acylation:
-
Cause: Reaction conditions favoring thermodynamic control (e.g., high temperature, strong base).
-
Solution: Maintain low temperatures (0 °C) and use a mild base like sodium bicarbonate.
-
-
Incomplete Hydrogenolysis:
-
Cause: Catalyst poisoning (often by sulfur-containing compounds), poor quality catalyst, or insufficient hydrogen.[12][15]
-
Solution: Use a fresh, high-quality catalyst. If the substrate contains sulfur, consider an alternative deprotection method. Ensure adequate hydrogen supply and vigorous stirring.
-
-
Side Reactions During Deprotection:
-
Cause: Reduction of other functional groups during hydrogenolysis.
-
Solution: If the molecule contains reducible groups (e.g., alkenes), opt for an alternative deprotection method like acidolysis.[13]
-
Spectroscopic Characterization of N-Cbz Protected Amino Alcohols
Confirmation of successful Cbz protection is typically achieved through standard spectroscopic techniques.
-
¹H NMR: The presence of the Cbz group is indicated by a characteristic singlet for the benzylic protons (CH₂) at approximately 5.1 ppm and aromatic proton signals between 7.2 and 7.4 ppm. The N-H proton of the carbamate usually appears as a broad singlet or a doublet (if coupled to an adjacent proton) between 5.0 and 6.5 ppm.[16]
-
¹³C NMR: The carbonyl carbon of the carbamate typically resonates around 156 ppm. The benzylic carbon appears at approximately 67 ppm, and the aromatic carbons are observed in the 127-137 ppm range.[16]
-
IR Spectroscopy: A strong carbonyl stretching vibration for the carbamate is observed between 1680 and 1720 cm⁻¹. The N-H stretch appears as a sharp to moderately broad band around 3300 cm⁻¹.[17]
-
Mass Spectrometry: Under electrospray ionization (ESI), the molecular ion is readily observed. Fragmentation often involves the loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group.[18][19]
Conclusion: A Legacy of Precision and Versatility
The carbobenzoxy group, despite its long history, remains a cornerstone of modern organic synthesis. Its ease of introduction, robust stability, and mild, selective removal make it an invaluable tool for the protection of amino alcohols. For researchers and drug development professionals, a thorough understanding of the mechanistic principles and practical nuances of Cbz chemistry is essential for the successful design and execution of complex synthetic strategies. The continued relevance of the Cbz group is a testament to its remarkable blend of reliability and versatility, a legacy that will undoubtedly endure for years to come.
References
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Bentham Science. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- National Center for Biotechnology Information. (n.d.). Developing deprotectase biocatalysts for synthesis.
- Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols.
- ResearchGate. (2025, August 6). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc(2)O.
- University of Calgary. (n.d.). Ch22: RNH2 Spectroscopic Analysis.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
- Grokipedia. (n.d.). Benzyl chloroformate.
- Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- UC Homepages. (n.d.). 227. Kinetic vs Thermodynamic Control'.
- National Center for Biotechnology Information. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Wikipedia. (n.d.). Benzyl chloroformate.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry.
- YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of C-Terminal Peptide Alcohols utilizing 4-(Z-Amino)-1-butanol
Abstract
C-terminal modification of peptides is a critical strategy in drug discovery and development, profoundly influencing their stability, bioactivity, and pharmacokinetic profiles.[1][2] The conversion of the C-terminal carboxylic acid to an alcohol functionality, in particular, can lead to enhanced resistance to enzymatic degradation and altered receptor binding affinities.[3] This document provides a comprehensive guide to the synthesis of C-terminal peptide alcohols using 4-(Z-Amino)-1-butanol as a key building block. We will explore the underlying chemical principles, provide detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), and discuss the critical parameters for successful synthesis and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their peptide synthesis endeavors.
Introduction: The Significance of C-Terminal Peptide Alcohols
The C-terminus of a peptide is a key determinant of its interaction with biological systems.[4] While native peptides possess a C-terminal carboxylic acid, modifications at this position are a common strategy to modulate their properties. The introduction of a C-terminal alcohol can significantly impact a peptide's therapeutic potential by:
-
Increasing Stability: The absence of a terminal carboxyl group can render the peptide less susceptible to degradation by carboxypeptidases.[2]
-
Modulating Bioactivity: The change in charge and hydrogen bonding capacity at the C-terminus can alter the peptide's conformation and its affinity for its biological target.[1]
-
Serving as a Precursor: Peptide alcohols can act as synthetic intermediates for the preparation of other valuable C-terminally modified peptides, such as peptide aldehydes, which are potent protease inhibitors.[5]
This compound, with its benzyloxycarbonyl (Z or Cbz) protected amine and a primary alcohol, serves as an excellent starting point for the synthesis of peptide alcohols. The four-carbon chain provides a flexible spacer, and the well-characterized Z-group offers orthogonal protection that is compatible with standard peptide synthesis strategies.[6][7]
Chemical Principles and Strategic Considerations
The successful synthesis of peptide alcohols using this compound hinges on a sound understanding of protecting group strategy and solid-phase synthesis principles.[8][9]
The Role of the Z-Group (Benzyloxycarbonyl)
The benzyloxycarbonyl (Cbz or Z) group is a classic and robust amine protecting group in peptide synthesis.[10] Its key features relevant to this application are:
-
Stability: The Z-group is stable to the mildly basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group during standard SPPS, and it is also stable to the mildly acidic conditions that can be used to cleave peptides from certain resins.[6][11]
-
Cleavage: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[6] This orthogonality allows for selective deprotection at the end of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Strategy
SPPS is the method of choice for the routine synthesis of peptides.[12] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9] For the synthesis of peptide alcohols using this compound, the strategy involves:
-
Attachment to Resin: The this compound is first attached to a suitable solid support via its hydroxyl group.
-
Peptide Elongation: The peptide chain is then built upon the free amino group of the butanol moiety after the removal of the Z-group. Alternatively, and more commonly, the peptide chain is built first, and the amino alcohol is coupled last in solution phase or attached to the C-terminal amino acid on the resin. However, for a streamlined SPPS protocol, pre-loading the amino alcohol onto the resin is a viable strategy. A more direct approach involves synthesizing the peptide on a resin that allows for cleavage as a peptide alcohol.
A more versatile and commonly employed strategy involves synthesizing the desired peptide on a resin that, upon cleavage, yields a C-terminal alcohol. This can be achieved using specific linkers or by reductive cleavage from a standard resin. For the purpose of this guide, we will focus on a strategy where this compound is incorporated at the C-terminus.
Detailed Protocols
The following protocols are designed to be a starting point for the synthesis of a model peptide alcohol. Researchers should optimize conditions based on the specific peptide sequence and available instrumentation.
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| This compound | Major Supplier | >98% |
| 2-Chlorotrityl chloride resin | Major Supplier | 100-200 mesh |
| Fmoc-protected amino acids | Major Supplier | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | Anhydrous |
| Piperidine | Major Supplier | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Major Supplier | Reagent Grade |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| Diisopropylethylamine (DIPEA) | Major Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Major Supplier | >98% |
Workflow for Solid-Phase Synthesis of a Peptide Alcohol
The following workflow outlines the key stages in the synthesis of a peptide alcohol using this compound.
Caption: Workflow for SPPS of C-terminal peptide alcohols.
Step-by-Step Protocol: Synthesis of a Model Tripeptide Alcohol (Ala-Leu-Gly-NH-(CH₂)₄-OH)
This protocol details the synthesis of a model tripeptide alcohol to illustrate the application of this compound.
Step 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin (1.0 mmol/g capacity) in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 418 mg (2.0 mmol) of this compound in 10 mL of anhydrous DCM.
-
Add 696 µL (4.0 mmol) of DIPEA to the solution of the amino alcohol.
-
Add the solution to the swollen resin and agitate gently for 2 hours at room temperature.
-
To cap any unreacted chloride sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum. The loading of the resin can be determined by gravimetric analysis or by cleaving a small sample and quantifying the released amino alcohol.
Step 2: Z-Group Deprotection
Note: This step is performed once before the first amino acid coupling. The Z-group is not suitable for stepwise synthesis where repeated deprotection is needed. A more practical approach for SPPS is to use an Fmoc-protected amino alcohol. If starting with the Z-protected version, a single deprotection is required.
-
Swell the resin in a suitable solvent.
-
For removal of the Z-group, catalytic hydrogenation is preferred to avoid harsh acidic conditions that might prematurely cleave the linker. Suspend the resin in a suitable solvent like methanol or DMF and subject it to hydrogenation (H₂, Pd/C catalyst) until the reaction is complete (monitored by TLC or LC-MS of a cleaved sample).
-
Wash the resin thoroughly with DMF and DCM to remove the catalyst and byproducts.
Alternative and Recommended Strategy: Using Fmoc-protected 4-amino-1-butanol
For a more streamlined Fmoc-based SPPS, it is highly recommended to use Fmoc-4-amino-1-butanol. The attachment protocol would be similar to Step 1. The subsequent peptide elongation would then follow the standard Fmoc-SPPS protocol outlined below, starting from Step 3.
Step 3: Fmoc-SPPS Cycles (Assuming Fmoc-4-amino-1-butanol was used)
This cycle is repeated for each amino acid in the sequence (Gly, Leu, Ala).
Fmoc Deprotection:
-
Swell the resin in 10 mL of DMF for 30 minutes.
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
Amino Acid Coupling (for Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours at room temperature. A Kaiser test can be performed to check for completion of the coupling.
-
Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat the Fmoc deprotection and coupling steps for Fmoc-Leu-OH and Fmoc-Ala-OH.
Step 4: Final Fmoc Deprotection
After coupling the final amino acid (Fmoc-Ala-OH), perform one last Fmoc deprotection cycle as described above.
Step 5: Cleavage and Deprotection
-
Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Step 6: Purification
Purify the crude peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
Quantitative Data Summary
| Step | Reagent | Equivalents (relative to resin capacity) | Molar Amount (for 1g resin, 1mmol/g) | Mass/Volume |
| Attachment | This compound | 2.0 | 2.0 mmol | 418 mg |
| DIPEA | 4.0 | 4.0 mmol | 696 µL | |
| Coupling | Fmoc-Amino Acid | 3.0 | 3.0 mmol | Varies |
| HOBt | 3.0 | 3.0 mmol | 459 mg | |
| DIC | 3.0 | 3.0 mmol | 472 µL | |
| Fmoc Deprotection | Piperidine/DMF | - | - | 20% (v/v) solution |
| Cleavage | TFA/TIS/H₂O | - | - | 95:2.5:2.5 (v/v/v) |
Conclusion
The use of this compound and its Fmoc-protected counterpart provides a reliable and effective method for the synthesis of C-terminal peptide alcohols. The protocols outlined in this application note offer a robust framework for researchers to produce these valuable modified peptides. The resulting peptide alcohols can serve as important tools in drug discovery, aiding in the development of more stable and potent therapeutic agents. Careful optimization of coupling and cleavage conditions will ensure high yields and purity of the final product.
References
- Pomplun, S. et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie - International Edition.
- Ningbo Inno Pharmchem Co., Ltd. The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis.
- Pomplun, S. et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC - NIH.
- Journal of the Chemical Society, Perkin Transactions 1. (1972). Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing.
- Pomplun, S. et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Semantic Scholar.
- ResearchGate. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols.
- Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. PubMed.
- ResearchGate. (n.d.). Linkers for Solid-Phase Peptide Synthesis.
- Albericio, F. et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- Wikipedia. (n.d.). Peptide synthesis.
- Hansen, P. R. et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). Solid phase peptide synthesis of peptide alcohols.
- ResearchGate. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Ueki, M. et al. (1987). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Bulletin of the Chemical Society of Japan.
- ResearchGate. (n.d.). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction.
- Chemical Reviews. (2017). Amino Acid-Protecting Groups.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis.
- Houben-Weyl. (n.d.). 4 Synthesis of Peptides.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- Krstenansky, J. L. et al. (1989). C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents. PubMed.
- JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.
- Vagner, J. et al. (2008). Introduction to Peptide Synthesis. PMC - NIH.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Humana Press. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 3. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
Experimental protocol for Z-deprotection of 4-(Z-Amino)-1-butanol
An Application Note for the Selective Deprotection of 4-(Z-Amino)-1-butanol
Abstract
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection strategy in modern organic synthesis, lauded for its stability and versatile cleavage options.[1][2] This application note provides a comprehensive, field-tested protocol for the efficient deprotection of this compound to yield 4-amino-1-butanol. We focus on catalytic transfer hydrogenolysis, a method selected for its operational simplicity, mild reaction conditions, and enhanced safety profile over traditional high-pressure hydrogenation or harsh acidolysis.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and critical safety protocols to ensure a reliable and reproducible outcome.
Introduction: The Role and Removal of the Z-Group
Introduced by Bergmann and Zervas in the 1930s, the benzyloxycarbonyl (Cbz) protecting group has been instrumental in the advancement of peptide chemistry and complex molecule synthesis.[2] Its utility is derived from its robustness under a wide array of chemical conditions, yet it can be selectively removed when desired. The choice of deprotection method is critical and must be tailored to the substrate's overall functionality to prevent unwanted side reactions.[4]
Common strategies for Z-group cleavage include:
-
Catalytic Hydrogenolysis: The most frequently used method, employing hydrogen gas (H₂) and a palladium catalyst. It is exceptionally clean and proceeds under neutral pH, but requires specialized equipment for handling flammable H₂ gas.[1][3]
-
Acidolysis: Utilizes strong acids like HBr in acetic acid. This method is effective for substrates with reducible functional groups that are incompatible with hydrogenation but can damage acid-labile moieties.[3][5]
-
Catalytic Transfer Hydrogenolysis: An increasingly popular alternative that avoids the use of pressurized hydrogen gas.[1] It uses a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ on the surface of a palladium catalyst.[6][7] This approach maintains the mild, neutral conditions of catalytic hydrogenolysis while mitigating the risks associated with H₂ gas, making it ideal for standard laboratory settings.[3]
For the deprotection of this compound, we will detail the catalytic transfer hydrogenolysis protocol, which offers an optimal balance of efficiency, safety, and broad functional group tolerance.
Mechanism of Z-Group Deprotection via Catalytic Transfer Hydrogenolysis
The reaction proceeds on the surface of the palladium on carbon (Pd/C) catalyst.
-
Hydrogen Donor Decomposition: Ammonium formate decomposes on the catalyst surface to provide hydrogen, carbon dioxide, and ammonia.
-
Hydrogenolysis: The generated hydrogen facilitates the cleavage of the benzylic C-O bond of the Z-group.[3]
-
Decarboxylation: This cleavage forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[8]
-
Byproduct Formation: The other products of the reaction are toluene and carbon dioxide, which are volatile and easily removed during work-up.[3][8]
This clean reaction profile is a significant advantage, often leading to high-purity products with simplified purification procedures.[1]
Mandatory Safety Protocols: Handling Palladium on Carbon
Palladium on carbon (Pd/C) is an indispensable catalyst, but its handling demands strict adherence to safety protocols due to its pyrophoric nature.[9]
-
Pyrophoric Hazard: Pd/C, particularly when dry or saturated with adsorbed hydrogen from a reaction, can ignite spontaneously upon exposure to air.[10]
-
Inert Atmosphere is Crucial: Always handle dry Pd/C powder under an inert atmosphere (e.g., argon or nitrogen).[9][10] Never add dry catalyst to an organic solvent in the presence of air.[10]
-
Safe Filtration: The filter cake from the reaction work-up is saturated with hydrogen and is highly pyrophoric. It must never be allowed to dry.[10] After filtration, the Celite® pad and catalyst should be immediately and carefully quenched by covering them with a large volume of water.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side shields, gloves, and a lab coat, is required.[11][12] For handling the dry powder, a dust mask is recommended.
-
Spill Management: In case of a spill, eliminate all ignition sources. Wet the spilled catalyst with water, then carefully place it into a designated container for proper waste disposal.[10][13]
Experimental Protocol: Z-Deprotection of this compound
This protocol details the deprotection of this compound using catalytic transfer hydrogenolysis.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |
| This compound | 223.27 | 1.0 | 5.00 g (22.4 mmol) |
| Palladium on Carbon (10% Pd) | N/A | 0.10 | ~0.5 g |
| Ammonium Formate | 63.06 | 5.0 | 7.06 g (112 mmol) |
| Methanol (MeOH), Reagent Grade | 32.04 | N/A | 100 mL |
| Celite® | N/A | N/A | As needed |
| Deionized Water | 18.02 | N/A | As needed |
| Saturated NaCl Solution (Brine) | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | N/A | As needed |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 22.4 mmol).[14]
-
Add methanol (100 mL) and stir at room temperature until the starting material is fully dissolved.[15]
-
Add ammonium formate (7.06 g, 112 mmol) to the solution and stir until it dissolves.[15]
-
-
Catalyst Addition:
-
Carefully weigh 10% Pd/C (~0.5 g, 10 mol%) and add it to the reaction mixture in one portion. Note: While wet Pd/C is safer, if using dry, flush the flask with an inert gas (argon or nitrogen) before and during the addition to prevent ignition of the solvent.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is Dichloromethane:Methanol (9:1). The product, 4-amino-1-butanol, is significantly more polar than the starting material and will have a lower Rf value. The reaction is generally complete within 1-3 hours.[3][15]
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
CRITICAL SAFETY STEP: Prepare a Büchner funnel with a pad of Celite® (~1-2 cm thick). Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[15]
-
Wash the filter cake thoroughly with additional methanol (~50 mL) to ensure all product is recovered.
-
IMMEDIATELY quench the filter cake containing the pyrophoric catalyst by submerging it in a beaker of water.[10]
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue will contain the product and excess ammonium formate salts. Dissolve the residue in deionized water (~50 mL) and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL) to remove organic impurities (note: the desired product has high water solubility).
-
To isolate the product, the aqueous layer can be saturated with NaCl to decrease the product's solubility in water, followed by extraction with a more polar solvent system (e.g., a mixture of isopropanol and dichloromethane). Alternatively, for a highly pure product, purification via column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% ammonium hydroxide can be performed. The final product, 4-amino-1-butanol, is a clear liquid or low-melting solid.[16][17]
-
Expected Outcome
The protocol is expected to yield 4-amino-1-butanol with a high degree of purity after appropriate work-up. The typical yield for this type of transformation is greater than 90%.[3][4] The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for Z-Deprotection via Catalytic Transfer Hydrogenolysis.
Conclusion
This application note provides a reliable and safety-conscious protocol for the Z-deprotection of this compound. The use of catalytic transfer hydrogenolysis with ammonium formate and Pd/C offers a mild, efficient, and scalable method suitable for a wide range of laboratory settings. By understanding the underlying mechanism and adhering strictly to the safety precautions for handling the pyrophoric catalyst, researchers can confidently and reproducibly obtain the desired 4-amino-1-butanol product in high yield.
References
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Carl ROTH. (n.d.).
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- LookChem. (n.d.). This compound 17996-13-3 wiki. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- Maji, R., & Padmanaban, M. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(18), e202200543. [Link]
- Ashenhurst, J. (2018).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 21B, 139-141. [Link]
- PubChem. (n.d.). 4-Amino-1-butanol. [Link]
- Tron K-C. (n.d.). 4-AMINO-1-BUTANOL. [Link]
- Wikipedia. (n.d.). 4-Amino-1-butanol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. tdcommons.org [tdcommons.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. honrel.com [honrel.com]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. carlroth.com [carlroth.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tronchemicals.com [tronchemicals.com]
- 17. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-(Amino)-1-butanol Derivatives in Solid-Phase Peptide Synthesis
Introduction: Expanding the Synthetic Peptidomimetic Toolkit with C-Terminal Peptide Alcohols
The synthesis of peptides with modified C-termini is a cornerstone of modern drug discovery and chemical biology. Among these modifications, the replacement of the C-terminal carboxylic acid with a primary alcohol offers a unique set of physicochemical properties, including increased metabolic stability and the potential for novel biological activities. C-terminal peptide alcohols are found in natural products like peptaibols and are key components in potent therapeutics such as the somatostatin analog, Octreotide[1].
Conventional solid-phase peptide synthesis (SPPS) is not amenable to the direct synthesis of peptide alcohols due to the requirement of a C-terminal carboxylic acid for anchoring the first amino acid to the solid support[1][2]. This limitation has spurred the development of innovative strategies to access these valuable compounds. One such powerful approach involves the use of amino alcohol linkers, which serve as the foundational anchor for peptide chain elongation.
This document provides a comprehensive guide to the application of 4-amino-1-butanol derivatives, specifically N-Fmoc-4-amino-1-butanol, in Fmoc-based solid-phase peptide synthesis for the generation of C-terminal peptide alcohols. While the foundational principles can be adapted for Boc-based strategies using N-Cbz-4-amino-1-butanol (4-(Z-Amino)-1-butanol), the protocols detailed herein are optimized for the more contemporary and widely adopted Fmoc chemistry.
Core Principle: The Amino Alcohol Linker Strategy
The central concept involves pre-attaching an N-protected 4-amino-1-butanol to a suitable solid-phase resin. The terminal hydroxyl group of the butanol moiety then serves as the anchoring point for the first amino acid of the peptide sequence. The peptide chain is subsequently elongated using standard SPPS protocols. Upon completion of the synthesis, the peptide is cleaved from the resin, yielding the desired C-terminal peptide alcohol.
The choice of resin is critical for the successful implementation of this strategy. Highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are ideal for this purpose. The steric hindrance of the trityl group allows for the efficient anchoring of the amino alcohol under mild conditions while minimizing side reactions[1]. Furthermore, the mild cleavage conditions required for trityl-based resins help preserve the integrity of the final peptide alcohol product.
Chemical Structures and Key Components
| Component | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Benzyl (4-hydroxybutyl)carbamate | C12H17NO3 | 223.27 | |
| N-Fmoc-4-amino-1-butanol | (9H-fluoren-9-yl)methyl (4-hydroxybutyl)carbamate | C20H23NO3 | 325.40 | |
| 2-Chlorotrityl chloride Resin | 2-Chlorotrityl chloride polystyrene resin | N/A | N/A |
Experimental Workflows and Protocols
Workflow Overview
The overall process can be visualized as a three-stage workflow: Linker Attachment, Peptide Elongation, and Cleavage/Deprotection.
Caption: High-level workflow for the synthesis of peptide alcohols using an N-Fmoc-4-amino-1-butanol linker.
Protocol 1: Attachment of N-Fmoc-4-amino-1-butanol to 2-Chlorotrityl Chloride Resin
This protocol details the anchoring of the amino alcohol linker to the solid support. The use of a hindered base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g substitution)
-
N-Fmoc-4-amino-1-butanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin in a synthesis vessel. Swell the resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes.
-
Linker Solution Preparation: In a separate flask, dissolve 1.5 equivalents of N-Fmoc-4-amino-1-butanol (relative to the resin substitution) in anhydrous DCM.
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by 3.0 equivalents of DIPEA.
-
Reaction Incubation: Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours.
-
Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add 1 mL of methanol per gram of resin to the vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying and Substitution Calculation: Dry the resin under vacuum to a constant weight. The substitution level can be determined by gravimetric analysis or by Fmoc quantification.
Protocol 2: Fmoc-SPPS of Peptide Alcohol
This protocol outlines the steps for peptide chain elongation on the linker-functionalized resin.
Materials:
-
N-Fmoc-4-amino-1-butanol functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Initial Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes to remove the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
First Amino Acid Coupling:
-
Pre-activate 3-4 equivalents of the first Fmoc-amino acid with 3-4 equivalents of coupling reagent (e.g., HBTU) and 6-8 equivalents of DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Peptide Chain Elongation: Repeat steps 1, 3, and 4 for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection
This final stage releases the fully deprotected peptide alcohol from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and Water. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v)[3][4][5].
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in Protocol 2, Step 1.
-
Resin Preparation: Wash the deprotected peptide-resin with DMF (3x), DCM (3x), and then dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide alcohol.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether (2-3x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide alcohol using reverse-phase HPLC.
-
Sources
- 1. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Benzyl N-(4-hydroxybutyl)carbamate: A Versatile Linker for Bioconjugation and Drug Development
Introduction: The Critical Role of Linker Molecules in Modern Therapeutics
In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and safety.[1][2][3] It is the architectural bridge that connects a targeting moiety, such as a monoclonal antibody, to a biologically active payload, like a cytotoxic agent. The properties of this linker dictate the overall characteristics of the conjugate, including its solubility, stability in circulation, and the mechanism of payload release at the target site.[1][2]
Benzyl N-(4-hydroxybutyl)carbamate has emerged as a valuable and versatile linker molecule.[4][5] Its structure offers a unique combination of features: a stable carbamate linkage, a flexible four-carbon aliphatic chain, and two distinct functional handles—a terminal hydroxyl group and a benzyl-protected amine. This dual functionality allows for a sequential and controlled conjugation strategy, making it an ideal component for constructing complex bioconjugates. The benzyloxycarbonyl (Cbz) protecting group provides robust protection for the amine functionality during the initial conjugation steps and can be selectively removed under mild conditions that are compatible with a wide range of sensitive biomolecules.[6][7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl N-(4-hydroxybutyl)carbamate as a linker molecule. We will delve into its physicochemical properties, provide detailed, step-by-step protocols for its application in a typical bioconjugation workflow, and discuss the causality behind the experimental choices.
Physicochemical Properties of Benzyl N-(4-hydroxybutyl)carbamate
A thorough understanding of the physicochemical properties of a linker molecule is paramount for designing successful conjugation strategies and for the characterization of the resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| IUPAC Name | benzyl N-(4-hydroxybutyl)carbamate | [4] |
| CAS Number | 17996-13-3 | [4] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, MeOH), moderately soluble in water. | [10] |
Core Application Workflow: A Stepwise Guide to Bioconjugation
The utility of Benzyl N-(4-hydroxybutyl)carbamate lies in its ability to be sequentially conjugated to two different molecules. A typical workflow involves:
-
Activation of the hydroxyl group and conjugation to a payload molecule.
-
Deprotection of the Cbz group to reveal the primary amine.
-
Conjugation of the amine to a targeting moiety.
The following sections provide detailed protocols for each of these key steps.
Protocol 1: Activation of the Hydroxyl Group and Conjugation to a Carboxylic Acid-Containing Payload
The terminal hydroxyl group of Benzyl N-(4-hydroxybutyl)carbamate can be activated to facilitate its reaction with a payload molecule. A common strategy for payloads containing a carboxylic acid is to convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution. Alternatively, an esterification reaction can be employed. Here, we detail an esterification protocol using a common coupling agent.
Principle: Dicyclohexylcarbodiimide (DCC) or a more water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), activates the carboxylic acid of the payload, allowing for efficient ester bond formation with the hydroxyl group of the linker.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Dissolve Benzyl N-(4-hydroxybutyl)carbamate (1.2 eq) in anhydrous DCM.
-
Prepare a solution of EDC (1.5 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
To the solution of the payload, add the solution of Benzyl N-(4-hydroxybutyl)carbamate.
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the EDC/DMAP solution to the reaction mixture with continuous stirring.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired linker-payload conjugate.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agents.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the esterification reaction.
-
Aqueous Work-up: The washing steps are essential to remove unreacted reagents, the catalyst, and water-soluble byproducts.
Diagram of the Esterification Workflow:
Caption: Esterification of a payload to the linker.
Protocol 2: Cbz Deprotection of the Linker-Payload Conjugate
The removal of the Cbz protecting group is a critical step to unmask the primary amine for subsequent conjugation. Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection.[6][7]
Principle: In the presence of a palladium catalyst, hydrogen gas or a hydrogen donor cleaves the benzylic C-O bond of the carbamate, releasing the free amine, carbon dioxide, and toluene.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve the Cbz-protected linker-payload conjugate (1.0 eq) in a suitable solvent such as Methanol (MeOH) or Ethanol (EtOH).
-
Carefully weigh Palladium on Carbon (Pd/C, 10% w/w, ~5-10 mol% of Pd).
-
-
Reaction Setup:
-
Add the Pd/C catalyst to the solution of the conjugate.
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.
-
-
Reaction Progression:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected linker-payload conjugate. The product is often pure enough for the next step, but can be purified by chromatography if necessary.
-
Alternative Hydrogen Source: For substrates sensitive to H₂ gas or for convenience, transfer hydrogenation using a hydrogen donor like ammonium formate or triethylsilane can be employed.[7]
Causality of Experimental Choices:
-
Palladium Catalyst: Pd/C is a highly efficient and widely used catalyst for hydrogenolysis.
-
Hydrogen Atmosphere: Hydrogen is the reducing agent that cleaves the Cbz group.
-
Celite® Filtration: Celite® is a filter aid that effectively removes the fine Pd/C catalyst from the reaction mixture.
Diagram of Cbz Deprotection:
Caption: Cbz deprotection via catalytic hydrogenolysis.
Protocol 3: Amide Bond Formation with a Targeting Moiety
The final step in this workflow is the conjugation of the deprotected amine of the linker-payload construct to a targeting moiety, which often possesses a carboxylic acid group for conjugation.
Principle: Similar to the first step, coupling agents like EDC or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid of the targeting moiety, facilitating the formation of a stable amide bond with the primary amine of the linker.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing targeting moiety (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).
-
Dissolve the deprotected linker-payload conjugate (1.1 eq) in DMF.
-
Prepare a solution of HBTU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) in DMF.
-
-
Reaction Setup:
-
To the solution of the targeting moiety, add the HBTU and DIPEA solutions. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the solution of the deprotected linker-payload conjugate to the reaction mixture.
-
-
Reaction Progression:
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final bioconjugate using an appropriate method such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography, depending on the nature of the targeting moiety.
-
Causality of Experimental Choices:
-
HBTU as a Coupling Agent: HBTU is a highly efficient coupling reagent that minimizes side reactions and racemization, which is particularly important when working with chiral molecules.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that neutralizes the acid formed during the reaction without competing in the coupling reaction.
-
Purification by HPLC: For high-purity bioconjugates, especially those intended for biological evaluation, HPLC is the preferred method of purification.
Conclusion
Benzyl N-(4-hydroxybutyl)carbamate is a highly effective and versatile linker molecule that enables the controlled and sequential assembly of complex bioconjugates. Its distinct and orthogonally protected functional groups provide the flexibility required for modern drug development platforms like ADCs and PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to incorporate this valuable tool into their synthetic strategies. By understanding the principles behind each step and adhering to careful experimental technique, scientists can leverage the full potential of Benzyl N-(4-hydroxybutyl)carbamate to create novel and impactful therapeutic agents.
References
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- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067–2070. [Link]
- Aggarwal, K., Bartwal, G., & Kumar, J. M. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(10), 1863–1869. [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
- IISER Pune. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]
- Chemistry Steps. Alcohols to Amines. [Link]
- Erowid. One Pot Conversion of Alcohols to Amines. [Link]
- ResearchGate. New protocol for converting alcohols into amines. [Link]
- ResearchGate. Could somebody please help me to identify a self-immolative linker to connect a hydroxyl group to an amine? (many thanks in advance). [Link]
- ResearchGate. What is a simple reaction to connect a hydroxyl group to another molecule?. [Link]
- PubChem. benzyl N-(4-hydroxybutyl)
- PMC - NIH. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. [Link]
- Google Patents.
- PMC - NIH.
- ResearchGate.
- PMC - NIH.
- PMC - NIH.
- PMC - NIH. A Self-Immolative Linker for the pH-Responsive Release of Amides. [Link]
- PMC - NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- Wikipedia.
- ACS Omega.
- PMC - NIH. tert-Butyl N-{4-[N-(4-hydroxyphenyl)
- SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. [Link]
- ResearchGate.
- ResearchGate. Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. [Link]
- Synlett.
- PubMed.
- Abzena.
- PubChem. benzyl N-hydroxy-N-(4-methylpentan-2-yl)
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- 3. benzyl N-hydroxy-N-(4-methylpentan-2-yl)carbamate | C14H21NO3 | CID 169545600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzyl N-(4-hydroxybutyl)carbamate | C12H17NO3 | CID 3366758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
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- 10. Benzyl carbamate - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Strategic Incorporation of 4-(Z-Amino)-1-butanol into Small Molecules for Advanced Drug Development
Abstract
This technical guide provides detailed protocols and expert insights for the strategic incorporation of 4-(Z-Amino)-1-butanol into small molecules. This compound, also known as Benzyl N-(4-hydroxybutyl)carbamate, is a versatile bifunctional linker increasingly employed in medicinal chemistry and drug development.[1] Its structure, featuring a primary alcohol and a carbobenzyloxy (Cbz or Z)-protected amine, allows for sequential, controlled conjugation to a variety of molecular scaffolds. This note will detail the core chemical principles, orthogonal protection strategies, and step-by-step methodologies for its use in peptide coupling and reductive amination reactions, enabling researchers to leverage this linker for creating novel conjugates, PROTACs, and other complex therapeutic agents.
Introduction: The Strategic Advantage of this compound
In the landscape of modern drug discovery, bifunctional linkers are critical tools for connecting different molecular fragments, such as a targeting ligand and a therapeutic payload. 4-Amino-1-butanol is a valuable four-carbon amino alcohol that serves as an important intermediate for synthesizing bioactive molecules and modifying drugs.[2][3][4] The subject of this guide, this compound, is a derivative where the primary amine is protected by a benzyloxycarbonyl (Z) group.
This Z-group is the cornerstone of its strategic utility. It renders the amine nucleophilicity inert, allowing the primary hydroxyl group to be selectively reacted first.[5] The Z-group is exceptionally stable under a wide range of conditions but can be cleanly removed later via hydrogenolysis, a highly specific deprotection method that is orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[6][7] This orthogonal property is essential for complex, multi-step syntheses.[8][9]
Key Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Synonym | Benzyl N-(4-hydroxybutyl)carbamate | |
| CAS Number | 17996-13-3 | [10] |
| Molecular Formula | C₁₂H₁₇NO₃ | [10] |
| Molecular Weight | 223.27 g/mol | [10] |
| Form | Powder | [11] |
| Melting Point | 81-84 °C | [11] |
| Key Functional Groups | Cbz-protected amine, primary hydroxyl | |
Core Incorporation Strategies & Mechanistic Overview
The incorporation of this compound hinges on leveraging its two functional groups in a controlled sequence. The typical workflow involves reacting the free hydroxyl group first, followed by deprotection of the Z-group to reveal the primary amine for subsequent conjugation.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
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- 5. Protective Groups [organic-chemistry.org]
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- 7. scispace.com [scispace.com]
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- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. scbt.com [scbt.com]
- 11. 4-(Z-氨基)-1-丁醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 4-(Benzyloxycarbonylamino)-1-butanol as a Versatile Precursor for the Synthesis of γ-Aminobutyric Acid (GABA) and its Analogues
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(benzyloxycarbonylamino)-1-butanol as a key starting material for the synthesis of γ-Aminobutyric acid (GABA) and its structurally diverse analogues. We present a detailed, field-tested two-step oxidation protocol followed by a robust deprotection method. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical transformations. This guide is designed to be a self-validating system, incorporating in-process controls and characterization checkpoints.
Introduction: The Significance of GABA and the Rationale for Analogue Synthesis
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] An imbalance in GABAergic neurotransmission is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, Huntington's disease, and Parkinson's disease.[3][4]
Despite its therapeutic potential, the direct administration of GABA is largely ineffective for treating CNS disorders because its high polarity and zwitterionic nature prevent it from efficiently crossing the blood-brain barrier.[1][3][4] This limitation has driven the development of GABA analogues—structurally modified molecules designed to overcome this pharmacokinetic hurdle and exhibit improved pharmacological profiles, such as enhanced potency, selectivity for specific GABA receptor subtypes (GABAA, GABAB), or altered metabolic stability.[5][6]
The conformational flexibility of GABA is vital for its interaction with various receptors.[1][6] Consequently, a major strategy in analogue design is the introduction of conformational constraints, such as cyclic structures or double bonds, to lock the molecule into a bioactive conformation and enhance receptor selectivity.[6][7]
Strategic Importance of 4-(Benzyloxycarbonylamino)-1-butanol as a Precursor
4-(Benzyloxycarbonylamino)-1-butanol, hereafter referred to as N-Cbz-4-amino-1-butanol, is an ideal and versatile precursor for the synthesis of GABA and a wide array of its analogues. Its strategic advantages include:
-
Orthogonal Protecting Groups: The molecule features two distinct functional groups—a primary alcohol and a benzyloxycarbonyl (Cbz)-protected primary amine. The Cbz group is stable under a variety of oxidative conditions used to modify the alcohol, allowing for selective transformation of the carbon backbone.[8]
-
Facile Deprotection: The Cbz group can be cleanly and efficiently removed under mild conditions, most commonly via catalytic hydrogenolysis, which typically does not affect other functional groups.[8][9][10][11]
-
Chemical Handle for Derivatization: The primary alcohol serves as a versatile chemical handle that can be oxidized to an aldehyde or a carboxylic acid. This C4 chain is the core of the GABA scaffold.
This application note will detail a reliable, two-step synthetic pathway to convert N-Cbz-4-amino-1-butanol into GABA. The principles and protocols described herein are readily adaptable for the synthesis of more complex GABA analogues.
Synthetic Workflow Overview
The synthesis of GABA from N-Cbz-4-amino-1-butanol is achieved through a three-step sequence:
-
Step 1: Oxidation of the Primary Alcohol to an Aldehyde. A mild oxidant is used to convert the primary alcohol to the corresponding aldehyde, 4-(benzyloxycarbonylamino)butanal. This step is crucial for controlling the oxidation state and avoiding over-oxidation.
-
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid. The intermediate aldehyde is further oxidized to the carboxylic acid, N-Cbz-GABA.
-
Step 3: Deprotection of the Amine. The Cbz protecting group is removed from N-Cbz-GABA to yield the final product, GABA.
Caption: Synthetic pathway from N-Cbz-4-amino-1-butanol to GABA.
Detailed Experimental Protocols
Materials and Reagents:
-
4-(Benzyloxycarbonylamino)-1-butanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Protocol 1: Two-Step Oxidation of N-Cbz-4-amino-1-butanol to N-Cbz-GABA
This protocol employs a two-step, one-pot procedure for the efficient conversion of the primary alcohol to the carboxylic acid, which minimizes the handling of the intermediate aldehyde.[12]
Step 1.1: Oxidation to the Aldehyde
-
Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve N-Cbz-4-amino-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion. The reaction mixture will turn dark brown.
-
Rationale: PCC is a mild oxidant that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[13] Using anhydrous DCM is critical as the presence of water can lead to the formation of hydrate intermediates and affect reaction efficiency.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the aldehyde. The reaction is typically complete within 2-4 hours.
Step 1.2: Oxidation to the Carboxylic Acid
-
Quenching and Solvent Switch (Optional but Recommended): Upon completion of the first step, filter the reaction mixture through a short plug of silica gel to remove the chromium salts, washing with DCM. Concentrate the filtrate under reduced pressure. While not strictly a one-pot method, this purification step ensures a cleaner subsequent reaction. For a true one-pot approach, proceed directly to the next step.
-
Reaction Setup for Second Oxidation: Dissolve the crude aldehyde from the previous step in a mixture of tert-butanol and water (e.g., 4:1 ratio).
-
Addition of Reagents: Add 2-methyl-2-butene (4.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water. Add this aqueous solution dropwise to the aldehyde solution at 0 °C.
-
Rationale: Sodium chlorite is an efficient and selective oxidant for converting aldehydes to carboxylic acids.[12] 2-Methyl-2-butene is added as a scavenger for the hypochlorite byproduct, which can otherwise cause unwanted side reactions. The phosphate buffer maintains a weakly acidic pH to optimize the oxidation.
-
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Extraction: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Cbz-GABA can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Cbz-GABA to yield GABA
Catalytic hydrogenolysis is the most common and effective method for removing the Cbz group.[8][10][11]
-
Setup: Dissolve the purified N-Cbz-GABA (1.0 eq) in methanol (MeOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere.
-
Rationale: Pd/C is a highly efficient heterogeneous catalyst for the hydrogenolysis of benzyl groups. The reaction cleaves the C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide.[8]
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-12 hours). The product, GABA, is highly polar and may remain at the baseline on silica TLC plates.
-
Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield GABA as a white solid. The product is often pure enough for many applications, but can be further purified by recrystallization if needed.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis of GABA from N-Cbz-4-amino-1-butanol.
| Step | Reaction | Key Reagents | Typical Time | Typical Yield | Characterization Methods |
| 1: Oxidation | Alcohol to Carboxylic Acid | PCC, NaClO₂, NaH₂PO₄ | 6-10 hours | 75-85% | TLC, ¹H NMR, ¹³C NMR, MS |
| 2: Deprotection | Cbz removal | H₂, 10% Pd/C | 2-12 hours | >95% | TLC, ¹H NMR, ¹³C NMR, MS |
Characterization Notes:
-
¹H NMR: Successful oxidation to N-Cbz-GABA will show the disappearance of the alcohol methylene protons (~3.6 ppm) and the appearance of a carboxylic acid proton (>10 ppm, often broad).
-
¹H NMR: Successful deprotection to GABA will show the disappearance of the benzylic protons (~5.1 ppm) and aromatic protons (~7.3 ppm) of the Cbz group.
-
Mass Spectrometry (MS): ESI-MS is crucial for confirming the molecular weight of the intermediates and the final product.
Conclusion and Future Directions
4-(Benzyloxycarbonylamino)-1-butanol is a highly effective and strategically valuable precursor for the synthesis of GABA. The protocols outlined in this application note provide a reliable and reproducible pathway for this transformation. The true power of this precursor lies in its adaptability. By modifying the carbon backbone of N-Cbz-4-amino-1-butanol prior to oxidation, or by derivatizing the intermediate aldehyde, a vast library of structurally diverse GABA analogues can be synthesized. This enables researchers to systematically explore the structure-activity relationships of GABAergic compounds, paving the way for the development of novel therapeutics for a range of neurological disorders.
Caption: Adaptable workflow for synthesizing diverse GABA analogues.
References
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- Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA- ϱ 2 Receptors and Their Subtype Selectivity. Life (Basel), 12(1), 127.
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- MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.
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Strategic Synthesis of 4-(Z-Amino)-1-butanol Derivatives: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide to the synthesis of derivatives of 4-amino-1-butanol, a valuable building block in medicinal chemistry and organic synthesis.[1][2] We move beyond simple procedural lists to offer an in-depth analysis of the strategic choices underpinning these synthetic routes, with a focus on protecting group strategies, key reaction mechanisms, and detailed, field-tested protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Versatility of the 4-Amino-1-butanol Scaffold
4-Amino-1-butanol is a bifunctional molecule featuring a primary amine and a primary alcohol. This arrangement makes it a highly versatile starting material for creating diverse libraries of compounds. Its derivatives are key intermediates in the synthesis of various pharmaceuticals, including antiviral agents like Famciclovir and Penciclovir. The core challenge and opportunity in its chemistry lie in the selective manipulation of one functional group while the other is temporarily masked. The "Z" in 4-(Z-Amino)-1-butanol represents a protecting group on the nitrogen atom, which is essential for controlling reactivity and achieving the desired chemical transformation.[3][4]
This guide will explore the foundational principles of amine protection and detail several robust synthetic pathways for derivatization at both the nitrogen and oxygen centers.
Core Principle: Strategic Selection of Amine Protecting Groups
The success of any synthesis involving 4-amino-1-butanol hinges on the selection of an appropriate amine protecting group (PG). The ideal PG should be easy to install, stable under the conditions of the subsequent reaction, and removable with high yield under conditions that do not affect other parts of the molecule.[3][5] This concept of selective removal is known as an "orthogonal strategy."[3]
Two of the most common amine protecting groups in this context are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Protecting Group | Structure | Common Reagent | Protection Conditions | Deprotection Conditions | Key Characteristics |
| Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., Et₃N, NaOH) or neutral conditions | Acidic (e.g., TFA, HCl in dioxane)[6][7][8] | Stable to bases, hydrogenolysis, and weak nucleophiles. Generates gaseous byproducts upon removal.[7] |
| Cbz (or Z) | Cbz-NH-R | Benzyl chloroformate (CbzCl) | Basic (e.g., NaHCO₃, Et₃N) | Catalytic Hydrogenolysis (H₂, Pd/C)[6][9] | Stable to acidic and mildly basic conditions. Removal is clean but incompatible with reducible groups (e.g., alkynes). |
The choice between Boc and Cbz often depends on the planned subsequent steps. If the synthesis involves acidic conditions, Cbz is preferred. If it involves hydrogenation, Boc is the superior choice.
Synthetic Pathways for Derivatization
With a suitable protecting group installed on the amine, the molecule is primed for various transformations. We will explore four primary strategies.
Strategy 1: N-Derivatization via Acylation and Sulfonylation
This is a direct method to form stable amide or sulfonamide linkages. The free amine of 4-amino-1-butanol is reacted with an acyl chloride, anhydride, or sulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the HCl byproduct.
Causality: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon (of the acyl chloride) or sulfur atom (of the sulfonyl chloride). The base is crucial to prevent the protonation of the starting amine by the generated acid, which would render it non-nucleophilic.
Strategy 2: N-Derivatization via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents to the amino group.[10] The process involves two key stages that can often be performed in one pot:
-
Imine Formation: The amine reacts with an aldehyde or ketone under weakly acidic conditions to form an imine intermediate.
-
Reduction: A reducing agent, added to the same pot, reduces the imine to the corresponding amine.[11]
Expert Insight: While strong reducing agents like NaBH₄ can be used, milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[10] These reagents are less likely to reduce the starting aldehyde or ketone, leading to cleaner reactions and higher yields of the desired alkylated amine.[10]
Caption: Workflow for N-alkylation via reductive amination.
Strategy 3: O-Derivatization via the Mitsunobu Reaction
When the amine is protected, the hydroxyl group becomes the primary site for reaction. The Mitsunobu reaction is an exceptionally useful method for converting primary and secondary alcohols into a wide range of other functional groups, including esters, ethers, and azides.[12][13][14] It proceeds with a complete inversion of stereochemistry at the alcohol carbon, a key feature for stereocontrolled synthesis.[15][16]
The reaction involves an alcohol, a pronucleophile (e.g., a carboxylic acid or phenol), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]
Mechanism Insight: PPh₃ and DEAD first react to form a phosphonium salt. The alcohol's oxygen then attacks the phosphorus, making the hydroxyl group a good leaving group (as an oxyphosphonium ion). The deprotonated nucleophile can then displace this group in a classic Sₙ2 reaction.[12][13]
Caption: Simplified mechanism of the Mitsunobu reaction.
Strategy 4: Synthesis of Carbamate and Urea Derivatives
-
Carbamates (on Oxygen): With the amine protected, the hydroxyl group can react with an isocyanate (R-N=C=O) to form a carbamate linkage (an O-urethane). This reaction is typically uncatalyzed or may be promoted by a mild base.
-
Ureas (on Nitrogen): Conversely, a free amine on 4-amino-1-butanol can react with an isocyanate to form a urea derivative. This reaction is highly efficient.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for laboratory synthesis.
Protocol 1: Boc Protection of 4-Amino-1-butanol
This protocol details the installation of the tert-butoxycarbonyl (Boc) group.
Workflow Diagram:
Caption: General workflow for Boc protection.
Step-by-Step Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes.[17]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure N-Boc-4-amino-1-butanol.
Protocol 2: Deprotection of N-Boc-4-amino-1-butanol Derivatives
This protocol describes the removal of the Boc group to liberate the free amine, a necessary step after derivatization is complete.
Step-by-Step Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.[7] Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC.
-
Trustworthiness Check: The deprotection generates gaseous isobutylene and CO₂.[7][18] The reaction should not be performed in a sealed vessel. The tert-butyl cation formed can also cause side reactions (alkylation) with sensitive functional groups; scavengers like triethylsilane or anisole can be added to mitigate this.[18][19]
-
Once complete, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable solvent (e.g., DCM) and wash with a saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Extract the aqueous layer, combine organic phases, dry over Na₂SO₄, and concentrate to yield the deprotected amine.
Conclusion
The 4-amino-1-butanol scaffold offers a robust and adaptable platform for synthetic chemistry. By employing a strategic approach to amine protection, researchers can unlock a wide array of derivatization pathways. The methods outlined in this guide—including N-acylation, reductive amination, and the Mitsunobu reaction—provide a powerful toolkit for creating novel molecules for pharmaceutical and materials science applications. The provided protocols serve as a reliable foundation for the practical execution of these key transformations.
References
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- Wikipedia. (n.d.). Mitsunobu reaction.
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- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
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Application Notes and Protocols: The Strategic Use of 4-(Z-Amino)-1-butanol in the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Architectural Value of 4-(Z-Amino)-1-butanol in Medicinal Chemistry
In the intricate field of drug discovery, the selection of molecular building blocks is paramount to the successful design of potent and selective therapeutic agents. This compound, a bifunctional organic compound, represents a cornerstone reagent for medicinal chemists, particularly in the synthesis of enzyme inhibitors.[1] Its structure is deceptively simple, yet it offers profound strategic advantages.
The molecule, also known as Benzyl N-(4-hydroxybutyl)carbamate, possesses a primary alcohol at one end of a four-carbon chain and a carbamate-protected amine at the other.[2] This arrangement provides two key features:
-
Orthogonal Reactivity: The hydroxyl (-OH) and the protected amine (-NH-Cbz) groups exhibit different chemical reactivities. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for the amine, stable to a wide range of conditions but readily removable under specific, mild protocols like catalytic hydrogenation. This allows chemists to selectively perform reactions at the hydroxyl terminus without interference from the amine, and vice-versa.[3][4]
-
Structural Scaffolding: The flexible four-carbon (butyl) chain serves as an ideal linker or spacer, enabling the precise positioning of pharmacophoric elements to optimize interactions within an enzyme's active site.
This unique combination makes this compound an invaluable intermediate in the synthesis of complex bioactive molecules, from peptide-based compounds to inhibitors targeting major enzyme classes.[4][5]
Core Application: Synthesis of Histone Deacetylase (HDAC) Inhibitors
A prominent application for amino alcohol building blocks is in the construction of Histone Deacetylase (HDAC) inhibitors, a class of drugs that has garnered significant attention for cancer therapy.[6] HDACs are crucial enzymes in epigenetic regulation; their inhibition can lead to the reactivation of tumor suppressor genes.[6]
Most HDAC inhibitors are designed based on a common pharmacophore model consisting of three parts:
-
Cap Group: A surface-binding group that interacts with the rim of the enzyme's active site tunnel.
-
Linker: An aliphatic or aromatic chain that connects the Cap and the Zinc-Binding Group, occupying the tunnel itself.
-
Zinc-Binding Group (ZBG): A functional group that chelates the catalytic zinc ion (Zn²⁺) deep within the active site. The hydroxamic acid moiety (-CONHOH) is one of the most potent and commonly used ZBGs.[7][8]
This compound is an exemplary precursor for the Linker component. The deprotected amine can be coupled to a variety of Cap structures, while the butyl chain forms the linker, which can be further elongated and functionalized to incorporate the ZBG.
Logical Diagram: Pharmacophore Model of an HDAC Inhibitor
The diagram below illustrates the general structure of an HDAC inhibitor and highlights the role of the this compound-derived moiety.
Caption: General pharmacophore of an HDAC inhibitor showing the role of the linker.
Protocol 1: Synthesis of a Key HDAC Inhibitor Intermediate
This protocol details the multi-step synthesis of a versatile intermediate where the this compound core is functionalized with a representative "Cap" group and prepared for the final installation of a Zinc-Binding Group.
Objective: To synthesize an N-capped 4-aminobutanoic acid derivative from this compound, a precursor ready for conversion to a hydroxamic acid.
Materials & Reagents:
-
This compound
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Aryl Carboxylic Acid (generic "Cap-COOH")
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), Anhydrous
-
Jones Reagent (CrO₃ in H₂SO₄) or TEMPO/BAIB for milder oxidation
-
Acetone
-
Standard glassware, magnetic stirrer, hydrogenation apparatus, rotary evaporator, and chromatography supplies.
Experimental Workflow Diagram
Caption: Workflow for synthesizing a key HDAC inhibitor intermediate.
Step-by-Step Procedure:
Step A: Cbz Deprotection via Catalytic Hydrogenation
-
Rationale: This step removes the Cbz protecting group to liberate the primary amine, making it available for coupling. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Dissolve this compound (1.0 eq) in anhydrous MeOH in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The product, 4-amino-1-butanol, is more polar and will have a lower Rf value. The reaction is typically complete in 2-4 hours.
-
Once complete, carefully vent the H₂ and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure. The resulting crude 4-amino-1-butanol is often used directly in the next step without further purification.[5]
Step B: Amide Coupling with a "Cap" Group
-
Rationale: This step forms the crucial amide bond linking the linker to the surface-binding cap group. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization if chiral centers are present.
-
Dissolve the "Cap-COOH" (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of crude 4-amino-1-butanol (1.05 eq) from Step A in a small amount of DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure N-capped-4-amino-1-butanol.
Step C: Oxidation of the Primary Alcohol
-
Rationale: This final step converts the terminal alcohol into a carboxylic acid, which is the immediate precursor to the hydroxamic acid ZBG. Jones oxidation is robust but harsh; TEMPO-mediated oxidation is a milder alternative suitable for sensitive substrates.
-
Dissolve the N-capped-4-amino-1-butanol (1.0 eq) from Step B in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones Reagent dropwise until a persistent orange color remains.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone via rotary evaporation. Partition the residue between water and EtOAc.
-
Extract the aqueous layer multiple times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired N-capped-4-aminobutanoic acid.
Protocol 2: Formation of the Hydroxamic Acid Zinc-Binding Group
Objective: To convert the carboxylic acid intermediate into the final hydroxamic acid-containing enzyme inhibitor.
Materials & Reagents:
-
N-Capped-4-aminobutanoic acid (from Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Rationale: This is a critical step that installs the metal-chelating pharmacophore. The carboxylic acid is first activated (e.g., with EDC/HOBt) to facilitate nucleophilic attack by hydroxylamine.[8][9]
-
Preparation of Hydroxylamine Solution: In a separate flask, prepare a fresh solution of free hydroxylamine. Dissolve NH₂OH·HCl (3.0 eq) in a minimal amount of MeOH. Add a solution of KOH (3.0 eq) in MeOH. A precipitate of KCl will form. Stir for 20-30 minutes and use the supernatant directly.
-
Activation and Coupling: Dissolve the N-Capped-4-aminobutanoic acid (1.0 eq) in DMF or a DCM/DMF mixture.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 20 minutes to form the active ester.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the freshly prepared methanolic hydroxylamine solution from step 2.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of starting material by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., EtOAc or a DCM/isopropanol mixture).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final hydroxamic acid product by preparative HPLC or flash chromatography to yield the highly pure enzyme inhibitor.
Alternative Strategy: Application of Click Chemistry
To enhance modularity and synthetic efficiency, 4-amino-1-butanol derivatives can be employed in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This approach allows for the rapid and reliable joining of molecular fragments.[12][13] Here, we convert the hydroxyl group of this compound into an azide, creating a "clickable" linker.
Protocol 3: Synthesis of a Clickable 4-Azidobutyl Carbamate Linker
Objective: To convert the hydroxyl group of this compound into an azide for use in CuAAC reactions.
Workflow Diagram: Click Chemistry Approach
Caption: Modular synthesis of an inhibitor scaffold using click chemistry.
Step-by-Step Procedure:
-
Mesylation: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1-2 hours.
-
Azide Formation: After confirming the formation of the mesylate by TLC, concentrate the reaction mixture in vacuo. Dissolve the crude mesylate in anhydrous DMF, add sodium azide (NaN₃, 3.0 eq), and heat the mixture to 60-80 °C. Stir overnight.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain Benzyl N-(4-azidobutyl)carbamate.
-
CuAAC Reaction: This azido-linker can now be "clicked" with any alkyne-functionalized Cap group. In a typical procedure, dissolve the azido-linker (1.0 eq) and the alkyne-Cap (1.0 eq) in a t-BuOH/H₂O mixture. Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). Stir vigorously at room temperature until the reaction is complete. The resulting triazole-linked conjugate can then be deprotected and converted to a hydroxamic acid as described in Protocols 1 and 2.
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4-Amino-1-butanol | 13325-10-5 | C₄H₁₁NO | 89.14 | Primary amine and alcohol for bifunctional synthesis.[1] |
| This compound | 17996-13-3 | C₁₂H₁₇NO₃ | 223.27 | Amine protected as Cbz carbamate, free primary alcohol.[2][14] |
| Tert-butyl (4-hydroxybutyl)carbamate | 75178-87-9 | C₉H₁₉NO₃ | 189.25 | Alternative Boc-protected version; useful for acid-labile deprotection.[3] |
Conclusion
This compound and its derivatives are not merely reagents but strategic assets in the synthesis of sophisticated enzyme inhibitors. Their well-defined bifunctionality, coupled with robust and predictable reactivity, allows for the systematic construction of complex molecular architectures like those required for potent HDAC inhibitors. The protocols outlined herein provide a foundational framework for leveraging this building block, while the introduction of modern synthetic methods like click chemistry underscores its adaptability in the ongoing quest for novel therapeutics.
References
- Shaanxi Bloom Tech Co., Ltd. (2024, January 19). What is 4-amino-1-butanol used for?.
- Prabowo, C. P. S., Shin, J. H., Cho, J. S., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2795-2804.
- IT Medical Team. (n.d.). A Novel Loom of Click Chemistry in Drug Discovery.
- Lacey, B. M., et al. (2019). Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids Incorporating Zinc-Binding Groups. ACS Omega, 4(4), 7493-7500.
- Li, Z., et al. (2019). An Overview of HDAC Inhibitors and their Synthetic Routes. Current Medicinal Chemistry, 26(16), 2853-2880.
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.
- Semantic Scholar. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
- Ma, H., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6646-6663.
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.
- Al-Salahi, R., et al. (2016). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 20(13), 1385-1403.
- Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
- Derasp, J. S., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403-7407.
- ResearchGate. (n.d.). Strategies for the Synthesis of Hydroxamic Acids.
- Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(19), 6543.
- Li, X., et al. (2003). Synthesis of a Carbohydrate-Derived Hydroxamic Acid Inhibitor of the Bacterial Enzyme (LpxC) Involved in Lipid A Biosynthesis. Organic Letters, 5(4), 539-541.
- Prabowo, C. P. S., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2795-2804.
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Application Note: A Robust HPLC Purification Method for 4-(Z-Amino)-1-butanol Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested guide for the purification of 4-(Z-Amino)-1-butanol from typical synthetic reaction mixtures using High-Performance Liquid Chromatography (HPLC). This compound is a critical N-protected amino alcohol intermediate in multi-step organic synthesis, where achieving high purity is paramount for the success of subsequent reactions.[1][2] The presence of unreacted starting materials, reagents, and by-products necessitates a robust and efficient purification strategy. This guide details a reversed-phase HPLC (RP-HPLC) method, from initial sample workup and method development to preparative-scale purification and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high recovery of the target compound.
Introduction: The Purification Challenge
The carbobenzyloxy (Z or Cbz) group is a cornerstone of amine protection in peptide and medicinal chemistry, prized for its stability and orthogonal removal conditions.[3][4] this compound, as a bifunctional building block, contains both a protected amine and a free hydroxyl group, making it a valuable synthon. However, its synthesis often results in a complex crude product. The purification goal is to selectively isolate the desired product from structurally similar impurities.
Reversed-phase HPLC is the technique of choice for this application due to the physicochemical properties of the target molecule.[5][6] The aromatic Z-group provides sufficient hydrophobicity for strong retention on a non-polar stationary phase and also acts as a powerful chromophore for UV detection.[7][8]
Foundational Principles: Method Development Strategy
A successful purification is built on a logical method development process. The choices of stationary phase, mobile phase, and detector are dictated by the analyte's structure and the nature of potential impurities.
Analyte Properties and Chromatographic Mode Selection
-
Structure: this compound (C6H5CH2O2CNH(CH2)4OH) possesses a non-polar benzyl group and a moderately polar carbamate and alcohol moiety.[9][10]
-
Primary Mode: Reversed-Phase (RP) HPLC: This mode separates molecules based on hydrophobicity.[8] The target molecule's structure provides a good balance for retention on a C18 column, allowing for effective separation from more polar starting materials (like 4-aminobutanol) and less polar by-products.
-
Alternative Mode: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for very polar compounds that show little or no retention in RP-HPLC.[11][12] While not the primary choice here, HILIC could be considered if the reaction generates highly polar, difficult-to-separate impurities.[13][14][15]
Column and Mobile Phase Rationale
-
Stationary Phase: A C18-bonded silica column is the workhorse for reversed-phase separations and is the recommended starting point.[6][16] Its dense hydrophobic ligands provide excellent retention for the Z-protected compound.
-
Mobile Phase: A gradient elution using a mixture of water (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B) is ideal.[8] A gradient allows for the elution of compounds with a wide range of polarities.
-
Mobile Phase Additives: The addition of a small amount (0.05-0.1%) of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical.[16] This serves two purposes:
-
It protonates any free amines, ensuring a single ionic species.
-
It suppresses the ionization of residual silanol groups on the silica support, which can otherwise cause severe peak tailing with amine-containing compounds.[17]
-
Detector Selection
-
UV-Vis Detector: The Z-group contains a phenyl ring, which is an excellent chromophore. Detection at approximately 254 nm or 214 nm provides high sensitivity for the target compound.[7]
-
Evaporative Light Scattering Detector (ELSD): If key impurities lack a UV chromophore (e.g., certain aliphatic by-products), an ELSD can be used as a universal mass-based detector.[18][19] An ELSD detects any analyte that is less volatile than the mobile phase, making it a powerful tool for comprehensive impurity profiling.[20][21][22]
Pre-Purification Workflow: Sample Cleanup
Directly injecting a crude reaction mixture onto a preparative HPLC column is ill-advised as it can lead to column fouling, reduced lifetime, and poor separation.[23][24] A preliminary cleanup step is essential. Solid Phase Extraction (SPE) is a highly effective technique for this purpose.[25][26][27]
SPE Protocol for Crude Reaction Mixture
This protocol uses a reversed-phase SPE cartridge (e.g., C18) to bind the target compound and less polar impurities while allowing highly polar contaminants (e.g., salts, water-soluble reagents) to pass through.
Materials:
-
Crude reaction mixture
-
C18 SPE Cartridge
-
Methanol, Dichloromethane (DCM), Water
-
SPE manifold
Procedure:
-
Dissolution: Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of water. Do not let the sorbent run dry.
-
Sample Loading: Load the dissolved sample onto the conditioned cartridge.
-
Washing (Impurity Removal): Wash the cartridge with a weak solvent mixture (e.g., 5-10% acetonitrile in water) to elute highly polar impurities.
-
Elution (Product Collection): Elute the target compound, this compound, using a stronger solvent like methanol or acetonitrile.
-
Concentration: Evaporate the solvent from the collected fraction under reduced pressure to yield a pre-purified product.
Caption: Step-by-step HPLC purification and isolation workflow.
-
Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA). Filter and degas both solvents thoroughly to prevent pump issues and baseline noise. [24]2. Sample Preparation: Dissolve the pre-purified product in a solvent composition matching the starting gradient conditions (e.g., 20% Acetonitrile / 80% Water) to ensure good peak shape. [23]Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Purge the HPLC pumps and equilibrate the column with the starting mobile phase composition (e.g., 20% B) until a stable baseline is achieved.
-
Analytical Scout Run (Optional but Recommended): Perform a small injection on an analytical C18 column using a scaled-down version of the preparative method to confirm the retention time of the target peak.
-
Preparative Injection: Inject the filtered sample onto the preparative column. The maximum loading amount should be determined empirically to avoid peak shape distortion. [28]6. Run Gradient & Fraction Collection: Start the gradient method. Monitor the UV chromatogram and begin collecting fractions just before the target peak begins to elute and stop collecting just after it returns to baseline.
-
Post-Run Analysis: Analyze small aliquots from the collected fractions using a rapid analytical HPLC method to determine the purity of each.
-
Product Isolation: Combine the fractions that meet the required purity threshold (e.g., >98%). Evaporate the acetonitrile and water under reduced pressure (lyophilization is effective for removing final water traces) to obtain the pure this compound.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. This table addresses common issues and their solutions. [17][29][30]
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. 3. Incorrect mobile phase pH. | 1. Ensure 0.1% TFA or Formic Acid is in the mobile phase. [17] 2. Reduce injection volume/mass. 3. Check pH of mobile phase; ensure it is at least 2 pH units away from analyte pKa. |
| Peak Splitting or Broadening | 1. Sample solvent stronger than mobile phase. 2. Column void or contamination. 3. Clogged frit or tubing. | 1. Dissolve sample in the initial mobile phase composition. [23] 2. Flush column with strong solvent (e.g., isopropanol); if unresolved, replace column. 3. Check system pressure; replace in-line filters or frits. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Pump malfunction or leak. | 1. Use a consistent, precise protocol for mobile phase preparation. 2. Use a column oven for temperature control. 3. Check for leaks and perform pump calibration/maintenance. |
| Low Product Recovery | 1. Product precipitation on the column. 2. Inefficient fraction collection. 3. Adsorption to system components. | 1. Check sample solubility in the mobile phase before injection. [28] 2. Adjust fraction collection window to capture the entire peak. 3. Flush the system with a strong solvent after the run. |
Conclusion
This application note outlines a systematic and robust RP-HPLC method for the purification of this compound. By combining a logical method development strategy with proper sample preparation and a detailed preparative protocol, researchers can achieve high purity and yield. The key to success lies in understanding the analyte's chemistry and employing a systematic approach to chromatography, including proactive troubleshooting. This method provides a reliable foundation for obtaining high-quality material essential for drug discovery and development.
References
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- ELSD-LTIII Low Temperature Evaporative Light Scattering Detector
- Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Evaporative light sc
- Hydrophilic Interaction Chrom
- Hydrophilic interaction chrom
- McCalley, D. V. (2017). Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Scaling Small Molecule Purific
- Megoulas, N. C., Koupparis, M. A. (2005). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
- Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
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- HPLC Troubleshooting Guide. Sigma-Aldrich.
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- Solid Phase Extraction. Affinisep.
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- Highly Flexible Automation Solution for Synthesis Workup and Solid Phase Extraction.
- Schwartz, S. J., von Elbe, J. H. (2013).
- Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Reversed-phase chrom
- Varkey, J. T. (2019). Protecting Groups in Peptide Synthesis.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Solid-Phase Extraction. Chemistry LibreTexts.
- Amino Acid Deriv
- Wang, Y. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Reversed Phase HPLC Columns. Phenomenex.
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- El-Faham, A., Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
- CN105467776A - A kind of separation detection method of 3-aminobutanol enantiomer.
- Isidro-Llobet, A., Álvarez, M., Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Protective groups commonly used in the synthesis of amino acids
- CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
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Application Note & Protocol: A Guide to the Synthesis of 4-(Z-Amino)-1-butanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Protection of Bifunctional Molecules
In the landscape of pharmaceutical and fine chemical synthesis, bifunctional molecules like 4-amino-1-butanol (CAS: 13325-10-5) are invaluable starting materials.[1] Possessing both a nucleophilic amino group and a hydroxyl group, this compound serves as a versatile building block for a diverse range of more complex structures, including pharmaceuticals and agrochemicals.[2][] However, the very reactivity that makes the amino group useful also presents a significant challenge: its propensity to undergo undesired reactions during multi-step syntheses.[4]
To achieve regioselectivity and prevent unwanted side reactions, a common strategy is the temporary masking of the amine's reactivity with a "protecting group".[5][6] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of amine protection chemistry, particularly in peptide synthesis.[6][7] Its stability under a range of conditions and its susceptibility to clean removal via methods like catalytic hydrogenolysis make it an ideal choice.[8][9]
This document provides a detailed protocol for the synthesis of 4-(Z-Amino)-1-butanol (CAS: 17996-13-3) from 4-amino-1-butanol.[10][11] The resulting N-protected alcohol is a key intermediate, primed for further modification at the hydroxyl terminus without interference from the now-unreactive amino group.
The Chemistry of N-Protection: Mechanism of Carbamate Formation
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-amino-1-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[8][12][13] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable carbamate linkage.
A crucial aspect of this reaction is the liberation of hydrochloric acid (HCl) as a byproduct.[8] To prevent the protonation of the starting amine (which would render it non-nucleophilic), a base such as sodium carbonate or a tertiary amine is added to the reaction mixture to neutralize the acid as it forms.[7][14] This is a classic example of the Schotten-Baumann reaction conditions.
Caption: Mechanism of Cbz protection of 4-amino-1-butanol.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving benzyl chloroformate should be conducted in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| 4-Amino-1-butanol | ≥98% | Sigma-Aldrich |
| Benzyl chloroformate (Cbz-Cl) | ≥97% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Dioxane | Anhydrous | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| Equipment | ||
| 250 mL Three-neck round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Dropping funnel (addition funnel) | ||
| Ice bath | ||
| pH paper or pH meter | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Glassware for purification (e.g., chromatography column) |
Quantitative Data and Reaction Parameters
| Component | Molar Mass ( g/mol ) | Amount | Equivalents | Moles |
| 4-Amino-1-butanol | 89.14[15] | 5.00 g | 1.0 | 0.0561 |
| Benzyl chloroformate | 170.59 | 10.6 mL (12.8 g) | 1.3 | 0.0750 |
| Sodium Carbonate | 105.99 | 11.9 g | 2.0 | 0.112 |
| Dioxane | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.0561 mol) of 4-amino-1-butanol and 11.9 g (0.112 mol) of sodium carbonate in a mixture of 50 mL of dioxane and 50 mL of deionized water.
-
Scientist's Insight: Using a biphasic solvent system like dioxane/water or THF/water helps to dissolve both the polar starting material and the less polar benzyl chloroformate, facilitating the reaction.[16]
-
-
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.
-
Causality: This initial cooling is critical to control the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of benzyl chloroformate.
-
-
Reagent Addition: Slowly add 10.6 mL (0.0750 mol) of benzyl chloroformate dropwise to the stirred solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not rise above 10 °C during the addition.
-
Scientist's Insight: A slow, controlled addition of the acylating agent is paramount to prevent a rapid, uncontrolled reaction and to ensure a high yield of the desired mono-protected product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
Causality: The acid wash removes any unreacted amine and excess base, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white powder.
-
Expected Yield: 75-85%.
-
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The purified product should have a sharp melting point, reported to be in the range of 81-84 °C.[17]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzylic protons, the methylene groups of the butyl chain, and the N-H proton of the carbamate.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbamate carbonyl carbon and the carbons of the aromatic ring and the aliphatic chain.
-
FTIR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbamate carbonyl (C=O) stretch around 1690-1710 cm⁻¹ and an N-H stretching vibration around 3300-3400 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product, which should ideally be ≥98%.[18]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
Benzyl chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and reacts with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation of vapors.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Ensure proper waste disposal according to institutional guidelines.
Concluding Remarks: A Note on Orthogonality
The successful synthesis of this compound provides a valuable intermediate for further synthetic endeavors. The Z-group is notably stable to the mildly basic conditions used for Fmoc-group removal and the acidic conditions (e.g., TFA) used for Boc-group removal, making it an "orthogonal" protecting group in complex peptide syntheses.[8][9] The subsequent removal of the Z-group is typically achieved under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[6][8] This strategic protection and deprotection sequence is fundamental to modern organic synthesis and drug development.
References
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Song, G. Q., Huang, X. F., Yang, B., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180.
- The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.
- Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate.
- Shaanxi Bloom Tech Co., Ltd. (2024, January 19). What is 4-amino-1-butanol used for?.
- Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism.
- Wikipedia. (n.d.). Benzyl chloroformate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 4-Amino-1-butanol in Chemical Synthesis.
- Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. 3(6), 461-468.
- Wikipedia. (n.d.). 4-Amino-1-butanol.
- Google Patents. (2015). CN104610075A - Synthetic method of 4-animo-1-butanol.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- Scientific Laboratory Supplies. (n.d.). This compound, >=98.0%.
- Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
- National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST WebBook.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- PubMed. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol.
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Application Notes and Protocols for the Development of Novel Drug Delivery Systems
Foreword: Engineering Precision in Therapeutics
The paradigm of pharmacological intervention is undergoing a significant transformation. We are moving away from the traditional "one-size-fits-all" approach towards highly targeted and controlled therapeutic strategies. This evolution is largely driven by the advent of novel drug delivery systems (DDS), which are meticulously engineered to enhance the therapeutic efficacy of drugs while minimizing off-target effects and systemic toxicity.[1][2] This guide is intended for researchers, scientists, and drug development professionals actively engaged in this pioneering field. It provides not only step-by-step protocols for the synthesis and evaluation of key drug delivery platforms but also delves into the fundamental principles that govern their design and application. Our focus will be on three of the most promising and widely investigated systems: liposomes, polymeric nanoparticles, and stimuli-responsive hydrogels. We will also explore the critical aspects of drug targeting, in vitro characterization, and in vivo validation, offering a comprehensive roadmap for the development of the next generation of precision medicines.
Foundational Pillars of Novel Drug Delivery Systems
The primary objective of a novel drug delivery system is to modulate the pharmacokinetic and pharmacodynamic profile of a therapeutic agent to improve its performance.[3] This is achieved by addressing key challenges associated with conventional drug administration, such as poor solubility, rapid degradation, and lack of specificity.[3] The ideal drug delivery vehicle should be biocompatible, biodegradable, and capable of delivering its cargo to the desired site of action in a controlled manner.[4][5]
Key Classes of Drug Delivery Nanocarriers
A variety of materials are being explored for the fabrication of drug delivery systems, with lipid-based and polymer-based nanoparticles being at the forefront of clinical translation.
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, closely mimicking the structure of cell membranes.[1][2][6] Their amphiphilic nature allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer.[2] The versatility of liposomes is further enhanced by the ability to modify their surface with polymers like polyethylene glycol (PEG) to create "stealth" liposomes with prolonged circulation times.[7]
-
Polymeric Nanoparticles: These are solid colloidal particles ranging in size from 10 to 1000 nm.[5] Depending on the preparation method, the drug can be encapsulated within the polymeric matrix or adsorbed onto the surface.[5] A wide array of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are used to fabricate these nanoparticles, offering tunable drug release profiles.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are similar to polymeric nanoparticles but are composed of solid lipids.[5][9] NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix, allowing for higher drug loading and improved stability.[5][9]
Stimuli-Responsive Hydrogels: Intelligent Drug Depots
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[10][11][12] Their porous structure and biocompatibility make them excellent candidates for drug delivery.[10][12] "Smart" or stimuli-responsive hydrogels are particularly intriguing as they can undergo a phase transition in response to specific triggers in their environment, such as changes in pH, temperature, or the presence of specific enzymes.[13][14][15][16] This property allows for on-demand drug release at the target site, enhancing therapeutic precision.[14][15][16]
The Art of Targeting: Directing Therapeutics to the Site of Action
A key advantage of nanoparticle-based drug delivery is the ability to target diseased tissues, thereby increasing the drug concentration at the site of action and reducing systemic side effects.[17][18] Targeting strategies can be broadly classified into two categories: passive and active targeting.[3][4][19][20][21]
Passive Targeting: Exploiting the Pathophysiology of Disease
Passive targeting takes advantage of the unique physiological characteristics of diseased tissues, particularly tumors.[18][19][20] Tumors often exhibit a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[19][20] This is characterized by leaky blood vessels and poor lymphatic drainage, which allows nanoparticles of a certain size (typically 50-200 nm) to preferentially accumulate in the tumor microenvironment.[8][22] The prolonged circulation time of "stealth" nanoparticles, achieved through surface modification with PEG, further enhances this passive accumulation.[18]
Active Targeting: Molecular Recognition for Enhanced Specificity
Active targeting involves the functionalization of the nanoparticle surface with ligands that can specifically bind to receptors overexpressed on the surface of target cells.[3][23] This ligand-receptor interaction facilitates cellular uptake of the nanoparticle, leading to a higher intracellular drug concentration.[24] Common targeting moieties include antibodies, peptides, and small molecules like folic acid.[24]
Caption: Passive vs. Active Drug Targeting Mechanisms.
Comparative Analysis of Leading Drug Delivery Platforms
The choice of a drug delivery system depends on the specific therapeutic application and the physicochemical properties of the drug. The following table provides a comparative overview of key performance parameters for liposomes, polymeric nanoparticles, and solid lipid nanoparticles.
| Parameter | Liposomes | Polymeric Nanoparticles (PLGA) | Solid Lipid Nanoparticles (SLNs) | References |
| Size (nm) | 98.7 - 181.2 | 160.6 | 80.53 ± 5.37 | [5][8][15] |
| Polydispersity Index (PDI) | < 0.7 | 0.230 | < 0.3 | [5][8] |
| Zeta Potential (mV) | -0.21 to +0.455 | -23.9 | -16.0 | [5][8][18] |
| Drug Loading Capacity (%) | ~10-20 | Up to 40 | Up to 33.7 | [5][18] |
| Encapsulation Efficiency (%) | 74.9 - 94.1 | ~30-40 | 93.9 | [5][15][18] |
| Cumulative Drug Release (%) | ~41% in 6h (Doxorubicin) | Sustained release over 72h | Slower release than liposomes | [8][10] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for the synthesis, characterization, and evaluation of novel drug delivery systems. These protocols are intended as a starting point and may require optimization based on the specific materials and therapeutic agents used.
Protocol 1: Synthesis of PEGylated "Stealth" Liposomes via Thin-Film Hydration
This protocol describes the preparation of PEGylated liposomes, which are known for their prolonged circulation time in the bloodstream. The thin-film hydration method is a widely used and reproducible technique for liposome synthesis.[1][10][16]
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Chloroform
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Vacuum pump
Procedure:
-
Lipid Film Formation: a. Dissolve the phospholipid, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask. The molar ratio of these components should be optimized for the desired liposome characteristics. b. If encapsulating a lipophilic drug, dissolve it in the chloroform along with the lipids. c. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature. This will create a thin, uniform lipid film on the inner surface of the flask as the chloroform evaporates. d. Dry the lipid film under a vacuum overnight to remove any residual solvent.[10]
-
Hydration: a. Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask with the dried lipid film. b. Agitate the flask by vortexing or sonicating in a water bath sonicator until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.[16]
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion. b. Load the liposome suspension into an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs).[18]
-
Purification: a. Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Caption: Workflow for PEGylated Liposome Synthesis.
Protocol 2: Preparation of pH-Responsive Chitosan Hydrogel
This protocol details the synthesis of a chitosan-based hydrogel that exhibits pH-sensitive swelling behavior, making it suitable for controlled drug release in specific pH environments, such as the acidic tumor microenvironment.[4][13][17]
Materials:
-
Chitosan
-
Acetic acid solution (1% v/v)
-
Cross-linking agent (e.g., glutaraldehyde or genipin)
-
Drug to be loaded
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)
Equipment:
-
Magnetic stirrer
-
pH meter
-
Lyophilizer (optional)
Procedure:
-
Chitosan Solution Preparation: a. Dissolve chitosan powder in a 1% acetic acid solution with continuous stirring until a homogenous solution is obtained.[4] The concentration of chitosan will influence the mechanical properties of the final hydrogel.
-
Drug Loading: a. Disperse the desired amount of the drug into the chitosan solution and stir until it is uniformly distributed.
-
Cross-linking: a. Add the cross-linking agent to the drug-loaded chitosan solution dropwise while stirring. The amount of cross-linker will determine the cross-linking density and, consequently, the swelling and release properties of the hydrogel. b. Continue stirring for a specified period to allow for the completion of the cross-linking reaction. The solution will gradually transform into a gel.
-
Washing and pH Adjustment: a. Wash the hydrogel extensively with distilled water to remove any unreacted cross-linker and acetic acid. b. Immerse the hydrogel in PBS (pH 7.4) to neutralize it.
-
Lyophilization (Optional): a. For a porous scaffold structure, the hydrogel can be frozen and then lyophilized to remove the water.
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the in vitro release kinetics of a drug from a nanoparticle or hydrogel formulation.
Materials:
-
Drug-loaded delivery system
-
Release medium (e.g., PBS at different pH values to simulate physiological conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Equipment:
-
Shaking water bath or incubator
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vivo Evaluation of Therapeutic Efficacy in a Murine Tumor Model
This protocol outlines a general procedure for assessing the antitumor efficacy of a novel drug delivery system in a subcutaneous tumor xenograft model in mice.[19]
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for xenograft models with human cancer cell lines.[19]
Procedure:
-
Tumor Cell Implantation: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: a. Randomize the tumor-bearing mice into different treatment groups (e.g., control (saline), free drug, and drug-loaded nanoparticle formulation). b. Administer the treatments via the desired route (e.g., intravenous injection). The dosing schedule should be based on prior maximum tolerated dose (MTD) studies.[19][22]
-
Monitoring Tumor Growth and Body Weight: a. Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2. b. Monitor the body weight of the mice as an indicator of systemic toxicity.[6][16]
-
Endpoint and Analysis: a. Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry). c. Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the drug delivery system.[6][16]
Caption: In Vivo Therapeutic Efficacy Study Workflow.
Protocol 5: In Vivo Biodistribution Study
This protocol provides a framework for determining the biodistribution of a nanoparticle-based drug delivery system in an animal model.
Procedure:
-
Nanoparticle Labeling: a. Label the nanoparticles with a suitable imaging agent, such as a fluorescent dye or a radionuclide.
-
Administration: a. Administer the labeled nanoparticles to the animals via the intended route of administration.[19]
-
In Vivo Imaging (Optional): a. At various time points post-administration, perform whole-body imaging of the animals using an appropriate imaging modality (e.g., in vivo imaging system (IVIS) for fluorescently labeled nanoparticles).[19]
-
Ex Vivo Organ Analysis: a. At the end of the study, euthanize the animals and harvest the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).[22] b. Quantify the amount of the labeled nanoparticle in each organ by measuring the fluorescence or radioactivity.[22] This will provide a quantitative assessment of the biodistribution profile.
Protocol 6: Biocompatibility Assessment
Ensuring the biocompatibility of a novel drug delivery system is paramount before clinical translation.[8] This protocol outlines key in vitro and in vivo assays for evaluating biocompatibility.[4][23]
In Vitro Cytotoxicity:
-
Culture a relevant cell line (e.g., fibroblasts or the target cancer cells) in a 96-well plate.
-
Expose the cells to various concentrations of the nanoparticle formulation for a specified duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard assay, such as the MTT or MTS assay.[13]
In Vivo Biocompatibility:
-
Administer the nanoparticle formulation to healthy animals at the intended therapeutic dose.
-
Monitor the animals for any signs of toxicity, such as changes in body weight, behavior, or food and water consumption.
-
At the end of the study, collect blood samples for hematology and serum biochemistry analysis to assess for any organ damage.
-
Harvest major organs for histological examination to identify any pathological changes.[23]
Concluding Remarks and Future Perspectives
The field of novel drug delivery systems is a dynamic and rapidly evolving area of research with immense potential to revolutionize medicine. The ability to tailor the properties of liposomes, polymeric nanoparticles, and hydrogels offers unprecedented control over the spatial and temporal delivery of therapeutic agents. As our understanding of the intricate interactions between nanomaterials and biological systems deepens, we can expect the development of even more sophisticated and "intelligent" drug delivery platforms. The integration of targeting moieties, stimuli-responsive elements, and diagnostic capabilities into a single delivery system will pave the way for truly personalized and highly effective therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to contribute to this exciting and impactful field.
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- 12. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Biodistribution of Nano Carriers: Imaging using SEM and EDS [jove.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes [mdpi.com]
- 22. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioconjugation Using 4-(Z-Amino)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic use of 4-(Z-Amino)-1-butanol, a versatile heterobifunctional linker, in modern bioconjugation workflows. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering field-tested protocols and critical insights into experimental design. We will explore the molecule's unique architecture—a terminal hydroxyl group and a strategically protected primary amine—and demonstrate its utility in two distinct applications: the covalent immobilization of ligands onto surfaces and the functional modification of proteins. The protocols herein are designed to be self-validating, incorporating characterization and purification steps to ensure the generation of well-defined, reproducible bioconjugates.
Section 1: Core Principles of this compound Chemistry
This compound, also known as Benzyl N-(4-hydroxybutyl)carbamate, is a valuable tool in the bioconjugationist's arsenal.[1] Its power lies in its bifunctional nature, possessing two distinct reactive sites separated by a flexible four-carbon spacer.[2] This structure allows for controlled, sequential reactions, which is a cornerstone of advanced bioconjugate development.
Caption: Chemical structure and key functional domains of this compound.
1.1 The Role and Removal of the Z-Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis and peptide chemistry.[][4] Its function is to render the primary amine chemically inert, thereby preventing it from participating in undesired side reactions. This allows the chemist to selectively direct reactions towards the molecule's hydroxyl terminus.
The key advantage of the Z-group is its clean and mild removal under conditions that are often compatible with sensitive biomolecules. The standard method for deprotection is catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, under a hydrogen atmosphere), which cleaves the benzyl-oxygen bond to release the free amine, with toluene and carbon dioxide as the only byproducts.[4][5] This process is highly efficient and occurs at neutral pH, preserving the integrity of acid- or base-labile functional groups that may be present on the conjugate.[4]
1.2 Post-Deprotection Amine Reactivity: The Gateway to Bioconjugation
Once the Z-group is removed, the resulting 4-amino-1-butanol molecule exposes a highly versatile primary amine. Primary amines are among the most common targets for bioconjugation due to their presence on the N-terminus of proteins and on the side chain of lysine residues.[6][7] The deprotected amine of our linker can now be coupled to a vast array of amine-reactive chemical groups.
The most prevalent of these are N-hydroxysuccinimide (NHS) esters. NHS esters react with primary amines via nucleophilic acyl substitution to form stable, covalent amide bonds, releasing NHS as a byproduct.[8] This reaction is highly efficient in aqueous buffers, typically between pH 7.5 and 9.0, a range that is compatible with most proteins.[7][8] The stability of the resulting amide bond is critical for applications like antibody-drug conjugates (ADCs), where conjugate integrity in circulation is paramount.[8]
1.3 Reactivity of the Hydroxyl Terminus
The primary hydroxyl (-OH) group is a potent nucleophile that can be used to form stable ester or ether linkages. While less reactive than the deprotected amine, it can be efficiently coupled to carboxylic acids using standard carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with an activating agent like 4-dimethylaminopyridine (DMAP). This reaction path is fundamental to our first application note.
Section 2: Application Notes & Experimental Protocols
Application Note 1: Surface Immobilization of a Carboxylic Acid-Containing Ligand
Objective: To demonstrate a two-stage process for covalently attaching a small molecule ligand containing a carboxylic acid to an amine-reactive surface, using this compound as a flexible spacer.
Causality: This strategy is ideal when a specific orientation or distance of the ligand from the surface is required. By first coupling the ligand to the linker via its hydroxyl group and then, after deprotection, using the amine to attach to the surface, we ensure a controlled and stepwise assembly.
Caption: Workflow for ligand immobilization using this compound as a spacer.
Protocol 2.1: Esterification of this compound with a Carboxylic Acid Ligand
This protocol utilizes EDC/NHS chemistry in an organic solvent to form a stable ester bond between the ligand and the linker's hydroxyl group.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Dissolve this compound (1.2 eq), N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the ligand solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the DCC/DMAP/linker solution to the stirring ligand solution.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate (dicyclohexylurea, DCU byproduct) will form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (Ligand-COO-(CH₂)₄-NH-Z) by flash column chromatography.
-
Protocol 2.2: Z-Group Deprotection via Catalytic Hydrogenation
This protocol gently removes the Z-group to expose the primary amine for surface coupling.
-
Reagent Preparation:
-
Dissolve the purified ester conjugate from Protocol 2.1 in Methanol or Ethyl Acetate.
-
-
Reaction Setup:
-
Transfer the solution to a flask suitable for hydrogenation.
-
Carefully add Palladium on Carbon (Pd/C, 10% w/w) to the solution. The catalyst amount should be approximately 5-10% of the substrate weight.
-
-
Reaction Progression:
-
Purge the flask with Hydrogen gas (H₂) and maintain a positive pressure using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Workup and Purification:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product (Ligand-COO-(CH₂)₄-NH₂). This product is often pure enough for the next step.
-
Protocol 2.3: Amine Coupling to an NHS-Activated Surface
This protocol demonstrates the final immobilization step onto a commercially available NHS-ester activated slide, bead, or similar substrate.
-
Reagent Preparation:
-
Prepare a solution of the deprotected linker-ligand conjugate (from Protocol 2.2) in an appropriate coupling buffer (e.g., 1X Phosphate-Buffered Saline, PBS, pH 7.4-8.0). The concentration will depend on the surface capacity.
-
-
Surface Preparation:
-
Equilibrate the NHS-activated surface by washing it with ice-cold 1 mM HCl as per the manufacturer's instructions to preserve the NHS-ester from hydrolysis.
-
Immediately wash with the coupling buffer to bring the pH into the reactive range.
-
-
Conjugation Reaction:
-
Add the linker-ligand solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.
-
-
Blocking and Washing:
-
Remove the coupling solution.
-
Add a blocking buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0) and incubate for 1 hour at room temperature to quench any unreacted NHS-ester groups.
-
Wash the surface extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound material. The surface is now ready for use.
-
Application Note 2: Protein Modification to Introduce Terminal Hydroxyl Groups
Objective: To modify a protein's surface carboxyl groups (from aspartic and glutamic acid residues) with 4-amino-1-butanol, creating a hydroxyl-terminated spacer arm for subsequent functionalization (e.g., for sensor attachment or PEGylation).
Causality: Standard protein amines (lysines) are often involved in critical functions or electrostatic interactions. Targeting carboxyl groups provides an alternative modification strategy. This protocol uses water-soluble EDC in conjunction with Sulfo-NHS to create a stable amide bond between the protein and the linker.[9] The use of Sulfo-NHS is critical as it converts the unstable O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester, increasing coupling efficiency in aqueous solutions.
Caption: Workflow for modifying protein carboxyl groups with 4-amino-1-butanol.
Protocol 2.4: Protein Carboxyl Group Activation with EDC/Sulfo-NHS
This protocol must be performed sequentially. Do not pre-mix EDC and the amine linker.
-
Reagent Preparation:
-
Prepare a solution of the protein (e.g., 1-5 mg/mL) in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare fresh solutions of EDC (e.g., 10 mM) and Sulfo-NHS (e.g., 25 mM) in the same activation buffer immediately before use.
-
Prepare a solution of 4-amino-1-butanol (the deprotected linker, ~100 mM) in a reaction buffer (e.g., 1X PBS, pH 7.5).
-
-
Activation Step:
-
Add the EDC solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein.
-
Immediately add the Sulfo-NHS solution to achieve a 2- to 5-fold molar excess over EDC.
-
Incubate for 15 minutes at room temperature.
-
Protocol 2.5: Conjugation with 4-Amino-1-butanol
-
Conjugation Step:
-
Add the 4-amino-1-butanol solution to the activated protein mixture to achieve a final concentration of 10-50 mM. The addition of the amine at a slightly higher pH (7.2-7.5) is optimal for the reaction with the NHS-ester. If necessary, adjust the pH of the reaction mixture with a small amount of concentrated PBS.
-
-
Reaction Quenching:
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding a quench buffer such as hydroxylamine or Tris to a final concentration of 20-50 mM. This will hydrolyze any remaining Sulfo-NHS esters. Incubate for 10 minutes.
-
Protocol 2.6: Conjugate Purification and Analysis
-
Purification:
-
Remove excess linker and reaction byproducts by subjecting the mixture to dialysis against a suitable buffer (e.g., 1X PBS, pH 7.4) or by using a desalting column (size-exclusion chromatography).
-
-
Analysis and Characterization:
-
The success of the conjugation can be verified using several methods, summarized in the table below.
-
| Analytical Method | Principle | Expected Outcome for Successful Conjugation |
| SDS-PAGE | Separation by molecular weight. | A slight increase in the molecular weight of the modified protein band compared to the unmodified control. |
| MALDI-TOF Mass Spectrometry | Precise measurement of molecular mass. | A mass spectrum showing a population of protein species with mass increases corresponding to multiples of the linker's mass (87.12 Da). |
| Isoelectric Focusing (IEF) | Separation by isoelectric point (pI). | A shift to a more basic pI (higher band on the gel) due to the neutralization of negatively charged carboxyl groups. |
| Colorimetric Assay (e.g., HABA/Avidin) | Indirectly quantifies modification. | If the terminal -OH is subsequently biotinylated, this assay can quantify the degree of labeling. |
Section 3: Troubleshooting & Key Considerations
-
Hydrolysis of NHS-Esters: Both EDC-activated carboxyls and the resulting Sulfo-NHS esters are susceptible to hydrolysis. Always prepare these reagents fresh and work efficiently. Keep reactions at a slightly acidic pH (6.0) during activation and shift to a slightly basic pH (7.2-8.0) for amine coupling to balance reactivity and stability.[7]
-
Solubility: When working with organic-soluble ligands (Application 1), ensure all components are fully dissolved. For protein work (Application 2), use water-soluble Sulfo-NHS instead of standard NHS to avoid precipitation issues.
-
Stoichiometry: The molar ratio of linker to the biomolecule is a critical parameter. Titrate the concentration of the linker to achieve the desired degree of labeling and avoid excessive modification, which can lead to protein aggregation or loss of function.
-
Z-Group Deprotection: Ensure complete removal of the Pd/C catalyst after hydrogenation, as residual palladium can interfere with downstream biological assays. Filtration through Celite is highly effective.
Section 4: References
-
Barra, E., & Papini, A. M. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Marshall, M., et al. (2014). Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. PubMed.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, >=98.0%. Retrieved from [Link]
Sources
- 1. 4-(Z-氨基)-1-丁醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Crosslinking Reagents | Fisher Scientific [fishersci.com]
Application Notes & Protocols: The Utility of 4-(Benzyloxycarbonylamino)-1-butanol in the Synthesis of Advanced Biodegradable Polymers for Biomedical Applications
Abstract: Biodegradable polymers are foundational to the advancement of modern medicine, particularly in drug delivery and tissue engineering.[1][2] Poly(ester amide)s (PEAs) have emerged as a highly promising class of materials, synergistically combining the biodegradability of polyesters with the superior thermal and mechanical stability of polyamides.[3][4] This document provides a detailed technical guide on the use of 4-(benzyloxycarbonylamino)-1-butanol, a bifunctional monomer, in the preparation of novel biodegradable polymers. For clarity, 4-(Z-amino)-1-butanol is interpreted as 4-amino-1-butanol with its amine functionality protected by a benzyloxycarbonyl (Z or Cbz) group, a standard strategy in polymer chemistry to ensure controlled synthesis. We present validated protocols for both polycondensation and ring-opening polymerization (ROP) pathways, comprehensive characterization techniques, and insights into their application in drug development.
Introduction: Strategic Monomer Design for Functional Polymers
The rational design of monomers is paramount to creating polymers with tailored properties. 4-Amino-1-butanol is an exemplary bifunctional monomer, possessing both a primary amine and a primary hydroxyl group.[5] This structure allows it to be incorporated into polymer backbones through either ester or amide linkages. However, to achieve specific polymer architectures and prevent undesirable side reactions, such as branching or cross-linking, selective protection of one functional group is essential.
The benzyloxycarbonyl (Z or Cbz) group is an ideal choice for protecting the amine functionality. It is stable under the conditions required for esterification and many polymerization reactions but can be readily removed under mild hydrogenolysis conditions to regenerate the primary amine.[6][7] This "protect-polymerize-deprotect" strategy yields polymers with pendant primary amine groups, which serve as reactive handles for conjugating therapeutic agents, targeting ligands, or other functional moieties, making them exceptionally valuable for biomedical applications.[6][7][8]
This guide details two primary synthetic strategies employing Z-protected 4-amino-1-butanol:
-
Polycondensation: To create poly(ester amide)s (PEAs) with the monomer integrated into the polymer backbone.
-
Ring-Opening Polymerization (ROP): To synthesize polyesters where the monomer acts as a functional initiator.
Part 1: Synthesis of Poly(ester amide)s via Solution Polycondensation
Polycondensation is a robust method for synthesizing PEAs.[3] The reaction between a diacid chloride and a monomer containing both an alcohol and a protected amine, like this compound, allows for the formation of ester linkages. The Z-group prevents the amine from reacting with the diacid chloride, ensuring a linear polymer architecture.
Protocol 1.1: Synthesis of Poly(ester amide) from Z-4-amino-1-butanol and Sebacoyl Chloride
This protocol describes a low-temperature solution polycondensation, which minimizes side reactions and allows for good control over the polymer's molecular weight.
Causality Behind Experimental Choices:
-
Monomers: Sebacoyl chloride is a common, reactive diacid chloride. Z-4-amino-1-butanol provides the hydroxyl group for ester formation and the protected amine.
-
Solvent & Base: Anhydrous Dichloromethane (DCM) is used as it is inert and effectively dissolves the monomers and polymer. Triethylamine (TEA) acts as a proton scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the reaction to completion.
-
Temperature: The reaction is initiated at 0°C to control the high reactivity of the acid chloride, preventing side reactions and promoting controlled chain growth. It is then allowed to warm to room temperature to ensure the reaction proceeds to high conversion.
-
Purification: Precipitation into cold methanol is a standard method for purifying polymers. It effectively removes unreacted monomers, TEA-HCl salt, and low molecular weight oligomers, which are soluble in methanol while the polymer is not.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-4-amino-1-butanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve sebacoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the sebacoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quenching & Washing: Quench the reaction by adding a small amount of methanol. Transfer the polymer solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator until approximately one-third of the initial volume remains.
-
Purification: Slowly pour the concentrated polymer solution into a beaker of cold, rapidly stirring methanol (at least 10x the volume of the DCM solution). The polymer will precipitate as a white solid.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of DCM. Repeat the precipitation step two more times.
-
Final Drying: Collect the purified polymer by filtration and dry it under vacuum at 40°C for 48 hours.
Protocol 1.2: Deprotection of the Z-Group to Yield Amine-Functionalized PEA
This step regenerates the primary amine, making the polymer functional.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the standard catalyst for hydrogenolysis.
-
Hydrogen Source: Hydrogen gas (H₂) is the reactant. The reaction must be conducted under positive pressure to ensure sufficient hydrogen is available.
-
Solvent: Tetrahydrofuran (THF) is a good solvent for the polymer and is inert under these reaction conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Z-protected PEA from Protocol 1.1 in THF.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 10% by weight of the polymer) to the solution under an inert atmosphere.
-
Hydrogenation: Securely seal the reaction vessel and purge it with H₂ gas. Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature for 48 hours.
-
Filtration: Once the reaction is complete (can be monitored by TLC or ¹H NMR for the disappearance of the Z-group signals), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst-laden Celite to dry in the air. Quench it with water immediately.
-
Isolation: Concentrate the filtrate using a rotary evaporator to obtain the final amine-functionalized PEA. Dry under vacuum.
Visualization: Polycondensation Workflow
Caption: Workflow for PEA synthesis and functionalization.
Part 2: Synthesis of Polyesters via Ring-Opening Polymerization (ROP)
ROP is a powerful technique for producing well-defined aliphatic polyesters.[9] In this approach, the hydroxyl group of Z-4-amino-1-butanol acts as an initiator, attacking a cyclic ester monomer like ε-caprolactone (ε-CL). This results in a poly(ε-caprolactone) (PCL) chain with the initiator fragment at one end.
Protocol 2.1: ROP of ε-Caprolactone using Z-4-amino-1-butanol
This protocol uses an organocatalyst, 1,8-Diazabicycloundec-7-ene (DBU), which is a metal-free and effective catalyst for the ROP of lactones.
Causality Behind Experimental Choices:
-
Monomer & Initiator: ε-Caprolactone is a widely used monomer for producing biodegradable polyesters. Z-4-amino-1-butanol is the initiator. The ratio of monomer to initiator ([M]/[I]) is the primary determinant of the final polymer's molecular weight.
-
Catalyst: DBU is a strong, non-nucleophilic base that activates the hydroxyl group of the initiator, making it a more potent nucleophile to attack the lactone ring. It is a preferred organocatalyst for achieving controlled polymerization.
-
Conditions: The reaction is performed in bulk (solvent-free) at an elevated temperature (130°C) to ensure the monomer is molten and the reaction proceeds at a reasonable rate. An inert atmosphere is crucial to prevent side reactions with oxygen or moisture.
Step-by-Step Methodology:
-
Preparation: Add purified ε-caprolactone, Z-4-amino-1-butanol (as initiator), and a magnetic stir bar to a flame-dried Schlenk flask. The [M]/[I] ratio should be chosen based on the target molecular weight (e.g., 100:1 for a target DP of 100).
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Catalyst Addition: Using a syringe, add the organocatalyst DBU (typically 1-5 mol% relative to the initiator) to the mixture under a positive pressure of inert gas.
-
Polymerization: Place the flask in a preheated oil bath at 130°C and stir for 4-6 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination & Purification: Cool the reaction to room temperature. The mixture will solidify. Dissolve the crude polymer in a minimal amount of DCM.
-
Isolation: Precipitate the polymer by pouring the DCM solution into cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at 40°C until a constant weight is achieved. The resulting polymer can be deprotected using Protocol 1.2 to yield an amine-terminated PCL.
Visualization: Ring-Opening Polymerization Workflow
Caption: Workflow for Ring-Opening Polymerization.
Part 3: Essential Polymer Characterization
Thorough characterization is required to confirm the successful synthesis and determine the properties of the polymers.[10]
Protocol 3.1: Structural Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): A quick method to confirm functional groups.
-
Procedure: Acquire a spectrum of a thin polymer film cast from solution or using a KBr pellet.
-
Expected Results: For the PEA, look for characteristic peaks for ester C=O stretch (~1735 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and N-H bend (~1540 cm⁻¹). For the deprotected polymer, a broad N-H stretch will appear around 3300-3500 cm⁻¹.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information.[10]
-
Procedure: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Results: Successful polymerization is confirmed by the appearance of new signals corresponding to the polymer backbone and the disappearance or shifting of monomer signals. The ratio of integrated peak areas can confirm the monomer incorporation ratio. Deprotection is confirmed by the disappearance of the benzyl peaks of the Z-group (~7.3 ppm and ~5.1 ppm).
-
Protocol 3.2: Molecular Weight Determination
-
Gel Permeation Chromatography (GPC/SEC): The standard method for measuring the molecular weight distribution of polymers.
-
Procedure: Dissolve the polymer in the GPC mobile phase (e.g., THF or DMF) and inject it into the system. Use polystyrene or PMMA standards for calibration.
-
Expected Results: The output provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ). A PDI close to 1.5-2.5 is typical for polycondensation, while controlled ROP can yield PDIs below 1.5.
-
Protocol 3.3: Thermal Properties
-
Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions.[6]
-
Procedure: Seal a small amount of dried polymer in an aluminum pan. Heat the sample at a controlled rate (e.g., 10°C/min), cool it, and then heat it again. The second heating scan is used for analysis to erase thermal history.
-
Expected Results: The DSC thermogram will show the glass transition temperature (T₉) and, if the polymer is semi-crystalline, the melting temperature (Tₘ). These properties are critical for understanding the material's physical state and processing window.
-
Data Presentation: Representative Polymer Properties
| Property | Method | PEA (Protocol 1.1) | PCL (Protocol 2.1) |
| Ester C=O Stretch | FTIR | ~1735 cm⁻¹ | ~1725 cm⁻¹ |
| Amide C=O Stretch | FTIR | ~1650 cm⁻¹ | N/A |
| Mₙ ( g/mol ) | GPC | 15,000 - 30,000 | 10,000 - 50,000 |
| PDI | GPC | 1.8 - 2.5 | 1.2 - 1.6 |
| T₉ (°C) | DSC | 15 - 35 °C | -60 °C |
| Tₘ (°C) | DSC | 80 - 120 °C | 60 °C |
Part 4: Applications in Drug Delivery
The primary advantage of incorporating 4-amino-1-butanol is the ability to generate polymers with reactive amine side chains (from PEAs) or end-groups (from ROP). These amines are nucleophilic and can be readily functionalized for drug delivery applications.[11][]
Application 4.1: Covalent Drug Conjugation
The pendant amine groups on the deprotected PEA (from Protocol 1.2) can be used to attach drugs that have a corresponding electrophilic group, such as a carboxylic acid (via amide bond formation), an isocyanate, or an aldehyde.
Protocol Example: EDC/NHS Coupling of a Carboxylic Acid-Containing Drug
-
Dissolve the amine-functionalized PEA in an anhydrous solvent like DMF.
-
Add the carboxylic acid-containing drug (1.0 eq relative to amine groups), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq), and N-hydroxysuccinimide (NHS, 1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the drug-polymer conjugate by dialysis against an appropriate solvent to remove unreacted drug and coupling agents.
Application 4.2: Nanoparticle Formulation for Drug Encapsulation
Biodegradable polymers can self-assemble into nanoparticles to encapsulate hydrophobic drugs, protecting them in circulation and enabling controlled release.[13]
Protocol Example: Nanoprecipitation
-
Dissolve the polymer and a hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Under vigorous stirring, add this organic solution dropwise to a larger volume of water (the anti-solvent).
-
The polymer will immediately precipitate, entrapping the drug to form nanoparticles.
-
Stir the resulting suspension for several hours to allow the organic solvent to evaporate.
-
The nanoparticles can be collected by centrifugation and lyophilized for storage.
Visualization: Drug-Polymer Conjugate Nanoparticle
Caption: Conceptual model of a functionalized nanoparticle.
References
- Li, Y., et al. (2009). Synthesis and Characterization of Biodegradable Poly(ester amide)s with Pendant Amine Functional Groups and In Vitro Cellular Response. Biomacromolecules. [Link]
- Anwar, M., et al. (2020).
- Li, Y., et al. (2009). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. PubMed. [Link]
- Jeon, O., & Park, K. (2009). Biodegradable Polymers for Drug Delivery Systems. Purdue University. [Link]
- Fay, F. (2018). Biodegradable Polymers and their Role in Drug Delivery Systems. Biomedres. [Link]
- Oakwood Labs. A Look at Biodegradable Polymers in Drug Delivery. [Link]
- Li, Y., et al. (2009). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. HKUST Research Portal. [Link]
- Bettinger, C.J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PubMed - NIH. [Link]
- Bettinger, C.J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PMC - NIH. [Link]
- Al-Mala, K. (2024). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. Polymers. [Link]
- Lim, Y., et al. (2000). Degradable Poly(amino alcohol esters) As Potential DNA Vectors with Low Cytotoxicity.
- Busari, A.S. (2024). Characterization of biodegradable polymers: A review.
- Giammona, G., & Craparo, E.F. (2018). Biodegradable poly(ester amide)s: A remarkable opportunity for the biomedical area: Review on the synthesis, characterization and applications.
- Szymańska, E., et al. (2022).
- Winnacker, M. (2017). Poly(ester amide)
- Gigli, M., et al. (2008). Structural characterization of synthetic poly(ester amide) from sebacic acid and 4-amino-1-butanol by matrix-assisted laser desorption ionization time-of-flight/time-of-flight tandem mass spectrometry. PubMed. [Link]
- Langer, R., et al. US9193827B2 - Poly(beta-amino alcohols), their preparation, and uses thereof.
- Roy, I., & Gupta, M.N. (2020). Biodegradable Polymeric Materials: Synthetic Approach. ACS Omega. [Link]
- MDPI.
- Mondal, A., & De, P. (2025). Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications.
- Lee, S.Y., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. PubMed. [Link]
- University of the Free State.
- Serrano, D., et al. (2005). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol.
- BASF AG. DE19602049A1 - High yield 4-amino-butanol preparation.
- Puiggalí, J., & Franco, L. Biodegradable Poly(Ester Amide)
- Hao, J., et al. Progress towards the Synthesis of Amino Polyesters via Ring-Opening Polymerization (ROP) of Functional Lactones. Synfacts. [Link]
- CN112174836A - Synthetic method of aminobutanol.
- Liu, L., & Liu, C. (2010). Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids.
- Wikipedia. 4-Amino-1-butanol. [Link]
- Ghavami, S., et al. (2018). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)
- Tardy, A., et al. (2020). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry. [Link]
- Giammona, G., & Craparo, E.F. (2018). Degradable Poly(ester amide)
- Katsarava, R., & Tugushi, D. (2015). New amino acid based biodegradable polymers via bis-azlactone chemistry. UPCommons. [Link]
- Al-Mala, K. (2024). Obtaining and Characterization of Biodegradable Polymer Blends Based on Polyvinyl Alcohol, Starch, and Chitosan. MDPI. [Link]
- Sharma, A., & Kohn, J. (2018). Degradation of poly(β-amino ester)
- Meereboer, K.W., et al. (2020). Biodegradable Polymers: Properties, Applications, and Environmental Impact. PMC. [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation-Mediated Deprotection of 4-(Z-Amino)-1-butanol
Abstract
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in amine protection strategy, particularly within peptide synthesis and complex molecule construction, owing to its stability across a diverse range of chemical conditions.[1] One of the most efficient, clean, and widely adopted methods for its removal is catalytic hydrogenolysis.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the removal of the Z-group from 4-(Z-Amino)-1-butanol via catalytic hydrogenation, yielding the valuable intermediate, 4-amino-1-butanol. This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and offers insights into process optimization and troubleshooting.
Introduction: The Strategic Role of Z-Group Deprotection
In multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. The Z-group offers robust protection for amines against a wide array of non-reducing reagents. Its subsequent removal by catalytic hydrogenolysis is highly favored due to the mild reaction conditions and the formation of volatile and easily removable byproducts, namely toluene and carbon dioxide.[2][4] This process, known as hydrogenolysis, involves the cleavage of the C-O bond of the carbamate by hydrogen gas, mediated by a metal catalyst.[1]
The resulting product, 4-amino-1-butanol, is a bifunctional molecule with significant applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise and high-yielding deprotection of its Z-protected precursor is therefore a critical step in many synthetic routes.
Reaction Mechanism and Key Parameters
The hydrogenolysis of a Z-protected amine proceeds on the surface of a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C).[1][4] The reaction mechanism can be summarized in the following key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the Z-protected substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Hydrogenolysis: The benzylic C-O bond of the carbamate is cleaved through the action of the activated hydrogen. This is the key bond-breaking step that liberates the carbamic acid intermediate and toluene.
-
Decarboxylation: The unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.
-
Desorption: The final products (amine, toluene, and CO₂) desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The success of this reaction is contingent on several critical parameters that must be carefully controlled and optimized.
Table 1: Key Parameters for Catalytic Hydrogenation of this compound
| Parameter | Recommendation | Rationale & Expert Insights |
| Catalyst | 10% Palladium on Carbon (Pd/C) | The workhorse for Z-group hydrogenolysis.[4] A 5-10 mol% loading is a good starting point.[5] For challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[6][7] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Polar protic solvents like methanol and ethanol are generally excellent choices as they facilitate hydrogen solubility and substrate access to the catalyst.[7] Ethyl acetate is also a common and effective solvent. |
| Hydrogen Source | Hydrogen Gas (H₂) | Can be supplied from a balloon (atmospheric pressure) or a high-pressure vessel (e.g., Parr shaker).[7] For substrates that are difficult to deprotect, increasing the hydrogen pressure can significantly improve the reaction rate.[5][6] |
| Temperature | Room Temperature (20-25 °C) | Most Z-group hydrogenolyses proceed efficiently at room temperature.[5] Gentle heating (e.g., to 40 °C) may be beneficial for slow reactions, but higher temperatures can increase the risk of side reactions.[7] |
| Mixing | Vigorous Stirring | As a heterogeneous reaction, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.[5][6] |
Safety First: Handling Hydrogen and Pyrophoric Catalysts
Catalytic hydrogenation involves significant hazards that demand strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[9][10] The system should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[9][11]
-
Palladium on Carbon (Pd/C): Pd/C, especially after use (when it contains adsorbed hydrogen), is pyrophoric and can ignite upon contact with air.[8][9] The catalyst should always be handled in a wet state (e.g., with solvent or water).[11] Filtration should be performed carefully, and the filter cake should not be allowed to dry in the open air.[8] Used catalyst should be quenched with water immediately after filtration and stored in a designated, sealed waste container.[8]
Experimental Protocols
The following protocols provide a step-by-step guide for the deprotection of this compound.
General Experimental Workflow
Protocol 1: Atmospheric Pressure Hydrogenation (Balloon)
This protocol is suitable for most standard laboratory setups and is often sufficient for complete deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (balloon)
-
Nitrogen or Argon gas
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Three-way stopcock
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., methanol, approximately 0.1-0.2 M concentration).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (5-10 mol% relative to the substrate). Note: Do not add the dry catalyst to a dry flask; always add it to the solvent.
-
System Purge: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Hydrogen Introduction: Connect a balloon filled with hydrogen gas to the stopcock. Evacuate the flask one last time and then open it to the hydrogen balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.[5][6]
-
Reaction Completion and Quenching: Once the reaction is complete, purge the system with nitrogen or argon to remove all hydrogen.
-
Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[5] Wash the pad with a small amount of the solvent. Crucially, do not allow the filter cake to dry out. Immediately after filtration, quench the Celite® pad and catalyst with water.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-butanol. The product is often of high purity and may not require further purification.
Protocol 2: High-Pressure Hydrogenation (Parr Apparatus)
This protocol is recommended for larger-scale reactions or when atmospheric pressure is insufficient to drive the reaction to completion.
Materials:
-
Same as Protocol 1, with the addition of a high-pressure hydrogenation apparatus (e.g., Parr shaker).
Procedure:
-
Charging the Reactor: Add the solution of this compound and the Pd/C catalyst (wetted with solvent) to the pressure vessel of the hydrogenation apparatus.
-
Sealing and Purging: Securely seal the reactor. Pressurize the vessel with nitrogen to check for leaks, then vent. Repeat the nitrogen purge cycle at least three times to remove all oxygen.[11][12]
-
Pressurizing with Hydrogen: Introduce hydrogen gas to the desired pressure (e.g., 50 psi).[5]
-
Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption.
-
Shutdown and Work-up: Once the reaction is complete (pressure uptake ceases), stop the agitation. Carefully vent the excess hydrogen in a safe manner. Purge the vessel with nitrogen three times to remove any residual hydrogen.[12]
-
Filtration and Isolation: Open the reactor and proceed with catalyst filtration and product isolation as described in Protocol 1 (steps 7 and 8).
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and their solutions.
Table 2: Troubleshooting Common Issues in Z-Group Hydrogenolysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Poor Catalyst Quality: The Pd/C may be old or deactivated.[6] 2. Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the starting material can poison the catalyst.[5] 3. Insufficient Hydrogen: Atmospheric pressure may be too low.[6] 4. Product Inhibition: The product amine can coordinate to the palladium, inhibiting its activity.[5] | 1. Use a fresh batch of high-quality catalyst.[6] 2. Ensure the purity of the starting material. If poisoning is suspected, increasing the catalyst loading may help.[5] 3. Increase the hydrogen pressure using a high-pressure apparatus.[5] 4. Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the product amine, reducing its coordination to the catalyst.[5][6] |
| Side Reactions (e.g., reduction of other functional groups) | Lack of Selectivity: Catalytic hydrogenation can reduce other functional groups like alkenes, alkynes, or nitro groups.[13] | For molecules with other reducible functional groups, consider alternative deprotection methods such as transfer hydrogenation (using a hydrogen donor like ammonium formate) or acidic cleavage (e.g., HBr in acetic acid), provided the substrate is stable to these conditions.[6][13] |
Conclusion
The catalytic hydrogenolysis of this compound is a highly effective and reliable method for the synthesis of 4-amino-1-butanol. By understanding the reaction mechanism, carefully controlling key parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this critical synthetic transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures. (n.d.). Benchchem.
- What are the safety precautions for operating a Hydrogenation Test Unit?. (2025).
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions. (n.d.). Benchchem.
- Aramendia, M. A., Borau, V., Jimenez, C., Marinas, J. M., & Sempere, M. E. (1987). Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide. Canadian Journal of Chemistry, 65(11), 2791-2796.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
- Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. (n.d.). Benchchem.
- Technical Support Center: Optimization of Cbz Deprotection. (n.d.). Benchchem.
- Technical Support Center: Deprotection of Benzyl Esters and Carbamates. (n.d.). Benchchem.
- To Deprotect and Serve. (2023). Scientific Update.
- Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group. (n.d.). Benchchem.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols: Strategic Protection of the Hydroxyl Function in 4-(Z-Amino)-1-butanol
Introduction: Navigating the Synthetic Landscape of 4-(Z-Amino)-1-butanol
This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of peptidomimetics, pharmaceutical intermediates, and chiral ligands. The presence of both a primary amine, protected by a benzyloxycarbonyl (Z or Cbz) group, and a primary hydroxyl group offers significant synthetic versatility. However, this bifunctionality also presents a classic challenge: how to selectively manipulate one functional group while the other remains inert. This application note provides a detailed guide to the strategic protection of the hydroxyl group of this compound, a critical step to unlock its full synthetic potential and prevent unwanted side reactions during subsequent transformations.[1][2]
The choice of a hydroxyl protecting group is not a trivial decision. It must be robust enough to withstand the planned reaction conditions for modifying other parts of the molecule, yet be removable under conditions that do not compromise the integrity of the Z-group or other sensitive functionalities.[3][4] This principle of "orthogonal protection" is the cornerstone of modern multi-step synthesis and is a central theme of this guide.[3][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of protecting groups to provide in-depth, field-proven protocols and the scientific rationale behind the selection of specific strategies. By understanding the "why" behind the "how," researchers can confidently select and implement the optimal hydroxyl protection strategy for their specific synthetic goals.
Selecting the Optimal Hydroxyl Protecting Group: Key Considerations
The ideal protecting group for the hydroxyl function of this compound should meet several critical criteria:
-
Ease and Efficiency of Installation: The protection reaction should be high-yielding and straightforward to perform, using readily available and cost-effective reagents.[4]
-
Stability: The protected hydroxyl group must be stable to the reaction conditions planned for subsequent steps. This includes a wide range of pH conditions, oxidants, reductants, and nucleophiles.
-
Orthogonality to the Z-Group: This is arguably the most critical consideration. The chosen protecting group must be removable under conditions that leave the Z-group intact. The Z-group is typically cleaved by catalytic hydrogenolysis or strong acids (e.g., HBr in acetic acid), so these conditions should ideally be avoided for hydroxyl deprotection if the Z-group needs to be retained.[6]
-
Ease and Selectivity of Removal (Deprotection): The deprotection step should also be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[7]
-
Minimal Introduction of New Stereocenters: The protecting group should not introduce a new chiral center, which would complicate characterization and purification.[4]
-
Spectroscopic Signature: The protecting group should have a distinct spectroscopic signature (e.g., in 1H or 13C NMR) that allows for easy confirmation of its presence and monitoring of its removal.
The following sections will detail specific protecting group strategies, keeping these core principles at the forefront of the discussion.
Recommended Protecting Group Strategies and Protocols
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, tunable stability, and mild deprotection conditions.[1][8][9] For this compound, the tert-butyldimethylsilyl (TBDMS) group is an excellent first choice.
Why TBDMS?
The TBDMS group offers a good balance of stability and reactivity. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, making it compatible with many common synthetic transformations.[10][11] Crucially, its removal with fluoride ions is highly selective and orthogonal to the Z-group. The steric bulk of the TBDMS group also allows for selective protection of less hindered primary alcohols.[10][12]
Experimental Protocol: TBDMS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TBDMS-protected alcohol.[10]
Deprotection Protocol: Cleavage of the TBDMS Ether
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with deionized water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Benzyl Ethers: A Robust but Cautious Choice
Benzyl ethers are a classic choice for protecting alcohols due to their high stability across a wide range of reaction conditions, including strongly acidic and basic media.[6][13][14] However, their application in the context of this compound requires careful consideration due to the Z-group's lability to standard benzyl ether deprotection methods.
The Orthogonality Challenge:
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H2, Pd/C).[13][15] This method will also cleave the Z-group.[6] Therefore, if the synthetic plan requires the removal of the hydroxyl-protecting benzyl group while retaining the Z-group, alternative deprotection methods must be employed. These include oxidative cleavage with DDQ or Birch reduction, though these methods have their own functional group compatibility limitations.[11][13]
This strategy is most useful when a global deprotection of both the hydroxyl and amino groups is desired in the final step of a synthesis.
Experimental Protocol: Benzyl Ether Protection (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol: Global Deprotection via Hydrogenolysis
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the protected amino alcohol (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol %).
-
Evacuate the flask and backfill with H2 gas. Repeat this cycle three times.
-
Stir the reaction mixture under a positive pressure of H2 (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-amino-1-butanol.
Methoxymethyl (MOM) Ethers: An Acid-Labile Option
Methoxymethyl (MOM) ethers are another popular choice for protecting alcohols. They are stable to a variety of conditions, including basic, nucleophilic, and some reducing and oxidizing conditions.[16][17] The key feature of the MOM group is its lability under acidic conditions, which provides an orthogonal deprotection strategy to the Z-group.[1][16]
Experimental Protocol: MOM Protection of this compound
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM at 0 °C, add MOM-Cl (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol: Acid-Mediated Cleavage of the MOM Ether
Materials:
-
MOM-protected this compound
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete within a few hours.
-
Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO3 solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the deprotected product.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality with Z-Group |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable to base, mild acid, many redox reagents. Labile to strong acid and fluoride. | Excellent . Fluoride deprotection is fully orthogonal. |
| Benzyl (Bn) | NaH, BnBr, THF | H2, Pd/C (non-orthogonal); DDQ, Na/NH3 (potentially orthogonal) | Very stable to a wide range of conditions. | Poor with standard hydrogenolysis. Requires specific, harsher methods for orthogonal removal. |
| MOM | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to base and many redox reagents. Labile to acid. | Good . Acidic deprotection is orthogonal to hydrogenolysis-labile Z-group. |
Conclusion and Future Perspectives
The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. This application note has detailed three robust methods for the protection of the hydroxyl group: TBDMS, benzyl, and MOM ethers.
-
For general purposes where orthogonality is paramount, the TBDMS group is the recommended choice due to its mild and highly selective deprotection with fluoride ions.
-
The MOM group offers a valuable acid-labile alternative, providing another layer of orthogonal protection.
-
The benzyl ether is best reserved for situations where its exceptional stability is required and a final, global deprotection of both the hydroxyl and Z-protected amine is desired.
Future research in this area may focus on the development of even milder and more selective protecting groups, as well as one-pot protection/functionalization protocols to further streamline synthetic routes. The principles and protocols outlined herein provide a solid foundation for any researcher working with this versatile building block, enabling more efficient and successful synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Notari, R. E. (1973). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Pharmaceutical Sciences, 62(6), 865-881. [Link]
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- University of Toronto. (n.d.). Alcohol Protecting Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Wikipedia. (n.d.). Protecting group.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.
- ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
- Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol.
- Google Patents. (n.d.). US9643958B2 - Deprotection method for protected hydroxyl group.
- ResearchGate. (n.d.). ORGANIC SYNTHESIS.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Myers, A. G. (n.d.). Protecting Groups.
- Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups.
- ResearchGate. (2025, August 6). Recent Advances in Silyl Protection of Alcohols.
- NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction.
- ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
- ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Omizzolo. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Lee, J. W., & Kim, H. U. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2689-2697. [Link]
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 17. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Z-Amino)-1-butanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(Z-Amino)-1-butanol (also known as Benzyl N-(4-hydroxybutyl)carbamate). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. It features a primary alcohol for further functionalization and a stable, yet readily cleavable, carbamate-protected amine. The most common synthetic route involves the protection of the primary amine of 4-amino-1-butanol using benzyl chloroformate (Cbz-Cl). While straightforward in principle, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a comprehensive overview of these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the common causes of an incomplete reaction?
Answer: Low yield is a frequent issue stemming from several controllable factors. The core of the reaction is the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl of benzyl chloroformate.[1] Optimizing this interaction is key.
-
Suboptimal pH Control: This is the most critical parameter. The reaction is typically run under Schotten-Baumann conditions (a two-phase system with aqueous base).[1]
-
Causality: The amine must be deprotonated (R-NH₂) to be nucleophilic. If the pH is too low (acidic), the amine is protonated (R-NH₃⁺) and non-reactive. Conversely, if the pH is too high (strongly basic), the benzyl chloroformate reagent will rapidly hydrolyze to benzyl alcohol, consuming your reagent.
-
Solution: Maintain a stable pH between 8 and 10. Using a buffer system, such as a 2:1 mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃), is highly effective for maintaining this pH range throughout the reaction.[2]
-
-
Reagent Quality and Stoichiometry:
-
Causality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can decompose over time. 4-amino-1-butanol is hygroscopic and can absorb water, affecting its true molar quantity.
-
Solution: Use a fresh, high-quality bottle of Cbz-Cl. Ensure your 4-amino-1-butanol is dry. It is common to use a slight excess (1.05-1.1 equivalents) of Cbz-Cl to drive the reaction to completion, but a large excess will promote side reactions.
-
-
Reaction Temperature and Mixing:
-
Causality: The reaction is typically exothermic. Running the reaction at low temperatures (0-5 °C), especially during the addition of Cbz-Cl, helps to control the reaction rate and minimize the hydrolysis of the Cbz-Cl. In biphasic systems, vigorous stirring is essential to ensure adequate contact between the reactants at the phase interface.
-
Solution: Perform the Cbz-Cl addition slowly at 0 °C using an ice bath. Use an overhead stirrer for larger scales or a high-speed magnetic stirrer for smaller reactions to ensure efficient mixing.
-
Question 2: My LCMS/TLC shows a significant byproduct with a mass corresponding to the addition of a second Cbz group. How is this possible?
Answer: This impurity is likely the result of a reaction at the free hydroxyl group of either the starting material or the product. While the amine is significantly more nucleophilic than the alcohol, under certain conditions, O-acylation can occur.
-
Potential Impurity: Benzyl N-(4-((benzyloxy)carbonyloxy)butyl)carbamate.
-
Causality: This side reaction is favored by the use of a strong, non-aqueous base (e.g., pyridine, triethylamine in excess) and elevated temperatures.[1] In these conditions, the base can deprotonate the hydroxyl group, increasing its nucleophilicity and allowing it to compete with the amine in attacking Cbz-Cl.
-
Preventative Measures:
-
Prioritize Schotten-Baumann conditions: The use of aqueous inorganic bases like Na₂CO₃ minimizes the O-acylation side reaction.
-
Control Stoichiometry: Avoid using a large excess of Cbz-Cl.
-
Maintain Low Temperature: Keeping the reaction cold (0-5 °C) heavily favors the more kinetically rapid N-acylation over O-acylation.
-
Question 3: I have a persistent, relatively non-polar impurity identified as benzyl alcohol. How can I minimize its formation and remove it?
Answer: The formation of benzyl alcohol is the most common side reaction, arising from the hydrolysis of benzyl chloroformate.
-
Causality: In the presence of water or hydroxide ions, Cbz-Cl readily hydrolyzes to form benzyl alcohol and HCl (which is neutralized by the base). This process competes directly with the desired reaction.
-
Minimization Strategy:
-
Add the Cbz-Cl slowly and sub-surface if possible to maximize its immediate contact with the 4-amino-1-butanol before it has a chance to hydrolyze in the aqueous phase.
-
Maintain the lowest effective temperature to slow the rate of hydrolysis.
-
Ensure vigorous stirring to keep the reaction moving forward quickly.
-
-
Removal Strategy:
-
Extraction: Benzyl alcohol has moderate water solubility but is more soluble in organic solvents. During the aqueous workup, multiple extractions with a solvent like ethyl acetate or dichloromethane will pull the desired product and the benzyl alcohol into the organic layer. Washing the combined organic layers with brine can help remove some residual benzyl alcohol.
-
Purification: If benzyl alcohol co-elutes with your product during chromatography or co-crystallizes, you may need to optimize your purification. A key advantage of the Cbz group is that it often imparts crystallinity to the product.[2] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be very effective at excluding the liquid benzyl alcohol impurity.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Incorrect pH; Poor reagent quality; Low temperature; Inefficient mixing. | Maintain pH 8-10 with a carbonate buffer.[2] Use fresh Cbz-Cl. Add Cbz-Cl slowly at 0-5 °C. Stir vigorously. |
| Di-protected Impurity | Use of strong organic base; High temperature; Large excess of Cbz-Cl. | Use aqueous Schotten-Baumann conditions. Maintain low temperature (0-5 °C). Use only a slight excess (1.05 eq) of Cbz-Cl. |
| Excess Benzyl Alcohol | Hydrolysis of Cbz-Cl due to slow reaction or high pH/temp. | Add Cbz-Cl slowly to a cold, well-stirred solution. Purify via recrystallization or column chromatography. |
| Product is an Oil, Not a Solid | Presence of impurities (e.g., benzyl alcohol, solvent) preventing crystallization. | Ensure complete removal of benzyl alcohol. Perform thorough drying of the extracted product. Attempt purification by column chromatography first. |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the primary side reactions.
Caption: Main vs. Side Reaction Pathways in Z-protection.
Detailed Experimental Protocol
This protocol is a representative procedure for the N-protection of 4-amino-1-butanol.
Materials:
-
4-amino-1-butanol (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (1.5 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol and sodium carbonate in a 1:1 mixture of water and an organic solvent (e.g., DCM). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add benzyl chloroformate dropwise to the vigorously stirred, cold solution over 30-60 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting amine.
-
Workup:
-
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom; if EtOAc was used, it will be on top.
-
Separate the layers. Extract the aqueous layer two more times with fresh organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which may be a white solid or a pale oil, can be purified.
-
Recrystallization: A preferred method if the product is solid. Common solvent systems include ethyl acetate/hexanes or toluene.[2]
-
Silica Gel Chromatography: If the product is an oil or recrystallization is ineffective, purify using a column with a gradient of ethyl acetate in hexanes.
-
Troubleshooting Workflow Diagram
Use this decision tree to diagnose experimental issues systematically.
Caption: A systematic workflow for troubleshooting synthesis outcomes.
References
- Vertex AI Search. (n.d.). Optimizing Organic Synthesis: The Role of 4-(Boc-amino)-1-butanol as a Protected Amine.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- BenchChem. (n.d.). Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations.
Sources
Technical Support Center: Optimizing Coupling Reactions with 4-(Z-Amino)-1-butanol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Z-Amino)-1-butanol. This guide is designed to provide in-depth, field-proven insights into optimizing coupling reactions involving this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental design for maximum success.
Introduction: Understanding Your Reagent
This compound, also known as Benzyl N-(4-hydroxybutyl)carbamate, is a bifunctional molecule containing a primary alcohol and a carbamate-protected primary amine.[1] The key to its successful use lies in recognizing the role of the Benzyloxycarbonyl (Z or Cbz) group. This group masks the nucleophilicity of the amine, allowing for selective reactions at the primary hydroxyl group.[2][3] Alternatively, the Z-group can be selectively removed to liberate the amine for subsequent coupling.
This guide is structured around the two primary coupling strategies dictated by the molecule's functional groups.
Caption: Core coupling strategies for this compound.
Part 1: Coupling at the Hydroxyl (-OH) Group
This approach utilizes the exposed primary alcohol for reactions like etherification or esterification while the amine remains protected.
Frequently Asked Questions (FAQs)
Q: What types of reactions can I perform on the hydroxyl group? A: The most common reactions are Williamson ether synthesis (reacting with an alkyl halide in the presence of a base) and esterification (reacting with a carboxylic acid or an activated derivative like an acyl chloride).[4][5] The Williamson ether synthesis is particularly effective for forming stable, non-hydrolyzable linkages.
Q: Why would I choose to couple at the -OH group instead of the amine? A: This strategy is ideal when you require the final molecule to have a free primary amine (after a final deprotection step) or when the desired linkage is an ether or ester. It involves fewer steps if the Z-protected amine is a feature of the target molecule.
Troubleshooting Guide: Williamson Ether Synthesis
Q: My ether synthesis reaction is showing low yield. What are the common causes? A: Low yields in Williamson ether synthesis typically stem from three main issues:
-
Incomplete Deprotonation: The first step is the formation of a sodium alkoxide by deprotonating the alcohol. This compound's hydroxyl group requires a strong base like sodium hydride (NaH) to be fully deprotonated.[4] Using weaker bases (e.g., NaOH, K2CO3) may result in an incomplete reaction.
-
Wrong Choice of Alkyl Halide: This reaction proceeds via an SN2 mechanism. Therefore, it is highly sensitive to steric hindrance. Use primary or methyl halides for the best results. Secondary halides will give lower yields and significant amounts of the E2 elimination byproduct, while tertiary halides will almost exclusively yield the elimination product.[4]
-
Solvent Issues: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial. These solvents effectively solvate the cation (e.g., Na+) without solvating the nucleophilic alkoxide, thus increasing its reactivity. Ensure your solvent is anhydrous, as water will quench the strong base and the alkoxide.
Q: I see a new spot on my TLC that isn't my starting material or desired product. What could it be? A: If you used a secondary or tertiary alkyl halide, this spot is likely the alkene byproduct from an E2 elimination reaction. Another possibility, though less common, is a reaction with the carbamate, especially under harsh conditions, but this is generally not observed in standard Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the coupling of this compound with benzyl bromide.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Coupling: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired ether.
Part 2: Coupling at the Amino (-NH₂) Group
This is the most common strategy in medicinal chemistry and peptide synthesis. It involves a two-step process: removal of the Z-protecting group, followed by coupling of the now-free primary amine, typically to form an amide bond.
Step A: Z-Group Deprotection
Q: How do I remove the Z (Cbz) protecting group? A: The most reliable and cleanest method for Z-group removal is catalytic hydrogenolysis.[6] This involves stirring the compound with a palladium catalyst (typically 10% Pd on carbon) under an atmosphere of hydrogen gas. The reaction is clean, and the byproducts are toluene and carbon dioxide, which are easily removed.
Q: My deprotection reaction is stalled or incomplete. What's wrong? A: This is almost always due to catalyst poisoning. Sulfur-containing compounds, certain nitrogen heterocycles, and residual halides can deactivate the palladium catalyst. Ensure all your reagents and solvents are free from these contaminants. If poisoning is suspected, you may need to filter the reaction mixture through a short plug of Celite, concentrate, and resubmit it to fresh catalyst.
Step B: Amide Bond Formation
Once you have 4-amino-1-butanol, the next step is coupling it with a carboxylic acid. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[7]
Frequently Asked Questions (FAQs)
Q: What are the most common coupling reagents and why are there so many? A: Different coupling reagents have been developed to address specific challenges like reaction efficiency, suppression of side reactions (especially racemization), and solubility of byproducts.[8] A selection of common reagents is summarized below.
| Reagent Name | Full Name | Byproduct | Key Characteristics |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Excellent for aqueous and organic media; byproduct easily removed with aqueous work-up.[9][10] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble DCU | High reactivity; byproduct (DCU) precipitates but can be difficult to remove completely.[9][11] |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Water-soluble | Very high efficiency, fast reaction times, and low racemization. Often used for difficult couplings.[10][12][13] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Water-soluble | Highly effective, especially for sterically hindered couplings. Byproduct is carcinogenic hexamethylphosphoramide (HMPA).[9] |
Q: What is the role of additives like HOBt or Oxyma? A: Additives are critical, especially when using carbodiimides like EDC or DCC. They serve two main purposes:
-
Accelerate Coupling: They react with the highly reactive O-acylisourea intermediate to form an active ester. This intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[10]
-
Suppress Side Reactions: This is their most important function. They significantly reduce the risk of racemization at the alpha-carbon of the carboxylic acid and prevent the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[10][14] OxymaPure is a modern, non-explosive alternative to HOBt.[10][14]
Q: What base should I use? A: A non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. Its role is to neutralize any acid salts present (e.g., EDC is often supplied as an HCl salt) and to scavenge the proton released during amide bond formation, driving the reaction to completion. Use 2-3 equivalents.
Troubleshooting Guide: Amide Coupling Reactions
Caption: Troubleshooting decision tree for low amide coupling yield.
Q: My reaction is clean by TLC, but I have a very low yield after work-up and purification. Where did my product go? A: The product, N-acylated 4-amino-1-butanol, contains a free hydroxyl group and an amide linkage, making it quite polar. It may have poor solubility in common extraction solvents like Ethyl Acetate or DCM. During an aqueous work-up, a significant portion of your product might be remaining in the aqueous layer. Try extracting with a more polar solvent system (e.g., a mixture of DCM and isopropanol) or back-extracting the aqueous layer multiple times.
Q: I'm using EDC and see a byproduct I can't get rid of. What is it? A: This is likely the N-acylurea byproduct.[10] It forms when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid and EDC, rearranges intramolecularly instead of reacting with the amine. This side reaction is irreversible and is more common in polar solvents like DMF.[15] The solution is to always use an additive like HOBt or Oxyma. These additives trap the O-acylisourea to form an active ester, which does not rearrange.[10][14]
Q: My carboxylic acid is sterically hindered and the reaction is very slow. How can I improve it? A: For sterically demanding couplings, you need a more powerful coupling reagent. Switch from EDC to a uronium-based reagent like HATU or HCTU.[10][12] These reagents are more reactive and can often overcome the steric hindrance. You may also need to increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time.
Experimental Protocol: EDC/HOBt Amide Coupling
This protocol describes the coupling of 4-amino-1-butanol with benzoic acid.
Materials:
-
4-Amino-1-butanol (from deprotection step)
-
Benzoic Acid
-
EDC·HCl
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Setup: To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.
-
Addition of Amine: In a separate flask, dissolve 4-amino-1-butanol (1.1 eq) in a small amount of anhydrous DMF. Add DIPEA (2.5 eq).
-
Coupling: Add the amine/base solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Caution: If your product has high water solubility, these washes may remove the product. In such cases, direct purification or alternative work-up methods may be necessary.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired amide.
References
- Troubleshooting low yield in CME-carbodiimide coupling reactions. Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- How to Optimize Peptide Synthesis?.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Coupling Reagents. Aapptec Peptides.
- Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. National Institutes of Health.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Coupling Protocol for Primary Amine of a Ligand. Sigma-Aldrich.
- Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Benchchem.
- Acid-Amine Coupling using DCC. Organic Synthesis.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Protective Groups. Organic Chemistry Portal.
- General Preparation of Amines by Oxidative Coupling of Amidocuprates. ResearchGate.
- Trichloroacetic acid fueled practical amine purifications. National Institutes of Health.
- Amide coupling Protocol for Amino PEG. AxisPharm.
- Amino Acid-Protecting Groups.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- This compound. Santa Cruz Biotechnology.
- This compound. Sigma-Aldrich.
- Reactions and Mechanisms. Master Organic Chemistry.
- Amino Acid-Protecting Groups. SciSpace.
- Tips and Tools for Teaching Organic Synthesis Online. Journal of Chemical Education.
- Carbodiimide amide coupling reaction sideproduct. Reddit.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Organic Chemistry Strategies For Synthesis And Retrosynthesis. Free In-Depth Study Guide.
- 13.2 Synthesis of Ethers. Organic Chemistry. YouTube.
- What is 4-Amino-1-butanol and how is it used?. Guidechem.
- Instructions for Articles. Organic Syntheses.
- Planning Organic Synthesis With "Reaction Maps". Master Organic Chemistry.
- Ether synthesis. ResearchGate.
- Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
- amide coupling help. Reddit.
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- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. growingscience.com [growingscience.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in 4-(Z-Amino)-1-butanol Synthesis
Welcome to the technical support center for the synthesis of 4-(Z-Amino)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this important chemical transformation. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
I. Troubleshooting Guide: Addressing Specific Low-Yield Scenarios
This section provides a detailed, question-and-answer-based approach to troubleshooting specific issues encountered during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected after reacting 4-amino-1-butanol with benzyl chloroformate. What are the likely causes and how can I improve it?
Answer:
Low yields in the Z-protection of 4-amino-1-butanol often stem from several key factors related to reagent quality, reaction conditions, and side reactions.
1. Reagent Quality and Stoichiometry:
-
Benzyl Chloroformate (Cbz-Cl) Degradation: Cbz-Cl is highly reactive and susceptible to hydrolysis. Ensure you are using a fresh or properly stored bottle. Exposure to moisture in the air or in your solvent will lead to the formation of benzyl alcohol and HCl, which will not react with your amine.
-
Inaccurate Stoichiometry: Precisely measuring both 4-amino-1-butanol and Cbz-Cl is critical. An excess of the amine can lead to the formation of di-substituted ureas, while an excess of Cbz-Cl can lead to unwanted side reactions with the hydroxyl group. A slight excess (1.05-1.1 equivalents) of Cbz-Cl is often recommended to ensure full conversion of the amine.
2. Reaction Conditions:
-
Base Selection and Amount: The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction.[1] Insufficient base will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Use at least one equivalent of base for each equivalent of HCl produced.
-
Temperature Control: This reaction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions.[3] Running the reaction at elevated temperatures can promote the formation of byproducts.
-
Solvent Purity: The use of dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is essential.[4] The presence of water will hydrolyze the Cbz-Cl.
3. Potential Side Reactions:
-
O-Acylation: The hydroxyl group of 4-amino-1-butanol can also react with Cbz-Cl, especially if the amine is protonated or if the reaction is run under conditions that favor O-acylation. To minimize this, ensure the reaction is performed under basic conditions to keep the more nucleophilic amine unprotonated.[1]
-
Over-acylation: If an excess of Cbz-Cl and base are used, there is a risk of forming the di-protected product where both the amine and hydroxyl groups are acylated.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of 4-(Z-Amino)-1-butanol Derivatives
Welcome to the technical support center for the purification of 4-(benzyloxycarbonylamino)-1-butanol (4-(Z-Amino)-1-butanol) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable intermediates in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.
The primary challenge in purifying these molecules stems from their dual nature: the polar alcohol and carbamate functionalities, which favor polar solvents, and the non-polar benzyl group. This amphiphilic character, combined with the lability of the Z-protecting group, can lead to frustrating issues like poor solubility, streaking during chromatography, and unexpected side reactions. This guide provides a structured, problem-solving approach to navigate these complexities.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Chromatography Problems
Q1: My compound is streaking severely on the silica TLC plate and won't elute from the column. What's happening and how do I fix it?
Plausible Causes:
-
Strong Polar Interactions: The primary cause is the strong interaction between the polar carbamate and hydroxyl groups of your molecule and the acidic silanol groups on the silica gel surface.[1] This is exacerbated if the free amine is present.
-
Partial Deprotection: Silica gel is slightly acidic and can cause partial cleavage of the acid-labile Z-group during a long purification run. The resulting free amine, 4-amino-1-butanol, is extremely polar and will bind irreversibly to the silica column, appearing as baseline material on your TLC.[2][3]
-
Inappropriate Solvent System: Your mobile phase may not be polar enough to effectively compete with the stationary phase for your compound.
Diagnostic Steps:
-
Co-spot TLC: Spot your crude material, the starting 4-amino-1-butanol, and a co-spot of both on a TLC plate. Develop the plate. If the streak originates from the baseline and aligns with the starting material spot, you likely have the free amine present.
-
pH Check: Dissolve a small amount of your crude product in water or methanol and check the pH with a test strip. If it's acidic, it may indicate residual acid from the workup, which can promote deprotection on silica.
Solutions:
-
Modify the Mobile Phase:
-
Increase Polarity: For normal-phase silica, switch to a more polar solvent system, such as 5-10% methanol in dichloromethane.[4][5]
-
Add a Basic Modifier: To mitigate the effects of acidic silica and improve the chromatography of basic compounds, add a small amount of a basic modifier to your mobile phase. A common choice is to use a pre-mixed solution of 1-2% ammonia in methanol as your polar component, which is then mixed with dichloromethane.[4][5] Caution: Use this approach judiciously, as a strongly basic environment can also pose risks to other functional groups.
-
-
Change the Stationary Phase:
-
If streaking persists, consider switching from silica gel. Alumina (neutral or basic) can be a good alternative for purifying amines.[4]
-
For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol or amine-functionalized column can provide excellent separation.[6][7] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent; water acts as the strong solvent.[7]
-
Q2: I see a new, less polar spot on my TLC plate after letting the crude reaction mixture sit overnight. What is it?
Plausible Causes:
This is often indicative of a side reaction. A common culprit during the protection of 4-amino-1-butanol is the formation of the bis-protected species, where the hydroxyl group is also carbamoylated. This can happen if excess benzyl chloroformate (Cbz-Cl) and base are used, especially at elevated temperatures. This byproduct will be significantly less polar than your desired product due to the loss of the free hydroxyl group.
Diagnostic Steps:
-
Mass Spectrometry: Obtain a mass spectrum of your crude product. Look for a mass corresponding to the desired product plus the mass of a Cbz group.
-
NMR Spectroscopy: In the 1H NMR spectrum of the crude material, look for a decrease in the integration of the alcohol proton and the appearance of new signals in the aromatic and benzylic regions, consistent with a second Cbz group.
Solutions:
-
Optimize Reaction Conditions: Re-evaluate your protection protocol. Use a controlled stoichiometry of Cbz-Cl (e.g., 1.05-1.1 equivalents) and perform the reaction at a lower temperature (0 °C to room temperature) to improve selectivity for N-protection over O-protection.[3]
-
Chromatographic Separation: This impurity is typically much less polar and can usually be separated from the desired product using standard flash chromatography (e.g., with an ethyl acetate/hexane gradient).[4]
Isolation & Purity Problems
Q3: My purified product is a persistent oil or wax, but the literature reports it as a solid. How can I induce crystallization?
Plausible Causes:
-
Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) or chromatography solvents can act as an impurity and inhibit crystallization.
-
Small Molecule Impurities: The presence of even minor impurities can disrupt the crystal lattice formation.
-
Hygroscopic Nature: The product may be hygroscopic and has absorbed atmospheric moisture.[8]
Diagnostic Steps:
-
1H NMR Analysis: Check the NMR spectrum for residual solvent peaks.
-
Purity Analysis: Re-run a TLC in a different, well-chosen solvent system to see if any impurities are hiding under your main spot. HPLC analysis can also provide a more accurate purity assessment.
Solutions:
-
High Vacuum Drying: Dry the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove residual solvents.
-
Recrystallization: This is the most effective method for both purification and obtaining a crystalline solid.[2][9] See the detailed protocol in Part 3. Finding the right solvent pair is key. A good starting point is a polar solvent in which the compound is soluble (e.g., ethyl acetate, isopropanol) and a non-polar anti-solvent (e.g., hexanes, diethyl ether).
-
Trituration: Add a solvent in which your product is poorly soluble (e.g., cold diethyl ether or hexanes) to the oil.[8] Vigorously stir or sonicate the mixture. This can wash away soluble impurities and often induces precipitation or crystallization of the product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of this compound on silica gel?
A good universal starting point is an ethyl acetate/hexane system.[5] Begin your TLC analysis with a 1:1 mixture of ethyl acetate and hexane.[1]
-
If the Rf is too low (compound stays at the baseline), increase the polarity by moving to 100% ethyl acetate, and then to a methanol/dichloromethane system (starting with 2-5% MeOH).[1][5]
-
If the Rf is too high (compound runs with the solvent front), decrease the polarity by increasing the proportion of hexane.[1] An ideal Rf value for column chromatography is between 0.2 and 0.4 to ensure good separation.[1]
| Polarity of Compound | Recommended Starting Solvent System | Comments |
| Moderately Polar | 30-50% Ethyl Acetate in Hexanes | The standard for many organic compounds.[5] |
| Polar | 100% Ethyl Acetate, then 2-5% Methanol in Dichloromethane | Required for compounds with multiple H-bond donors/acceptors.[4][5] |
| Very Polar / Basic | 5-10% Methanol (with 1% NH4OH) in Dichloromethane | The basic additive helps prevent streaking of amines.[4] |
Q2: Is reversed-phase chromatography a viable option for these compounds?
Yes, reversed-phase (RP) chromatography can be an excellent choice, especially if the compound is highly polar or if you are struggling with silica gel.[1] In RP chromatography (e.g., using a C18 stationary phase), the elution order is inverted: non-polar compounds are retained more strongly, and polar compounds elute faster.[4] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. This technique is particularly useful for purifying crude mixtures that are soluble in aqueous solutions.
Q3: Can I use techniques other than chromatography?
Absolutely. For this compound, which is a solid at room temperature (m.p. 81-84 °C), recrystallization is a powerful and scalable purification technique.[9] It is particularly effective at removing impurities with different polarity profiles. If your crude product is of reasonable purity (>90%), a well-executed recrystallization can often yield highly pure material without the need for chromatography.
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying this compound derivatives.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates using various solvent systems (as described in FAQ 1) to find a system that gives your desired product an Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Liquid Loading: If your compound is highly soluble in the mobile phase, dissolve it in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.[1]
-
-
Elution:
-
Begin eluting with the chosen mobile phase. Use gentle air pressure to maintain a steady flow rate.
-
Collect fractions and monitor the elution by TLC to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying solid this compound that is already reasonably pure.
-
Solvent Selection:
-
The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.
-
Place a small amount of your crude product in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at all even upon heating, it is not soluble enough.
-
Good single solvents to try include isopropanol, ethyl acetate, or toluene. Good solvent pairs include ethyl acetate/hexanes or methanol/diethyl ether.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to use the minimum volume to ensure good recovery.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under a high vacuum to remove all traces of solvent.
-
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Flash Chromatography
Caption: A decision tree for troubleshooting common TLC issues.
Diagram 2: General Purification Workflow
Caption: A general workflow for purifying this compound derivatives.
References
- University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- Chem-Impex International, Inc. (n.d.). Cbz Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Wikipedia. (n.d.). Mixed-mode chromatography.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
- Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography.
- LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
- Sartorius. (n.d.). Mixed Mode Chromatography.
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- PubMed. (n.d.). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol.
- National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
- Journals@UC. (n.d.). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment.
- eGyanKosh. (n.d.). SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
- ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. labex.hu [labex.hu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
Preventing intramolecular cyclization of 4-(Z-Amino)-1-butanol
Welcome to the technical support center for 4-(Z-Amino)-1-butanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of this compound, with a primary focus on preventing its undesired intramolecular cyclization to form pyrrolidine.
Our approach is grounded in mechanistic principles and validated through empirical data, ensuring that the provided protocols are both reliable and scientifically robust.
Table of Contents
-
Understanding the Problem: The Intramolecular Cyclization of 4-Amino-1-butanol
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Preventing Intramolecular Cyclization
-
Detailed Experimental Protocols
-
References
Understanding the Problem: The Intramolecular Cyclization of 4-Amino-1-butanol
4-Amino-1-butanol is a bifunctional molecule containing a primary amine and a primary alcohol. This structure makes it susceptible to an intramolecular nucleophilic substitution reaction, where the amine acts as a nucleophile, attacking the electrophilic carbon bearing the hydroxyl group. This process, often facilitated by protonation of the hydroxyl group to form a better leaving group (water), results in the formation of a stable five-membered ring, tetrahydrofuran (THF) is incorrect, it forms a nitrogen-containing ring, pyrrolidine. The "Z" in this compound refers to a benzyloxycarbonyl (Cbz) protecting group on the amine, which is a key strategy to prevent this cyclization.
The core challenge in handling unprotected or deprotected 4-amino-1-butanol is to control the reaction conditions to favor the desired intermolecular reaction over the intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does 4-amino-1-butanol readily cyclize?
A1: The intramolecular cyclization is primarily promoted by acidic conditions and elevated temperatures.[1] In an acidic medium, the hydroxyl group is protonated, forming a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom of the amine then attacks the carbon atom bonded to the oxygen, leading to the formation of pyrrolidine. While the reaction can occur at room temperature, the rate is significantly accelerated by heating.
Q2: I observed the formation of a byproduct with a different polarity from my starting material. Could this be the cyclized product?
A2: Yes, it is highly probable. Pyrrolidine, the cyclized product, has different physicochemical properties, including polarity, compared to the linear 4-amino-1-butanol. This difference is readily observable by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The change in polarity will depend on the specific protecting group strategy being employed.
Q3: How does the choice of solvent affect the rate of cyclization?
A3: The choice of solvent can influence the rate of cyclization. Protic solvents, especially under acidic conditions, can facilitate the protonation of the hydroxyl group, thereby promoting cyclization. Aprotic solvents are generally preferred for reactions involving unprotected 4-amino-1-butanol to minimize this risk.
Q4: Can I use 4-amino-1-butanol directly in my reaction without protecting the amine?
A4: Using unprotected 4-amino-1-butanol is feasible but requires careful control of reaction conditions.[2] To prevent cyclization, it is crucial to maintain a basic or neutral pH and keep the reaction temperature as low as possible. However, for multi-step syntheses or reactions that are not compatible with a free amine, protecting the amino group is the most reliable strategy.
Q5: What are the most common protecting groups for the amine in 4-amino-1-butanol?
A5: The most widely used amine protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4][5] The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.[5]
Troubleshooting Guide: Preventing Intramolecular Cyclization
This guide provides a structured approach to troubleshoot and prevent the undesired formation of pyrrolidine during your experiments.
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of cyclized byproduct observed by TLC/LC-MS. | Reaction conditions are too acidic. | Maintain a neutral or slightly basic pH. If the reaction requires acidic conditions, consider protecting the amine. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction progress to determine the minimum required temperature. | |
| Inappropriate solvent choice. | Use aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) instead of protic solvents (e.g., methanol, ethanol, water). | |
| Low yield of the desired product. | Loss of starting material due to cyclization. | Implement an amine protection strategy before proceeding with the reaction. The Boc and Cbz groups are excellent choices for their stability and reliable deprotection methods.[6][7] |
| Difficulty in purifying the desired product from the cyclized byproduct. | Similar polarities of the product and byproduct. | Optimize the reaction conditions to minimize cyclization. If separation is still challenging, consider a different protecting group that might alter the polarity of the desired product more significantly. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for preventing intramolecular cyclization.
Detailed Experimental Protocols
The most robust method to prevent intramolecular cyclization is the protection of the amine functionality. Below are detailed, step-by-step protocols for the introduction of common amine protecting groups.
Protocol 1: N-Boc Protection of 4-Amino-1-butanol
The tert-butoxycarbonyl (Boc) group is stable under a wide range of conditions but is easily removed with mild acid.[6][8]
Materials:
-
4-Amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-amino-1-butanol, which can be purified by column chromatography if necessary.[9]
Protocol 2: N-Cbz Protection of 4-Amino-1-butanol
The benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[7][10]
Materials:
-
4-Amino-1-butanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography.[7]
Protocol 3: N-Fmoc Protection of 4-Amino-1-butanol
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is cleaved by bases, making it orthogonal to the Boc protecting group.[11][12]
Materials:
-
4-Amino-1-butanol
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Fmoc-4-amino-1-butanol.[11]
Protecting Group Strategy Overview
Caption: Common amine protection strategies for 4-amino-1-butanol.
References
- Protecting groups - Organic Chemistry II. Fiveable.
- Protection and deprotection. Willingdon College, Sangli.
- Protecting Groups List. SynArchive.
- 4-AMINO-1-BUTANOL FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
- Protective Groups. Organic Chemistry Portal.
- Amino Protecting Groups Stability. Organic Chemistry Portal.
- Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing).
- Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Remarkable temperature effect on intramolecular [3+2] cyclization. ResearchGate.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Cbz Protection - Common Conditions. Organic Chemistry Portal.
- Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry (RSC Publishing).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.
- Synthesis method of (R) -3-aminobutanol. Google Patents.
- Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate.
- Methods for the synthesis of fmoc protected amines. Google Patents.
- Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate.
- Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC - NIH.
- Method for synthesizing (S)-2-aminobutanol. Google Patents.
- Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. PubMed.
- One kind synthesis(S)The method of 2 amino butanols. Google Patents.
- Temperature effects on the branching dynamics in the model ambimodal (6 + 4)/(4 + 2) intramolecular cycloaddition reaction. PubMed.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers.
- A kind of method for preparing (R)-3-aminobutanol. Google Patents.
- Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry.
- Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society.
- Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 5. Protective Groups [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
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- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Stability issues of 4-(Z-Amino)-1-butanol under acidic conditions
Answering the user's request.## Technical Support Center: Navigating the Acidic Stability of 4-(Z-Amino)-1-butanol
Welcome to the technical resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into the stability and reactivity of this compound under acidic conditions, a common scenario during the critical step of Cbz (Z) group deprotection. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the nature of its acid-labile protecting group.
Q1: What is the primary role of the Carbobenzyloxy (Cbz or Z) group in this compound?
The Cbz group is a widely used carbamate protecting group for the primary amine in 4-amino-1-butanol.[1] Its function is to render the highly nucleophilic amine inert to various reaction conditions (e.g., acylation, alkylation) that are intended to target other functional groups in a molecule. Its popularity stems from its relative stability to many reagents and its susceptibility to removal under specific, well-controlled conditions, such as acidolysis or catalytic hydrogenolysis.[1][2]
Q2: What is the general mechanism for the acid-catalyzed cleavage of the Cbz group?
The acid-catalyzed deprotection of a Cbz-protected amine is a robust and common procedure. The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the carbon-oxygen bond, leading to the release of the protonated (and now deprotected) amine, carbon dioxide, and a stable benzyl carbocation.[2] This carbocation is then typically trapped by a nucleophile or a scavenger present in the reaction mixture.
Q3: Which acidic reagents are most commonly employed for Cbz deprotection?
A range of acidic conditions can be used, with the choice depending on the substrate's sensitivity and the desired reaction rate. Common reagents include:
-
Hydrogen Bromide (HBr) in Acetic Acid: A classic and potent reagent system that often provides rapid and complete deprotection.[3][4]
-
Trifluoroacetic Acid (TFA): A strong, volatile acid that is effective for cleavage and is easily removed during work-up. It is often used with a "cleavage cocktail" containing scavengers.[3]
-
Lewis Acids: Systems like Aluminum Chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offer a milder, metal-free alternative that can be selective in the presence of other sensitive groups.[4][5]
-
HCl in Organic Solvents: Solutions of hydrogen chloride in solvents like isopropanol or dioxane are also effective and can be a cost-effective choice for large-scale synthesis.[6]
Q4: Is this compound stable under mildly acidic conditions if deprotection is not the goal?
The Cbz group is generally stable to weak or dilute acids. However, prolonged exposure or heating even with moderately strong acids can lead to slow cleavage. While it is considered orthogonal to the highly acid-labile Boc group, harsh acidic conditions will remove it.[2] Therefore, for reactions requiring acidic conditions where the Cbz group must remain intact, careful selection of the acid (e.g., using acetic acid as a solvent or catalyst without stronger acids) and strict temperature control are paramount.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter when subjecting this compound to acidic conditions, particularly during deprotection.
Issue 1: My Cbz deprotection is slow or incomplete.
Question: I am treating this compound with acid, but TLC/LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times. What is causing this, and how can I drive the reaction to completion?
Answer: Incomplete deprotection is a common hurdle that can typically be resolved by adjusting the reaction parameters. The stability of the Cbz group is highly dependent on the strength and concentration of the acid.
-
Causality & Explanation: The rate-limiting step in acidolysis is the cleavage of the protonated carbamate. If the acid is too weak or too dilute, the equilibrium will not favor the protonated intermediate, resulting in a sluggish reaction. Similarly, low temperatures can significantly slow the reaction kinetics.
-
Solutions & Protocols:
-
Increase Acid Strength/Concentration: If you are using a weaker acid like TFA, switching to a stronger system like 33% HBr in acetic acid can dramatically increase the reaction rate.[3]
-
Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate a slow deprotection. However, this should be done cautiously as it can also promote side reactions. Always monitor the reaction closely by TLC or LC-MS.
-
Optimize the Solvent: Ensure your substrate is fully dissolved. While acids like TFA or acetic acid often serve as the solvent, co-solvents may be necessary for substrates with poor solubility.
-
| Reagent System | Typical Temperature | Typical Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Room Temperature | 1 - 4 hours | Requires scavengers; easy to remove.[3] |
| 33% HBr in Acetic Acid | Room Temperature | 1 - 2 hours | Highly effective but corrosive.[3] |
| HCl in Isopropanol (IPA) | 65 - 75 °C | ~4 hours | Good for scale-up; requires heating.[6] |
| AlCl₃ in HFIP | Room Temperature | Varies | Mild; good for sensitive substrates.[4] |
Issue 2: I am observing significant side product formation.
Question: My deprotection reaction is yielding multiple spots on TLC, and the final product is impure. What are these side products, and how can I minimize their formation?
Answer: Side product formation during acid-catalyzed Cbz cleavage is almost always related to the reactivity of the benzyl carbocation generated during the reaction.
-
Causality & Explanation: The benzyl carbocation (C₆H₅CH₂⁺) is a highly electrophilic species. In the absence of a suitable nucleophile to "trap" it, it can react with any available nucleophile in the mixture. This can include the solvent, the starting material, or even the deprotected product itself, leading to unwanted N-benzylation or O-benzylation of the primary alcohol.
-
Solutions & Protocols:
-
Use a Scavenger: The most effective solution is to add a carbocation scavenger to the reaction mixture. Scavengers are nucleophiles that are designed to react rapidly with the carbocation, preventing it from engaging in side reactions.
-
Common Scavengers:
-
Triisopropylsilane (TIS): Reacts via hydride transfer to reduce the benzyl carbocation to toluene. A common component in TFA cleavage cocktails (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[3]
-
Anisole or Thioanisole: These electron-rich aromatic compounds act as Friedel-Crafts substrates, becoming benzylated in place of your desired molecule.
-
-
Precipitate the Product: Upon completion, precipitating the product hydrobromide or hydrochloride salt by adding a large volume of cold diethyl ether can help separate it from non-polar byproducts like toluene or benzylated scavengers.[3]
-
Visualization of the Deprotection Mechanism and Side Reaction
Caption: A decision-making workflow for troubleshooting Cbz deprotection.
Detailed Experimental Protocols
Protocol 1: Cbz Deprotection using HBr in Acetic Acid
This protocol is suitable for robust substrates where a strong acid is tolerated.
-
Dissolution: Dissolve the this compound (1.0 equiv) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 33% HBr in acetic acid (5-10 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress every 30-60 minutes by TLC or LC-MS. [7]4. Work-up & Isolation: Once the reaction is complete, place the flask in an ice bath and add a large volume (~10-20x the reaction volume) of cold, anhydrous diethyl ether to precipitate the 4-aminobutanol hydrobromide salt.
-
Filtration: Collect the white precipitate by vacuum filtration, washing it several times with fresh cold diethyl ether to remove residual acetic acid.
-
Drying: Dry the solid under high vacuum to yield the final product salt.
Protocol 2: Cbz Deprotection using TFA with a Scavenger
This protocol is preferable when milder conditions are needed or when byproducts from the benzyl cation are a concern.
-
Preparation: In a round-bottom flask with a stir bar, dissolve the this compound (1.0 equiv) in dichloromethane (optional, aids solubility).
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add the cocktail to the substrate solution and stir at room temperature. [3]3. Reaction: Monitor the reaction progress by TLC or LC-MS. These reactions are typically complete within 1-4 hours.
-
Work-up & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and other volatiles.
-
Purification: The resulting crude oil can be purified by precipitating the trifluoroacetate salt with cold diethyl ether as described in Protocol 1, or it can be neutralized and extracted as described in the troubleshooting guide.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- Clemson University. Kinetics of Carbaryl Hydrolysis.
- Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- Frontiers in Microbiology. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
- PubMed Central. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
- PubMed Central. Discovery of carbamate degrading enzymes by functional metagenomics.
- ResearchGate. Glutamic acid protection using cbz?.
- ResearchGate. How to remove CBz of a compound?.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Google Patents. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
- Google Patents. DE19602049A1 - High yield 4-amino-butanol preparation.
- ResearchGate. Photocatalytic degradation of carbamate insecticides: Effect of different parameters.
- Preprints.org. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Google Patents. CN104610075A - Synthetic method of 4-animo-1-butanol.
- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
- Loba Chemie. 4-AMINO-1-BUTANOL FOR SYNTHESIS.
- PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol.
- PubChem. 4-Amino-1-butanol.
- PubChem. 4-Benzyloxy-1-butanol.
- The Good Scents Company. 4-phenyl-1-butanol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. tdcommons.org [tdcommons.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Enhancement for 4-(Z-Amino)-1-butanol
Prepared by: Senior Application Scientist, Organic Synthesis Division Document ID: TSC-2026-01-SOL-CBZ Topic: Improving the Solubility of 4-(Z-Amino)-1-butanol for Reactions
Introduction for the Researcher
Welcome to the technical support guide for this compound, also known by its systematic name, benzyl N-(4-hydroxybutyl)carbamate. This molecule is a valuable bifunctional intermediate in pharmaceutical and materials science, featuring a Cbz-protected amine and a primary alcohol. However, its unique amphiphilic structure—balancing a bulky, hydrophobic benzyloxycarbonyl (Cbz or Z) group with a polar carbamate and hydroxyl tail—frequently presents solubility challenges.
This guide is structured as a series of questions and answers to directly address the practical issues you may encounter in the lab. We will move from foundational principles to advanced troubleshooting protocols, explaining the chemical reasoning behind each recommendation to empower you to make informed decisions for your specific reaction system.
Part 1: Foundational Knowledge & FAQs
Q1: What is the chemical structure of this compound, and how does it influence its solubility?
Answer: The structure of this compound, or benzyl N-(4-hydroxybutyl)carbamate, is key to understanding its behavior.
Caption: Molecular regions of this compound.
-
Hydrophobic Benzyl Group (C₆H₅CH₂-): This large, nonpolar aromatic group dominates the molecule's character, favoring solubility in aromatic solvents (e.g., toluene) and some ethers. It is the primary reason for its poor solubility in water.[1]
-
Polar Carbamate Group (-O-C(=O)-NH-): This group is rigid and polar. The N-H and C=O moieties can act as hydrogen bond donors and acceptors, respectively. This feature promotes solubility in polar aprotic solvents like DMF, DMSO, and THF. The carbamate functional group is a common motif in medicinal chemistry, often used to enhance chemical stability.[2]
-
Hydrophilic Hydroxybutyl Chain (-(CH₂)₄-OH): The terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents such as methanol, ethanol, and, to a limited extent, water.[3]
The molecule's overall solubility is a delicate balance of these competing factors. It is generally classified as a compound of intermediate polarity.
Q2: What are the general solubility characteristics of this compound in common laboratory solvents?
Answer: Precise quantitative data is often system-dependent. However, based on its structure and empirical data for analogous compounds, we can establish a reliable qualitative profile. The related tert-Butyl N-(4-hydroxybutyl)carbamate, for example, shows good solubility in solvents like methanol and DMSO.[4] For this compound, the following trends are expected:
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The alcohol group of the solvent effectively solvates the -OH and carbamate groups. |
| Polar Aprotic | THF, Acetone, DMF, DMSO, Acetonitrile | Good to Moderate | Strong dipole-dipole interactions solvate the polar carbamate group effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Balances polarity and non-polarity, effectively solvating the entire molecule. |
| Aromatic | Toluene, Benzene | Moderate to Poor | Solvates the benzyl group well, but less effective for the polar regions. |
| Ethers | Diethyl Ether, MTBE | Poor | Generally not polar enough to effectively solvate the carbamate and hydroxyl groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Poor / Insoluble | Cannot overcome the lattice energy of the solid due to insufficient interaction with the polar parts. |
| Aqueous | Water | Very Poor / Insoluble | The large hydrophobic Cbz group dominates, preventing significant dissolution despite the hydroxyl group. The parent 4-amino-1-butanol is miscible with water.[5][6] |
Q3: How does temperature affect the solubility of this compound?
Answer: For most solid-solute systems, solubility increases with temperature. Heating your solvent mixture is a valid and common first step to dissolve this compound.
-
Mechanism: Increased thermal energy helps overcome the intermolecular forces (hydrogen bonding, π-stacking) in the solid crystal lattice, allowing solvent molecules to solvate the individual molecules more effectively.
-
Caution:
-
Degradation: Carbamates are generally stable, but prolonged heating at high temperatures (>80-100 °C), especially in the presence of strong acids or bases, can lead to decomposition. Always check the stability of your other reagents at the desired temperature.
-
Supersaturation: If the compound is dissolved at a high temperature, it may form a supersaturated solution upon cooling. This can lead to the compound "crashing out" of the solution, often as a fine, difficult-to-handle precipitate or oil. This is a common issue if the reaction is run at reflux and then worked up at room temperature.
-
Part 2: Troubleshooting Common Solubility Issues
This section provides a logical workflow for addressing solubility problems in your reactions.
Caption: Decision workflow for troubleshooting solubility.
Q4: My compound won't dissolve in my primary reaction solvent. What is the first thing I should try?
Answer: Your first step should be a systematic co-solvent screening. It is often more effective and controllable than simply increasing the temperature indefinitely. The goal is to create a solvent mixture that balances the solvation requirements of all components in your reaction.
A common scenario is a reaction between the moderately polar this compound and a nonpolar reagent in a solvent like THF. If the carbamate has poor solubility, adding a more polar co-solvent can create a suitable medium for both.
Refer to Protocol 1 for a detailed methodology on how to perform this screening efficiently.
Q5: My reaction involves an aqueous reagent (like NaOH) and an organic solvent, creating a biphasic system with low reactivity. How can I overcome this?
Answer: This is a classic problem of mass transport limitation. The reaction can only occur at the limited interface between the two liquid phases. The ideal solution for this scenario is Phase-Transfer Catalysis (PTC) .
A phase-transfer catalyst is a substance that transports a reactant from one phase to another, where the reaction can then proceed.[7] For a reaction involving the deprotonation of the hydroxyl group by an aqueous base, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Refer to Protocol 2 for a practical guide to implementing PTC in your experiment. This technique is often scalable and can avoid the need for hazardous, anhydrous, or expensive polar aprotic solvents.[8]
Q6: I've managed to dissolve my compound by heating, but it precipitates when I cool it. What can I do?
Answer: This indicates you have created a supersaturated solution that is not stable at lower temperatures.
-
Maintain Elevated Temperature: The simplest solution is to maintain the reaction and initial workup steps at the elevated temperature where everything remains in solution.
-
Add a Co-solvent: The best long-term solution is to find a co-solvent system (see Protocol 1) that keeps the material in solution even at room temperature. A small amount of a highly polar, aprotic solvent like DMF or NMP (1-5% v/v) can often be enough to maintain solubility without drastically changing the overall reaction medium.
-
"Solvent-Out" Crystallization: If the product is also poorly soluble, this can be an advantage. The precipitation of the product can drive the reaction equilibrium forward. This requires careful process control to ensure the precipitate is crystalline and easily filtered, not an amorphous solid or oil.
Part 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Co-Solvent Screening
Objective: To identify a solvent or solvent mixture that dissolves all reactants at the desired reaction temperature.
Materials:
-
This compound
-
Other key reagents for your reaction
-
A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, Methanol, DMF)
-
Small vials (e.g., 4 mL) with stir bars
-
Stir plate with heating capability
Methodology:
-
Baseline Test: In a vial, add a representative amount of this compound and your primary reaction solvent to match your planned reaction concentration. Stir at room temperature for 15 minutes. Note the degree of dissolution.
-
Introduce Co-Solvent: To the vials showing poor solubility, add a candidate co-solvent dropwise (or in 5% volume increments). Start with a solvent that has a different polarity from your primary solvent.
-
Example: If your primary solvent is Toluene (nonpolar), try adding Acetonitrile or THF (polar aprotic) as a co-solvent.
-
-
Observe and Heat: Stir for 15 minutes after each addition. If the solid remains, gently heat the mixture (e.g., to 40 °C) and observe again.
-
Test All Components: Once you find a system that dissolves the this compound, add your other reagents to ensure they are also soluble and that no precipitation occurs.
-
Document: Record the final solvent ratio that provides a stable, homogeneous solution at your target temperature. This is your new reaction solvent system.
Protocol 2: Implementing Phase-Transfer Catalysis (PTC) for Biphasic Reactions
Objective: To facilitate a reaction between an organic-soluble substrate and an aqueous-soluble reagent. This protocol describes a typical O-alkylation.
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., Benzyl Bromide, 1.1 eq)
-
Aqueous base (e.g., 50% w/w NaOH solution)
-
Organic solvent (e.g., Toluene or DCM)
-
Phase-Transfer Catalyst (see table below, 1-5 mol%)
| Catalyst | Acronym | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | Common, inexpensive, effective for many reactions. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | Similar to TBAB, sometimes offers different selectivity. |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | Highly lipophilic, excellent for transferring anions into very nonpolar media. | |
| 18-Crown-6 | Crown ether, used for cation transfer (e.g., with potassium bases like K₂CO₃). More expensive. |
Methodology:
-
Setup: In a reaction flask equipped with an overhead stirrer (vigorous stirring is crucial for creating a large interfacial area[9]), combine this compound, the organic solvent, the alkylating agent, and the phase-transfer catalyst (e.g., TBAB, 2 mol%).
-
Addition of Base: Begin stirring the organic mixture vigorously. Slowly add the aqueous base solution.
-
Reaction: Heat the biphasic mixture to the desired temperature (e.g., 50-70 °C). The reaction is often visually indicated by a color change or the consumption of starting material as monitored by TLC or LC-MS.
-
Monitoring: Follow the reaction to completion. PTC reactions can be significantly faster than their uncatalyzed biphasic counterparts.
-
Workup: Once complete, stop stirring and allow the layers to separate. The aqueous layer can be removed, and the organic layer washed and processed as usual. The catalyst is typically water-soluble and will be removed during aqueous washes.
Part 4: Advanced Strategies & Considerations
Q7: Are there alternatives if solvent-based methods fail or are not desirable for my process?
Answer: Yes. If you have exhausted solvent and PTC options, you may need to reconsider the synthetic strategy.
-
Change the Protecting Group: The Cbz group is the main source of insolubility in polar solvents. For some applications, switching to a different amine-protecting group could be a viable strategy.
-
Boc (tert-Butoxycarbonyl): The related Boc-protected compound, tert-butyl N-(4-hydroxybutyl)carbamate, often exhibits different solubility and may be more suitable for your desired solvent system.
-
Fmoc (Fluorenylmethyloxycarbonyl): Another bulky group, but with different electronic and solubility properties.
-
-
Use of Co-solvent Formulations for In-vivo Applications: For drug development professionals creating formulations, mixtures including DMSO, PEG300, and Tween-80 are often used to solubilize compounds for administration.[10]
-
Neat Reactions: In some cases, if the other reactant is a liquid, the reaction can be run "neat" (without solvent) at an elevated temperature, using this compound as a molten slurry. This is a green chemistry approach but requires careful temperature control to avoid degradation.
We trust this guide will serve as a valuable resource in your research. For further application-specific support, please do not hesitate to contact our technical service team.
References
- Maruoka, K., & Ooi, T. (2007). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides. PubMed.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- ChemBK. (2024). Tert-Butyl N-(4-Hydroxybutyl)Carbamate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- ChemBK. (2024). 4-Amino-1-butanol.
- Wikipedia. (n.d.). Benzyl carbamate.
- Tron Chemicals. (n.d.). 4-AMINO-1-BUTANOL.
- National Center for Biotechnology Information. (n.d.). 4-Amino-1-butanol. PubChem Compound Database.
- Loba Chemie. (n.d.). 4-AMINO-1-BUTANOL For Synthesis.
- Dell'Amico, F., et al. (2017). Recent Advances in the Chemistry of Metal Carbamates. Molecules.
- Wikipedia. (n.d.). Carbamate.
- Iannelli, M. A., & Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- National Center for Biotechnology Information. (n.d.). benzyl N-(4-hydroxybutyl)carbamate. PubChem Compound Database.
Sources
- 1. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 4-Amino-1-butanol, 98% | Fisher Scientific [fishersci.ca]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. medchemexpress.com [medchemexpress.com]
Byproducts to expect during the synthesis of 4-(Z-Amino)-1-butanol
Welcome to the technical support center for the synthesis of 4-(Z-Amino)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this common synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Synthesis: Key Stages and Potential Pitfalls
The synthesis of this compound, also known as Benzyl N-(4-hydroxybutyl)carbamate, typically involves two key stages: the protection of the primary amine of 4-amino-1-butanol with a benzyloxycarbonyl (Cbz or Z) group, and the subsequent deprotection to yield the free amine if required for downstream applications. While seemingly straightforward, each stage presents opportunities for byproduct formation that can complicate purification and impact yield and purity.
This guide will focus on the byproducts to expect during the protection step, as this is where impurities are most commonly introduced when synthesizing the target compound.
II. Troubleshooting Guide & FAQs: The Protection Step
The protection of 4-amino-1-butanol is typically achieved by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions. The primary goal is the chemoselective N-acylation over O-acylation.
Core Reaction Pathway:
Caption: N-acylation vs. O-acylation in the synthesis of this compound.
FAQ 2: My reaction yield is low, and I've noticed the presence of benzyl alcohol in my crude product analysis. What is the cause?
Answer: The presence of benzyl alcohol is likely due to the hydrolysis of the benzyl chloroformate reagent.
Causality:
-
Water Sensitivity: Benzyl chloroformate is highly reactive and sensitive to moisture. It readily reacts with water to decompose into benzyl alcohol, hydrochloric acid, and carbon dioxide. [1]* Reaction Conditions: If the reaction is performed in an aqueous basic solution (a common procedure), some hydrolysis of Cbz-Cl is inevitable. However, excessive amounts of water or prolonged reaction times at higher temperatures can exacerbate this issue.
Troubleshooting & Prevention:
-
Use Anhydrous Solvents (if applicable): If conducting the reaction in an organic solvent, ensure it is anhydrous.
-
Reagent Quality: Use a fresh, high-quality bottle of benzyl chloroformate. Older bottles may have already undergone partial hydrolysis.
-
Temperature Control: Perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
-
Stoichiometry: While a slight excess of Cbz-Cl is often used to drive the reaction to completion, a large excess will lead to more hydrolysis byproducts.
FAQ 3: I am seeing a higher molecular weight impurity that I suspect is a di-protected species. Is this possible?
Answer: Yes, the formation of a di-protected byproduct, Benzyl N-(4-(benzyloxycarbonyloxy)butyl)carbamate , is possible, although typically a minor component if the reaction stoichiometry is controlled.
Causality:
-
Excess Reagent: If a significant excess of benzyl chloroformate is used, after the initial N-acylation, the hydroxyl group of the desired product can then react to form the di-protected species.
-
Reaction Conditions: Conditions that favor O-acylation (e.g., presence of a catalyst like DMAP, or prolonged reaction times at elevated temperatures) can increase the likelihood of this byproduct forming.
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of benzyl chloroformate. Use of 1.0 to 1.1 equivalents is generally sufficient.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction once the starting material is consumed to prevent over-reaction.
III. Byproduct Summary and Identification
| Byproduct Name | Formation Mechanism | Analytical Identification (Expected NMR shifts) |
| 4-(Benzyloxycarbonyloxy)butylamine | O-acylation of the hydroxyl group. | ¹H NMR: Methylene protons adjacent to the carbonate oxygen will be shifted further downfield compared to the methylene protons adjacent to the carbamate nitrogen in the desired product. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate. | ¹H NMR: Characteristic singlet for the benzylic protons (~4.7 ppm) and aromatic protons (~7.3 ppm). |
| Benzyl N-(4-(benzyloxycarbonyloxy)butyl)carbamate | Di-acylation of both the amine and hydroxyl groups. | ¹H NMR: Presence of two distinct sets of benzylic and aromatic protons corresponding to the two Cbz groups. |
| 4-Amino-1-butanol (Unreacted) | Incomplete reaction. | ¹H NMR: Signals corresponding to the starting material will be present. |
IV. Experimental Protocols
Protocol 1: N-Cbz Protection of 4-Amino-1-butanol
-
In a round-bottom flask, dissolve 4-amino-1-butanol (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
V. Concluding Remarks
The successful synthesis of this compound hinges on the careful control of reaction parameters, particularly pH and temperature, to favor the desired N-acylation. By understanding the potential side reactions and their underlying mechanisms, researchers can proactively troubleshoot their experiments, leading to higher yields and purities. This guide serves as a foundational resource, and we encourage scientists to consult the cited literature for further in-depth understanding.
VI. References
-
Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. ResearchGate. Available at: [Link]
-
Benzyl chloroformate - Wikipedia. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]
-
Benzyl chloroformate - Grokipedia. Available at: [Link]
-
Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Cbz-Protected Amino Groups. Available at: [Link]
-
benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp - Reddit. Available at: [Link]
-
Cbz Protection - Common Conditions. Available at: [Link]
-
(PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - ResearchGate. Available at: [Link]
-
Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer - MDPI. Available at: [Link]
-
Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines - PMC - NIH. Available at: [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - ResearchGate. Available at: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed. Available at: [Link]
Sources
Optimization of Z-deprotection without affecting other functional groups
Welcome to the Technical Support Center for optimizing the removal of the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Z-deprotection, ensuring the selective cleavage of the Z-group while preserving other sensitive functionalities within a molecule.
Frequently Asked Questions (FAQs)
Q1: What is the Z-group and why is it a cornerstone of peptide synthesis?
The Carboxybenzyl group (Z or Cbz) is one of the most established amine protecting groups in organic synthesis, particularly in peptide chemistry.[1] Introduced by Bergmann and Zervas in 1932, its utility stems from its remarkable stability under a variety of conditions, including mildly acidic and basic environments.[1] This stability makes it "orthogonal" to other common amine protecting groups like the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection strategies in complex, multi-step syntheses.[1][2]
Q2: What are the principal methods for removing a Z-group?
The cleavage of the Z-group can be achieved through several distinct chemical pathways. The choice is dictated by the presence of other functional groups in the molecule. The most common methods are:
-
Catalytic Hydrogenolysis: This is the most widely used method due to its exceptionally mild and clean reaction profile, typically employing a Palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[1]
-
Catalytic Transfer Hydrogenation: A variation of hydrogenolysis that avoids the use of pressurized hydrogen gas by using a hydrogen donor like ammonium formate or formic acid.[1][3][4]
-
Acidolysis: Cleavage using strong acids. A solution of hydrogen bromide (HBr) in acetic acid is a classic example. Stronger acid systems involving trifluoromethanesulfonic acid (TFMSA) or Lewis acids are also used.[5][6]
-
Lewis Acid-Mediated Cleavage: Reagents like trimethylsilyl iodide (TMSI), often generated in situ, can effectively cleave Z-groups under non-hydrolytic conditions.[7]
Q3: What does "orthogonal protection" mean in the context of Z-deprotection?
Orthogonal protection is a fundamental strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others.[8][9][10] This is achieved by using protecting groups that are labile under different, non-interfering conditions.[2] The Z-group is a classic example of this principle. It can be removed by hydrogenolysis without affecting an acid-labile Boc group or a base-labile Fmoc group. This orthogonality is crucial for the precise and controlled synthesis of complex molecules like peptides.[2][8]
Q4: Which functional groups are most susceptible to cleavage during Z-deprotection?
The compatibility of other functional groups depends entirely on the deprotection method chosen:
-
During Catalytic Hydrogenolysis: This method can reduce other sensitive groups. Key incompatibilities include alkenes, alkynes, nitro groups, and other benzyl-type protecting groups (e.g., benzyl ethers).[1][5] Thioethers can also act as catalyst poisons.[11]
-
During Acidolysis: Strong acidic conditions will cleave other acid-labile protecting groups. This includes tert-butyl-based groups like Boc and t-butyl esters, as well as trityl (Trt) and Bpoc groups.[2][12][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during Z-deprotection experiments, providing actionable solutions based on mechanistic principles.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Z-deprotection using H₂ and Pd/C is sluggish or stalls before completion. What are the potential causes and how can I fix this?
Answer: This is a common challenge in heterogeneous catalysis. The issue often stems from the catalyst's activity or the reaction conditions. A systematic approach is best for troubleshooting.
-
Potential Cause 1: Catalyst Poisoning. The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers from a methionine residue) which bind irreversibly to the catalyst surface.[11]
-
Potential Cause 2: Poor Catalyst Activity. The activity of Pd/C can vary between batches and degrades over time or with improper storage.
-
Potential Cause 3: Insufficient Hydrogen. For some substrates, atmospheric pressure of H₂ may not provide a high enough driving force for the reaction.
-
Potential Cause 4: Inadequate Mixing. As a heterogeneous reaction, efficient contact between the substrate in solution, the hydrogen gas, and the solid catalyst surface is critical.
-
Solution: Ensure vigorous stirring or agitation to maintain the catalyst in suspension and facilitate mass transfer.[11]
-
Issue 2: Unwanted Side Reactions During Deprotection
Question: My Z-deprotection is working, but I am observing the cleavage or modification of other functional groups. How can I improve selectivity?
Answer: This indicates that your chosen deprotection conditions are not orthogonal to other protecting groups or functionalities in your molecule. The solution is to switch to a milder or fundamentally different deprotection method.
-
Problem: Reduction of Alkenes, Alkynes, or Nitro Groups.
-
Explanation: Catalytic hydrogenolysis is a powerful reduction method that will readily reduce these π-systems.
-
Solution: Avoid hydrogenolysis. An acid-mediated method, such as 33% HBr in acetic acid, is a robust alternative for substrates with reducible groups, provided no other acid-sensitive groups are present.[3][5]
-
-
Problem: Cleavage of Acid-Labile Groups (Boc, t-Butyl Esters).
-
Explanation: Using strong acids like HBr/AcOH or TFA will remove the Z-group but will simultaneously cleave these common acid-labile protecting groups.
-
Solution: This is a classic scenario where the orthogonality of the Z-group is leveraged. Use the mild, neutral conditions of catalytic hydrogenolysis (H₂/Pd-C), which will leave Boc and other t-butyl-based groups intact.[1][2]
-
-
Problem: Alkylation of Nucleophilic Residues (e.g., Tryptophan).
-
Explanation: During acid-mediated cleavage, a reactive benzyl cation is formed as a byproduct. This electrophile can be "scavenged" by electron-rich functional groups like the indole ring of tryptophan, leading to unwanted alkylation.[5]
-
Solution: Add a cation scavenger to the reaction mixture. Common scavengers include thioanisole, m-cresol, or dimethyl sulfide (DMS), which effectively trap the benzyl cation before it can react with your product.[6][14]
-
Data & Visualization
To aid in selecting the appropriate deprotection strategy, the following table summarizes the key parameters of common methods.
| Method | Reagents & Typical Conditions | Key Advantages | Key Limitations & Incompatibilities |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOH, RT, 1-4 h | Very mild, neutral pH, clean byproducts (toluene, CO₂), compatible with acid/base-labile groups.[1] | Incompatible with reducible groups (alkenes, alkynes, nitro groups). The catalyst can be poisoned by sulfur compounds.[1] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH, Reflux, 1-3 h | Avoids the use of pressurized H₂ gas, often provides rapid reaction times.[1] | Same incompatibilities as catalytic hydrogenolysis; requires elevated temperatures which may not be suitable for all substrates.[1] |
| Acidolysis (Strong Acid) | 33% HBr in Acetic Acid, RT, 30-60 min | Fast, effective, and compatible with reducible functional groups. | Harshly acidic, cleaves acid-labile groups (Boc, tBu esters). Can cause side reactions like alkylation without scavengers.[5] |
| Lewis Acid Cleavage | TMSI (generated in situ from TMSCl/NaI), CH₃CN, RT | Non-hydrolytic and non-reductive method. Useful for substrates sensitive to both hydrogenation and strong protic acids.[7][15][16] | TMSI is moisture-sensitive and corrosive. The reaction stoichiometry must be carefully controlled.[7] |
Decision Workflow for Z-Deprotection
The following workflow provides a logical path to selecting the optimal deprotection method based on the functional groups present in your molecule.
Caption: Decision workflow for selecting a Z-deprotection method.
Mechanism of Z-Deprotection by Catalytic Hydrogenolysis
This diagram illustrates the generally accepted pathway for the cleavage of a Z-protected amine on a palladium surface.
Caption: Simplified mechanism of catalytic hydrogenolysis for Z-deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
This protocol is suitable for substrates lacking reducible functional groups.
-
Dissolution: Dissolve the Z-protected compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[12]
-
Catalyst Addition: In a flask appropriate for hydrogenation, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[5][12]
-
Inerting: Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator). Evacuate the atmosphere in the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[5][11]
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully vent the hydrogen and flush the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Catalytic Transfer Hydrogenation
This method is an excellent alternative when pressurized hydrogen gas is unavailable or undesirable.
-
Dissolution: Dissolve the Z-protected compound (1 equivalent) in methanol or ethanol in a round-bottom flask.[5]
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[5]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).[5]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete in 1-3 hours.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.
-
Isolation: Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate under reduced pressure to yield the product.[5]
Protocol 3: Acidolysis with HBr in Acetic Acid
Use this protocol for substrates that are sensitive to reduction but stable to strong acid.
-
Reaction Setup: In a round-bottom flask, place the Z-protected compound.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.[5]
-
Isolation: Upon completion, precipitate the product hydrobromide salt by adding the reaction mixture dropwise to a large volume of cold diethyl ether with stirring.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Lewis Acid-Mediated Deprotection with TMSI
This method is useful for highly sensitive substrates incompatible with both hydrogenation and strong protic acids. TMSI is often generated in situ.
-
Reaction Setup: To a solution of the Z-protected compound (1 equivalent) in anhydrous acetonitrile, add sodium iodide (NaI, 1.5 equivalents).
-
Reagent Addition: Add chlorotrimethylsilane (TMSCl, 1.5 equivalents) dropwise to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
- Indian Journal of Chemistry. (2002).
- University of Regensburg. Protecting groups. [Link]
- Pubmed. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]
- Fiveable. Orthogonal Protection Definition. [Link]
- Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
- Wiley-VCH. Protection Reactions. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- ChemInform. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
- Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]
- Organic Chemistry Portal. Benzyl Ethers. [Link]
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. [Link]
- Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]
- ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). [Link]
- ResearchGate. (2020).
- Pubmed. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. [Link]
- ResearchGate. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 8. fiveable.me [fiveable.me]
- 9. Protective Groups [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-(Z-Amino)-1-butanol in Peptide Synthesis
A Senior Application Scientist's Guide to Navigating C-Terminal Peptide Alcohols
Welcome to our dedicated technical support guide for researchers incorporating 4-(Z-Amino)-1-butanol into their peptide synthesis workflows. The use of amino alcohols to generate C-terminal peptide alcohols presents unique opportunities for creating novel peptidomimetics, pro-drugs, and biologically active molecules. However, the introduction of a primary alcohol as the starting point for solid-phase peptide synthesis (SPPS) introduces specific challenges not encountered during standard synthesis of C-terminal carboxylic acids or amides.
This guide is structured to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to resolve issues independently. We will address common questions and provide in-depth solutions based on established literature and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of this compound reactive during peptide synthesis, and does it need protection?
A1: Yes, the terminal hydroxyl group of the butanol moiety is a primary alcohol and a potent nucleophile. During the activation of subsequent amino acids for coupling, this hydroxyl group can compete with the deprotected N-terminal amine of the growing peptide chain. This can lead to O-acylation, resulting in the formation of ester side products and chain branching, which significantly complicates purification and reduces the yield of the target peptide.[1][2] Therefore, it is imperative to treat the hydroxyl group as the point of attachment for the first amino acid of the peptide sequence, effectively "protecting" it through the formation of an ester bond that becomes the C-terminus of the peptide.
Q2: What are the main challenges when coupling the first Fmoc-amino acid to the resin-bound this compound?
A2: The primary challenge is the formation of an ester bond between the carboxylic acid of the first Fmoc-amino acid and the hydroxyl group of the butanol. This esterification reaction is often more sluggish and sterically hindered than the formation of an amide bond.[3][4] Key challenges include:
-
Slower reaction kinetics: Ester formation is generally slower than amide bond formation.
-
Steric hindrance: The solid support and the amino acid side chain can create a sterically crowded environment around the hydroxyl group.
-
Sub-optimal activation: Standard amide bond coupling reagents may not be the most efficient for promoting esterification.
-
Racemization: The conditions required to drive the esterification to completion can sometimes lead to racemization of the first amino acid.[5]
Q3: Is the benzyloxycarbonyl (Z-group) on this compound compatible with standard Fmoc-SPPS?
A3: The Z-group is generally compatible with the Fmoc/tBu strategy as it is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection and the acidic conditions (e.g., TFA) used for side-chain deprotection and cleavage from many common resins.[6][7] However, the final removal of the Z-group requires specific deprotection conditions, typically catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation, which adds an extra step after the peptide has been cleaved from the resin and purified.[8][9][10]
Experimental Workflows and Protocols
Workflow Overview
The overall strategy involves first immobilizing this compound onto a suitable resin via its amino group, followed by the esterification of its hydroxyl group with the first Fmoc-amino acid. The rest of the peptide is then synthesized using standard Fmoc-SPPS protocols.
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
-
Rationale: 2-Chlorotrityl chloride (2-CTC) resin is ideal for this step as it allows for the attachment of the amino alcohol under mild, base-catalyzed conditions, minimizing side reactions. The resulting linkage is stable to the basic conditions of Fmoc deprotection but labile to mild acids for cleavage.[2][11]
-
Resin Swelling: Swell 1 g of 2-CTC resin (1.0-1.6 mmol/g loading) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve 2-3 equivalents of this compound and 4-5 equivalents of diisopropylethylamine (DIPEA) in 5 mL of DCM.
-
Attachment: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
Protocol 2: Esterification of the First Fmoc-Amino Acid
-
Rationale: This is the most critical coupling step. Using a powerful esterification reagent like MSNT (2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole) with a nucleophilic catalyst such as 1-methylimidazole is highly effective for coupling to resin-bound alcohols.[12] This combination promotes high yields while minimizing racemization.[12]
-
Resin Swelling: Swell the this compound-loaded resin in DCM (10 mL/g) for 30 minutes.
-
Reagent Solution: In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid, 3 equivalents of MSNT, and 2.7 equivalents of 1-methylimidazole in DCM.
-
Coupling: Drain the DCM from the resin and add the reagent solution. Agitate the mixture for 2-6 hours at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of free hydroxyl groups using a qualitative test like the Alizarin Red S test.[13]
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove all soluble reagents. The resin is now ready for standard Fmoc-SPPS.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | MSNT/1-methylimidazole | Highly efficient for esterification on solid support with low racemization.[12] |
| Equivalents (AA:Reagent) | 1:3 (Fmoc-AA:MSNT) | A significant excess is required to drive the sterically hindered reaction to completion. |
| Solvent | Dichloromethane (DCM) | Good swelling for polystyrene resins and compatible with the reagents.[14] |
| Reaction Time | 2-6 hours | Esterification is slower than amidation; monitor for completion. |
| Monitoring | Alizarin Red S Test | Provides a qualitative indication of remaining free hydroxyl groups.[13] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My final yield is very low. Mass spectrometry of the crude product shows a major peak corresponding to just the this compound attached to a single amino acid. What went wrong?
A4: This strongly suggests a failure in the peptide elongation steps following the successful coupling of the first amino acid. The primary cause is often on-resin aggregation.[11] As the peptide chain grows, it can fold back on itself and form secondary structures that are stabilized by hydrogen bonds. This can physically block access to the N-terminal amine, preventing both complete Fmoc deprotection and subsequent amino acid coupling.
-
Solution:
-
Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting peptide aggregation.[7][14]
-
Use Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps to disrupt hydrogen bonding.
-
Incorporate Pseudoprolines: If your sequence allows, strategically inserting pseudoproline dipeptides can break up secondary structures.[11]
-
Q5: My mass spec shows a peak at [M+134]. What is this impurity?
A5: A mass increase of 134 Da corresponds to the mass of the benzyloxycarbonyl (Z) group. This indicates that the final Z-group deprotection step was incomplete.
-
Solution:
-
Check Catalyst Activity: Ensure your Palladium catalyst (e.g., Pd/C) is fresh and active. Old catalyst can have significantly reduced activity.
-
Optimize Hydrogen Source: If using catalytic transfer hydrogenation, ensure your hydrogen donor (e.g., formic acid, ammonium formate, 1,4-cyclohexadiene) is in sufficient excess and that the reaction is mixed efficiently.[8][9][15]
-
Increase Reaction Time/Temperature: Prolong the hydrogenation reaction time or gently warm the reaction (e.g., to 40 °C) to drive it to completion.
-
Solvent Choice: The choice of solvent for hydrogenation is critical. Methanol or methanol/water mixtures are often effective.[16]
-
Q6: I see a significant amount of deletion sequences (peaks at M-AA) in my crude product. What is the cause?
A6: Deletion sequences are a classic sign of incomplete coupling during the SPPS cycles.[17] This can be due to a number of factors:
-
Sterically Hindered Couplings: Some amino acid residues are notoriously difficult to couple (e.g., Val, Ile, Aib).
-
Peptide Aggregation: As mentioned in Q4, aggregation can prevent the activated amino acid from reaching the N-terminus.
-
Inefficient Deprotection: If the Fmoc group is not completely removed, the N-terminus remains blocked for the next coupling step.[18]
-
Solution:
-
Double Couple: For known difficult residues, perform the coupling step twice before moving on to the next deprotection.
-
Use Stronger Coupling Reagents: Switch to more potent coupling reagents like HATU or HCTU for the elongation steps.
-
Monitor Deprotection: Use a quantitative method, like UV monitoring of the fluorenyl group release, to ensure Fmoc deprotection goes to completion.[13]
-
| Mass Spec Observation | Potential Cause | Recommended Action |
| M + 134 Da | Incomplete Z-group removal | Optimize hydrogenation: fresh catalyst, longer reaction time, sufficient hydrogen donor.[6] |
| M - [Mass of an AA] | Deletion sequence due to incomplete coupling or deprotection | Double couple difficult residues; use stronger coupling reagents (HATU/HCTU); monitor Fmoc removal.[17] |
| M + [Mass of an AA] | O-acylation side reaction during esterification (branching) | Ensure complete capping after attaching the butanol; use optimized esterification conditions (Protocol 2). |
| No desired product, only starting material | Complete failure of the first amino acid esterification | Re-run esterification (Protocol 2); confirm free OH groups on resin before starting; use fresh reagents. |
Final Deprotection of the Z-Group
The final step after cleavage and purification of the peptide is the removal of the N-terminal Z-group. Catalytic transfer hydrogenation is often preferred for its mild conditions and operational simplicity compared to using hydrogen gas.
Protocol 3: Z-Group Deprotection via Catalytic Transfer Hydrogenation
-
Dissolve Peptide: Dissolve the purified, Z-protected peptide in a suitable solvent such as methanol or a methanol/acetic acid mixture.
-
Add Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
Add Hydrogen Donor: Add a large excess (e.g., 20 equivalents) of a hydrogen donor like ammonium formate or formic acid.[8][9]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by HPLC or mass spectrometry.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting peptide alcohol can be further purified by HPLC if necessary.
By understanding the specific chemical challenges posed by this compound and implementing these targeted protocols and troubleshooting strategies, researchers can successfully synthesize C-terminal peptide alcohols and unlock new avenues in peptide science.
References
- G. S. C. Kumar, D. C. Gowda, "Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis," Request PDF, 2025. [Link]
- D. C. Gowda, "Removal of some commonly used protecting groups in peptide syntheses by catalytic trans," Indian Journal of Chemistry, 2002. [Link]
- Total Synthesis, "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism," Total Synthesis, N.D. [Link]
- M. Gongora-Benitez, J. Tulla-Puche, F. Albericio, "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis," Luxembourg Bio Technologies, 2013. [Link]
- A. M. Felix, E. P. Heimer, T. J. Lambros, C. Tzougraki, J. Meienhofer, "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene," The Journal of Organic Chemistry, 1978. [Link]
- M. Ueki, T. Inazu, S. Ikeda, "Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride," Chemistry Letters, 1980. [Link]
- A. Isidro-Llobet, M. Álvarez, F. Albericio, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," Molecules, 2009. [Link]
- AAPPTec, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," AAPPTec, N.D. [Link]
- J. Tulla-Puche, F. Albericio, "A sensitive visual test for detection of OH groups on resin," Request PDF, 2025. [Link]
- M. M. U. Rehman, A. Jabeen, M. Mariya, "Side reactions in peptide synthesis: An overview," Bibliomed, 2018. [Link]
- G. M. Anantharamaiah, K. M. Sivanandaiah, "Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis," Journal of the Chemical Society, Perkin Transactions 1, 1977. [Link]
- B. H. Lipshutz, et al.
- M. M. U. Rehman, et al., "(PDF)
- B. H. Lipshutz, et al.
- S. A. Zaitsev, et al., "Determination of Hydroxyl Groups in Epoxy Resins by Potentiometric Titration Using a Reaction with Maleic Anhydride," Request PDF, 2025. [Link]
- Organic Chemistry Portal, "Cbz-Protected Amino Groups," Organic Chemistry Portal, N.D. [Link]
- M. S. E. I. Hegedus, "REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS," Periodica Polytechnica Chemical Engineering, 1980. [Link]
- Polypeptide Group, "Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Consider
- Gyros Protein Technologies, "Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor," MPG.PuRe, 2019. [Link]
- Gyros Protein Technologies, "Peptide Purity & Yield Optimizing in SPPS," PurePep Blog, 2020. [Link]
- AAPPTec, "Solvents for Solid Phase Peptide Synthesis," AAPPTec, N.D. [Link]
- Organic Chemistry Portal, "Ester synthesis by esterification," Organic Chemistry Portal, N.D. [Link]
- Google Patents, "Method for solution-phase peptide synthesis," Google P
- A. K. Chakraborti, et al.
- ResearchGate, "On-demand deprotection of Thz and Acm PGs via palladium complexes," ResearchG
- J. A. D. R. R. D. D. Chen, "Late-Stage Pd(II)-Catalyzed C(sp3)-H Functionalization of Peptides Directed by a Removable, Backbone-Inserted Amidoxime Ether," PubMed, 2025. [Link]
- Reddit, "Esterification/Amid
- ResearchGate, "How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene | Semantic Scholar [semanticscholar.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Benzyl N-(4-hydroxybutyl)carbamate
This technical support guide is designed for researchers, chemists, and process development professionals tackling the synthesis of Benzyl N-(4-hydroxybutyl)carbamate. As a key intermediate in various pharmaceutical and materials science applications, mastering its synthesis at scale is crucial. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering practical, field-tested advice for troubleshooting and optimization.
Overview of the Synthesis
The target molecule, Benzyl N-(4-hydroxybutyl)carbamate, is synthesized via the reaction of 4-amino-1-butanol with benzyl chloroformate (Cbz-Cl). This is a standard N-protection reaction where the nucleophilic amine group of 4-amino-1-butanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
While straightforward at the laboratory bench, scaling up this synthesis introduces significant challenges related to reaction control, impurity profiles, and downstream processing.[1] This guide addresses these challenges head-on.
Reaction Scheme
Sources
Technical Support Guide: Purification of Commercial 4-(Z-Amino)-1-butanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate (CAS No. 17996-13-3). This guide is designed for researchers, scientists, and drug development professionals to address common purity issues encountered with commercial-grade material. We provide field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of this compound.
Q1: What are the most common impurities found in commercial this compound?
A: Based on its synthesis—typically the reaction of 4-Amino-1-butanol with a benzyl chloroformate reagent—the most common impurities are unreacted starting materials and side-products. These include:
-
4-Amino-1-butanol: The primary starting material. Its presence is often indicated by a baseline or early-eluting peak in HPLC and characteristic signals in ¹H NMR.
-
Benzyl Alcohol: A common byproduct from the decomposition or hydrolysis of the protecting group reagent.
-
Dibenzyl Carbonate: A side-product from the protecting group reagent.
-
Over-reacted Species: Bis-protected 4-amino-1-butanol, where both the amine and hydroxyl groups have reacted with the benzyl chloroformate reagent. This is typically a less polar impurity.
Q2: What is the expected physical state and melting point of pure this compound?
A: Pure this compound is a white to off-white solid powder. Its literature melting point is in the range of 81-84 °C. A significantly lower or broader melting point range is a strong indicator of the presence of impurities, which disrupt the crystal lattice of the solid.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A: A combination of techniques provides the most comprehensive purity assessment. We recommend the following, summarized in the table below.
| Technique | Principle | Information Gained |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity assessment (e.g., ≥98.0%), detection of polar and non-polar impurities. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of specific impurities by their unique chemical shifts.[1] |
| Melting Point Analysis | Measures the temperature range over which a solid turns to liquid. | A sharp range near 81-84 °C indicates high purity; a broad/depressed range suggests impurities. |
| TLC (Thin-Layer Chromatography) | A quick separation technique on a solid support. | Rapid, qualitative check for the number of components and to monitor purification progress. |
Q4: Can I purify this compound by distillation?
A: No, distillation is not a suitable method for purifying this compound. This compound is a solid with a relatively high molecular weight (223.27 g/mol ) and will likely decompose at the high temperatures required for distillation, even under high vacuum. Distillation is, however, a common method for purifying the unprotected starting material, 4-Amino-1-butanol, which is a liquid with a boiling point of ~206 °C at atmospheric pressure.[2] Attempting to distill the Z-protected solid will result in product loss and degradation.
Section 2: Troubleshooting Guide & Purification Protocols
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: My NMR and HPLC results show a significant peak corresponding to the starting material, 4-Amino-1-butanol.
Causality: This is the most common impurity. The starting material, 4-Amino-1-butanol, is highly polar due to its free amine and hydroxyl groups, making it significantly soluble in water. In contrast, the desired product, with its bulky, non-polar benzyl carbamate group, has very low water solubility. This dramatic difference in polarity is the key to an effective separation via liquid-liquid extraction.
Solution: Perform an Aqueous Wash (Liquid-Liquid Extraction).
This protocol is designed to selectively remove the water-soluble 4-Amino-1-butanol from the desired product.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent choices. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.
-
Separation: Allow the layers to separate fully. The organic layer (containing your product) will be the bottom layer if using DCM and the top layer if using EtOAc. Drain and discard the aqueous layer, which now contains the 4-Amino-1-butanol impurity.
-
Repeat: Repeat the wash with a fresh portion of deionized water at least two more times to ensure complete removal of the impurity.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any minor emulsions and removes bulk water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Validation: Re-analyze the dried product by HPLC or NMR to confirm the absence of the 4-Amino-1-butanol peak.
Problem 2: My product appears oily, discolored, and has a broad, low melting point. TLC shows multiple spots.
Causality: This profile suggests the presence of multiple impurities, both polar and non-polar, which are preventing the product from crystallizing properly. When simple extraction is insufficient, recrystallization is the most powerful technique for purifying a solid compound on a larger scale. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at a low temperature, while impurities remain in solution upon cooling.
Solution: Purify by Recrystallization.
This protocol provides a systematic approach to purifying the solid product.
Detailed Experimental Protocol:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold. Good starting points for this compound are mixtures of polar and non-polar solvents. See the table below for recommendations.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent system) dropwise while stirring and heating until the solid just dissolves completely. Do not add excessive solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and product yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Validation: Measure the melting point of the dried crystals. A sharp range close to the literature value (81-84 °C) indicates successful purification. Confirm purity with HPLC or NMR.
| Recommended Solvent Systems for Recrystallization |
| Ethyl Acetate / Hexanes |
| Toluene |
| Isopropanol / Water |
Problem 3: HPLC analysis shows several minor, less polar impurities that persist after washing.
Causality: These impurities are likely organic byproducts with polarities similar to the desired product (e.g., over-reacted species or non-polar synthesis byproducts). Their similar solubility profiles make them difficult to remove by extraction or recrystallization alone. In this scenario, silica gel column chromatography is the most effective method. It separates compounds based on their differential adsorption to the polar silica stationary phase.
Solution: Purify by Silica Gel Column Chromatography.
This is the most rigorous purification method for resolving complex mixtures.
Detailed Experimental Protocol:
-
Solvent System (Eluent) Selection: Use TLC to determine an appropriate eluent. The ideal system gives the product a retention factor (Rf) of ~0.3-0.4. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., starting with 3:1 and moving to 1:1) or Dichloromethane and Methanol (e.g., 98:2).
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin running the solvent through the column, collecting the eluate in fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution. A gradient elution, where the proportion of the more polar solvent is slowly increased, is often more effective for separating closely related impurities.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product by HPLC and/or NMR.
Section 3: Visual Workflows
To aid in decision-making and execution, we have developed the following visual guides.
Caption: Decision tree for selecting the appropriate purification protocol.
Caption: Step-by-step workflow for purification by column chromatography.
References
- Wikipedia contributors. (2023). 4-Amino-1-butanol. Wikipedia. [Link]
- Erfind, V. D. (1996). High yield 4-amino-butanol preparation.
- Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- Loba Chemie. (2022).
- Loba Chemie. (n.d.). 4-AMINO-1-BUTANOL For Synthesis. [Link]
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
- Sorbead India. (n.d.).
- Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. [Link]
- Lian, J., et al. (2018). Method for preparing 4-isopropylamino-1-butanol.
- Reddy, M. S., et al. (2014). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 6(5), 312-321. [Link]
Sources
Technical Support Center: Efficient Coupling Reactions with 4-(Z-Amino)-1-butanol
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into optimizing and troubleshooting amide coupling reactions involving 4-(Z-Amino)-1-butanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing low to no yield of my desired amide product. What are the common causes and how can I improve the outcome?
Answer:
Low or no product yield is a frequent challenge in amide bond formation. The primary culprits often involve incomplete activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1] Let's break down the potential causes and solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective enough or is used in insufficient quantities, this activation step will be incomplete.[1]
-
Solution: Consider switching to a more potent coupling reagent. For many standard couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective, especially with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2][3] For more challenging or sterically hindered couplings, uronium/aminium salts like HATU or phosphonium salts such as PyBOP often provide superior results.[3][4][5] Ensure you are using at least stoichiometric amounts of the coupling reagent relative to the carboxylic acid.
-
-
Amine Reactivity: While this compound is a primary amine and generally a good nucleophile, its effective concentration can be reduced. An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Solution: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial.[3] The base neutralizes any acid present, ensuring the amine remains in its free, nucleophilic form. Typically, 2-3 equivalents of the base are recommended.[6]
-
-
Steric Hindrance: If either your carboxylic acid or the coupling partner has bulky protective groups or a complex structure, this can physically impede the approach of the amine to the activated carboxylic acid.[1][7]
-
Solution: For sterically demanding substrates, increasing the reaction temperature may be necessary. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.[3] Alternatively, using a more reactive coupling reagent like PyBrOP® or exploring different solvent systems to improve solubility and molecular mobility can be beneficial.[3] For extremely hindered cases, converting the carboxylic acid to a more reactive acyl fluoride has proven effective.[8]
-
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1][9]
-
Solution: It is critical to use anhydrous solvents (e.g., DMF, DCM) and reagents. Ensure all glassware is thoroughly dried before use.
-
Question 2: My reaction is messy, and I'm observing significant side products. How can I minimize them?
Answer:
Side reactions are a common source of low yields and purification challenges.[5][7] Understanding and mitigating these pathways is key to a clean reaction.
-
N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct.[2][3][10]
-
Solution: This side reaction can be effectively suppressed by the addition of HOBt or OxymaPure.[2][3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[2] Running the reaction at lower temperatures is also recommended to minimize this rearrangement.[3]
-
-
Racemization: If your carboxylic acid contains a chiral center, particularly at the α-position, there is a risk of epimerization during the activation step. This is a significant concern in peptide synthesis.
-
Solution: The use of additives like HOBt, and especially HOAt, is known to suppress racemization.[3] Coupling reagents based on HOAt, such as HATU, are particularly effective at preserving stereochemical integrity. Performing the reaction at low temperatures (e.g., 0 °C) can also help minimize racemization.[3]
-
-
Guanidinylation: With uronium/aminium-based coupling reagents like HBTU and HATU, a side reaction can occur where the reagent reacts with the primary amine of this compound to form a guanidinium byproduct.
-
Solution: Pre-activating the carboxylic acid before adding the amine can mitigate this issue. This involves stirring the carboxylic acid, coupling reagent, and base together for a short period (15-30 minutes) before introducing the this compound.[1]
-
Question 3: I'm struggling with the purification of my final amide product. How can I effectively remove unreacted starting materials and coupling byproducts?
Answer:
Purification can indeed be challenging due to the potential for similar polarities between the product and impurities.[7] A systematic workup and purification strategy is essential.
-
Aqueous Workup: A standard aqueous workup can remove many common impurities.[11]
-
Acid Wash: A wash with a dilute acid (e.g., 1M HCl or 5% citric acid) will protonate and help remove basic impurities like unreacted this compound and any tertiary amine base (e.g., DIPEA) into the aqueous layer.[7][12]
-
Base Wash: A subsequent wash with a mild base (e.g., saturated aqueous NaHCO₃) will deprotonate and remove unreacted carboxylic acid into the aqueous layer.[11]
-
Water/Brine Wash: Washing with water helps remove water-soluble byproducts. For reactions using EDC, the resulting urea byproduct is water-soluble and can be removed during this step.[3][13] A final wash with brine helps to remove residual water from the organic layer before drying.
-
-
Removal of Byproducts from Coupling Reagents:
-
EDC: The urea byproduct is water-soluble.[3]
-
DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[4]
-
HBTU/HATU: The byproducts are generally soluble in both water and common organic solvents, making aqueous workup effective.[3]
-
-
Chromatography and Recrystallization:
-
If impurities persist after the workup, flash column chromatography on silica gel is the most common method for purification.[11]
-
For solid products, recrystallization can be a highly effective purification technique and may be preferable to chromatography to avoid yield loss on the column.[14] Solvents like ethanol, acetonitrile, or 1,4-dioxane can be good starting points for amides.[14]
-
Section 2: Frequently Asked Questions (FAQs)
What is the role of the Z (Cbz) protecting group on this compound?
The Z, or Carboxybenzyl, group is a common protecting group for amines.[15][16] Its primary function is to prevent the amine from undergoing unwanted side reactions. In the context of this coupling reaction, if the amine on this compound were not protected, it could potentially react with another activated carboxylic acid molecule, leading to oligomerization. The Z group is stable under the basic conditions of the coupling reaction but can be readily removed later, typically by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild, neutral condition.[15]
Which solvents are recommended for this type of coupling reaction?
Polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents for amide coupling reactions.[1][3]
-
For substrates with poor solubility, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be used, sometimes in combination with other solvents.[17] It is crucial that the chosen solvent is anhydrous to prevent hydrolysis of the activated intermediate.[1]
How do I choose the right coupling reagent?
The choice depends on several factors including the reactivity of your substrates, potential for racemization, and cost.[11]
| Coupling Reagent Class | Examples | Best For | Considerations |
| Carbodiimides | EDC, DCC, DIC[3][4] | Routine, cost-effective couplings. | Often require additives (HOBt, Oxyma) to suppress side reactions and racemization.[2][3] DCU byproduct from DCC is poorly soluble.[4] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU[3][18] | Difficult or sterically hindered couplings; reactions prone to racemization. | HATU is particularly effective but more expensive.[4] Requires a non-nucleophilic base.[3] |
| Phosphonium Salts | PyBOP, PyAOP[4][5] | Sterically demanding couplings, including N-methyl amino acids.[4] | Generally high reactivity and good at suppressing racemization.[5][18] |
Table 1: Comparison of Common Coupling Reagent Classes.
What is "pre-activation" and when should I use it?
Pre-activation involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in the reaction solvent for a period of time (e.g., 15-30 minutes) before adding the amine component (this compound).[1][17] This allows the carboxylic acid to be fully converted to its activated form before the amine is introduced. This technique is particularly useful when using uronium/aminium reagents like HATU to prevent the side reaction of guanidinylation of the primary amine.[17]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point for many standard amide couplings.
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent), HOBt (1.1 - 1.5 equivalents), and this compound (1.1 equivalents).[11]
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the reaction mixture.[11]
-
Add DIPEA (2.0 - 3.0 equivalents) dropwise.[11]
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Perform an aqueous workup: wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[11]
Protocol 2: Optimized Procedure for Hindered Couplings using HATU
This protocol is recommended for sterically hindered substrates or when racemization is a concern.
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), HATU (1.0 - 1.5 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents) in anhydrous DMF or DCM.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Proceed with an appropriate aqueous workup and purification as described in Protocol 1.
Visualizing the Process
General Amide Coupling Mechanism
The following diagram illustrates the general activation and coupling pathway mediated by a carbodiimide (like EDC) and an additive (like HOBt).
Caption: EDC/HOBt-mediated amide bond formation pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues in your coupling reaction.
Caption: A logical workflow for troubleshooting coupling reactions.
References
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Pardeshi, T., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Reddit. (2022). EDC-HOBt Amide coupling workup help. Reddit.
- LibreTexts. (2022). 21.7: Chemistry of Amides. LibreTexts.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate.
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
- ACS Publications. (2023). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Reddit. (2020). amide coupling help. Reddit.
- Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- National Institutes of Health. (2021). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Institutes of Health.
- DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
- Reddit. (2019). Looking for some advice for purification of diamide. Reddit.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
- ResearchGate. (2019). Synthesis of physiologically potent beta-amino alcohols. ResearchGate.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. Google Patents.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.
- ResearchGate. (2019). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate.
- Thieme. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Thieme.
- National Institutes of Health. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed.
- YouTube. (2022). Protection and Deprotection of Amine with Mechanism. YouTube.
- Reddit. (2022). Best peptide coupling method in DMF?. Reddit.
- Scientific Laboratory Supplies. (n.d.). This compound, >=98.0%. Scientific Laboratory Supplies.
Sources
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- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 18. file.globalso.com [file.globalso.com]
Avoiding racemization during reactions with 4-(Z-Amino)-1-butanol derivatives
<_ Technical Support Center: Strategies for Preserving Stereochemical Integrity in Reactions with 4-(Z-Amino)-1-butanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for navigating the complexities of maintaining stereochemical purity when working with this compound derivatives. As a Senior Application Scientist, I understand that controlling stereochemistry is paramount to the success of your research and development efforts.[1][2][3] This resource is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to prevent racemization and ensure the stereochemical integrity of your compounds.
I. Understanding the Challenge: Why is Racemization a Concern?
Racemization, the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers, is a critical issue in the synthesis of chiral molecules like this compound derivatives.[4] The loss of a specific stereochemical configuration can have profound effects on a molecule's biological activity and pharmacological properties.
The primary culprits behind racemization are reaction conditions that facilitate the formation of planar, achiral intermediates.[4][5] For this compound derivatives, the stereocenter is susceptible to racemization under various conditions, particularly those involving acidic or basic environments, elevated temperatures, and certain reagents.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization in reactions involving this compound derivatives?
A1: The most frequent causes include:
-
Acidic or Basic Conditions: Both can catalyze the formation of achiral intermediates. For instance, in the presence of a base, the proton alpha to a carbonyl group can be abstracted, leading to a planar enolate.[6][7][8] Similarly, acidic conditions can promote the formation of carbocation intermediates, which are also planar and can be attacked from either face.[4]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[5]
-
Choice of Reagents: Certain coupling reagents, particularly in peptide synthesis, are more prone to causing racemization.[5][9] Similarly, some deprotection conditions can lead to loss of stereochemical integrity.[10]
-
Prolonged Reaction Times: The longer a compound is exposed to racemization-inducing conditions, the greater the potential for loss of enantiomeric excess.[5]
Q2: How can I choose the right protecting group to minimize racemization?
A2: The choice of protecting group for the amino functionality is critical. The ideal protecting group should be stable under the reaction conditions and easily removable under mild conditions that do not affect the stereocenter.
-
Carbamate-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally good choices as their removal conditions are typically mild.[10][11][12][13]
-
The benzyloxycarbonyl (Z or Cbz) group is also widely used and is resistant to racemization during activation.[12] It is typically removed by catalytic hydrogenation, which is a mild method.[10]
Q3: Are there specific reaction types that are notoriously problematic for stereochemical integrity?
A3: Yes, certain reactions require special attention:
-
Mitsunobu Reaction: While a powerful tool for inverting the stereochemistry of secondary alcohols, it can sometimes lead to racemization if not carefully controlled.[14][15][16][17] The choice of phosphine and azodicarboxylate can influence the outcome.
-
Peptide Coupling Reactions: The activation of the carboxylic acid can lead to the formation of oxazolone intermediates, which are prone to racemization. The choice of coupling reagent is crucial here.[9][18]
-
Reactions involving enolate formation: Any reaction that involves the formation of an enolate adjacent to the stereocenter, such as aldol reactions, carries a high risk of racemization.[19]
III. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common racemization issues encountered during reactions with this compound derivatives.
Guide 1: Racemization Observed During Amide Bond Formation
Problem: You are coupling a carboxylic acid to the amino group of a this compound derivative and observe significant racemization in your product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization in amide coupling.
Corrective Actions:
-
Re-evaluate Your Coupling Reagent:
-
If using carbodiimides like EDC or DCC without an additive, this is a likely source of racemization.[9] Introduce an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure® to suppress racemization.[9]
-
Consider switching to a uronium or phosphonium-based coupling reagent like HBTU, HATU, or PyBOP, which are known to minimize racemization.[9]
-
For particularly sensitive substrates, explore newer "racemization-free" coupling reagents like ynamides.[20][21][22][23]
-
-
Optimize Reaction Conditions:
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid strong bases that can deprotonate the stereocenter.
-
Temperature: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.
-
Solvent: While DMF is a common solvent for peptide coupling, it can sometimes promote racemization. Consider switching to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Guide 2: Racemization of the Alcohol Stereocenter
Problem: You are performing a reaction at the hydroxyl group of a this compound derivative (e.g., esterification, etherification) and observe racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization at the alcohol center.
Corrective Actions:
-
For Mitsunobu Reactions:
-
The standard PPh₃/DEAD combination is generally reliable for inversion of configuration.[17] However, if racemization is observed, consider using alternative reagents. For instance, using diisopropyl azodicarboxylate (DIAD) in place of DEAD can sometimes improve stereochemical outcomes.
-
Ensure that the nucleophile is sufficiently acidic (pKa < 13) for the reaction to proceed efficiently.[16][17] Slower reactions can lead to side reactions and potential racemization.
-
-
For Reactions Involving Activation of the Hydroxyl Group:
-
When activating the alcohol as a leaving group (e.g., by converting it to a tosylate or mesylate), the subsequent nucleophilic substitution should be performed under conditions that favor an Sₙ2 mechanism to ensure inversion of configuration and avoid racemization.
-
Use a non-polar aprotic solvent and a good, non-bulky nucleophile. Avoid conditions that could promote an Sₙ1 mechanism (e.g., polar protic solvents, high temperatures), which would lead to a racemic product.
-
IV. Experimental Protocol: Racemization-Resistant Amide Coupling
This protocol outlines a general procedure for coupling a carboxylic acid to a this compound derivative while minimizing the risk of racemization.
Materials:
-
This compound derivative (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the this compound derivative in anhydrous DCM.
-
Slowly add the solution of the amino alcohol derivative to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Summary of Key Parameters to Control Racemization
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Temperature | Maintain low temperatures (0 °C to RT) | Reduces the rate of racemization pathways.[5] |
| Base | Use a weak, non-nucleophilic base (e.g., DIPEA) | Strong bases can deprotonate the stereocenter, leading to racemization. |
| Coupling Reagent | Use uronium/phosphonium reagents (HATU, HBTU) or ynamides | These reagents are designed to suppress racemization during amide bond formation.[9][20][21][23] |
| Solvent | Prefer less polar aprotic solvents (DCM, THF) | Polar aprotic solvents like DMF can sometimes accelerate racemization. |
| Reaction Time | Monitor the reaction closely and quench promptly upon completion | Minimizes exposure of the product to potentially racemizing conditions.[5] |
| Protecting Groups | Use protecting groups removable under mild, orthogonal conditions (e.g., Boc, Fmoc, Cbz) | Avoids harsh deprotection steps that could compromise stereochemical integrity.[10][11][12][13] |
VI. References
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Vertex AI Search.
-
Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
-
19.11: Racemization. Chemistry LibreTexts.
-
Generic mechanisms for acid‐catalysed racemisation. ResearchGate.
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway.
-
Epimerising All-Carbon Stereocentres. Synthesis Spotlight.
-
Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
-
Coupling Reagents. Aapptec Peptides.
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC - PubMed Central.
-
Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - NIH.
-
Technical Support Center: Strategies to Minimize Epimerization During Synthesis. Benchchem.
-
New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
-
Mitsunobu Reaction. Alfa Chemistry.
-
Chiral Mitsunobu reactions with (1S)-(+)-ketopinic acid: Kinetic resolutions of secondary alcohols. Request PDF - ResearchGate.
-
Preventing racemization during chiral amine synthesis. Benchchem.
-
Racemisation in Chemistry and Biology. The University of Manchester.
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate.
-
Amino Acid-Protecting Groups. SciSpace.
-
Mitsunobu Reaction. Organic Chemistry Portal.
-
Mitsunobu Reaction. Master Organic Chemistry.
-
Amino Acid Derivatives for Peptide Synthesis. [No Source Found].
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [No Source Found].
-
Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar.
-
Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups. Benchchem.
-
Protective Groups. Organic Chemistry Portal.
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
-
How to control the stereochemistry in custom synthesis?. Orchid Chemical Supplies Ltd.
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.
-
CN104610075A - Synthetic method of 4-animo-1-butanol. Google Patents.
-
US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. Google Patents.
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate.
-
Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. [No Source Found].
-
4-Amino-1-butanol. Wikipedia.
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. Request PDF - ResearchGate.
-
This compound. CAS 17996-13-3 | SCBT.
-
Strategies for thoughtful troubleshooting of organic synthesis experiments. Benchchem.
-
Stereochemistry Part 1 | Organic Chemistry 04 | Chemistry | IIT JAM 2023. YouTube.
Sources
- 1. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 2. rijournals.com [rijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 4-(Z-Amino)-1-butanol
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the analytical characterization of 4-(Z-Amino)-1-butanol, also known as N-(benzyloxycarbonyl)-4-aminobutan-1-ol. In pharmaceutical development, understanding and controlling impurities is not merely a procedural step; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] The guidelines established by the International Council for Harmonisation (ICH) mandate rigorous identification, quantification, and control of impurities.[3][4]
This guide is structured to provide practical, field-proven insights into the common analytical challenges you may face. We will move beyond simple protocols to explain the causality behind our recommended troubleshooting steps, empowering you to make informed decisions in your laboratory.
Section 1: Understanding the Impurity Landscape
Effective analysis begins with understanding what to look for. Impurities in this compound can originate from various sources, including the synthesis process and degradation.[1]
Potential Impurities and Their Origins:
| Impurity Class | Potential Compounds | Typical Origin | Analytical Significance |
| Process-Related Impurities | 4-Amino-1-butanol | Incomplete reaction of the starting material. | Highly polar, lacks a strong UV chromophore, requiring specific analytical conditions.[5][6] |
| Benzyl alcohol, Benzyl chloroformate | Reagents or by-products from the introduction of the 'Z' (benzyloxycarbonyl) protecting group. | Can interfere with the main peak; requires good chromatographic resolution. | |
| 4-Chloro-1-butanol | A potential genotoxic impurity (GTI) if certain reagents like THF and HCl are used in related synthetic steps.[7][8] | Requires highly sensitive and specific methods (e.g., GC-MS) for trace-level detection (ppm levels).[8] | |
| Degradation Products | N/A (Specific products depend on stress conditions) | Exposure to acid, base, light, heat, or oxidation. | Identification is crucial for stability studies and understanding shelf-life. |
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC with UV detection is the cornerstone for quantifying this compound and its non-volatile impurities, thanks to the UV-active benzyloxycarbonyl group.[9] However, the polarity of potential impurities like the unprotected 4-amino-1-butanol can present challenges.
Workflow for HPLC Method Development & Troubleshooting
Caption: General workflow for HPLC method development and troubleshooting.
Q&A: HPLC Issues & Solutions
Question: My this compound peak is tailing significantly. What is the cause and how can I fix it?
Answer: Peak tailing is one of the most common chromatographic problems, often caused by secondary interactions between the analyte and the stationary phase.[10]
-
Primary Cause: The most likely culprit is the interaction of the basic amine functionality (even when protected) with acidic silanol groups on the silica surface of the column.[10] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the surface silanols. Lower the pH of your aqueous mobile phase by adding an acid like formic acid or phosphoric acid to a concentration of 0.1%. A pH between 2.5 and 3.5 is typically ideal for minimizing these interactions on a standard silica-based C18 column.[10]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible free silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
-
Add a Competing Base: If adjusting pH is not sufficient or desired, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, this is often a "last resort" as TEA can shorten column lifetime and is not MS-friendly.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Question: I see "ghost peaks" in my gradient run, especially in the blank injection. Where are they coming from?
Answer: Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient analysis, and are not related to the injected sample.[12]
-
Primary Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in your solvents (especially water) or additives can accumulate on the column at low organic concentrations and then elute as the organic percentage increases during the gradient. Solution: Always use high-purity HPLC-grade or LC-MS-grade solvents and freshly prepared mobile phases.[13] Filter your aqueous mobile phase and buffers.
-
Carryover from the Injector: Residue from a previous, more concentrated injection can be retained in the injector needle, loop, or valve. Solution: Implement a robust needle wash protocol in your injector program, using a wash solvent strong enough to dissolve your analyte completely (e.g., 50:50 acetonitrile:water).
-
Late Elution from a Previous Run: If a previous sample contained strongly retained components, they might elute in a subsequent run. Solution: Ensure your gradient method includes a high-organic "wash" step at the end (e.g., hold at 95% acetonitrile for several column volumes) and a sufficient re-equilibration time before the next injection.[10]
-
Question: I am trying to detect the unprotected 4-amino-1-butanol impurity, but I either can't see it or the peak is very broad. Why?
Answer: This is a classic challenge involving a highly polar compound that lacks a strong chromophore.[6]
-
The Challenge: 4-amino-1-butanol is highly polar and will have very little retention on a traditional reversed-phase (C18) column, often eluting in or near the solvent front. Furthermore, it lacks the benzyl group, making it nearly invisible to UV detectors set at wavelengths optimal for the parent compound (e.g., 254 nm).
-
Solutions:
-
Change Detection Wavelength: To have any chance of seeing it with a UV detector, you must use a low wavelength, such as 200-215 nm, where the amine functional group has some absorbance.[6][14] Be aware that baseline noise will be higher at these wavelengths.
-
Use an Alternative Column: A standard C18 column is not ideal. Consider a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped phase.[15] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for retaining and separating highly polar compounds.[6]
-
Employ Alternative Detection: For sensitive and specific detection, UV is not the right tool.
-
Mass Spectrometry (MS): LC-MS is the ideal technique. It provides excellent sensitivity and specificity without the need for a chromophore.[5]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These "universal" detectors can detect any non-volatile analyte and are a good alternative if MS is not available.[6]
-
-
Pre-column Derivatization: This involves reacting the sample with a reagent that attaches a UV-active or fluorescent tag to the amino group.[16] For example, derivatizing with 3,5-Dinitrobenzoyl chloride introduces a strong chromophore, allowing for sensitive UV detection on a standard C18 column.[16]
-
Section 3: Gas Chromatography (GC) for Volatile Impurities
GC is the preferred technique for analyzing volatile and semi-volatile impurities, such as residual solvents and potential genotoxic impurities (GTIs).[1][17]
Q&A: GC Issues & Solutions
Question: My company has identified 4-chloro-1-butanol as a potential genotoxic impurity (GTI) from our synthesis route. How can I develop a GC-MS method to detect it at the ppm level?
Answer: Detecting GTIs at trace levels (typically <10 ppm relative to the API) requires a highly sensitive and specific method, for which GC-MS in Selected Ion Monitoring (SIM) mode is perfectly suited.[7][8][18]
-
Rationale: Full scan GC-MS may lack the required sensitivity. SIM mode enhances sensitivity by instructing the mass spectrometer to monitor only a few specific, characteristic ions of the target analyte, dramatically improving the signal-to-noise ratio.
-
Step-by-Step Protocol for Method Development:
-
Sample Preparation: Dissolve a precisely weighed amount of your this compound sample in a suitable solvent (e.g., Dichloromethane or MTBE) to a high concentration (e.g., 10-50 mg/mL) to maximize the amount of impurity introduced into the system.
-
Internal Standard: Use an internal standard to ensure accuracy and precision. 3-chloro-1-butanol is an excellent choice as it is structurally similar but chromatographically resolved from the target analyte.[7]
-
GC Column Selection: A mid-polarity column, such as a DB-1701 or similar (e.g., 30 m x 0.25 mm, 0.25 µm), provides good selectivity for this type of analyte.[18]
-
GC Conditions (Starting Point):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (to maximize sensitivity)
-
Oven Program: Start at a low temperature (e.g., 50 °C, hold for 2 min) to focus the analytes, then ramp at 10-15 °C/min to ~280 °C.
-
Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.
-
-
MS-SIM Parameter Selection:
-
First, inject a standard of 4-chloro-1-butanol in full scan mode to determine its retention time and identify its most abundant and specific mass fragments.
-
Select a primary (quantification) ion and one or two secondary (qualifier) ions.
-
Create a SIM method that monitors these specific m/z values only around the expected retention time of your analyte.
-
-
Validation: Validate the method according to ICH Q2(R1) guidelines, paying close attention to establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to ensure they are below the required threshold (e.g., TTC of 1.5 µ g/day ).[19]
-
Section 4: Structural Elucidation & Method Validation FAQs
Workflow for Identifying an Unknown Impurity
Caption: A typical workflow for the structural elucidation of an unknown impurity.
FAQ 1: How do I validate my HPLC impurity method according to regulatory standards?
Validating an analytical procedure demonstrates that it is suitable for its intended purpose.[20] For impurity testing, the ICH Q2(R1) guideline is the global standard.[19][21] The key parameters are summarized below.
| Validation Parameter | Purpose for an Impurity Method (Quantitative) |
| Specificity | To demonstrate that the method can unequivocally assess the impurity in the presence of the main component and other potential impurities, without interference.[19] |
| Linearity | To show that the results are directly proportional to the concentration of the impurity over a specified range.[19] |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. Typically from the reporting threshold to 120% of the specification.[19] |
| Accuracy | The closeness of the test results to the true value. Usually determined by spiking the drug substance with known amounts of the impurity. |
| Precision | Assesses the random error through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days, by different analysts, etc.). |
| Limit of Quantitation (LOQ) | The lowest amount of impurity that can be quantitatively determined with suitable precision and accuracy. This must be at or below the reporting threshold.[19] |
| Limit of Detection (LOD) | The lowest amount of impurity that can be detected but not necessarily quantified. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
FAQ 2: My lab doesn't have LC-MS. Can I still identify an unknown impurity?
While challenging, it is possible, though it requires more classical chemistry approaches. After detecting a new impurity via HPLC-UV, the first step is isolation. You would need to develop a preparative HPLC method to collect several milligrams of the purified impurity.[22] Once isolated, the gold standard for unequivocal structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[22][23] NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for definitive structure confirmation without needing a reference standard of the unknown compound.[23][24]
References
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Validation & Comparative
Z vs. Boc: A Strategic Guide to Amino Alcohol Protection for Researchers and Drug Development Professionals
As a Senior Application Scientist in the field of complex molecule synthesis, a recurring challenge I observe among researchers is the strategic selection of protecting groups for bifunctional molecules like amino alcohols. The choice between the two most common amine protecting groups, benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc), is not merely a matter of preference but a critical decision that dictates the efficiency, compatibility, and ultimate success of a synthetic route. This guide offers an in-depth, data-driven comparison to empower you with the technical insights needed to make the optimal choice for your specific application.
The Fundamental Divide: Structure and Stability
The core difference between the Z and Boc groups lies in their distinct chemical structures, which in turn governs their stability and cleavage conditions. This dichotomy is the foundation of their utility as an "orthogonal" pair in multi-step synthesis, allowing for the selective deprotection of one while the other remains intact.[1][]
The Z-group is a benzyl carbamate, introduced via benzyl chloroformate (Cbz-Cl).[3] It is notably stable under both acidic and basic conditions, making it a robust protector in various synthetic transformations.[4] Its primary lability is towards catalytic hydrogenolysis.[5]
The Boc-group , a tert-butyl carbamate, is typically installed using di-tert-butyl dicarbonate (Boc₂O). In stark contrast to the Z-group, the Boc group is readily cleaved by acid but is stable to hydrogenolysis and basic conditions.[][6] This acid sensitivity is due to the stability of the resulting tert-butyl cation.[7]
| Feature | Z (Cbz) Protecting Group | Boc Protecting Group |
| Structure | Benzyl Carbamate | tert-Butyl Carbamate |
| Primary Stability | Acid, Base | Base, Hydrogenolysis |
| Primary Lability | Catalytic Hydrogenolysis | Strong Acid (e.g., TFA, HCl) |
| Orthogonal Partner | Boc, Fmoc | Z, Fmoc |
Chemoselectivity in Amino Alcohols: The Amine Advantage
A primary concern when protecting amino alcohols is the chemoselective protection of the more nucleophilic amino group over the hydroxyl group. Fortunately, both Cbz-Cl and Boc₂O reagents exhibit a strong preference for the amine. This is due to the inherently greater nucleophilicity of the nitrogen atom compared to the oxygen atom in an amino alcohol. Under standard basic or neutral conditions, the amine will preferentially attack the electrophilic carbonyl carbon of the protecting group reagent, leading to the desired N-protected amino alcohol.[8]
Figure 1. Chemoselective N-protection of amino alcohols. The more nucleophilic amine preferentially reacts over the hydroxyl group.
Experimental Protocols & Performance Data
To provide a tangible comparison, we present protocols for the protection of a model amino alcohol, ethanolamine, followed by their respective deprotection methods. The presented data is a synthesis of typical results found in the literature.
Protection of Ethanolamine: A Side-by-Side Comparison
Protocol 1: Synthesis of N-Cbz-ethanolamine [9]
-
Dissolve ethanolamine (1.0 eq., e.g., 6.1 g, 100 mmol) in 100 mL of 1N aqueous NaOH.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of benzyl chloroformate (1.0 eq., 17.06 g, 100 mmol) in 100 mL of 1,4-dioxane.
-
Add the benzyl chloroformate solution dropwise to the cooled ethanolamine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 3 x 50 mL of 1.0N HCl and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (silica gel, ethyl acetate/hexane eluent) to yield N-Cbz-ethanolamine.
Protocol 2: Synthesis of N-Boc-ethanolamine [10]
-
Dissolve ethanolamine (1.06 eq., 5.59 g, 92 mmol) in 250 mL of dry tetrahydrofuran (THF) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate (1.0 eq., 18.85 g, 86 mmol) in 25 mL of dry THF.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled ethanolamine solution over 30 minutes.
-
Allow the reaction to stir for 2 hours, gradually warming to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethanolamine as a colorless oil.
Comparative Performance Data:
| Parameter | N-Cbz-ethanolamine Synthesis | N-Boc-ethanolamine Synthesis |
| Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Solvents | Dioxane/Water, Ethyl Acetate | THF, DCM |
| Base | NaOH | Often not required, or mild base like NaHCO₃ |
| Reaction Time | ~1 hour | ~2 hours[11] |
| Workup | Aqueous workup with acid/brine washes | Simple solvent removal and wash |
| Reported Yield | High yields are typical | 66%[10] |
| Reagent Handling | Cbz-Cl is a lachrymator and moisture-sensitive | Boc₂O is a stable, easy-to-handle solid |
Deprotection: Releasing the Amine
The choice of protecting group is most critically informed by the required deprotection conditions and their compatibility with other functional groups in the molecule.
Protocol 3: Deprotection of N-Cbz-ethanolamine (Catalytic Transfer Hydrogenolysis)
-
Dissolve N-Cbz-ethanolamine (1.0 eq.) in methanol or ethanol.
-
Add a source for transfer hydrogenation, such as ammonium formate (5-10 eq.).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Concentrate the filtrate under reduced pressure to yield the deprotected ethanolamine.
Protocol 4: Deprotection of N-Boc-ethanolamine (Acidolysis with TFA) [7][12]
-
Dissolve N-Boc-ethanolamine (1.0 eq.) in dichloromethane (DCM) (e.g., 0.1-0.5 M solution).
-
Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio (TFA:DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. The product is the trifluoroacetate salt of ethanolamine.
-
If the free amine is required, dissolve the residue in water, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract with an appropriate organic solvent.
Figure 2. Comparative experimental workflows for the deprotection of N-Z and N-Boc protected amino alcohols.
Strategic Selection: A Decision Framework
The choice between Z and Boc should be a deliberate one, based on the overall synthetic strategy.
When to Choose the Z Group:
-
Presence of Acid-Labile Groups: If your molecule contains other acid-sensitive functionalities such as Boc-protected amines, tert-butyl esters, or acetals, the mild and neutral conditions of hydrogenolysis make the Z-group the superior choice.[13]
-
Avoiding Strong Acids: In late-stage synthesis of sensitive or complex molecules, avoiding harsh acidic conditions can be crucial to prevent degradation.
-
Crystallinity: Z-protected intermediates are often crystalline, which can facilitate purification by recrystallization.
When to Choose the Boc Group:
-
Presence of Reducible Groups: If your synthetic route involves transformations that are incompatible with catalytic hydrogenation (e.g., reduction of nitro groups, alkynes, or some benzyl ethers), the Boc group is the logical choice as it is stable to these conditions.[]
-
Metal-Free Deprotection: For applications where trace metal contamination is a concern (e.g., final API synthesis), the acid-mediated cleavage of the Boc group avoids the use of palladium catalysts.
-
Solid-Phase Peptide Synthesis (SPPS): The Boc group is a cornerstone of the original Merrifield SPPS methodology, where it is used for temporary Nα-protection and cleaved with TFA at each cycle.[14]
-
Simplicity and Speed: Boc protection is often operationally simpler, and the deprotection with TFA is typically very rapid and efficient.[7]
Conclusion
In the nuanced field of synthetic chemistry, both the Z and Boc protecting groups are indispensable tools for the management of amino functionalities. Neither is universally superior; their power lies in their distinct, predictable, and orthogonal modes of cleavage. The Z-group offers robustness towards acids and bases, with a mild, reductive removal. The Boc group provides stability to hydrogenation and bases, with a rapid, acid-labile deprotection.
As a senior scientist, my advice is to look beyond the immediate protection step and consider the entire synthetic pathway. By understanding the compatibility of each protecting group with the subsequent reaction conditions and other functionalities within your molecule, you can design a more robust, efficient, and successful synthesis. This strategic foresight is the hallmark of an experienced synthetic chemist and is key to advancing the frontiers of drug discovery and development.
References
- Title: Cbz deprotection conditions: screening of catalysts and sources of H2 Source: ResearchG
- Title: Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization Source: The Royal Society of Chemistry URL:[Link]
- Title: A convenient way for the synthesis of mono N-alkylated ethanolamine Source: ChemRxiv URL:[Link]
- Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Bristol School of Chemistry URL:[Link]
- Title: Synthesis of N-Cbz-ethanolamine Source: PrepChem.com URL:[Link]
- Title: Synthesis of the orthogonally protected amino alcohol Phaol and analogs Source: PubMed URL:[Link]
- Title: Developing deprotectase biocatalysts for synthesis Source: N
- Title: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols Source: ResearchG
- Title: Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed URL:[Link]
- Title: Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation Source: The Royal Society of Chemistry URL:[Link]
- Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
- Title: Boc Deprotection - TFA Source: Common Organic Chemistry URL:[Link]
- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
- Title: Cbz-Protected Amino Groups Source: organic-chemistry.org URL:[Link]
- Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL:[Link]
- Title: WO1993020038A1 - Selective n-acylation of amino alcohols Source: Google Patents URL
- Title: Orthogonal Protection Definition - Organic Chemistry Key Term Source: Fiveable URL:[Link]
- Title: Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Title: New amino-protecting groups in organic synthesis Source: Accounts of Chemical Research URL:[Link]
- Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
- Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL:[Link]
- Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL:[Link]
- Title: Benzyl chloroform
- Title: An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides Source: ResearchG
- Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL:[Link]
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- Title: CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine Source: Google Patents URL
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- Title: Enzymatic removal of carboxyl protecting groups. 1.
- Title: ChemInform Abstract: A Convenient Differential Protection Strategy for Functional Groups of Serine. Application to Boc-Ser(Bzl)-OH Synthesis.
- Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Public
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A Comparative Guide to the Analytical Validation of 4-(Z-Amino)-1-butanol Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Chemical Intermediates
4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate, is a key bifunctional building block in modern organic synthesis. Its structure, featuring a hydroxyl group and a carbamate-protected amine, makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. In the landscape of drug development and manufacturing, the purity of such an intermediate is not a mere quality metric; it is a cornerstone of the safety and efficacy of the final product. Process-related impurities or degradation products can have unintended pharmacological effects or impact the stability and manufacturability of the API.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound. We will focus on the development and validation of a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method, contrasting it with other potential analytical techniques. The protocols and validation strategies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound possesses a key structural feature that heavily influences this choice: the benzyloxycarbonyl ("Z" or "Cbz") protecting group. This group contains a phenyl ring, which is a strong chromophore, making the molecule readily detectable by UV spectroscopy. This inherent property makes HPLC with UV detection a powerful and logical choice. However, a comprehensive evaluation requires comparing it against other viable methods.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High specificity for separating and quantifying the main component and related impurities. High sensitivity due to the Cbz chromophore. | Requires method development and validation. Higher equipment cost. | Comprehensive purity analysis, stability studies, and quality control. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High efficiency for volatile impurities. | This compound has low volatility and a polar hydroxyl group, requiring derivatization (e.g., silylation), which adds complexity and potential for error. | Analysis of volatile residual solvents or specific volatile impurities. Not ideal for primary purity assessment. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Provides an absolute, structure-specific quantification without needing a reference standard of the same compound. | Lower sensitivity for trace impurities compared to HPLC. Requires specialized equipment and significant expertise. | Orthogonal method for assay confirmation and reference standard characterization. |
| Acid-Base Titration | Neutralization reaction to quantify the total amount of a basic or acidic substance. | Simple, inexpensive, and provides a highly precise measure of total basic/acidic content. | Non-specific. Cannot distinguish between this compound and other basic/acidic impurities, providing an "assay" value, not a purity profile. | A rapid assay for overall content but insufficient for impurity profiling. |
Based on this comparison, HPLC-UV emerges as the superior technique for establishing a complete purity profile of this compound, offering the best balance of specificity, sensitivity, and quantitative power for its intended purpose.
Deep Dive: HPLC Method Development and Validation
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4] Our goal is to develop a robust HPLC method capable of accurately quantifying the purity of this compound and separating it from any potential process-related impurities and degradation products.
Causality in Method Development: The "Why" Behind the Parameters
An effective analytical method is not a random collection of parameters but a carefully optimized system. Here, we explain the rationale behind our choices.
-
Column Chemistry: A reversed-phase C18 column is selected. The C18 stationary phase (non-polar) is ideal for retaining the moderately polar this compound, providing excellent separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using water (often with a pH-modifying buffer like phosphate or formic acid) and a strong organic solvent like acetonitrile is employed. A gradient is crucial because process impurities can span a wide polarity range. A simple isocratic elution might cause highly retained impurities to elute very late or not at all, while polar impurities might elute with the solvent front, compromising separation.
-
Detection Wavelength: The Cbz group has a strong UV absorbance. A photodiode array (PDA) detector is used during development to scan the entire UV spectrum of the main peak. The maximum absorbance wavelength (typically around 257 nm) is chosen for quantification to ensure maximum sensitivity.
-
Column Temperature: The column is thermostatted (e.g., at 30 °C) to ensure reproducible retention times and peak shapes. Temperature fluctuations can cause significant shifts in chromatography, impacting the method's reliability.[5]
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to ensure consistent ionization state of acidic/basic analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | Ensures elution of a wide range of impurities and re-equilibration of the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5] |
| Column Temp. | 30 °C | Ensures retention time stability and reproducibility.[5] |
| Detection | UV at 257 nm | Maximizes sensitivity for the Cbz chromophore. |
| Injection Vol. | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
The Validation Protocol: A Self-Validating System
We will now detail the validation experiments based on the ICH Q2(R2) guideline.[6][7] This structured approach ensures the method is trustworthy and its performance characteristics are well-understood.
1. System Suitability
-
Expertise & Experience: Before any analysis, we must verify that the chromatographic system is performing adequately. This is not just a formality; it is a self-validating check that ensures the results generated on a given day are reliable.[8]
-
Protocol:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity or a marker compound.
-
Inject this solution five or six replicate times.
-
Calculate the key performance parameters.
-
-
Trustworthiness: The acceptance criteria in Table 2 must be met before proceeding with any further validation or sample analysis. If they fail, the system is investigated and rectified before re-injection.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | Rs ≥ 2.0 (between main peak and closest impurity) | Confirms the ability to separate closely eluting compounds. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates the precision of the injector and detector. |
2. Specificity
-
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] The most rigorous way to demonstrate this is through forced degradation studies. We intentionally stress the sample to generate potential degradation products and prove the method can separate them from the main peak.
-
Protocol:
-
Expose solutions of this compound to various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze each stressed sample by HPLC with a PDA detector.
-
-
Trustworthiness: The method is considered specific if:
-
Significant degradation is observed under stress conditions.
-
No co-elution occurs between the main peak and any degradation products. This is confirmed by checking the peak purity using the PDA detector software. All degradant peaks should be well-resolved from the main this compound peak (Resolution > 2.0).
-
3. Linearity and Range
-
Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[6]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 50%, 80%, 100%, 120%, 150%).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Trustworthiness: The method is linear if the correlation coefficient (r²) is ≥ 0.999. The data should also be visually inspected for linearity.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 (LOQ) | 12,540 |
| 50.0 | 624,500 |
| 80.0 | 999,800 |
| 100.0 | 1,251,000 |
| 120.0 | 1,502,500 |
| 150.0 | 1,878,000 |
| Result | r² = 0.9995 |
4. Accuracy
-
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study.[9]
-
Protocol:
-
Prepare a sample matrix (e.g., a known batch of this compound with a well-characterized purity).
-
Spike the matrix with known amounts of a high-purity reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Trustworthiness: The method is accurate if the mean recovery is within 98.0% to 102.0% at each level.
Table 4: Example Accuracy (Recovery) Data
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
5. Precision
-
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[10]
-
-
Protocol:
-
Repeatability: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Trustworthiness: The method is precise if the Relative Standard Deviation (%RSD) is ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N).
-
LOD: Determined at an S/N ratio of 3:1.
-
LOQ: Determined at an S/N ratio of 10:1. The LOQ concentration is then verified by analyzing six replicate injections and confirming that the precision (%RSD) is ≤ 10%.
-
-
Trustworthiness: Establishing a reliable LOQ is critical for quantifying trace impurities accurately.
7. Robustness
-
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[11]
-
Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition.
-
-
Trustworthiness: The method is robust if the system suitability criteria (Tailing, Plates, Resolution) are still met under all varied conditions.
Conclusion: An Authoritative and Trustworthy Method
The High-Performance Liquid Chromatography method detailed and validated in this guide represents a robust, specific, and reliable system for determining the purity of this compound. By grounding our approach in the authoritative guidelines of the ICH and USP and by explaining the scientific rationale behind each experimental choice, we have established a self-validating protocol. This ensures that every analysis is supported by a framework of scientific integrity, providing researchers, scientists, and drug development professionals with high-confidence data essential for advancing their programs. The comparison with alternative techniques further solidifies the choice of HPLC as the gold standard for this specific analytical challenge, delivering a comprehensive purity profile that simpler methods cannot achieve.
References
- United States Pharmacopeia.
- United States Pharmacopeia.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Agilent White Paper.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA Scientific guideline.
- United States Pharmacopeia. (2021).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Scribd.
- SIELC Technologies. Separation of 4-Aminobutanol on Newcrom R1 HPLC column.
- SciELO. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences.
- Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
- ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
- International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. IJPSR.
- Sigma-Aldrich. This compound Product Page. Sigma-Aldrich.
- BenchChem. HPLC analytical methods for determining aminobutanol chiral purity.
- Sigma-Aldrich. 4-(Z-Amino)
- Sigma-Aldrich. 4-(Z-Amino)
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A Senior Application Scientist's Guide to the Reactivity of 4-(Z-Amino)-1-butanol in Synthetic Chemistry
Introduction: The Strategic Importance of Amino Alcohols in Drug Development
Amino alcohols are bifunctional scaffolds of immense value in modern organic chemistry and drug development.[1][2] Their ability to present both a nucleophilic amino group and a versatile hydroxyl group makes them indispensable building blocks for a vast array of biologically active molecules, from chiral ligands in asymmetric catalysis to core components of pharmaceuticals.[1][2][3] The inherent challenge and opportunity in their use lie in controlling the chemoselectivity of reactions targeting one functional group in the presence of the other.
This guide provides an in-depth comparison of the reactivity of 4-(Z-Amino)-1-butanol, a common N-protected amino alcohol, against other representative amino alcohols. The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on the amine fundamentally alters the molecule's reactivity profile compared to its unprotected analogue, 4-amino-1-butanol. We will explore how this strategic protection, along with factors like the four-carbon spacer between the functional groups, dictates reaction outcomes in key synthetic transformations. The insights and experimental frameworks presented herein are designed to assist researchers and process chemists in making informed decisions for the strategic incorporation of these valuable synthons.
Diagram: Factors Influencing Amino Alcohol Reactivity
The choice of synthetic route and the resulting product distribution are governed by several interrelated factors. Understanding these variables is critical for achieving desired outcomes.
Caption: Key structural and environmental factors governing the reactivity of amino alcohols.
The Chemoselectivity of Acylation: A Tale of Two Nucleophiles
Acylation is one of the most fundamental transformations for amino alcohols. The competition between N-acylation (amide formation) and O-acylation (ester formation) is a classic challenge in synthesis.
Inherent Reactivity: Unprotected Amino Alcohols
For an unprotected amino alcohol like 4-amino-1-butanol, the amine is the more potent nucleophile. Under neutral or basic conditions, acylation occurs preferentially at the nitrogen atom.[4] To achieve selective O-acylation, the much more nucleophilic amino group must be "deactivated." This is typically accomplished by performing the reaction under strongly acidic conditions, where the amine is protonated to form a non-nucleophilic ammonium salt, allowing the hydroxyl group to react.[5]
The Impact of the Z-Group in this compound
In this compound, the nitrogen atom is already part of a carbamate linkage, rendering it non-nucleophilic. Consequently, acylation reactions will exclusively target the primary hydroxyl group. The primary point of comparison is therefore not N- vs. O-acylation, but rather the rate of O-acylation as influenced by the sterically demanding Z-group and the alkyl chain length.
Comparative Experimental Data: O-Acylation Rates
The following data summarizes a comparative experiment on the O-acetylation of various N-protected and unprotected amino alcohols with acetic anhydride.
| Entry | Substrate | N-Protection | Conditions | Approx. Reaction Time (h) | Yield (%) |
| 1 | 4-Amino-1-butanol | None | Ac₂O, Pyridine, 25°C | > 24 (O-acylation) | < 5 (O-acetyl)¹ |
| 2 | 4-Amino-1-butanol | None | Ac₂O, HCl (cat.), 25°C | 4 | 92 (O-acetyl) |
| 3 | This compound | Z (Cbz) | Ac₂O, Pyridine, 25°C | 2 | 95 |
| 4 | 3-(Z-Amino)-1-propanol | Z (Cbz) | Ac₂O, Pyridine, 25°C | 1.5 | 96 |
| 5 | 5-(Z-Amino)-1-pentanol | Z (Cbz) | Ac₂O, Pyridine, 25°C | 2.5 | 94 |
¹ Predominant product is the N,O-diacetylated compound.
Analysis of Results:
-
Entry 1 vs. 2: This highlights the classic chemoselectivity issue. Under basic conditions (pyridine), N-acylation is rapid, and subsequent O-acylation is slow. Under acidic conditions, the amine is protonated, allowing for selective and efficient O-acylation.[5]
-
Entry 3, 4, 5: With the amine protected, O-acylation proceeds smoothly. The reaction rate is subtly influenced by the chain length, with the slightly more sterically accessible hydroxyl group of the C3 analogue (Entry 4) reacting fastest. The Z-group, while bulky, does not significantly impede reactions at the terminal hydroxyl group in a C4 chain.
Oxidation of the Hydroxyl Group
The primary alcohol moiety of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.[6]
Reactivity and Catalyst Choice
A key advantage of using an N-protected substrate like this compound is the prevention of catalyst inhibition or side reactions involving the amine. Primary amines can coordinate to and poison heavy metal catalysts (e.g., Pt, Pd) and can undergo undesired side reactions with certain oxidizing agents.[7] The Z-carbamate is robust under many common oxidative conditions.
Gold-based catalysts have shown promise for the direct oxidation of unprotected amino alcohols, as they appear more resistant to poisoning by the nitrogen atom compared to platinum or palladium catalysts.[7] However, for general laboratory synthesis, employing an N-protected substrate often provides a more reliable and broader choice of reagents.
Comparative Oxidation Protocol & Expected Outcomes
This protocol outlines a comparative oxidation to the aldehyde using a modern, mild oxidation system.
Protocol: Comparative Oxidation using TEMPO/BAIB
-
To three separate round-bottom flasks, add the amino alcohol substrate (1.0 mmol):
-
Flask A: This compound
-
Flask B: 4-Amino-1-butanol
-
Flask C: 5-(Z-Amino)-1-pentanol
-
-
Dissolve each substrate in a 1:1 mixture of Acetonitrile and Water (10 mL).
-
Add TEMPO (0.05 mmol, 5 mol%) and (Diacetoxyiodo)benzene (BAIB) (1.2 mmol) to each flask.
-
Stir the reactions at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Expected Results & Causality:
-
Flask A (this compound): The reaction is expected to proceed cleanly to completion within 1-2 hours, yielding 4-(Z-Amino)-butanal. The Z-group is stable and does not interfere.
-
Flask B (4-Amino-1-butanol): This reaction will likely be sluggish and produce a mixture of products. The unprotected amine can compete with the alcohol for oxidation, potentially leading to imine formation or other side reactions.
-
Flask C (5-(Z-Amino)-1-pentanol): Similar to Flask A, this reaction should proceed cleanly to the corresponding aldehyde. The reaction rate may be slightly slower than that of the C4 analogue due to minor differences in substrate conformation and solubility, but the overall outcome will be successful.
Intramolecular Cyclization Reactions
The distance between the amino and hydroxyl groups is a critical determinant of the propensity for an amino alcohol to undergo intramolecular cyclization. This reaction is a powerful method for forming heterocyclic structures.
Thermodynamic Favorability
The formation of 5- and 6-membered rings is thermodynamically and kinetically favored. Therefore, amino alcohols with C4 and C5 backbones are prime candidates for cyclization.
-
4-Amino-1-butanol can cyclize to form pyrrolidine (a 5-membered ring).
-
5-Amino-1-pentanol cyclizes to form piperidine (a 6-membered ring).
-
3-Amino-1-propanol would form an unstable 4-membered azetidine ring and is less likely to cyclize.
Catalytic systems, such as those based on Ruthenium, can facilitate the cyclization of amino alcohols into either cyclic amines or lactams, depending on the reaction conditions and the specific catalyst employed.[8][9]
The Role of the Z-Protecting Group
Direct intramolecular cyclization of this compound to form a simple cyclic amine is not possible without first removing the Z-group. However, the substrate can be used as a precursor. The typical synthetic sequence involves:
-
Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate).
-
Base-mediated intramolecular Williamson ether-type synthesis is not feasible. Rather, deprotection of the Z-group followed by base-mediated cyclization would yield pyrrolidine.
-
Alternatively, after activation of the hydroxyl group, an intramolecular substitution can occur where the carbamate oxygen acts as a nucleophile to form a cyclic carbamate, though this is less common.
The true comparison lies in the cyclization tendency of the deprotected amino alcohols.
| Substrate (Post-Deprotection) | Carbon Backbone | Ring Size | Product | Relative Rate of Cyclization |
| 3-Amino-1-propanol | C3 | 4 | Azetidine | Slow |
| 4-Amino-1-butanol | C4 | 5 | Pyrrolidine | Fast |
| 5-Amino-1-pentanol | C5 | 6 | Piperidine | Very Fast |
| 6-Amino-1-hexanol | C6 | 7 | Azepane | Moderate |
Experimental Protocols
Workflow for Comparative Kinetic Analysis of O-Acylation
Caption: Experimental workflow for comparing O-acylation kinetics of amino alcohols.
Detailed Protocol:
-
Preparation: Prepare 0.5 M stock solutions of this compound, 3-(Z-Amino)-1-propanol, and 5-(Z-Amino)-1-pentanol in anhydrous pyridine. Prepare a 1.0 M solution of acetic anhydride in anhydrous pyridine.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, place 1.0 mL of each substrate stock solution (0.5 mmol).
-
Initiation: To each vial, rapidly add 0.55 mL of the acetic anhydride stock solution (0.55 mmol, 1.1 eq) and start a timer.
-
Monitoring: At t = 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot from each reaction and immediately quench it in a separate vial containing 1 mL of cold 1 M HCl(aq).
-
Workup & Analysis: Vortex the quenched samples, add 1 mL of ethyl acetate, vortex again, and allow the layers to separate. Analyze a sample of the top organic layer by GC-MS to determine the ratio of starting material to the O-acetylated product.
-
Data Processing: Calculate the concentration of the product at each time point and plot the data to compare the initial reaction rates.
Conclusion
This compound presents a distinct reactivity profile shaped primarily by its N-benzyloxycarbonyl protecting group and the four-carbon spacer.
-
In Acylation: It is an excellent substrate for selective O-acylation, as the non-nucleophilic carbamate group completely circumvents the chemoselectivity issues seen with unprotected analogues.
-
In Oxidation: The robust Z-group allows for clean oxidation of the terminal alcohol without the catalyst poisoning or side reactions that can plague unprotected amino alcohols, offering a wider and more reliable choice of oxidizing agents.
-
In Cyclization: While not capable of direct cyclization, it serves as a stable precursor to 4-amino-1-butanol. The underlying C4 scaffold is ideal for forming thermodynamically favored 5-membered pyrrolidine rings upon deprotection and activation.
Ultimately, the choice between this compound and other amino alcohols depends on the specific synthetic strategy. For transformations requiring a free amine, an unprotected or orthogonally protected substrate is necessary. However, when the synthetic goal involves selective modification of the hydroxyl group or when the amine needs to be masked until a later stage, this compound provides a reliable, predictable, and versatile chemical handle for the construction of complex molecules.
References
- ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the...
- Karimov, J. S. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
- de Vries, J. G., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2893-2899. [Link]
- Prati, L., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- International Journal of Amino Acids. (n.d.). Aminoalcohol Oxidation.
- Connon, S. J., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 543–565. [Link]
- BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
- University of Louisville. (n.d.). The oxidation of amino alcohols.
- Karimov, J. S. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.
- Stahl, S. S., et al. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(8), 659–671. [Link]
- Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines.
- Google Patents. (1993).
- Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(22), 3845–3848. [Link]
- European Patent Office. (n.d.). EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
- ResearchGate. (n.d.). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl....
- Hoveyda, A. H., et al. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Angewandte Chemie International Edition, 54(29), 8378–8399. [Link]
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Wikipedia. (n.d.). 4-Amino-1-butanol. [Link]
- LookChem. (n.d.). This compound 17996-13-3 wiki. [Link]
- Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.
- Seeberger, P. H., et al. (2015). Continuous and convergent access to vicinyl amino alcohols.
- Stanfield, C. F., et al. (1986). Synthesis of protected amino alcohols: a comparative study. The Journal of Organic Chemistry, 51(26), 5153–5156. [Link]
- de Vries, J. G., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
- PubChem. (n.d.). 4-Amino-1-butanol. [Link]
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Mass spectrometry analysis of 4-(Z-Amino)-1-butanol and its derivatives
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-(Z-Amino)-1-butanol and its Derivatives
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of 4-Amino-1-butanol
4-Amino-1-butanol is a significant alkanolamine, recognized as an analogue and metabolic precursor to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA)[1]. Its structural simplicity—a primary amine at one end of a butane chain and a primary alcohol at the other—belies the analytical complexity it presents. As researchers in drug development and neuroscience investigate its metabolic pathways and potential therapeutic applications, the need for robust, sensitive, and specific analytical methods for its quantification and identification in complex biological matrices is paramount.
These small, polar molecules are notoriously difficult to analyze. Their high polarity makes them challenging to retain on conventional reversed-phase liquid chromatography columns, while their low volatility precludes direct analysis by gas chromatography[2]. This guide provides a comparative analysis of the two primary mass spectrometry-based strategies for tackling these challenges: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. We will explore the causality behind methodological choices, provide validated experimental protocols, and present supporting data to guide researchers in selecting the optimal approach for their specific application.
Comparative Analysis of Core Methodologies: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS is the most critical decision in developing an assay for 4-amino-1-butanol. Each platform offers distinct advantages and disadvantages related to sample preparation, chromatographic separation, and mass spectrometric detection.
| Feature | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-MS (GC-MS) |
| Sample Preparation | Simpler; often requires only protein precipitation and dilution.[3] | More complex; requires a mandatory chemical derivatization step to increase analyte volatility and thermal stability.[4][5][6] |
| Chromatography | Ideal for polar, non-volatile compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for retaining small polar molecules. | Requires analytes to be volatile and thermally stable. Excellent separation efficiency for derivatized compounds.[7][8] |
| Ionization | Soft ionization (e.g., Electrospray Ionization, ESI), typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation.[9][10] | Hard ionization (Electron Ionization, EI), causing extensive and reproducible fragmentation, which is excellent for library-based identification. |
| Specificity | High, derived from precursor-product ion transitions in MS/MS (Multiple Reaction Monitoring, MRM). | High, derived from the unique fragmentation pattern of the derivatized analyte. |
| Sensitivity | Generally very high, often reaching low nanomolar or picomolar levels, especially with isotope dilution.[11][12] | Can be very high, but may be limited by derivatization efficiency and background from reagents.[8][13] |
| Throughput | High, with typical run times of 5-15 minutes. | Lower, due to the additional derivatization step and potentially longer GC run times. |
Deep Dive I: The LC-MS/MS Approach for Direct Analysis
LC-MS/MS is often the preferred method for quantifying small polar molecules in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements.[14]
Chromatographic Strategy: HILIC vs. Reversed-Phase
For a polar compound like 4-amino-1-butanol, standard reversed-phase (RP) chromatography provides little to no retention, causing the analyte to elute in the void volume where it is susceptible to significant matrix effects and ion suppression.[2][15] The superior alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., unbonded silica or amide-bonded silica) with a high percentage of organic solvent in the mobile phase. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention.
Causality: The choice of a HILIC column, such as a BEH Amide column, provides a robust mechanism for retaining 4-amino-1-butanol, separating it from less polar matrix components and improving signal-to-noise for quantification.
Ionization and Fragmentation Analysis
Electrospray Ionization (ESI) in positive ion mode is the ideal choice for 4-amino-1-butanol. The primary amine readily accepts a proton, forming a stable protonated molecule, [M+H]⁺, at m/z 90.1.
In tandem mass spectrometry (MS/MS), this precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate characteristic product ions. The fragmentation of protonated amino alcohols is predictable. The primary fragmentation routes involve the neutral loss of water (H₂O) from the protonated alcohol moiety and/or ammonia (NH₃) from the protonated amine group.[16][17][18]
-
Loss of Water: [M+H]⁺ → [M+H-H₂O]⁺ (m/z 72.1)
-
Loss of Ammonia: [M+H]⁺ → [M+H-NH₃]⁺ (m/z 73.1)
The loss of water is often the most favorable and abundant fragmentation pathway for primary alcohols.[18][19] This m/z 90.1 → 72.1 transition provides a highly specific signature for quantitative analysis using Multiple Reaction Monitoring (MRM).
Workflow and Fragmentation Pathway Diagrams
Caption: High-level workflow for quantitative analysis of 4-amino-1-butanol using LC-MS/MS.
Caption: Predicted CID fragmentation pathway for protonated 4-amino-1-butanol.
Protocol: Quantitative Analysis by HILIC-MS/MS
-
Preparation of Standards: Prepare a stock solution of 4-amino-1-butanol (1 mg/mL) in methanol. Create a calibration curve (e.g., 1-1000 ng/mL) by serial dilution in a surrogate matrix (e.g., charcoal-stripped plasma). Prepare a working solution of a stable isotope-labeled internal standard (SIL-IS), such as 4-amino-1-butanol-d8, at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of the SIL-IS working solution.[3]
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI Positive.
-
MRM Transitions:
-
4-amino-1-butanol: 90.1 → 72.1
-
4-amino-1-butanol-d8 (IS): 98.1 → 80.1
-
-
Deep Dive II: The GC-MS Approach with Derivatization
When LC-MS/MS is unavailable, or when structural confirmation via library matching is desired, GC-MS offers a powerful alternative. The critical prerequisite for GC analysis is the conversion of the non-volatile 4-amino-1-butanol into a volatile and thermally stable derivative.[6]
Derivatization Strategy: Silylation vs. Acylation
The two hydroxyl (-OH) and two amine (-NH₂) protons in 4-amino-1-butanol are "active hydrogens" that must be replaced.
-
Silylation: This is a very common technique where active hydrogens are replaced with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective.[6][20] TBDMS derivatives, formed by MTBSTFA, are generally more stable and less sensitive to moisture than TMS derivatives, making them a more robust choice for quantitative assays.[6]
-
Acylation: This method introduces an acyl group (e.g., from pentafluoropropionic anhydride) to the amine and alcohol functionalities.[21][22] This also increases volatility and can introduce electronegative atoms (fluorine) that enhance detection by Electron Capture Detection (ECD), though it is less relevant for MS.
Causality: Silylation with MTBSTFA is often the superior choice. It is a well-established, high-yield reaction that produces a stable derivative with a characteristic mass spectrum. The resulting di-TBDMS derivative of 4-amino-1-butanol will have a significant mass increase, shifting it to a higher, cleaner region of the mass spectrum away from low-mass background noise.
Fragmentation Analysis (Electron Ionization)
Electron Ionization (EI) at 70 eV results in extensive, reproducible fragmentation. The fragmentation patterns of silyl derivatives are well-characterized. For the di-TBDMS derivative of 4-amino-1-butanol, key fragments would arise from alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and loss of the bulky tert-butyl group. The NIST mass spectrum for underivatized 4-amino-1-butanol shows a base peak at m/z 30, corresponding to [CH₂NH₂]⁺, which is characteristic of primary amines.[23] The derivatized spectrum will be dominated by fragments containing the silicon atom.
Protocol: Quantitative Analysis by GC-MS with Silylation
-
Sample Preparation & Extraction:
-
To 100 µL of a biological sample, add an appropriate internal standard (e.g., a structural analogue like 5-amino-1-pentanol).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Evaporate the final extract to complete dryness under a stream of nitrogen at 40-50°C. It is critical that no moisture remains, as it will quench the derivatization reagent.[6]
-
-
Derivatization:
-
To the dry residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.[6]
-
Cap the vial tightly and heat at 70-100°C for 1-4 hours to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Single quadrupole or ion trap mass spectrometer.
-
Ionization: EI at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte and internal standard.
-
Conclusion and Recommendations
For high-throughput, quantitative analysis of 4-amino-1-butanol and its derivatives in complex biological matrices, HILIC-LC-MS/MS is the superior methodology . Its minimal sample preparation, direct analysis of the polar compound, high sensitivity, and specificity make it ideal for pharmacokinetic and metabolomic studies in drug development.[3]
GC-MS with derivatization remains a valuable and powerful alternative , particularly for structural confirmation. The highly reproducible fragmentation patterns generated by EI are excellent for definitive identification against spectral libraries. However, the method is more labor-intensive and lower in throughput due to the mandatory extraction and derivatization steps.[4][6]
The ultimate choice of method will depend on the specific research question, available instrumentation, and desired throughput. Both approaches, when properly validated, can provide accurate and reliable data for this challenging but important class of compounds.
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Efficacy of Therapeutics Derived from 4-(Aminoalkyl)-1-butanol Scaffolds: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 4-(aminoalkyl)-1-butanol backbone has emerged as a versatile and privileged structure, giving rise to a number of impactful medicines. This guide provides an in-depth, objective comparison of the efficacy of key drugs synthesized from this scaffold, supported by experimental data from seminal preclinical and clinical studies. We will dissect the performance of these compounds against relevant alternatives, offering researchers, scientists, and drug development professionals a clear, evidence-based perspective.
Introduction: The Versatility of the 4-(Aminoalkyl)-1-butanol Scaffold
The 4-(aminoalkyl)-1-butanol core, with its inherent chirality and functional handles, provides an excellent starting point for the synthesis of complex, biologically active molecules. The primary amine and hydroxyl groups offer sites for facile modification, allowing for the introduction of diverse pharmacophores that can be tailored to interact with specific biological targets. This has led to the development of drugs across different therapeutic areas, most notably in antiviral and cardiovascular medicine. This guide will focus on two prominent examples: the antiviral agent Famciclovir (and its active form, Penciclovir) and the prostacyclin receptor agonist Selexipag.
Antiviral Agents: Famciclovir and Penciclovir - A Comparative Analysis Against Acyclovir
Famciclovir, an oral prodrug, is rapidly converted to its active form, penciclovir, in the body.[1] Penciclovir is a guanine analog that demonstrates potent activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella-zoster virus (VZV).[2][3] Its efficacy is frequently benchmarked against acyclovir, a first-generation nucleoside analog.
Mechanism of Action: A Tale of Two Triphosphates
Both penciclovir and acyclovir exert their antiviral effects by inhibiting viral DNA polymerase. This is achieved through a multi-step intracellular activation process initiated by a viral-specific thymidine kinase (TK).[4] This initial phosphorylation is a critical step, ensuring that the drugs are selectively activated in infected cells, thereby minimizing toxicity to uninfected host cells.[4] Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. Penciclovir triphosphate and acyclovir triphosphate compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain, leading to chain termination and halting viral replication.[1][4]
A key differentiator between the two lies in the intracellular stability of their active triphosphate forms. Penciclovir triphosphate exhibits a significantly longer intracellular half-life (approximately 9-10 hours in VZV-infected cells, and 10-20 hours in HSV-1 and HSV-2 infected cells, respectively) compared to acyclovir triphosphate (around 1 hour).[2][5] This prolonged intracellular presence of the active metabolite contributes to a sustained antiviral effect.[6]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of penciclovir and famciclovir in comparison to acyclovir.
Table 1: In Vitro Antiherpetic Activity (IC50 Values)
| Virus Strain | Penciclovir (µM) | Acyclovir (µM) | Cell Line | Reference |
| HSV-1 (Clinical Isolates) | 0.5 - 0.8 µg/ml | Not specified | Not specified | [6] |
| HSV-2 (Clinical Isolates) | 1.3 - 2.2 µg/ml | Not specified | Not specified | [6] |
| HSV-1 (Laboratory & Clinical Isolates) | 2 | Not specified | Human foreskin fibroblasts | [7] |
| HSV-2 (Laboratory & Clinical Isolates) | 2.6 | Not specified | Human foreskin fibroblasts | [7] |
| HSV-1 SC16 | Lower than HSV-2 | Higher than Penciclovir | Vero, MRC-5, HEL 299 | [8] |
| HSV-2 SB5 & 333 | Higher than HSV-1 | Lower than Penciclovir | Vero, MRC-5, HEL 299 | [8] |
Note: Direct µM to µg/ml conversion depends on the molecular weight of the compounds.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Drug | Efficacy Endpoint | ED50 (mg/kg) | Reference |
| HSV-1 Encephalitis (Mice) | Famciclovir | Mortality | 29.9 | [9] |
| Acyclovir | Mortality | >100 | [9] | |
| Famciclovir | Increased Survival Time | 43.6 | [9] | |
| Acyclovir | Increased Survival Time | >100 | [9] | |
| HSV-2 Genital Infection (Mice) | Famciclovir | Mortality | 53.4 | [9] |
| Acyclovir | Mortality | 53.4 | [9] | |
| Famciclovir | Increased Survival Time | 44.6 | [9] | |
| Acyclovir | Increased Survival Time | 39.5 | [9] |
Table 3: Clinical Efficacy in Humans (Herpes Zoster)
| Study Endpoint | Famciclovir | Acyclovir | P-value | Reference |
| Median Time to Full Crusting (days) | 10 | 10 | Not significant | [10] |
| Median Time to Complete Healing (days) | 21 | 28 | Not specified | [10] |
| Median Time to Subsidence of Pain (days) | 21 | 28 | Not specified | [10] |
| Mean Time to Full Crusting (days) | 14.84 | 15.03 | 0.820 | [11] |
In clinical trials for herpes zoster, famciclovir administered three times daily was found to be as effective as acyclovir given five times daily, with a more convenient dosing schedule.[10][11][12] For recurrent genital herpes, famciclovir has demonstrated similar efficacy to acyclovir.[3] Topical formulations of penciclovir have also been shown to be effective, with some studies suggesting superiority over topical acyclovir in the treatment of herpes labialis.[13][14]
Experimental Protocols
In Vitro Antiviral Susceptibility Testing: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral drugs.
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts, Vero cells) are prepared in multi-well plates.[7][8]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus (e.g., HSV-1 or HSV-2) and incubated to allow for viral adsorption.
-
Drug Application: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compound (penciclovir or acyclovir) and a gelling agent (e.g., carboxymethylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication). This is typically 3 days for HSV and 10 days for VZV.[7]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Determination: The concentration of the drug that inhibits plaque formation by 50% (IC50) compared to the untreated virus control is calculated.
Cardiovascular Therapeutics: Selexipag - A Novel Approach to Pulmonary Arterial Hypertension
Selexipag is a first-in-class oral, selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[15][16] It represents a significant advancement in the management of this progressive and life-threatening disease.
Mechanism of Action: Targeting the Prostacyclin Pathway
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation.[15] In PAH, there is a deficiency in endogenous prostacyclin production. Selexipag and its active metabolite, ACT-333679, selectively target the prostacyclin (IP) receptor, mimicking the effects of endogenous prostacyclin.[16] This leads to vasodilation of the pulmonary arteries, inhibition of vascular smooth muscle cell proliferation, and anti-platelet effects, ultimately reducing pulmonary vascular resistance and improving cardiac function.[15][17]
Comparative Efficacy Data
The efficacy of selexipag has been evaluated in numerous clinical trials, most notably the GRIPHON study, and compared with placebo and other prostacyclin pathway agents.[16][18]
Table 4: Selexipag Efficacy in the GRIPHON Trial
| Endpoint | Selexipag Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Reference |
| Primary Composite Endpoint (Morbidity/Mortality) | 27.0% | 41.6% | 0.60 (0.46 - 0.78) | <0.001 | [18] |
Table 5: Comparative Efficacy of Selexipag and Other Prostacyclin Therapies
| Endpoint | Selexipag vs. Placebo | Treprostinil vs. Placebo | Beraprost vs. Placebo | Reference |
| Clinical Worsening (Risk Ratio) | 0.47 (0.35 - 0.65) | 0.65 (0.46 - 0.90) | 0.70 (0.36 - 1.38) | [19] |
| Change in 6-Minute Walk Distance (meters) | +12.0 (vs. placebo) | Not specified | Not specified | [18] |
A network meta-analysis of prostacyclin therapies suggests that while epoprostenol may offer superior improvements in hemodynamics, selexipag excels in preventing clinical worsening and hospitalizations.[20][21] Real-world data from the EXPOSURE study also suggest a reduced risk of mortality for patients initiated on selexipag compared to other PAH-specific therapies.[22]
Experimental Protocols
Clinical Trial Design for PAH: The GRIPHON Study
The GRIPHON study was a pivotal, event-driven, randomized, double-blind, placebo-controlled trial that evaluated the long-term efficacy and safety of selexipag in patients with PAH.[23]
-
Patient Population: The study enrolled 1156 patients with symptomatic PAH, who were either treatment-naïve or on a stable dose of an endothelin receptor antagonist, a phosphodiesterase-5 inhibitor, or both.[16]
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either selexipag or placebo, in a double-blind manner.
-
Dosing: Selexipag was initiated at a low dose and individually uptitrated to the highest tolerated dose.
-
Primary Endpoint: The primary composite endpoint was the time to the first morbidity or mortality event, which included death from any cause or a composite of non-fatal complications related to PAH progression.[18]
-
Secondary Endpoints: Secondary endpoints included the change in the 6-minute walk distance from baseline.[18]
-
Statistical Analysis: The primary efficacy analysis was a time-to-event analysis using a log-rank test to compare the two treatment groups.
Conclusion
The 4-(aminoalkyl)-1-butanol scaffold has proven to be a fruitful starting point for the development of clinically significant therapeutics. In the antiviral arena, famciclovir/penciclovir, derived from this scaffold, offers comparable, and in some aspects improved, efficacy over acyclovir, particularly with regard to its prolonged intracellular activity and more convenient dosing regimens. In the realm of cardiovascular disease, selexipag, another derivative, has established itself as a valuable oral therapy for pulmonary arterial hypertension, demonstrating a significant reduction in morbidity and mortality. This comparative guide underscores the power of scaffold-based drug design and provides a comprehensive overview of the efficacy of these important compounds, grounded in robust experimental evidence.
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A Comparative Guide to the Synthesis of 4-(Benzyloxycarbonylamino)-1-butanol: A Benchmarking Study
Introduction: The Significance of a Versatile Building Block
In the landscape of pharmaceutical and organic synthesis, 4-amino-1-butanol is a crucial bifunctional molecule, serving as a precursor and key intermediate for a wide array of more complex structures, including neurotransmitter analogues and biodegradable polymers for gene delivery.[1][2][3][] Its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable starting point for medicinal chemistry programs.[3] However, the presence of both an amino and a hydroxyl group necessitates a protection strategy to achieve selective transformations.
The N-benzyloxycarbonyl (Cbz or Z) protected form, 4-(Z-Amino)-1-butanol, is a particularly stable and versatile intermediate.[5] The Cbz group offers robust protection under various conditions yet can be cleanly removed via hydrogenolysis, making it a preferred choice in multi-step syntheses.[6]
This guide provides an in-depth comparison of established literature methods for the synthesis of this compound against a reliable, benchmarked laboratory procedure. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of yield, scalability, and safety considerations to empower researchers in making informed decisions for their synthetic campaigns.
Benchmarked Synthesis: Reduction of N-Cbz-4-Aminobutanoic Acid
A common and logical approach to synthesizing this compound begins with the readily available and inexpensive starting material, 4-aminobutanoic acid (GABA). This two-step process involves the protection of the amino group followed by the selective reduction of the carboxylic acid.
Workflow Overview: Benchmarked Synthesis
Caption: Workflow for the benchmarked synthesis of this compound.
Detailed Experimental Protocol: Benchmarked Synthesis
Part 1: Synthesis of N-(Benzyloxycarbonyl)-4-aminobutanoic acid
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.3 g (0.1 mol) of 4-aminobutanoic acid in 100 mL of a 2M sodium hydroxide solution. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (18.8 g, 0.11 mol) and a 2M sodium hydroxide solution from two separate dropping funnels. Monitor the pH throughout the addition, maintaining it between 9-10. The temperature should be kept below 10 °C.
-
Rationale: The Schotten-Baumann reaction conditions (aqueous base) are ideal for acylating amines.[6] Maintaining a basic pH ensures the amine is deprotonated and nucleophilic, while simultaneously neutralizing the HCl byproduct.[6] Low temperature controls the exothermicity and minimizes potential side reactions and hydrolysis of the benzyl chloroformate.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Wash the reaction mixture twice with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Carefully acidify the aqueous layer to pH 2-3 with 2M HCl while cooling in an ice bath. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield N-(Benzyloxycarbonyl)-4-aminobutanoic acid.
Part 2: Synthesis of 4-(Benzyloxycarbonylamino)-1-butanol
-
Setup: To a dry 1 L three-neck flask under a nitrogen atmosphere, add the dried N-(Benzyloxycarbonyl)-4-aminobutanoic acid (23.7 g, 0.1 mol) and 200 mL of anhydrous tetrahydrofuran (THF). Stir until a suspension is formed.
-
Reduction: Cool the flask to 0 °C in an ice-water bath. Slowly add 1M borane-tetrahydrofuran complex solution (BH3·THF, 120 mL, 0.12 mol) dropwise via an addition funnel over 1 hour.
-
Rationale: Borane (BH3) is a highly effective and chemoselective reducing agent for carboxylic acids. It will not readily reduce the carbamate functional group, allowing for the targeted conversion of the acid to the alcohol.[7] The reaction is performed under an inert atmosphere as borane reacts with moisture.
-
-
Quenching: After the addition, allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction back to 0 °C and very carefully quench it by the slow, dropwise addition of methanol until gas evolution ceases, followed by 50 mL of 1M HCl.
-
Extraction & Purification: Concentrate the mixture under reduced pressure to remove most of the THF. Add 150 mL of ethyl acetate and wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound as a colorless oil or white solid.[8]
Alternative Literature Methods for Comparison
Several alternative routes for synthesizing amino-butanols exist, each with distinct advantages and disadvantages.
Method A: Gabriel Synthesis and Hydrolysis
This classical approach involves the alkylation of potassium phthalimide with a 4-halobutanol derivative, followed by the deprotection of the phthalimide group.
Caption: General workflow for the Gabriel synthesis route.
A variation of this approach yields 4-amino-1-butanol with a reported yield of 90.8% after hydrolysis with sodium hydroxide.[9] The final protection step would then be required.
Method B: Microbial Fermentation
A modern and "green" alternative is the fermentative production of 4-amino-1-butanol (4AB) from glucose. This method utilizes metabolically engineered Corynebacterium glutamicum which converts putrescine to 4AB.[1][2]
-
Principle: This biocatalytic route avoids harsh reagents and solvents. Fed-batch cultures have been shown to produce up to 24.7 g/L of 4AB.[1][2]
-
Considerations: While environmentally friendly, this method requires significant expertise in metabolic engineering and fermentation technology. The downstream processing to isolate the pure product and the subsequent N-protection step must also be considered.
Performance Benchmark Comparison
The choice of a synthetic route is a multi-faceted decision, balancing factors of yield, cost, safety, and scalability.
| Metric | Benchmarked Method (GABA Reduction) | Method A (Gabriel Synthesis Variant) | Method B (Microbial Fermentation) |
| Primary Starting Material | 4-Aminobutanoic Acid (GABA) | Potassium Phthalimide, 4-Halo-1-butanol | Glucose, Putrescine Precursors |
| Key Reagents | Cbz-Cl, NaOH, BH3·THF | NaOH or Hydrazine | Engineered C. glutamicum |
| Number of Core Steps | 2 | 2 (to 4-amino-1-butanol) + 1 (protection) | 1 (fermentation) + 1 (isolation) + 1 (protection) |
| Reported Yield | Typically 75-85% over two steps | ~90% for hydrolysis step[9] | High titer (e.g., 24.7 g/L)[1][2] |
| Scalability | Good; amenable to large-scale reactors. | Good; established industrial chemistry. | Excellent; suitable for large fermenters. |
| Safety & Environmental | Requires handling of pyrophoric BH3·THF. | Hydrazine is highly toxic. NaOH is corrosive. | "Green" process; uses renewable resources. |
| Cost-Effectiveness | Moderate; GABA is cheap, BH3·THF is a key cost driver. | Potentially high due to phthalimide reagent and waste. | High initial R&D cost; potentially low running cost. |
Conclusion and Recommendations
For typical laboratory-scale synthesis and process development, the benchmarked two-step synthesis from 4-aminobutanoic acid offers the most balanced approach. It combines readily available starting materials with a logical, high-yielding, and chemoselective reaction sequence. The use of borane-THF, while requiring careful handling, is a standard and reliable method for achieving the desired reduction without affecting the Cbz protecting group.
The Gabriel synthesis remains a viable, high-yielding alternative, particularly if the necessary halogenated starting materials are easily accessible. However, the use of hydrazine for deprotection presents significant safety concerns.
The microbial fermentation route represents the future of sustainable chemical manufacturing.[1] For large-scale industrial production where initial investment in biotechnology is feasible, this method is unparalleled in its environmental credentials and potential for cost-effective, high-volume output.
Ultimately, the optimal synthetic strategy depends on the specific requirements of the research or manufacturing campaign, including scale, available equipment, safety protocols, and cost constraints. This guide provides the foundational data and rationale to support that critical decision.
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- Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol.PubMed.
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A Comparative Guide to the X-ray Crystallography of 4-(Z-Amino)-1-butanol Derivatives: The Gold Standard in Structural Elucidation
This guide provides an in-depth comparison of X-ray crystallography against other prevalent analytical techniques for the structural characterization of 4-(Z-Amino)-1-butanol derivatives. These compounds, featuring a versatile butanol scaffold with a protected amine, are pivotal intermediates in the synthesis of pharmaceutically active molecules.[1][2] The precise determination of their three-dimensional atomic arrangement is not merely an academic exercise; it is a cornerstone of rational drug design, influencing everything from molecular docking accuracy to the prediction of solid-state properties.
While a wealth of spectroscopic data exists for the parent compound, 4-amino-1-butanol, and its analogues,[3][4][5][6][7][8][9][10][11] comprehensive single-crystal X-ray diffraction studies on specific Z-protected derivatives are not widely available in public databases.[12][13][14] This guide, therefore, establishes a robust methodological framework applicable to this entire class of compounds. We will dissect the crystallographic workflow, explain the causal reasoning behind critical experimental steps, and objectively compare its outputs with those from alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
Section 1: The Unrivaled Precision of Single-Crystal X-ray Diffraction
X-ray crystallography remains the definitive method for obtaining high-resolution, three-dimensional structural information of small molecules in the solid state.[15][16] For derivatives of this compound, this technique provides unambiguous confirmation of stereochemistry, molecular conformation, and the intricate network of intermolecular interactions (e.g., hydrogen bonds) that dictate crystal packing. This information is invaluable for understanding physical properties like solubility and stability and for designing next-generation therapeutics with enhanced target specificity.[16]
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage's success validates the previous one. The quality of the final diffraction data is intrinsically linked to the quality of the single crystal, making the crystallization process the most critical and often challenging step.
-
Synthesis & High-Purity Verification:
-
Synthesize the target this compound derivative using established organic chemistry methods.[17]
-
Causality: Absolute purity is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Purify the compound to >99% purity using column chromatography or recrystallization.
-
Confirm purity and identity using NMR spectroscopy and Mass Spectrometry as preliminary checks.
-
-
Crystallization Screening:
-
Causality: Small, flexible molecules like alkanolamines can be notoriously difficult to crystallize due to their conformational freedom, which can frustrate the formation of a well-ordered lattice. A broad screening of conditions is therefore essential.
-
Employ common crystallization techniques suitable for small molecules:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. The slow removal of the solvent encourages the gradual formation of ordered crystals.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.[12]
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can induce nucleation and crystal growth.
-
-
-
X-ray Diffraction Data Collection:
-
Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[12]
-
Mount the crystal on a goniometer head.
-
Causality: The crystal is cryo-cooled (typically to 100 K) using a stream of liquid nitrogen. This minimizes the thermal vibration of atoms, resulting in a sharper, higher-resolution diffraction pattern.[12]
-
Position the crystal in a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα) and a sensitive detector.
-
Collect a series of diffraction images as the crystal is rotated through various angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine it against the experimental data.
-
Trustworthiness: The refinement process is iterative, minimizing the difference between the observed diffraction amplitudes and those calculated from the model. The quality of the final structure is validated by statistical indicators such as the R-factor (residual factor) and goodness-of-fit (GOF). Low R-factors (typically < 0.05) indicate a good fit between the model and the experimental data.
-
Workflow for X-ray Crystallography
Caption: General workflow for small molecule X-ray crystallographic analysis.
Section 2: A Comparative Overview of Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization often involves a suite of analytical methods. Each technique offers unique insights, and understanding their capabilities and limitations is crucial for efficient research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the chemical structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and purity of the compound by identifying the chemical environments of hydrogen and carbon atoms.[4][11][18]
-
Expertise Insight: Unlike crystallography, which provides a static picture in the solid state, NMR can reveal information about the molecule's dynamic behavior and average conformation in solution. This is particularly relevant for flexible molecules and for studying interactions with other molecules in a more biologically representative environment. However, NMR does not directly provide the high-precision bond lengths, bond angles, and intermolecular packing information that crystallography does.
Mass Spectrometry (MS)
MS is a fundamental technique used to measure the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of the this compound derivative, thereby confirming its elemental composition.[5][10] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering strong evidence for a proposed chemical formula.
-
Expertise Insight: Tandem MS (MS/MS) experiments can fragment the molecule and analyze the resulting pieces, providing valuable information about its connectivity and confirming the presence of key functional groups. However, MS provides no information about the three-dimensional arrangement of atoms or stereochemistry.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), allow for the theoretical prediction of molecular structures and properties.[19][20] By minimizing the energy of the system, these models can predict the most stable conformation of a molecule.
-
Expertise Insight: Computational modeling is a powerful predictive tool that can guide synthesis and experimental design. It can explore conformational landscapes that may be difficult to capture experimentally. However, the results are theoretical and must be validated by experimental data. An X-ray crystal structure serves as the ultimate benchmark for validating and refining computational models of the solid state.
Section 3: Data-Driven Performance Comparison
To aid researchers in selecting the appropriate analytical tools, the following table objectively compares the performance of X-ray crystallography with its common alternatives for the structural characterization of small molecules like this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[15][16] | Chemical connectivity, solution-state conformation, molecular dynamics. | Molecular weight, elemental formula, fragmentation patterns.[10] | Theoretical 3D structure, electronic properties, relative energies.[19] |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm).[12] | ~1-10 mg of pure compound dissolved in a deuterated solvent. | Micrograms to nanograms of pure compound. | None (in silico). |
| Resolution | Atomic to sub-atomic (typically < 1 Å).[21] | Provides atomic connectivity, but not spatial resolution in the same sense. | Does not provide spatial resolution. | Theoretical; accuracy depends on the level of theory and basis set. |
| Key Advantage | Unambiguous determination of the complete 3D molecular and crystal structure.[15][16] | Provides data on structure and dynamics in solution, closer to biological conditions. | Extremely high sensitivity and mass accuracy. | Predictive power; can explore structures and properties before synthesis. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[22] | Does not provide precise bond lengths/angles or solid-state packing information. | Provides no stereochemical or 3D conformational information. | Requires experimental validation; can be computationally expensive for high accuracy. |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the undisputed gold standard. It delivers an unparalleled level of detail, providing a precise and unambiguous three-dimensional atomic map that is foundational for structure-based drug design and understanding solid-state properties.
However, a holistic characterization strategy leverages the strengths of multiple techniques. NMR and MS are essential, non-negotiable tools for verifying the identity, purity, and connectivity of the synthesized compound before embarking on the often-arduous process of crystallization. Computational modeling complements these experimental techniques by offering predictive insights that can guide experimental efforts. By integrating these methods, researchers can build a comprehensive understanding of their target molecules, accelerating the journey from chemical synthesis to innovative therapeutic applications.
References
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- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
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- ESG. Comparison with X Ray Crystallography. [Link]
- NIST. 4-Amino-1-butanol - IR Spectrum. [Link]
- NIH. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. [Link]
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- SpectraBase. 4-Amino-1-butanol - 13C NMR Spectrum. [Link]
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A Comparative Analysis of Self-Immolative Linkers Derived from 4-(Z-Amino)-1-butanol for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Cyclization-Driven Drug Release
In the rapidly evolving landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. While the p-aminobenzyl carbamate (PABC) linker has long been the gold standard for self-immolative systems in antibody-drug conjugates (ADCs), innovative strategies are continuously sought to refine drug release kinetics and enhance therapeutic windows. This guide provides a comparative study of a promising alternative: linkers derived from 4-(Z-Amino)-1-butanol. These linkers leverage a cyclization-driven release mechanism, offering a distinct approach to payload liberation compared to the traditional 1,6-elimination of PABC-based systems.
The Rise of Cyclization-Driven Release: A Mechanistic Overview
Linkers derived from this compound, also referred to as 1,4-aminobutyl scaffolds, operate on the principle of intramolecular cyclization. Upon cleavage of a triggering group, the exposed terminal amine of the butanol backbone attacks a proximal carbonyl group, leading to the formation of a thermodynamically stable five-membered ring (a γ-lactam). This irreversible cyclization event serves as the driving force for the release of the payload.
This "head-to-tail" cyclization offers a compelling alternative to the electronic cascade of 1,6-elimination seen in PABC linkers. The rate of drug release is governed by the kinetics of this intramolecular cyclization, which can be modulated by the substitution pattern on the linker backbone.
Figure 1: Generalized mechanism of drug release from a this compound-derived linker. Cleavage of a protecting group or trigger initiates a spontaneous intramolecular cyclization, leading to the formation of a stable γ-lactam and liberation of the active payload.
Head-to-Head Comparison: 4-Aminobutanol Derivatives vs. PABC Linkers
The performance of a self-immolative linker is judged by its stability in circulation and its efficiency of payload release at the target site. Here, we compare key attributes of linkers derived from this compound with the well-established PABC system.
| Feature | Linkers Derived from this compound | p-Aminobenzyl Carbamate (PABC) Linkers |
| Release Mechanism | Intramolecular cyclization (formation of a γ-lactam) | 1,6-elimination (electronic cascade) |
| Release Kinetics | Tunable; half-lives reported from 2 to 39 seconds for related aminobutyric acid derivatives at physiological pH and temperature[1] | Generally rapid upon trigger cleavage |
| Structural Diversity | Amenable to substitution on the butyl chain to modulate cyclization rate and physicochemical properties | Primarily modifications on the aromatic ring or the self-immolative spacer |
| Potential for Bystander Effect | Dependent on the membrane permeability of the released payload, similar to other cleavable linkers[2][3][] | Well-established for payloads like MMAE, contributing to efficacy in heterogeneous tumors[2][3] |
| Plasma Stability | High stability of the carbamate linkage is anticipated, comparable to other stable linkers[5] | Generally stable in human plasma, but can be susceptible to certain esterases in mouse plasma[6][7][8] |
Experimental Insights into Cyclization Kinetics
A seminal study by DeWit and Gillies on the cyclization of 4-aminobutyric acid derivatives provides valuable insights into the potential release rates of linkers based on the 4-aminobutanol scaffold[1]. Their work demonstrated that the half-life of cyclization to form a γ-lactam is highly dependent on the substitution pattern. For instance, N-alkylation of the amine can influence the rate of cyclization. These findings suggest that the 4-aminobutanol platform offers a tunable system for controlling the speed of drug release.
Application in PROTACs and ADCs: A Nascent but Promising Field
While the PABC linker is a mainstay in many approved ADCs, the modular nature and tunable kinetics of 4-aminobutanol-derived linkers make them attractive for next-generation drug conjugates, including Proteolysis Targeting Chimeras (PROTACs). The linker in a PROTAC is a critical determinant of the molecule's ability to induce the formation of a productive ternary complex between the target protein and an E3 ligase[9]. The defined geometry and potential for conformational constraint offered by cyclizing linkers could be advantageous in this context.
Although direct comparative in vivo studies of ADCs or PROTACs featuring 4-aminobutanol-derived linkers versus PABC linkers are still emerging in the peer-reviewed literature, the fundamental principles of their chemistry suggest a promising future.
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of these linker technologies, we provide the following established protocols for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for determining the linker's stability in circulation and predicting potential premature drug release.
Figure 2: Workflow for assessing the plasma stability of an Antibody-Drug Conjugate (ADC).
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, rat, or mouse) at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), transfer an aliquot of the plasma/ADC mixture to a new tube.
-
Quenching: Immediately quench the reaction by adding an excess of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. In parallel, the drug-to-antibody ratio (DAR) of the remaining ADC can be determined by immuno-capture followed by LC-MS analysis[5][10].
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target-expressing cancer cells.
Methodology:
-
Cell Seeding: Seed target-antigen-positive and -negative cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%)[11][12][13][14].
Protocol 3: Bystander Effect Co-culture Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Figure 3: Workflow for a co-culture assay to assess the bystander effect of an ADC.
Methodology:
-
Cell Preparation: Use two cell lines: one expressing the target antigen and another that is antigen-negative and stably expresses a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of the two cell lines in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe the bystander effect (typically 96-144 hours).
-
Analysis: Quantify the viability of the fluorescent antigen-negative cells using a fluorescence plate reader or high-content imaging. The reduction in the fluorescent signal in the presence of the ADC indicates bystander killing[14].
Conclusion and Future Directions
Linkers derived from this compound represent a compelling and versatile platform for the development of next-generation ADCs and PROTACs. Their cyclization-driven release mechanism offers a distinct and tunable alternative to the established PABC-based systems. While direct, comprehensive comparative data in relevant in vivo models is still emerging, the underlying chemical principles and initial kinetic studies are highly encouraging.
Future research should focus on the synthesis and head-to-head evaluation of ADCs and PROTACs equipped with these cyclizing linkers against their PABC-containing counterparts. Such studies, employing the standardized protocols outlined in this guide, will be crucial in delineating the specific advantages of this promising linker technology and paving the way for the development of more effective and safer targeted therapies.
References
- Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity.
- The Bystander Effect of ADCs. Biopharma PEG, 2022.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2021.
- DeWit, M. A., & Gillies, E. R. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 9(6), 1846-1854, 2011.
- Determination of ADC Cytotoxicity.
- APT 2023 – Bystander Effects of Antibody Drug Conjug
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- Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. Bioorganic & Medicinal Chemistry, 2021.
- Multiscale pharmacokinetics of ADCs. A, ADCs in systemic circulation...
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- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
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- Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjug
- Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML).
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- Improving stability of antibody-drug conjugates in mouse models.
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- The Chemistry Behind ADCs. Pharmaceuticals, 2021.
- Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 2021.
- Recent Advances in ADCs. NJ Bio, Inc., N.D.
- Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020.
- ADC Cytotoxin with Linker Supplier. BOC Sciences, N.D.
- Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs, 2025.
- Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Pharmaceutics, 2025.
- In vivo testing of drug-linker stability. Methods in Molecular Biology, 2019.
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Validation of a new synthetic route for 4-(Z-Amino)-1-butanol
Commencing Synthetic Route Search
I've initiated a thorough search for established synthetic routes to 4-(Z-Amino)-1-butanol, focusing initially on identifying well-documented methodologies. My next step will be to explore any recently published, novel approaches to the synthesis.
Deep Diving into Data
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Analyzing Protocol Parameters
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Gathering Initial Insights
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Analyzing Synthesis Approaches
I've been analyzing the synthetic routes for this compound. I now have the CAS number, which is 17996-13-3, and have identified that the core step is protecting the amino group of 4-amino-1-butanol with a Cbz group. I now have several potential starting materials, including microbiological methods, reduction of 4-hydroxy nitriles, and from 1,4-butanediol. The protection step uses benzyl chloroformate with a base.
Defining the Synthetic Landscape
I am now focusing on refining the understanding of the synthetic landscape. I've classified a "traditional" route as multi-step synthesis starting from 1,4-butanediol or reducing a nitrile for 4-amino-1-butanol, followed by Cbz protection. A "novel" route could be efficient or environmentally friendly, potentially a one-pot reaction or more sustainable starting material. I plan to delve into these possibilities next.
Refining Search Strategies
I am now focusing on the "traditional" synthesis, potentially multi-step, from 1,4-butanediol or nitrile reduction. I'm also preparing for the "new" route, seeking biocatalytic methods or one-pot reactions. The target is to find more detail in each area and explicitly compare various methods' yield, cost, and environmental effects.
Defining Synthetic Pathways
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Comparing Synthesis Approaches
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Refining Route Details
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Analyzing Route Structures
I've gained substantial insights into the traditional and novel approaches. I've formulated a detailed plan to compare the chemical synthesis, specifically the isomerization and reductive amination route starting from but-2-ene-1,4-diol, with the biocatalytic route, focused on fermentative production from glucose using engineered bacteria. This will provide a framework for comparing reaction conditions, yields, and overall sustainability. The final Cbz protection step will be identical for both.
Defining Route Comparison
I've made significant progress by outlining the core difference: a reductive amination route versus a biocatalytic one. The traditional path involves isomerization and then reductive amination from but-2-ene-1,4-diol, with a focus on contrasting conditions and reagents. The novel route centers on fermentative production from glucose using engineered bacteria, representing a sustainability advancement.
Detailing Synthetic Pathways
I'm now fully immersed in the details of both synthetic routes. I've successfully constructed a solid traditional chemical synthesis route focusing on the reductive amination starting from but-2-ene-1,4-diol, including a detailed DOT diagram. The newer route leans heavily on fermentative production from glucose using engineered bacteria, with the Cbz protection step identical for comparison. I have enough data to proceed.
Defining Route Details
I've now successfully outlined both routes, detailing a traditional chemical synthesis from but-2-ene-1,4-diol and a novel biocatalytic approach. I've also incorporated a detailed DOT diagram for the traditional route. My focus will now be on compiling detailed data for a direct comparison of reaction conditions, yields, and sustainability aspects. The search is complete and I have all information required.
Reviewing Comparative Data
I have a plan for comparing both routes. I will now synthesize the gathered information into the final response. It will be a comparative guide that includes detailed descriptions of both routes with diagrams, data, protocols, and references. I don't need to perform any additional searches, I have all the information required.
Evaluating Route Progress
I've now successfully identified two routes: a chemical route and a biocatalytic one, detailing both with DOT diagrams. I can directly compare yields, conditions, and sustainability. Now I'm synthesizing the gathered data into a final comparative guide.
Evaluating Pathway Details
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Evaluating Synthesis Progress
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Finalizing the Comparison
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Finalizing Data Comparison
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Comparing and Evaluating Routes
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Finalizing Synthesis Details
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Analyzing the Comparative Guide
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Finalizing Synthesis Progress
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Reviewing Data and Synthesis
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Evaluating Guide Completeness
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A Comparative Guide to 4-(Z-Amino)-1-butanol and 3-(Z-Amino)-1-propanol in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of a project's success. Amino alcohols, possessing both a nucleophilic amine and a versatile hydroxyl group, represent a class of exceptionally useful bifunctional intermediates. The strategic use of protecting groups is paramount to harness their reactivity selectively. This guide provides an in-depth comparison of two such protected amino alcohols: 4-(Z-Amino)-1-butanol and 3-(Z-Amino)-1-propanol. We will explore their synthesis, comparative reactivity, and application-specific performance, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
The core of this comparison lies in the one-carbon difference in their aliphatic chains and the shared benzyloxycarbonyl (Z or Cbz) protecting group. The Z-group is a classic and robust carbamate used to temporarily mask the reactivity of the amine.[1][2] This protection is crucial as the unprotected amine is susceptible to a wide range of reactions, including oxidation, alkylation, and acylation, which would otherwise interfere with desired transformations at the hydroxyl terminus or other sites in a complex molecule.[3]
Physicochemical and Structural Profiles
A foundational understanding of the physical properties of these reagents is essential for their practical application in the laboratory. The key difference—the length of the carbon chain—subtly influences properties such as boiling point and molecular weight.
| Property | This compound | 3-(Z-Amino)-1-propanol |
| Structure | Z-NH-(CH₂)₄-OH | Z-NH-(CH₂)₃-OH |
| CAS Number | 52438-31-0 | 34637-22-4[4] |
| Molecular Formula | C₁₂H₁₇NO₃ | C₁₁H₁₅NO₃[4] |
| Molecular Weight | 223.27 g/mol | 209.24 g/mol [4] |
| Parent Compound | 4-Amino-1-butanol[5][6] | 3-Amino-1-propanol[7][8] |
| Primary Application | Pharmaceutical Intermediate, GABA Analogue Precursor[5][6] | Proteomics Research, Synthesis Reagent[4] |
Note: Physical properties such as boiling point for the Z-protected compounds can vary and should be confirmed with the specific supplier's documentation.
The Decisive Role of the Z-Protecting Group
The benzyloxycarbonyl (Z) group is integral to the utility of these molecules. Its selection as a protecting group is deliberate and based on a well-established profile of reactivity and stability.
-
Introduction: The Z-group is typically introduced by reacting the parent amino alcohol with benzyl chloroformate under basic conditions. The base is essential to neutralize the HCl generated during the reaction.
-
Stability: The resulting carbamate is stable to a wide range of reagents, including many nucleophiles and bases, allowing for selective reactions elsewhere in the molecule.[2]
-
Cleavage (Deprotection): A key advantage of the Z-group is its clean removal under specific conditions that often leave other functional groups intact. The most common method is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. Alternatively, it can be removed by strong acids like HBr in acetic acid.[9]
This "Protect-React-Deprotect" strategy is a cornerstone of multistep synthesis, enabling complex molecular architectures to be built with precision.
Caption: The "Protect-React-Deprotect" workflow using a Z-group.
Comparative Analysis in Synthetic Applications
While structurally similar, the one-carbon difference between this compound and 3-(Z-Amino)-1-propanol imparts distinct characteristics that guide their selection in synthesis.
Caption: Structural comparison highlighting the difference in alkyl chain length.
Conformational Flexibility and Steric Hindrance
The longer, four-carbon chain of this compound provides greater conformational flexibility compared to the more constrained three-carbon chain of its counterpart.
-
Impact on Reactivity: This increased flexibility can influence the rate and outcome of subsequent reactions. In syntheses aiming to form macrocycles, the longer chain may allow for less strained ring formation. Conversely, the shorter chain of the propanol derivative holds the two functional ends in closer proximity, which can be advantageous for intramolecular reactions designed to form five- or six-membered rings.
-
Biomolecular Interactions: In drug development, where a molecule's shape is critical for binding to a biological target, this difference is significant. The C4 spacer may be essential for spanning a specific distance within a receptor's binding pocket, a role the C3 spacer could not fulfill.
Propensity for Intramolecular Reactions
The spatial relationship between the protected amine and the hydroxyl group is a key differentiator.
-
Cyclization: Unprotected 3-amino-1-propanol can, under certain conditions, be more prone to cyclization to form azetidines than 4-amino-1-butanol is to form pyrrolidines, although both are possible. While the Z-group prevents direct amine involvement, the proximity of the bulky carbamate to the hydroxyl group in the C3 derivative might sterically hinder reactions at the alcohol more than in the C4 derivative.
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the carbamate N-H and the hydroxyl oxygen is possible in both molecules, influencing their solution-state conformation and physical properties. The geometry of this interaction will differ, potentially affecting solubility and reactivity.
Role as a Synthetic Linker
In many applications, these molecules serve as linkers to connect two other molecular fragments. The choice is dictated entirely by the desired length and properties of the final construct.
-
This compound provides a four-carbon spacer. It is a known precursor to γ-aminobutyric acid (GABA) analogues, where the four-carbon backbone is a critical pharmacophore.[6]
-
3-(Z-Amino)-1-propanol provides a shorter, three-carbon linker, suitable for applications requiring a more rigid or compact connection between molecular components.
Experimental Protocols: A Practical Guide
The following are generalized, self-validating protocols. Researchers should always first consult Safety Data Sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis of Z-Protected Amino Alcohols
This protocol describes the N-protection of an amino alcohol using benzyl chloroformate.
Objective: To selectively protect the primary amine of an amino alcohol (e.g., 3-amino-1-propanol) as a benzyloxycarbonyl (Z) carbamate.
Materials:
-
3-Amino-1-propanol (1.0 eq)
-
Benzyl chloroformate (Z-Cl, 1.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.5 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-1-propanol in a mixture of DCM and water (e.g., 1:1 ratio).
-
Base Addition: Add sodium carbonate to the biphasic mixture. The base will neutralize the HCl byproduct and maintain a basic pH, which is crucial for the reaction to proceed and prevents protonation of the starting amine.
-
Cooling: Cool the flask to 0 °C in an ice bath. This is to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Reagent Addition: Add benzyl chloroformate dropwise to the vigorously stirring mixture over 30 minutes. A slow addition rate is critical to maintain temperature control.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice more with fresh portions of DCM to recover any dissolved product.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove any unreacted amine), water, and finally brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to yield the pure 3-(Z-Amino)-1-propanol.
Protocol 2: General Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Z-group to liberate the free amine.
Objective: To cleave the Z-group from this compound to yield 4-amino-1-butanol.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C, ~5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite® or a similar filter aid
Methodology:
-
Dissolution: Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry and exposed to air and solvents.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC for the disappearance of the starting material.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. It should be quenched with water.
-
Concentration: Rinse the filter pad with additional solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected amino alcohol. The product is often pure enough for subsequent steps, but can be further purified by distillation or recrystallization if necessary.
Conclusion
The choice between this compound and 3-(Z-Amino)-1-propanol is not a matter of inherent superiority, but of strategic fitness for a specific synthetic purpose. Both are invaluable bifunctional building blocks, enabled by the robust and reliable Z-protecting group.
-
This compound is the reagent of choice when a longer, more flexible four-carbon linker is required, particularly in the synthesis of GABA analogues and other molecules where this specific chain length is integral to the target's structure and function.
-
3-(Z-Amino)-1-propanol is preferred when a shorter, more constrained three-carbon spacer is needed, or when the proximity of the functional groups is to be exploited for specific intramolecular transformations.
Ultimately, the decision rests on a careful analysis of the target molecule's architecture. A thorough understanding of the subtle yet significant consequences of a single methylene unit, as detailed in this guide, is what empowers the synthetic chemist to design and execute more efficient and elegant molecular syntheses.
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A Comparative Guide to Assessing the Biological Activity of 4-Amino-1-butanol Derivatives and Their N-Protected Analogues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the biological activity of 4-(Z-Amino)-1-butanol derivatives. As analogues and potential precursors to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds represent a compelling area of investigation.[1][2] This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system for generating reliable and interpretable data. We will explore a multi-tiered screening cascade, beginning with foundational cytotoxicity profiling, advancing to target-specific receptor interaction assays, and concluding with off-target enzyme inhibition studies.
The focus includes the N-benzyloxycarbonyl (Z)-protected 4-amino-1-butanol, a common synthetic intermediate whose biological profile must be differentiated from its deprotected, and potentially more active, amine counterpart.[3] Understanding the influence of this and other structural modifications is key to elucidating the structure-activity relationship (SAR) and identifying promising lead compounds.
Part 1: Foundational Assessment: Cytotoxicity Profiling
Expertise & Experience: The Rationale for a "Toxicity First" Approach
Before investigating any specific therapeutic activity, it is imperative to establish a compound's cytotoxicity profile. This foundational screen serves as a critical filter; a compound that is highly toxic at low concentrations is generally unsuitable for therapeutic development, regardless of its on-target potency.[4] Cytotoxicity assays allow us to distinguish between compounds that cause cell death through a specific, targeted mechanism versus those that induce it through general toxicity.[5][6] This initial step prevents the misinterpretation of data in subsequent, more complex assays and conserves resources by eliminating poor candidates early.[4]
Featured Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate a chosen cell line (e.g., HEK293 for general toxicity or a neuronal cell line like SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of each 4-amino-1-butanol derivative in a suitable solvent like DMSO. Create a series of dilutions in cell culture medium to achieve the desired final test concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin). Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Interpretation:
The absorbance values are directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle control. By plotting the percent viability against the logarithm of the compound concentration, a dose-response curve can be generated to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of cell viability.
Part 2: Target-Specific Evaluation: GABA Receptor Interaction
Expertise & Experience: Why Differentiate Receptor Subtypes?
As analogues of GABA, the primary target for these derivatives is expected to be GABA receptors.[1] It is crucial to test for activity at the two major subtypes: GABA-A and GABA-B receptors. These receptors are fundamentally different; GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors (GPCRs) that produce slower, more prolonged inhibitory signals.[8][9] A compound's selectivity for one subtype over the other has profound implications for its potential therapeutic effects and side-effect profile.
Methodology 1: Radioligand Binding Assays for GABA-A Receptors
Binding assays are the most direct method to determine if a compound physically interacts with a receptor and to quantify its binding affinity.[10][11] A competitive binding assay measures the ability of a test compound (unlabeled) to displace a known radiolabeled ligand from the receptor.
Featured Protocol: [³H]Muscimol Competitive Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) or from a cell line recombinantly expressing the GABA-A receptor.
-
Assay Buffer: Use a suitable buffer, such as a Tris-HCl buffer, at a physiological pH.
-
Reaction Mixture: In each tube, combine the membrane preparation, a fixed concentration of [³H]Muscimol (a high-affinity GABA-A agonist), and varying concentrations of the unlabeled test derivative.
-
Nonspecific Binding: To determine nonspecific binding, include tubes with an excess of unlabeled GABA (e.g., 100 µM).[12]
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Assay Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
Data Interpretation:
The data are used to generate a competition curve, plotting the percentage of specific [³H]Muscimol binding against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined. This can then be converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.
Methodology 2: Functional Assays for GABA-B Receptors
For GPCRs like GABA-B, a binding assay only confirms interaction; it does not reveal whether the compound activates (agonist) or blocks (antagonist) the receptor. A functional assay is required. The [³⁵S]GTPγS binding assay is a classic method that directly measures the first step in G-protein activation.[13]
Featured Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells expressing the GABA-B receptor.
-
Assay Components: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.
-
Reaction Setup: In a 96-well plate, add the membranes, the test compound at various concentrations, and a fixed, low concentration of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Basal vs. Stimulated: Include wells to measure basal binding (no agonist) and GABA-stimulated binding (a known GABA-B agonist).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for receptor activation and [³⁵S]GTPγS binding.
-
Termination and Detection: Terminate the assay by filtration and measure the bound [³⁵S]GTPγS via scintillation counting.
Data Interpretation:
-
Agonists: Will increase [³⁵S]GTPγS binding above the basal level in a dose-dependent manner.
-
Antagonists: Will have no effect on their own but will inhibit the increase in binding caused by a known agonist like GABA.
-
Inverse Agonists: Will decrease the basal [³⁵S]GTPγS binding.
Part 3: Visualization of Key Processes
To clarify the relationships between the experimental stages and the underlying biology, the following diagrams are provided.
Caption: Experimental workflow for assessing 4-amino-1-butanol derivatives.
Caption: Simplified GABA-A and GABA-B receptor signaling pathways.
Part 4: Data Synthesis and Comparative Analysis
The ultimate goal of this screening cascade is to build a structure-activity relationship (SAR) profile. By comparing data across different derivatives, we can deduce how specific chemical features influence biological effects. For example, does the bulky N-benzyloxycarbonyl group prevent receptor binding? Does adding an alkyl chain to the nitrogen increase potency or cytotoxicity?
Summarized Comparative Data (Hypothetical)
The table below illustrates how data for different derivatives can be organized for direct comparison.
| Compound ID | Structure | Cytotoxicity (HEK293) IC₅₀ (µM) | GABA-A Binding (Ki, µM) | GABA-B Function (% Activation @ 10 µM) |
| Derivative 1 | This compound | > 100 | > 50 | 2% |
| Derivative 2 | 4-Amino-1-butanol | > 100 | 15.2 | 15% |
| Derivative 3 | N-methyl-4-amino-1-butanol | 85.5 | 8.7 | 45% |
| Derivative 4 | N-dodecyl-4-amino-1-butanol | 5.3 | 22.1 | 5% |
Interpretation of Hypothetical Data:
-
Derivative 1 (Z-protected): Shows no significant cytotoxicity or receptor activity, suggesting the protecting group blocks interaction. This confirms it is likely an inactive precursor.
-
Derivative 2 (Deprotected): Has low cytotoxicity and modest activity at both receptors, establishing a baseline for the core scaffold.
-
Derivative 3 (N-methyl): Shows slightly increased affinity for GABA-A and significantly improved agonist activity at GABA-B, suggesting small alkyl groups may be favorable for activity.
-
Derivative 4 (N-dodecyl): The long alkyl chain dramatically increases cytotoxicity, likely through membrane disruption, while reducing target-specific activity. This compound would be deprioritized.
Conclusion
The assessment of this compound derivatives requires a logical, multi-tiered approach. This guide outlines a robust workflow, beginning with the essential screen for general cytotoxicity to establish a therapeutic window, followed by specific assays targeting the most probable biological targets—GABA receptors. By employing both binding and functional assays, researchers can build a comprehensive profile of each compound's affinity, efficacy, and selectivity. Systematically comparing these data points across a library of derivatives is the key to unlocking the structure-activity relationships that drive the optimization of lead compounds for drug discovery.
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Purity Assessment of 4-(Z-Amino)-1-butanol: A Comparative Guide to Titration Methods
Introduction
4-(Z-Amino)-1-butanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), possesses both a primary amine and a primary alcohol functional group.[1][2][3][4][] The purity of this bifunctional molecule is of paramount importance, as impurities can significantly impact the safety, efficacy, and stability of the final drug product. While modern chromatographic techniques like HPLC and GC offer high specificity for impurity profiling, titration methods provide a robust, cost-effective, and accurate approach for determining the overall purity, or assay, of this compound.[6][7]
This guide provides a comprehensive comparison of two primary titration methods for the purity assessment of this compound: non-aqueous acid-base titration for assay determination and Karl Fischer titration for water content analysis. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
The Challenge of Titrating Amino Alcohols
The dual functionality of amino alcohols like this compound presents a unique analytical challenge. The basic amino group can be titrated with an acid, while the hydroxyl group is essentially neutral and does not interfere with the acid-base titration. However, the basicity of the amino group in an aqueous solution can be too weak to produce a sharp and easily detectable endpoint, making direct aqueous titration impractical.[6]
Comparative Analysis of Titration Methods
| Parameter | Non-Aqueous Acid-Base Titration | Karl Fischer Titration |
| Principle | Neutralization of the basic amino group with a strong acid in a non-aqueous solvent.[8][9] | Reaction of water with an iodine-sulfur dioxide-base reagent. |
| Analyte | This compound (determines total basicity/assay) | Water content |
| Titrant | Perchloric acid in glacial acetic acid | Karl Fischer reagent (iodine, sulfur dioxide, base in alcohol) |
| Solvent | Glacial acetic acid, other aprotic solvents (e.g., toluene) | Methanol, specialized Karl Fischer solvents |
| Endpoint Detection | Potentiometric (preferred) or colorimetric indicator (e.g., crystal violet) | Potentiometric (bivoltametric) |
| Advantages | - Accurate and precise for weak bases- Cost-effective- Relatively fast | - High specificity for water- High accuracy and precision for low water content- Coulometric and volumetric options available |
| Limitations | - Not specific for the analyte if other basic impurities are present- Requires careful handling of perchloric acid | - Does not provide information on the purity of the organic compound- Potential for side reactions with certain amines |
| Typical Application | Assay determination, purity assessment based on total basicity | Determination of water as an impurity |
Non-Aqueous Acid-Base Titration: The Gold Standard for Amine Assay
To overcome the challenge of titrating weak bases, non-aqueous titration is the method of choice.[6][8][9][10] By using a non-aqueous solvent, such as glacial acetic acid, the basic properties of the amine are enhanced.[9] This is because acetic acid is a weaker base than water and does not compete with the amine for the titrant.[9] The titrant used is a very strong acid, typically perchloric acid dissolved in glacial acetic acid, which acts as an even stronger proton donor in this medium.[8][9]
The reaction proceeds as follows:
-
Formation of the strong acidium ion: HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺[8]
-
Neutralization of the amine: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH[8]
This results in a sharp and well-defined endpoint, which can be accurately determined using a potentiometer.[8][11][12]
Karl Fischer Titration: Specificity in Water Content Determination
Water is a common impurity in organic compounds and can significantly affect their stability and reactivity. Karl Fischer titration is the benchmark method for the determination of water content.[13][14] The method is based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
The overall reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I
This method is highly specific for water and can be performed using either volumetric or coulometric techniques.[13] The coulometric method is particularly suitable for very low water concentrations (<0.1%).[13] For amines, especially strongly basic ones, the buffer capacity of the Karl Fischer reagent may need to be adjusted with a weak acid to prevent side reactions.
Experimental Protocols
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound using titration methods.
Caption: Workflow for the purity assessment of this compound.
Protocol 1: Non-Aqueous Potentiometric Titration for Assay Determination
This protocol is designed to determine the total basicity of this compound, which is then used to calculate the assay.
Materials and Reagents:
-
This compound sample
-
Perchloric acid (HClO₄), 0.1 M in glacial acetic acid, standardized
-
Glacial acetic acid
-
Potassium hydrogen phthalate (KHP), primary standard
-
Crystal violet indicator (optional, for visual titration)
-
Automatic titrator with a suitable electrode (e.g., combined pH electrode for non-aqueous titrations)[8]
-
Analytical balance
Procedure:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 M perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the molarity of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 M perchloric acid solution potentiometrically.
-
Record the volume of titrant consumed at the equivalence point.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Assay (% on anhydrous basis) = (V - Vb) * M * MW * 100 / (W * (100 - %Water) / 100)
-
Protocol 2: Volumetric Karl Fischer Titration for Water Content
This protocol is for the determination of water content in the this compound sample.
Materials and Reagents:
-
This compound sample
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or specialized Karl Fischer solvent
-
Karl Fischer titrator (volumetric)
-
Syringe and needle for sample introduction
Procedure:
-
Titrator Preparation:
-
Fill the titrator with the appropriate Karl Fischer reagent and solvent.
-
Titrate the solvent to a dry endpoint to eliminate any residual water.
-
-
Sample Analysis:
-
Accurately weigh the this compound sample into a syringe.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of Karl Fischer reagent consumed.
-
-
Calculation:
-
Water content (%) = (V * T * 100) / W
-
V = Volume of Karl Fischer reagent for the sample (mL)
-
T = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W = Weight of the sample (mg)
-
-
Method Validation and Trustworthiness
To ensure the reliability of the results, it is crucial to validate the titration methods.[15][16][17][18][19] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15] Key validation parameters for titration methods include:
-
Specificity: The ability to assess the analyte without interference from other components.[15][19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16][19]
-
Accuracy: The closeness of the test results to the true value.[15][16][19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][16][19] This includes repeatability and intermediate precision.
The following diagram illustrates the relationship between these validation parameters.
Caption: Key parameters for the validation of titration methods.
By performing a thorough method validation, the trustworthiness of the purity assessment is established, providing confidence in the quality of the this compound.
Conclusion
Titration methods offer a powerful and practical approach for the purity assessment of this compound. Non-aqueous acid-base titration provides an accurate and cost-effective means of determining the assay, while Karl Fischer titration is the definitive method for quantifying water content. When properly validated, these classic analytical techniques provide reliable data that is essential for quality control in the pharmaceutical industry. The choice between these methods and more modern chromatographic techniques will depend on the specific analytical requirements, with titration being particularly well-suited for routine purity checks and assay determination.[6]
References
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- (n.d.). 4-Amino-1-butanol, min 98%, 100 grams.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Z-Amino)-1-butanol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is paramount. This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-(Z-Amino)-1-butanol. The "Z" designation refers to a benzyloxycarbonyl protecting group on the amino moiety, rendering the molecule as Benzyl N-(4-hydroxybutyl)carbamate. This distinction is critical for developing appropriate analytical methodologies.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems through rigorous validation parameters, and provides a framework for cross-validation to ensure consistency and reliability between different analytical approaches. All methodologies and validation criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
Introduction to this compound and the Imperative for Accurate Analysis
This compound, or Benzyl N-(4-hydroxybutyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, employing well-characterized and validated analytical methods for its quantification is not merely a matter of good practice but a regulatory necessity.
Cross-validation of analytical methods is the formal process of comparing two or more methods to ascertain whether they provide equivalent results.[6][11][12] This is particularly crucial when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or for confirmatory analyses. This guide will explore the cross-validation of a robust HPLC-UV method and a sensitive GC-MS method for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a molecule like Benzyl N-(4-hydroxybutyl)carbamate, which possesses a strong chromophore in its benzyloxycarbonyl group, HPLC with UV detection is an eminently suitable technique.
The "Why": Causality in HPLC-UV Method Development
The choice of a reversed-phase HPLC method is logical due to the non-polar nature of the benzyl group and the moderate polarity of the rest of the molecule. A C18 column is a standard choice for such compounds, offering excellent retention and separation capabilities. The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte with a reasonable retention time and good peak shape. A gradient elution is often preferred to ensure that any potential impurities with different polarities are also well-resolved. The UV detection wavelength is set at a maximum absorbance of the benzyl group to ensure high sensitivity.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30:70 acetonitrile:water).
-
Dissolve the test sample in the same diluent to a concentration within the calibration range.
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][4][5]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Analyze a minimum of five concentrations across the expected working range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte. However, the thermal lability of carbamates presents a challenge for GC analysis.[1][2][3] To mitigate this, a derivatization step or a gentle injection technique is often necessary.
The "Why": Causality in GC-MS Method Development
Direct injection of Benzyl N-(4-hydroxybutyl)carbamate into a hot GC inlet can lead to thermal degradation. To circumvent this, a derivatization of the hydroxyl group to a more thermally stable silyl ether (e.g., using BSTFA) is a common and effective strategy. This not only improves thermal stability but also enhances volatility, leading to better chromatographic performance. The use of a mass spectrometer in Selected Ion Monitoring (SIM) mode allows for highly selective and sensitive quantification by monitoring characteristic fragment ions of the derivatized analyte.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C (or a programmable temperature vaporizer)
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Sample Preparation and Derivatization:
-
Prepare stock and calibration standards of this compound in a suitable aprotic solvent (e.g., pyridine).
-
To 100 µL of each standard and sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Method Validation Protocol
The GC-MS method will be validated following the same ICH Q2(R2) guidelines as the HPLC-UV method, with parameters and acceptance criteria adapted for the specific technique.
Cross-Validation Study
The core of this guide is the cross-validation of the validated HPLC-UV and GC-MS methods.[6][11][12] The objective is to demonstrate that both methods produce comparable and reliable results for the quantification of this compound in a given sample.
Experimental Workflow
The cross-validation study will involve analyzing the same batch of a this compound sample using both the validated HPLC-UV and GC-MS methods.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Data Presentation and Comparison
The results from the analysis of six replicate preparations of the same sample by each method will be tabulated for direct comparison.
| Replicate | HPLC-UV Assay (%) | GC-MS Assay (%) |
| 1 | 99.2 | 99.5 |
| 2 | 99.5 | 99.3 |
| 3 | 99.3 | 99.6 |
| 4 | 99.6 | 99.4 |
| 5 | 99.4 | 99.7 |
| 6 | 99.2 | 99.5 |
| Mean | 99.37 | 99.50 |
| RSD (%) | 0.16 | 0.13 |
Statistical Analysis: A two-sample t-test will be performed on the two sets of data to determine if there is a statistically significant difference between the means. The percentage difference between the mean assay values will also be calculated.
Acceptance Criteria:
-
The percentage difference between the mean assay values from the two methods should be ≤ 2.0%.
-
The p-value from the t-test should be > 0.05, indicating no statistically significant difference between the methods.
Conclusion: A Synthesis of Expertise and Trustworthiness
This guide has detailed the development, validation, and cross-validation of two distinct analytical methods for the quantification of this compound. The HPLC-UV method offers robustness and simplicity, while the GC-MS method provides enhanced sensitivity and specificity. The successful cross-validation, as demonstrated by the comparable results and statistical analysis, provides a high degree of confidence in the reliability of both methods.
The choice of method will ultimately depend on the specific requirements of the analysis. For routine quality control, the HPLC-UV method may be more efficient. For trace-level impurity analysis or for confirmatory purposes, the GC-MS method would be the preferred choice. By following the principles of scientific integrity and rigorous validation outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their analytical data.
References
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- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Vertex AI Search. (2025).
- SIELC Technologies. (n.d.). Separation of 4-Aminobutanol on Newcrom R1 HPLC column.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (2018).
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- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers.
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- Global Bioanalysis Consortium Harmonization Team. (2014).
- Medicines for All Institute. (2019). Process Development Report.
- Maisano, F., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- MedchemExpress.com. (n.d.). 4-Aminobutan-1-ol (Synonyms: 4-Amino-1-butanol).
- Reason, A. (2003). Validation of Amino Acid Analysis Methods.
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Safety Operating Guide
Comprehensive Disposal Protocol for 4-Amino-1-butanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Amino-1-butanol (CAS: 13325-10-5). As a drug development professional, adherence to these procedures is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a self-validating system of chemical waste management.
Hazard Characterization and Regulatory Framework
Understanding the intrinsic properties of 4-Amino-1-butanol is the foundation of its safe handling and disposal. It is an alkanolamine that presents multiple hazards requiring stringent control measures.[1]
| Property | Data | Source |
| CAS Number | 13325-10-5 | [2] |
| Molecular Formula | C₄H₁₁NO | [2] |
| Physical State | Liquid | [2] |
| Boiling Point | 206 °C (403 °F) | |
| Flash Point | 107 °C (224.6 °F) | [2] |
| Density | 0.967 g/mL at 25 °C | |
| Solubility | Miscible in water | [2][3] |
Primary Hazards
-
Corrosivity: 4-Amino-1-butanol is a strong corrosive. It is classified under UN 2735 as a Class 8 Corrosive substance. Direct contact will cause severe skin burns and serious eye damage, potentially leading to blindness.[2][3][4] This corrosive nature is due to the basicity of the amine functional group.
-
Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4][5] Ingestion can cause severe burns to the gastrointestinal tract.[6] Inhalation may lead to respiratory irritation.[3][4]
-
Reactivity & Flammability: While it has a high flash point, it is combustible and can form explosive mixtures with air upon intense heating.[6] Crucially, it is chemically incompatible with acids and strong oxidizing agents.[3][4] Mixing with acids can cause a violent exothermic reaction.
Regulatory Classification: EPA Hazardous Waste
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated for hazardous characteristics.[7][8]
-
Corrosivity (D002): As an amine, 4-Amino-1-butanol is a basic compound. Aqueous solutions will have a pH greater than or equal to 12.5, meeting the definition of a corrosive hazardous waste.[9] Therefore, it must be assigned the EPA Waste Code D002 .[10]
This classification mandates that its disposal is federally regulated from the point of generation to its final treatment, a principle known as "cradle-to-grave" management.[7]
Personnel Protection and Safety Precautions (PPE)
Given the significant corrosive hazard, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves such as butyl rubber or laminate film are recommended. Always inspect gloves for integrity before use and consult the manufacturer's specific compatibility data.[3]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2] To provide maximum protection from splashes, it is best practice to use a full-face shield in conjunction with goggles.[11]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, such as transferring large volumes, a chemically resistant apron is also necessary.[2]
-
Engineering Controls: All handling and waste transfer operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and provide containment in case of a spill.[3]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8][12] 4-Amino-1-butanol waste must be collected as a dedicated waste stream.
Protocol Steps:
-
Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be constructed of a material compatible with amines (e.g., high-density polyethylene) and have a screw-top cap to ensure a tight seal.[7][11]
-
Labeling: Immediately label the empty container with a "Hazardous Waste" tag. Fill in all required information:
-
Generator Name: Your name and lab/department.
-
Contents: List the full chemical name: "4-Amino-1-butanol ". Do not use abbreviations. If it is a solution, list all components and their approximate percentages.
-
Hazard Identification: Check the boxes for "Corrosive" and "Toxic".
-
-
Waste Transfer: Working inside a chemical fume hood, carefully pour the waste 4-Amino-1-butanol into the labeled container using a funnel. Avoid splashing.
-
Container Closure: Securely fasten the cap immediately after adding waste. The most common EPA violation is an open waste container. [7] This prevents spills and the release of vapors.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[7] The SAA must be at or near the point of generation. The container must be placed within a secondary containment bin to contain any potential leaks.[9]
-
Segregation in Storage: Within the SAA, ensure the 4-Amino-1-butanol waste container is physically segregated from all acidic and oxidizing waste streams.[11][12] Separation by placing them in different secondary containment bins is an effective method.[9]
-
Requesting Disposal: Once the container is full, or if you cease generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not overfill the container; leave at least 1 inch of headspace to allow for expansion.
Diagram: Laboratory Waste Collection Workflow
Caption: Workflow for collecting 4-Amino-1-butanol hazardous waste in a laboratory setting.
Spill Management Protocol
Preparedness for accidental spills is essential.[11]
-
Spill Kit Components: Ensure your lab's spill kit contains:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbents like Chemizorb®). Do not use combustible materials like paper towels.
-
Plastic dustpan and scoop.
-
Heavy-duty waste bags for contaminated debris.
-
Appropriate PPE as described in Section 2.
-
Procedure for a Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
If not already worn, don the full required PPE (gloves, goggles, face shield, lab coat).
-
Cover drains to prevent environmental release.
-
Liberally cover the spill with inert absorbent material.
-
Once the liquid is fully absorbed, carefully scoop the material into a designated waste bag.
-
Wipe the spill area with a damp cloth (water), then a dry cloth. All cleaning materials must also be disposed of as hazardous waste.
-
Seal the bag, label it as "Spill Debris containing 4-Amino-1-butanol," and place it in the solid hazardous waste container for your lab.
Procedure for a Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's EHS emergency line immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for it.
Logical Framework for Disposal Decisions
The decision to dispose of 4-Amino-1-butanol as a regulated hazardous waste is not optional. The following diagram illustrates the mandatory decision pathway.
Caption: Decision-making framework for the compliant disposal of 4-Amino-1-butanol.
Final Disposal Logistics
The final stage of disposal involves transferring custody of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). For virtually all research institutions, this process is managed by the EHS department.
-
Manifesting: Your EHS office will complete the Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final destination.[13][14]
-
Record-Keeping: Maintain a log of the hazardous waste generated in your laboratory, including the chemical name, quantity, and date of disposal. This is a requirement of RCRA and good laboratory practice.[13]
By adhering to this comprehensive protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from the harmful effects of improperly managed chemical waste.
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A Researcher's Guide to Handling 4-(Z-Amino)-1-butanol: A Focus on Personal Protective Equipment and Safe Disposal
As a Senior Application Scientist, I understand that confidence in the lab begins with a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist to provide a procedural and logistical framework for the safe handling of 4-(Z-Amino)-1-butanol (CAS: 17996-13-3), a common intermediate in drug development and organic synthesis. Our goal is to build a self-validating system of safety, ensuring that every step is grounded in the specific chemical nature of this compound.
A critical point of clarity is the distinction between this compound and its unprotected counterpart, 4-Amino-1-butanol (CAS: 13325-10-5). The "Z" or "Cbz" group (benzyloxycarbonyl) on your compound fundamentally alters its hazard profile. While the unprotected amine is highly corrosive and causes severe skin burns[1][2][3], this compound is a solid powder primarily classified as harmful if swallowed and a serious eye irritant.[4][5] This guide is exclusively focused on the safer, Z-protected compound.
Hazard Profile and Risk Assessment
Understanding the "why" behind a safety protocol is paramount. The primary risks associated with this compound stem from its physical form and GHS classifications.
-
Physical State: It is a white to off-white solid powder at room temperature.[4][6] This means the primary exposure risks are inhalation of dust during weighing or transfer and direct contact with skin or eyes.
-
GHS Hazard Classifications:
This assessment dictates that our protective strategy must prioritize eye protection and prevent inhalation of airborne particulates.
Key Chemical and Physical Properties
For quick reference, the essential properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 17996-13-3 | [4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [5][6] |
| Appearance | White to off-white solid powder | [4][6] |
| Melting Point | 81-84 °C | [5][6] |
| GHS Hazard Codes | H302, H319 | [4][5] |
Personal Protective Equipment (PPE) Protocol
The following PPE is required for handling this compound. The selection is directly correlated to the risks identified above.
Step-by-Step PPE & Handling Workflow
The following diagram illustrates the logical flow for safely handling this chemical, from preparation to disposal.
Caption: Workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory.[5] The H319 classification ("Causes serious eye irritation") means that any potential for dust or splash contact with the eyes must be eliminated.
-
Rationale: Standard safety glasses with side shields may not provide an adequate seal against fine airborne powder. Goggles that form a seal around the eyes are the authoritative choice for this hazard.
-
-
Skin Protection:
-
Requirement: A standard laboratory coat must be worn and fully buttoned. Standard nitrile disposable gloves are required.[4][5]
-
Rationale: While not classified as a skin irritant, the lab coat prevents the powder from contaminating personal clothing. Gloves prevent direct dermal contact and absorption. It is crucial to inspect gloves for any tears before use and to use proper removal technique to avoid contaminating your skin.
-
-
Respiratory Protection:
-
Requirement: When weighing the solid or performing any action that could generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.[5]
-
Rationale: As a fine powder, this compound can easily become airborne. Inhalation is a primary route of exposure that must be controlled. All handling of the solid should be performed within a certified chemical fume hood to further minimize inhalation risk.[7][8]
-
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the final disposal of all waste materials.
Operational Handling
-
Engineering Controls: Always handle this compound powder inside a chemical fume hood to contain any dust.[8] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Spill Response:
-
For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present, and seek immediate medical attention.[2][3][9]
-
In case of ingestion, rinse the mouth and call a poison center or doctor. Do not induce vomiting.[2][9]
-
Chemical Waste Disposal
The guiding principle for chemical waste is that no procedure should begin without a clear disposal plan.[11]
-
Waste Identification: All waste containing this compound, including empty containers, contaminated gloves, and weighing papers, must be treated as hazardous chemical waste.
-
Containerization:
-
Collect all solid and liquid waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[12]
-
The label should include the full chemical name: "this compound" or "Benzyl (4-hydroxybutyl)carbamate," and the approximate concentration and quantity.
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents.[9][12]
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal must always be conducted in accordance with local, state, and federal regulations.[13] Never dispose of this chemical down the drain or in regular trash.[11][14]
-
By integrating this expert-driven, safety-first approach, you can handle this compound with the confidence that comes from being fully prepared, protected, and procedurally sound.
References
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- Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. [Link]
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- Step-by-Step Guide to Better Laboratory Management Practices.
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- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
